Technical Documentation Center

RTI-55 Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: RTI-55 Hydrochloride
  • CAS: 141899-24-3

Core Science & Biosynthesis

Foundational

A Deep Dive into RTI-55: A High-Affinity Ligand for the Dopamine Transporter

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of RTI-55 (als...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of RTI-55 (also known as β-CIT or iometopane), a phenyltropane derivative with exceptionally high binding affinity for the dopamine transporter (DAT). We will explore the fundamental principles governing its interaction with DAT, detail the experimental methodologies for characterizing its binding properties, and present a consolidated analysis of its affinity and selectivity profile. Furthermore, this guide will delve into the mechanistic insights derived from studies utilizing RTI-55, its synthesis, and its pivotal role as a research tool in neuroscience and drug development.

Introduction: The Dopamine Transporter and the Significance of High-Affinity Ligands

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft.[1] This process terminates the signaling cascade and recycles dopamine for future release. The critical role of DAT in reward, motivation, and motor control makes it a key target for both therapeutic agents and drugs of abuse.[1]

The development and characterization of high-affinity ligands for DAT, such as RTI-55, have been instrumental in advancing our understanding of its structure, function, and pharmacology. These molecules serve as powerful probes for quantifying DAT density in the brain, elucidating the binding sites of other compounds, and developing novel therapeutics for conditions like Parkinson's disease, ADHD, and substance use disorders. RTI-55, a cocaine analog, stands out due to its remarkably high affinity for DAT, making it an invaluable tool for in vitro and in vivo studies.[2]

RTI-55: A Profile of a Potent Phenyltropane

RTI-55, with the chemical name 2β-Carbomethoxy-3β-(4-iodophenyl)tropane, is a synthetic derivative of the tropane alkaloid skeleton, a core structure found in cocaine.[3] Developed at the Research Triangle Institute, it belongs to a class of compounds known as phenyltropanes, which have been extensively studied for their interactions with monoamine transporters.[4] The introduction of an iodine atom at the 4-position of the phenyl ring significantly enhances its binding affinity for DAT compared to cocaine.[3]

Synthesis of RTI-55

The synthesis of RTI-55 and its analogs is a multi-step process that has been refined over the years. A common synthetic route involves the use of a trimethylstannyl precursor which is then iodinated. For instance, the synthesis of [¹²³I]FP-CIT, a closely related analog, is achieved via the chloramine-T method to iodinate the corresponding trimethylstannyl precursor using sodium [¹²³I]iodide.[5] The synthesis of other 3'-substituted analogs of β-CIT has also been described, highlighting the versatility of the synthetic chemistry involved in generating these potent research tools.[6]

Quantifying the Interaction: Determining the Binding Affinity of RTI-55 for DAT

The cornerstone of characterizing any ligand-receptor interaction is the accurate determination of its binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). For RTI-55, radioligand binding assays are the gold standard.

The Principle of Radioligand Binding Assays

Radioligand binding assays rely on the use of a radioactively labeled ligand (in this case, [¹²⁵I]RTI-55) to quantify its binding to a target receptor (DAT). The fundamental principle involves incubating a preparation containing the receptor (e.g., brain tissue homogenates or cells expressing DAT) with the radioligand. By measuring the amount of radioactivity bound to the receptor at various radioligand concentrations, one can determine the Kd, which represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Competition binding assays are used to determine the affinity of an unlabeled compound (a "competitor") by measuring its ability to displace a known radioligand from the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 (half-maximal inhibitory concentration). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Experimental Protocol: [¹²⁵I]RTI-55 Saturation Binding Assay

This protocol outlines the key steps for determining the Kd and Bmax (maximum number of binding sites) of [¹²⁵I]RTI-55 for the dopamine transporter in rat striatal membranes.

Materials:

  • [¹²⁵I]RTI-55

  • Unlabeled RTI-55 (for determining non-specific binding)

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the dopamine transporters.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • Set up a series of assay tubes containing a constant amount of membrane protein.

    • Add increasing concentrations of [¹²⁵I]RTI-55 to the tubes.

    • To a parallel set of tubes, add a high concentration of unlabeled RTI-55 in addition to the [¹²⁵I]RTI-55 to determine non-specific binding.

    • Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each [¹²⁵I]RTI-55 concentration.

    • Plot the specific binding as a function of the radioligand concentration.

    • Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd and Bmax values.

Figure 1. Workflow for a radioligand binding assay.

Binding Affinity and Selectivity Profile of RTI-55

RTI-55 exhibits exceptionally high affinity for the dopamine transporter. However, it is not entirely selective and also binds with high affinity to the serotonin transporter (SERT), while showing significantly lower affinity for the norepinephrine transporter (NET).[3][7] This profile makes it a dual DAT/SERT ligand.

Table 1: Binding Affinity of RTI-55 for Monoamine Transporters

TransporterSpeciesAssay TypeAffinity (Kd/Ki/IC50)Reference
DAT RatSaturationKd: 0.2 nM (high affinity site)[3]
Kd: 5.8 nM (low affinity site)[3]
HumanSaturationKd: 66 pM (high affinity site)[8]
Kd: 1.52 nM (low affinity site)[8]
DogSaturationKd: 0.27 nM
SERT RatSaturationKd: 0.2 nM[3]
HumanSaturationKd: 370 pM[8]
hSERT-HEK293 cellsInhibitionIC50: 0.51 nM[6]
JAR cellsInhibitionIC50: 1.31 nM[6]
NET RatInhibitionIC50: >1000 nM (estimated)

Note: The variation in reported affinity values can be attributed to differences in experimental conditions, such as tissue preparation, buffer composition, temperature, and the specific radioligand and competing drugs used. The presence of high and low-affinity binding sites for DAT in some studies may reflect different conformational states of the transporter.

Mechanistic Insights from RTI-55 Binding

The high affinity of RTI-55 for DAT has made it an invaluable tool for probing the structure and function of this transporter. Studies using RTI-55 and other phenyltropane analogs have provided crucial insights into the ligand binding pocket of DAT.

The binding of RTI-55 is competitive with dopamine, indicating that it occupies the same or an overlapping binding site as the endogenous substrate. The interaction is thought to involve key amino acid residues within the transmembrane domains of the transporter. The high affinity of RTI-55 is likely due to a combination of hydrophobic and electrostatic interactions within the binding pocket. The 4-iodophenyl group is believed to play a critical role in anchoring the molecule within a specific hydrophobic pocket of the transporter.

G DAT Dopamine Transporter BindingSite Binding Site RTI55 RTI-55 RTI55->BindingSite High Affinity Binding Dopamine Dopamine Dopamine->BindingSite Competitive Binding

Sources

Exploratory

An In-depth Technical Guide to RTI-55 Hydrochloride (CAS: 141899-24-3)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of RTI-55 in Monoamine Transporter Research RTI-55 hydrochloride, also known as iometopane or β-CIT, is a synthetic phenyltro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of RTI-55 in Monoamine Transporter Research

RTI-55 hydrochloride, also known as iometopane or β-CIT, is a synthetic phenyltropane derivative that has become an indispensable radioligand in the study of monoamine transporters.[1] Developed at the Research Triangle Institute, this cocaine analog is a potent, non-selective inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET).[1][2] Its primary utility lies in its ability to be radiolabeled, most commonly with iodine-123 ([¹²³I]) for Single-Photon Emission Computed Tomography (SPECT) imaging or iodine-125 ([¹²⁵I]) for in vitro and autoradiographic studies.[1] This allows for the visualization and quantification of DAT and SERT densities in the brain, providing crucial insights into the integrity of dopaminergic and serotonergic systems.[1][3]

A key application of RTI-55 is in the assessment of dopaminergic neuron degradation in neurodegenerative conditions like Parkinson's disease.[1][2][4] Reduced striatal DAT binding, as measured by [¹²³I]RTI-55 SPECT (commercially known as Dopascan), is a well-established biomarker for the loss of these neurons, aiding in early diagnosis and the differentiation of parkinsonian syndromes from other conditions like essential tremor.[1] Beyond its diagnostic utility, RTI-55 is a fundamental research tool for investigating the mechanisms of psychostimulants, such as cocaine, and for the discovery of novel drugs targeting monoamine transporters for the treatment of various central nervous system disorders.[1][5]

It is important to note that RTI-55 is a potent psychostimulant with significant abuse potential and is classified as a Schedule II substance in the United States.[2] Its use is strictly limited to controlled medical and scientific research settings.[6][7][8]

Physicochemical Properties and Structure

RTI-55 hydrochloride is a white to off-white solid powder.[9] It is characterized as very hygroscopic and should be handled and stored accordingly.[4] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[9] It is soluble in dimethyl sulfoxide (DMSO).[9]

PropertyValueSource
CAS Number 141899-24-3[6]
Molecular Formula C₁₆H₂₀INO₂·HCl[6]
Molecular Weight 421.70 g/mol [4][6]
IUPAC Name Methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride[6][9]
Synonyms β-CIT hydrochloride, Iometopane hydrochloride[6][9]
Appearance Solid powder[9]
Purity >98% (typical)[9]
Storage Dry, dark, -20°C for long term[9]

graph RTI_55_Structure {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];
node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-0.8,-0.5!"]; C3 [label="C", pos="-0.8,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.8,-1.5!"]; C6 [label="C", pos="0.8,-0.5!"]; C7 [label="C", pos="0,-1!"]; C8 [label="C", pos="1.6,0!"]; C9 [label="C", pos="-1.6,0!"]; C10 [label="C", pos="-1.6,-2.5!"]; I1 [label="I", pos="-2.4,-2.5!"]; C11 [label="C", pos="-0.8,-3!"]; C12 [label="C", pos="0,-3.5!"]; C13 [label="C", pos="0.8,-3!"]; C14 [label="C", pos="0.8,-2.5!"]; C15 [label="C", pos="-2.4,0.5!"]; O1 [label="O", pos="-3.2,0.5!"]; O2 [label="O", pos="-2.4,1.2!"]; C16 [label="C", pos="-3.2,1.7!"]; H1 [label="H", pos="-1.2,-0.2!"]; H2 [label="H", pos="-1.2,-1.8!"]; H3 [label="H", pos="0.3,-2.3!"]; H4 [label="H", pos="1.2,-1.8!"]; H5 [label="H", pos="1.2,-0.2!"]; H6 [label="H", pos="-0.3,-0.7!"]; H7 [label="H", pos="2,0.3!"]; H8 [label="H", pos="2,-0.3!"]; H9 [label="H", pos="-0.8,-3.4!"]; H10 [label="H", pos="0,-3.9!"]; H11 [label="H", pos="1.2,-3.4!"]; H12 [label="H", pos="1.2,-2.2!"]; H13 [label="H", pos="-3.5,1.4!"]; H14 [label="H", pos="-2.9,2!"]; H15 [label="H", pos="-3.5,2!"]; CH3 [label="CH3", pos="0,1.2!"];

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) RTI55 RTI-55 RTI55->DAT Binds and blocks reuptake RTI55->SERT Binds and blocks reuptake Dopamine Dopamine Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Increased signaling Serotonin Serotonin Serotonin_Receptor Serotonin Receptors Serotonin->Serotonin_Receptor Increased signaling

Caption: RTI-55 blocks DAT and SERT, increasing synaptic neurotransmitter levels.

Experimental Protocols and Methodologies

The following protocols are provided as examples and should be adapted based on specific experimental needs and laboratory conditions.

Radioligand Binding Assay for DAT and SERT

This protocol describes a competitive binding assay to determine the affinity of a test compound for DAT and SERT using [¹²⁵I]RTI-55.

Materials:

  • [¹²⁵I]RTI-55 (specific activity ~2200 Ci/mmol) [8]* Unlabeled RTI-55 (for non-specific binding)

  • Test compound

  • Rat striatal and cortical tissue homogenates

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Whatman GF/B glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

Procedure:

  • Tissue Preparation: Homogenize dissected rat striatum (for DAT) or cerebral cortex (for SERT) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. Determine the protein concentration of the final membrane preparation.

  • Assay Setup: In test tubes, combine the tissue homogenate (e.g., 0.5 mg of original wet weight), a fixed concentration of [¹²⁵I]RTI-55 (e.g., 10 pM), and varying concentrations of the test compound. [10]For determining non-specific binding, add a high concentration of unlabeled RTI-55 (e.g., 10 µM). The final assay volume is typically 1-2 mL. [10]3. Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 50-60 minutes). [10]4. Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in buffer. [10]Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma or liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site or two-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start tissue_prep Tissue Preparation (Homogenization & Washing) start->tissue_prep assay_setup Assay Setup (Add membranes, [¹²⁵I]RTI-55, test compound) tissue_prep->assay_setup incubation Incubation (e.g., 25°C for 50 min) assay_setup->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration counting Radioactivity Counting (Gamma or Scintillation Counter) filtration->counting data_analysis Data Analysis (Calculate IC₅₀ and Ki) counting->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay using [¹²⁵I]RTI-55.

Autoradiography

Autoradiography with [¹²⁵I]RTI-55 allows for the visualization and quantification of DAT and SERT distribution in brain sections.

Materials:

  • [¹²⁵I]RTI-55

  • Unlabeled RTI-55 or selective blockers (e.g., GBR 12909 for DAT, citalopram for SERT)

  • Cryostat-sectioned brain tissue (e.g., 20 µm thick) mounted on slides

  • Incubation buffer

  • Washing buffers

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Procedure:

  • Pre-incubation: Pre-incubate the brain sections in buffer to rehydrate the tissue.

  • Incubation: Incubate the sections with a low nanomolar concentration of [¹²⁵I]RTI-55 in buffer. For non-specific binding, co-incubate adjacent sections with an excess of unlabeled RTI-55. To selectively label DAT, co-incubate with a selective SERT blocker, and vice versa.

  • Washing: Wash the sections in ice-cold buffer to remove unbound radioligand.

  • Drying: Dry the slides under a stream of cool air.

  • Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film along with calibrated radioactive standards.

  • Imaging and Analysis: Scan the imaging screen or develop the film. Quantify the density of binding in specific brain regions using image analysis software, with reference to the co-exposed standards.

Quantitative Data Summary

The binding affinities of RTI-55 for monoamine transporters can vary depending on the species and experimental conditions. The following table summarizes representative binding data.

TransporterSpeciesTissueRadioligandKd / Ki (nM)Reference
DAT RatStriatum[¹²⁵I]RTI-550.2 (high affinity)[3]
5.8 (low affinity)[3]
HumanPutamen[¹²³I]RTI-55~0.1 - 1.8[1]
HumanCaudate[¹²⁵I]RTI-550.066 (high affinity)[11]
1.52 (low affinity)[11]
SERT RatCerebral Cortex[¹²⁵I]RTI-550.2[3]
HumanMidbrain[¹²⁵I]RTI-550.37[11]

Safety and Handling

RTI-55 hydrochloride is a potent psychoactive compound and should be handled with extreme caution in a controlled laboratory setting. [2]It is intended for research use only and is not for human or veterinary use. [6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably a fume hood, especially when handling the powdered form.

  • Exposure: In case of accidental skin contact, wash the affected area thoroughly with soap and water. [12]For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [12]* Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemicals.

Conclusion: A Versatile Tool with Enduring Relevance

RTI-55 hydrochloride remains a cornerstone in the field of neuroscience for its utility in probing the monoamine transporter systems. Its high affinity for both DAT and SERT, coupled with its suitability for radiolabeling, has enabled significant advancements in our understanding of neurodegenerative diseases, psychiatric disorders, and the mechanisms of drug abuse. While its own therapeutic potential is limited by its abuse liability, the insights gained from studies utilizing RTI-55 continue to guide the development of more selective and safer medications targeting these critical transporter proteins. As research into the complexities of the brain continues, RTI-55 is poised to remain a valuable and authoritative tool for scientists and drug developers.

References

  • Grokipedia. (n.d.). RTI-55. Retrieved from [Link]

  • MOLBASE. (n.d.). RTI-55 Hydrochloride|141899-24-3. Retrieved from [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. Retrieved from [Link]

  • Wikipedia. (n.d.). RTI-55. Retrieved from [Link]

  • Gatley, S. J., et al. (1996). Displacement of RTI-55 from the dopamine transporter by cocaine. European Journal of Pharmacology, 295(2-3), 231-237. Retrieved from [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. The Journal of pharmacology and experimental therapeutics, 271(3), 1339-1348. Retrieved from [Link]

  • Hsin, L. W., et al. (2008). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Neurochemistry international, 52(4-5), 721-728. Retrieved from [Link]

  • Grokipedia. (n.d.). RTI-274. Retrieved from [Link]

  • Gatley, S. J., et al. (1995). Displacement of RTI-55 from the Dopamine Transporter by Cocaine. European Journal of Pharmacology, 296(2), 145-151. Retrieved from [Link]

  • Duke University. (2020). Safe Handling of Hazardous Drugs. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to RTI-55 (β-CIT): A Research Tool for Monoamine Transporter Imaging

Foreword This technical guide provides a comprehensive overview of 2β-Carbomethoxy-3β-(4-iodophenyl)tropane (RTI-55 or β-CIT), a potent cocaine analog that has become an invaluable tool in neuroscience research. Develope...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive overview of 2β-Carbomethoxy-3β-(4-iodophenyl)tropane (RTI-55 or β-CIT), a potent cocaine analog that has become an invaluable tool in neuroscience research. Developed at the Research Triangle Institute, RTI-55 serves as a high-affinity ligand for monoamine transporters, enabling the in-depth study and visualization of the dopamine and serotonin systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's mechanism of action, its application in advanced imaging techniques, and practical, field-proven experimental protocols. Our objective is to furnish the scientific community with a robust resource that not only outlines methodologies but also explains the critical reasoning behind experimental choices, thereby fostering a deeper understanding of this powerful research compound.

Core Principles and Chemical Profile of RTI-55

RTI-55, also known as iometopane, is a phenyltropane derivative that acts as a non-selective reuptake inhibitor at the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] Its high affinity for these transporters makes it an exceptional tool for their study. The molecular structure of RTI-55 is characterized by a tropane backbone, similar to cocaine, with key modifications that enhance its binding potency.

Chemical and Physical Data
IUPAC Name Methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Synonyms β-CIT, Iometopane
Molecular Formula C₁₆H₂₀INO₂
Molar Mass 385.24 g/mol
Legal Status Schedule II (US), Class A (UK)

The significance of RTI-55 in neuroscience stems from its utility as a radioligand for in vivo imaging techniques, namely Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). By labeling RTI-55 with a radioactive isotope, researchers can visualize and quantify the density of DAT and SERT in the living brain. This has profound implications for understanding the pathophysiology of various neurological and psychiatric disorders.

Mechanism of Action: A Non-Selective Transporter Ligand

RTI-55 exerts its effects by binding to and blocking the function of monoamine transporters. These transporters are integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission. By inhibiting this reuptake, RTI-55 prolongs the presence of dopamine and serotonin in the synapse, leading to enhanced neurotransmission.

The interaction of RTI-55 with DAT and SERT is characterized by high affinity, as demonstrated in numerous in vitro binding studies. This non-selective profile is a key consideration in experimental design, as the observed signal in imaging studies will represent the combined density of both transporter types.[2] However, through pharmacological blocking studies, it is possible to dissect the individual contributions of DAT and SERT.[3]

Below is a diagram illustrating the mechanism of action of RTI-55 at a monoaminergic synapse.

Mechanism of Action of RTI-55 at the Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) Neurotransmitter Dopamine/ Serotonin Vesicle->Neurotransmitter Release MAT Monoamine Transporter (DAT/SERT) RTI55 RTI-55 RTI55->MAT Blocks Neurotransmitter->MAT Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding

Caption: RTI-55 blocks monoamine transporters on the presynaptic neuron.

Binding Affinity Profile

The affinity of RTI-55 for the dopamine, serotonin, and norepinephrine transporters (NET) has been determined through in vitro radioligand binding assays. The following table summarizes the reported binding affinities (Kᵢ) for human transporters.

TransporterBinding Affinity (Kᵢ) [nM]
DAT 0.39
SERT 0.39
NET 20

Data synthesized from literature reports.

The sub-nanomolar affinity for both DAT and SERT underscores its potency and suitability as a research tool for these targets. Its lower affinity for NET indicates that at tracer doses used in imaging, the contribution of NET binding to the overall signal is likely minimal.

Applications in Neuroimaging

The primary application of RTI-55 is in neuroimaging, where its radiolabeled forms are used to assess the integrity of dopaminergic and serotonergic systems.

[¹²³I]RTI-55 (Iometopane) for SPECT Imaging

When labeled with Iodine-123, RTI-55 (as Iometopane) is a widely used radiotracer for SPECT imaging of the dopamine transporter.[4] This technique is particularly valuable in the differential diagnosis of Parkinsonian syndromes. A reduction in striatal [¹²³I]β-CIT uptake is a hallmark of dopamine neuron degeneration and can help distinguish Parkinson's disease from other conditions with similar symptoms.[5]

[¹¹C]RTI-55 for PET Imaging

Labeling RTI-55 with Carbon-11 allows for PET imaging, which offers higher spatial resolution and sensitivity compared to SPECT.[1] [¹¹C]β-CIT PET studies have been instrumental in quantifying DAT and SERT density in various neuropsychiatric conditions and in understanding the in vivo pharmacodynamics of drugs that interact with these transporters, including cocaine.[6][7]

The following diagram illustrates the general workflow for a clinical neuroimaging study using radiolabeled RTI-55.

Workflow for RTI-55 Neuroimaging cluster_0 Pre-Imaging cluster_1 Imaging cluster_2 Post-Imaging PatientPrep Patient Preparation (e.g., thyroid block for ¹²³I) Injection Intravenous Injection PatientPrep->Injection Radiotracer Radiotracer Synthesis ([¹²³I] or [¹¹C] RTI-55) Radiotracer->Injection Acquisition SPECT or PET Scan (Dynamic or Static) Injection->Acquisition Reconstruction Image Reconstruction Acquisition->Reconstruction Analysis Data Analysis (e.g., ROI analysis) Reconstruction->Analysis Interpretation Clinical/Research Interpretation Analysis->Interpretation

Caption: General workflow for RTI-55 neuroimaging studies.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for key experiments involving RTI-55. These protocols are based on established methodologies and are designed to be self-validating.

In Vitro Radioligand Binding Assay with [¹²⁵I]RTI-55

This protocol describes a saturation binding experiment to determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [¹²⁵I]RTI-55 in brain tissue homogenates.

Materials:

  • Frozen brain tissue (e.g., rat striatum)

  • [¹²⁵I]RTI-55

  • Unlabeled RTI-55

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation vials and cocktail

  • Gamma counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Preparation:

    • Thaw frozen brain tissue on ice.

    • Homogenize the tissue in 20 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh binding buffer.

    • Repeat the centrifugation and resuspension step.

    • Determine the protein concentration of the final membrane preparation (e.g., using a BCA or Bradford assay).

  • Saturation Binding Assay:

    • Prepare a series of dilutions of [¹²⁵I]RTI-55 in binding buffer (e.g., 0.01 nM to 5 nM).

    • For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • To the non-specific binding tubes, add a high concentration of unlabeled RTI-55 (e.g., 10 µM).

    • Add the appropriate concentration of [¹²⁵I]RTI-55 to all tubes.

    • Add the brain membrane preparation to all tubes (final protein concentration of 50-100 µ g/tube ).

    • Incubate the tubes at room temperature for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B) presoaked in binding buffer.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [¹²⁵I]RTI-55.

    • Perform non-linear regression analysis on the saturation binding data to determine the Kd and Bmax values.

Human SPECT Imaging with [¹²³I]β-CIT

This protocol outlines the key steps for performing a clinical SPECT scan to assess dopamine transporter availability.

Patient Preparation:

  • Obtain informed consent from the patient.

  • Administer a thyroid-blocking agent (e.g., potassium iodide or sodium perchlorate) approximately 30-60 minutes before radiotracer injection to minimize radiation exposure to the thyroid gland.[8]

  • Ensure the patient is well-hydrated.

Radiotracer Administration and Imaging:

  • Administer a bolus intravenous injection of 111-185 MBq (3-5 mCi) of [¹²³I]β-CIT.

  • SPECT imaging is typically performed 18-24 hours post-injection to allow for optimal striatal-to-background signal ratios.[9]

  • Position the patient comfortably in the SPECT scanner with their head immobilized to minimize motion artifacts.

  • Acquire SPECT data using a high-resolution collimator. Typical acquisition parameters include a 128x128 matrix, 360° rotation, and an acquisition time of 25-40 seconds per projection.[9]

Image Processing and Analysis:

  • Reconstruct the SPECT data using filtered back-projection or iterative reconstruction algorithms.[8]

  • Perform attenuation correction.

  • Define regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum or occipital cortex).

  • Calculate the specific-to-non-specific binding ratio, which serves as an index of DAT availability.

Human PET Imaging with [¹¹C]β-CIT

This protocol provides a general framework for conducting a research-based PET scan to quantify monoamine transporters.

Patient Preparation:

  • Obtain informed consent.

  • Patients should fast for at least 4 hours prior to the scan.[10]

  • An arterial line may be inserted for blood sampling to determine the arterial input function for kinetic modeling.

Radiotracer Administration and Imaging:

  • Administer an intravenous bolus of 185-370 MBq (5-10 mCi) of [¹¹C]β-CIT.[1]

  • Initiate a dynamic PET scan immediately following injection, typically lasting for 60-90 minutes.[11]

  • The scan is often divided into a series of time frames of increasing duration.[10]

Image Processing and Analysis:

  • Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.

  • Co-register the PET images with a structural MRI for anatomical delineation of brain regions.

  • Generate time-activity curves (TACs) for various brain regions of interest.

  • Apply kinetic modeling (e.g., two-tissue compartment model) to the TACs using the arterial input function to estimate binding parameters such as the distribution volume (VT).

Synthesis of RTI-55

The synthesis of RTI-55 is typically achieved from cocaine as a starting material. While the detailed, multi-step synthesis is complex and requires expertise in organic chemistry, a simplified overview of a potential synthetic route is provided below. It is crucial to note that the synthesis of RTI-55 is subject to strict legal regulations due to its classification as a Schedule II substance.

Simplified Synthetic Pathway to RTI-55 Cocaine Cocaine Anhydroecgonine Anhydroecgonine Methyl Ester Cocaine->Anhydroecgonine Hydrolysis & Dehydration Phenyltropane 2-Carbomethoxy-3-phenyltropane Anhydroecgonine->Phenyltropane Grignard Reaction Iodophenyltropane RTI-55 (2-Carbomethoxy-3-(4-iodophenyl)tropane) Phenyltropane->Iodophenyltropane Iodination

Caption: A simplified overview of a synthetic route to RTI-55 from cocaine.

Safety and Handling

RTI-55 is a potent psychoactive substance and a controlled substance. All handling and experimental procedures must be conducted in accordance with local, national, and international regulations. Appropriate personal protective equipment should be worn at all times. When working with radiolabeled RTI-55, all personnel must adhere to strict radiation safety protocols to minimize exposure.

Conclusion

RTI-55 (β-CIT) remains a cornerstone in the field of monoamine transporter research. Its high affinity for both DAT and SERT, coupled with its suitability for radiolabeling, provides an unparalleled window into the workings of these critical neurotransmitter systems. The methodologies outlined in this guide, from in vitro binding assays to advanced in vivo imaging, represent the current standards in the field. It is our hope that this comprehensive resource will empower researchers to conduct rigorous and insightful studies, ultimately advancing our understanding of the brain in health and disease.

References

  • Farde, L., et al. (1994). PET study of [11C]beta-CIT binding to monoamine transporters in the monkey and human brain. Synapse, 16(4), 253-261. [Link]

  • Kaufman, M. J., et al. (1996). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Synapse, 23(2), 86-95. [Link]

  • Halldin, C., et al. (1996). PET studies on brain monoamine transporters with carbon-11-beta-CIT in Parkinson's disease. Journal of Nuclear Medicine, 37(8), 1255-1260. [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. [Link]

  • Scheffel, U., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37-45. [Link]

  • Marek, K. L., et al. (1996). [123I]beta-CIT/SPECT imaging demonstrates bilateral loss of dopamine transporters in hemi-Parkinson's disease. Neurology, 46(4), 943-950. [Link]

  • Meyer, P. T., et al. (2001). Voxel-wise analysis of [123I]β-CIT SPECT differentiates the Parkinson variant of multiple system atrophy from idiopathic Parkinson's disease. Brain, 124(Pt 7), 1318-1329. [Link]

  • MDS Abstracts. (2016). PET examination of the monoamine transporter with 11C-beta-CIT. Movement Disorders, 31. [Link]

  • Volkow, N. D., et al. (1996). Cocaine-induced occupancy of dopamine transporters in the human brain. Synapse, 23(1), 1-5. [Link]

  • Shearman, L. P., et al. (1997). Relationship between [125I]RTI-55-labeled cocaine binding sites and the serotonin transporter in rat placenta. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 272(5), R1621-R1629. [Link]

  • Carroll, F. I., et al. (1992). Cocaine and 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters: is there a common receptor binding site? Journal of Medicinal Chemistry, 35(16), 2812-2814.
  • Ensing, K., et al. (1987). A Practical Total Synthesis of Cocaine's Enantiomers. Forensic Science International, 35(4), 255-263. [Link]

  • Boja, J. W., et al. (1993). Characterization and localization of [125I]RTI-55-labeled cocaine binding sites in fetal and adult rat brain. Developmental Brain Research, 74(2), 147-156. [Link]

  • Nishiyama, S., et al. (1995). Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55. Journal of Chemical Neuroanatomy, 9(2), 89-98. [Link]

  • Darcourt, J., et al. (2010). EANM procedure guidelines for brain neurotransmission SPECT using 123I-labelled dopamine transporter ligands, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 37(2), 443-450. [Link]

  • Laruelle, M., et al. (1997). Depletion and restoration of endogenous monoamines affects beta-CIT binding to serotonin but not dopamine transporters in non-human primates. Journal of Neuroscience, 17(17), 6760-6771. [Link]

  • Creative Bioarray. (n.d.). Brain Tissue Binding Assay. Retrieved from [Link]

  • Tatsch, K., et al. (2019). EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0. European Journal of Nuclear Medicine and Molecular Imaging, 47(5), 1045-1064. [Link]

  • U.S. National Library of Medicine. (2016). 11C-Acetate PET/CT Imaging As a Biomarker of Amyloid-Induced Neuroinflammation. ClinicalTrials.gov. [Link]

  • Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Gatley, S. J., et al. (1995). Displacement of RTI-55 from the Dopamine Transporter by Cocaine. RTI International. [Link]

  • Boomsma, J. M., et al. (2010). Standards for PET Image Acquisition and Quantitative Data Analysis. Journal of Nuclear Medicine, 51(Supplement 1), 11S-19S. [Link]

  • Albert, N. L., et al. (2021). 1 Joint EANM/EANO/RANO/SNMMI practice guideline/procedure standard for PET imaging of brain metastases. Neuro-Oncology, 23(12), 1986-2001. [Link]

  • Marek, K. L., et al. (2001). [123I]β-CIT SPECT imaging assessment of the rate of Parkinson's disease progression. Neurology, 57(11), 2089-2094. [Link]

  • Kuznetsov, A. S., et al. (2010). Preparation of (-)-cocaine hydrochloride.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Chen, C. M., et al. (2024). 11C-CFT PET brain imaging in Parkinson's disease using a total-body PET/CT scanner. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Penmatsa, A., et al. (2015). The drosophila dopamine transporter in complex with the psychostimulant cocaine. Journal of Biological Chemistry, 290(48), 28867-28873.
  • Albert, N. L., et al. (2019). Joint EANM/EANO/RANO practice guideline/SNMMI procedure standard for PET imaging of brain tumors 1.0. Neuro-Oncology, 21(5), 569-581. [Link]

  • Torres, G. E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Wang, K. H., et al. (2015). Crystal structure of the human serotonin transporter.
  • ResearchGate. (n.d.). Docking of some classical transporters inhibitors: RTI-55 (a,b,c),... Retrieved from [Link]

  • Aggarwal, S., et al. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.20. [Link]

  • Wiese, M., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 239. [Link]

  • ResearchGate. (n.d.). Monoamine Metabolism, Vesicular Loading, Synaptic Transmission, and the... Retrieved from [Link]

Sources

Exploratory

RTI-55: A Comprehensive Technical Guide for the Discerning Researcher

This guide provides an in-depth exploration of RTI-55 (also known as β-CIT or iometopane), a potent phenyltropane-based psychostimulant and a critical tool in neuropharmacological research. As a close analog of cocaine,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of RTI-55 (also known as β-CIT or iometopane), a potent phenyltropane-based psychostimulant and a critical tool in neuropharmacological research. As a close analog of cocaine, RTI-55 has been instrumental in elucidating the structure, function, and regulation of monoamine transporters, particularly the dopamine transporter (DAT). This document will delve into the core chemical properties, pharmacological profile, and diverse research applications of RTI-55, offering both foundational knowledge and practical insights for its effective utilization in the laboratory.

Foundational Understanding: The Chemical and Pharmacological Core of RTI-55

RTI-55, chemically designated as 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester, is a semi-synthetic alkaloid belonging to the phenyltropane class of compounds.[1] Its structural similarity to cocaine underpins its mechanism of action as a reuptake inhibitor at monoamine transporters.[2]

Mechanism of Action: A Triple Reuptake Inhibitor

RTI-55 functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) by binding to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2] This binding action blocks the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, leading to an increased extracellular concentration and consequently enhanced serotonergic, adrenergic, and dopaminergic neurotransmission.[2] The primary research focus for RTI-55 has been on its high-affinity interaction with the dopamine transporter, making it an invaluable tool for studying the mechanisms of cocaine action and the broader implications of dopamine dysregulation.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 Packaging into vesicles Synaptic Vesicle Release Synaptic Vesicle Release VMAT2->Synaptic Vesicle Release Exocytosis DAT Dopamine Transporter (DAT) DAT->DA Reuptake RTI55 RTI-55 RTI55->DAT Blocks DA_cleft Increased Extracellular Dopamine Synaptic Vesicle Release->DA_cleft Neurotransmitter Release D_receptors Dopamine Receptors DA_cleft->D_receptors Binding Signal Transduction Signal Transduction D_receptors->Signal Transduction cluster_workflow In Vivo Locomotor Activity Workflow A Animal Acclimation B Baseline Activity Recording A->B C RTI-55 or Vehicle Administration (i.v. or i.p.) B->C D Post-injection Locomotor Activity Monitoring C->D E Data Analysis (e.g., distance traveled, stereotypy) D->E

Caption: Experimental Workflow for Assessing Locomotor Activity.

Studies using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) with radiolabeled RTI-55 have been crucial in determining the relationship between dopamine transporter occupancy, the inhibition of dopamine transport, and the stimulation of locomotor activity. [3][4]These imaging studies have demonstrated that PET/SPECT measures of transporter occupancy can accurately reflect transporter inhibition. [3]

A Cocaine Analog with Distinct Characteristics

While RTI-55 is a valuable cocaine analog, it is essential to recognize its distinct properties. RTI-55 has a higher affinity for the dopamine transporter than cocaine. [5][6]This higher affinity has implications for its potential therapeutic use and its research applications. For instance, while it has been explored as a potential therapy for cocaine abuse, studies have shown that cocaine can displace pharmacological doses of RTI-55 from the striatum. [5][6]

Synthesis and Chemical Properties

RTI-55 is a phenyltropane derivative, a class of compounds developed through systematic modifications of cocaine's structure. [7]Its synthesis is a multi-step process typically starting from tropinone. The hydrochloride salt of RTI-55 is known to be very hygroscopic. [1]

Property Value
Chemical Formula C₁₆H₂₀INO₂
Molar Mass 385.245 g·mol⁻¹
Appearance Solid powder

| Solubility | Soluble in DMSO |

Safety and Handling Considerations

RTI-55 is a potent psychostimulant with significant abuse potential and should be handled with appropriate safety precautions in a controlled laboratory setting. [1][8]In rodent studies, RTI-55 caused death at a dosage of 100 mg/kg. [2]Researchers must adhere to all institutional and national regulations regarding the handling and use of controlled substances.

Conclusion: A Cornerstone of Monoamine Transporter Research

RTI-55 remains an indispensable tool for researchers in neuroscience and drug development. Its high affinity for the dopamine transporter, coupled with its well-characterized pharmacological profile, provides a robust platform for investigating the intricacies of dopaminergic neurotransmission and the mechanisms underlying psychostimulant action. As research continues to unravel the complexities of the brain, RTI-55 will undoubtedly continue to play a pivotal role in advancing our understanding of monoamine transporter function in both health and disease.

References

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Gatley, S. J., Yu, D. W., & Volkow, N. D. (1995). Displacement of RTI-55 from the dopamine transporter by cocaine. PubMed. Retrieved January 25, 2026, from [Link]

  • Gatley, S. J., Gifford, A. N., & Volkow, N. D. (1997). Dopamine transporter occupancy by RTI-55, inhibition of dopamine transport and stimulation of locomotor activity. OSTI.GOV. Retrieved January 25, 2026, from [Link]

  • Saha, K., et al. (2015). Overview of Monoamine Transporters. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • Runyon, S. P., et al. (2013). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Gatley, S. J., et al. (1995). Displacement of RTI-55 from the Dopamine Transporter by Cocaine. RTI International. Retrieved January 25, 2026, from [Link]

  • Alves, V. F., et al. (2021). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. MDPI. Retrieved January 25, 2026, from [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. PubMed. Retrieved January 25, 2026, from [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. PubMed. Retrieved January 25, 2026, from [Link]

  • Izenwasser, S., et al. (1996). Highly potent cocaine analogs cause long-lasting increases in locomotor activity. PubMed. Retrieved January 25, 2026, from [Link]

  • Gatley, S. J., et al. (1997). Dopamine transporter occupancy by RTI-55, inhibition of dopamine transport and stimulation of locomotor activity. RTI International. Retrieved January 25, 2026, from [Link]

  • RTI-274 - Grokipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • RTI-113 - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Ioppolo, J. A., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • Iacobucci, C., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Retrieved January 25, 2026, from [Link]

  • RTI-55 - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Applications of RTI-55 Hydrochloride

This guide provides a comprehensive technical overview of RTI-55 Hydrochloride (also known as β-CIT or Iometopane), a potent synthetic phenyltropane derivative. Developed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of RTI-55 Hydrochloride (also known as β-CIT or Iometopane), a potent synthetic phenyltropane derivative. Developed for researchers, scientists, and drug development professionals, this document delves into the core molecular structure, mechanism of action, synthesis, and analytical characterization of RTI-55, along with its significant applications in neuroscience research, particularly in the study of monoamine transporters.

Core Molecular Identity and Physicochemical Properties

RTI-55 Hydrochloride is a tropane alkaloid analog of cocaine, distinguished by a 4-iodophenyl substitution on the tropane ring. This structural modification significantly influences its pharmacological profile.

IdentifierValue
IUPAC Name Methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
Alternate Names β-CIT Hydrochloride, Iometopane Hydrochloride, RTI-4229-55
CAS Number 141899-24-3[1]
Molecular Formula C₁₆H₂₀INO₂·HCl[1]
Molecular Weight 421.70 g/mol [1]

Mechanism of Action: A High-Affinity Ligand for Monoamine Transporters

RTI-55 functions as a potent, non-selective inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET).[2] Its high affinity for DAT and SERT makes it an invaluable tool for studying the roles of these transporters in both normal physiological processes and pathological conditions.

The primary mechanism involves the binding of RTI-55 to the transporter proteins, which blocks the reuptake of their respective neurotransmitters (dopamine and serotonin) from the synaptic cleft. This inhibition leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing dopaminergic and serotonergic signaling.

RTI-55_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release 5HT_vesicle Serotonin Vesicles 5HT Serotonin 5HT_vesicle->5HT Release DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binds 5HT->SERT Reuptake 5HT_receptor Serotonin Receptors 5HT->5HT_receptor Binds RTI55 RTI-55 RTI55->DAT Blocks RTI55->SERT Blocks

Caption: Mechanism of RTI-55 at the synapse.

Synthesis and Analytical Characterization

The synthesis of RTI-55 is based on the tropane core structure and generally involves the reaction of anhydroecgonine methyl ester with a 4-iodophenyl Grignard reagent, followed by purification and conversion to the hydrochloride salt. While specific, detailed industrial synthesis protocols are proprietary, the general approach is well-established in medicinal chemistry.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and purity of RTI-55 Hydrochloride. The spectra are complex due to the rigid bicyclic tropane ring system.

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule, confirming the stereochemistry of the substituents on the tropane ring.

Experimental Protocols and Applications

The radiolabeled forms of RTI-55, namely [¹²³I]RTI-55 and [¹²⁵I]RTI-55, are extensively used in research.

In Vitro Radioligand Binding Assays

[¹²⁵I]RTI-55 is a valuable tool for in vitro characterization of DAT and SERT in brain tissue homogenates. These assays are fundamental for determining the affinity of novel compounds for these transporters.

Step-by-Step Protocol for [¹²⁵I]RTI-55 Binding Assay in Rat Striatal Homogenates:

  • Tissue Preparation: Rat striata are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

  • Assay Incubation: The membrane suspension is incubated with a low concentration of [¹²⁵I]RTI-55 (e.g., 50 pM) and varying concentrations of the competing unlabeled ligand.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competing ligand that inhibits 50% of the specific binding of [¹²⁵I]RTI-55). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Tissue_Homogenization Tissue Homogenization (e.g., Rat Striatum) Start->Tissue_Homogenization Membrane_Preparation Membrane Preparation (Centrifugation) Tissue_Homogenization->Membrane_Preparation Incubation Incubation with [125I]RTI-55 and Competing Ligand Membrane_Preparation->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Radioactivity_Measurement Gamma Counting Washing->Radioactivity_Measurement Data_Analysis Data Analysis (IC50 and Ki determination) Radioactivity_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical radioligand binding assay.

In Vivo Imaging with Single-Photon Emission Computed Tomography (SPECT)

[¹²³I]RTI-55 (Iometopane) is used as a radiotracer for SPECT imaging of the dopamine transporter in the brain. This technique is particularly valuable in the differential diagnosis of Parkinsonian syndromes. A reduction in [¹²³I]RTI-55 uptake in the striatum is indicative of a loss of dopaminergic neurons.

General Procedure for [¹²³I]RTI-55 SPECT Imaging:

  • Patient Preparation: Patients are typically advised to abstain from medications that may interfere with DAT binding. A thyroid-blocking agent is administered to prevent uptake of free radioiodine by the thyroid gland.

  • Radiotracer Administration: A sterile solution of [¹²³I]RTI-55 is administered intravenously.

  • Image Acquisition: After a specific uptake period (typically several hours), the patient's head is scanned using a SPECT camera.

  • Image Reconstruction and Analysis: The acquired data are reconstructed to generate cross-sectional images of the brain. The uptake of the radiotracer in the striatum is quantified and compared to that in a reference region with low DAT density (e.g., the cerebellum) to calculate a binding potential or striatal-to-cerebellar ratio.

Pharmacological Data

RTI-55 exhibits high affinity for both the dopamine and serotonin transporters. The following table summarizes representative binding affinity data.

TransporterLigandSpeciesAssay TypeKi (nM)IC₅₀ (nM)
DAT[¹²⁵I]RTI-55RatBinding0.2 (high affinity), 5.8 (low affinity)[3]-
SERT[¹²⁵I]RTI-55RatBinding0.2[3]-
DATRTI-55HumanCompetition-~1-5
SERTRTI-55HumanCompetition-~1-5

Metabolism and Pharmacokinetics

The in vivo metabolism of RTI-55 has not been as extensively characterized as that of cocaine. However, it is expected to undergo hydrolysis of the methyl ester and N-demethylation. Its pharmacokinetic profile is characterized by a slower onset and longer duration of action compared to cocaine, which is attributed to its higher affinity for the monoamine transporters and potentially slower metabolism.

Conclusion

RTI-55 Hydrochloride is a powerful research tool that has significantly contributed to our understanding of the dopamine and serotonin transporter systems. Its utility as a high-affinity radioligand for in vitro assays and as a radiotracer for in vivo SPECT imaging has made it indispensable in the fields of neuropharmacology and nuclear medicine. This guide has provided a detailed overview of its molecular characteristics, mechanism of action, and key applications, offering a valuable resource for scientists and researchers in the field.

References

  • [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. PubMed. Available at: [Link]

  • Relationship between [125I]RTI-55-labeled cocaine binding sites and the serotonin transporter in rat placenta. American Physiological Society Journals. Available at: [Link]

  • High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship of 3β-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3β-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters. National Institutes of Health. Available at: [Link]

  • SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. SNM. Available at: [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available at: [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. National Institutes of Health. Available at: [Link]

  • Displacement of RTI-55 from the dopamine transporter by cocaine. PubMed. Available at: [Link]

  • SPECT Imaging Procedure Manual. Parkinson's Progression Markers Initiative. Available at: [Link]

  • Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. National Institutes of Health. Available at: [Link]

  • Cocaine receptor binding ligands. Google Patents.
  • Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. University of New Orleans ScholarWorks@UNO. Available at: [Link]

  • 13-C NMR Protocol for beginners AV-400. University of Wisconsin-Madison. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]

  • SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0*. e-lactancia. Available at: [Link]

  • Preparation and biological evaluation of iodine-125-IACFT: A selective SPECT agent for imaging dopamine transporter sites. ResearchGate. Available at: [Link]

  • Displacement of RTI-55 from the Dopamine Transporter by Cocaine. RTI International. Available at: [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications. Available at: [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

  • PROCESS FOR PRODUCING OPTICALLY ACTIVE TROPINONE MONOCARBOXYLIC ACID DERIVATIVE. European Patent Office. Available at: [Link]

  • RTI-55. Wikipedia. Available at: [Link]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. Available at: [Link]

  • Synthesis of [125I]-3β-(4-Ethyl-3-iodophenyl)nortropane-2β-carboxylic acid methyl ester (125I]EINT). ResearchGate. Available at: [Link]

  • N-methylpropan-1-amine::5-(gamma-fluorobenzyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. BindingDB. Available at: [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. Available at: [Link]

  • Optimized acquisition and processing protocols for I-123 cardiac SPECT imaging. PubMed. Available at: [Link]

  • Changes in dopamine transporter binding in nucleus accumbens following chronic self-administration of cocaine:heroin combinations. PubMed Central. Available at: [Link]

  • Cocaethylene: A Unique Cocaine Metabolite Displays High Affinity for the Dopamine Transporter. ResearchGate. Available at: [Link]

  • [sup 123 I] beta-CIT/SPECT imaging demonstrates bilateral loss of dopamine transporters in hemi-Parkinson's disease. Neurology. Available at: [Link]

Sources

Exploratory

RTI-55: A Technical Guide to Dopamine and Serotonin Transporter Occupancy Studies

For Researchers, Scientists, and Drug Development Professionals Introduction to RTI-55 (2β-Carbomethoxy-3β-(4-iodophenyl)tropane) 2β-Carbomethoxy-3β-(4-iodophenyl)tropane, commonly known as RTI-55 or β-CIT, is a potent p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to RTI-55 (2β-Carbomethoxy-3β-(4-iodophenyl)tropane)

2β-Carbomethoxy-3β-(4-iodophenyl)tropane, commonly known as RTI-55 or β-CIT, is a potent psychoactive compound and a phenyltropane derivative. It is a valuable tool in neuropharmacological research due to its high affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT). This dual binding characteristic allows for the simultaneous investigation of two critical neurotransmitter systems implicated in a wide range of neurological and psychiatric disorders.

RTI-55 serves as a crucial radioligand in various experimental settings, including in vitro autoradiography and in vivo neuroimaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These applications are instrumental in understanding the pathophysiology of diseases like depression, ADHD, and substance use disorders, as well as in the development and evaluation of novel therapeutic agents targeting the dopaminergic and serotonergic systems.

Mechanism of Action: The Molecular Basis of RTI-55 Binding

RTI-55 exerts its effects by binding to the dopamine and serotonin transporters, thereby blocking the reuptake of dopamine and serotonin from the synaptic cleft. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, potentiating their signaling. The high affinity of RTI-55 for both DAT and SERT makes it a non-selective inhibitor, allowing for the study of the combined effects of dopamine and serotonin modulation.

The binding of RTI-55 to DAT and SERT is a competitive interaction, meaning it competes with the endogenous neurotransmitters for the same binding sites on the transporters. The affinity of RTI-55 for these transporters has been extensively characterized. In vitro studies using rat brain tissue have shown that [¹²⁵I]RTI-55 binds to both a high-affinity and a low-affinity site in the striatum, a region rich in dopamine transporters. The dissociation constant (Kd) for the high-affinity site is approximately 0.2 nM, while the Kd for the low-affinity site is around 5.8 nM.[1] In the cerebral cortex, which has a higher density of serotonin transporters, [¹²⁵I]RTI-55 binds to a single high-affinity site with a Kd of 0.2 nM.[1] In postmortem human brain tissue, [¹²⁵I]RTI-55 also demonstrates high-affinity binding to both DAT and SERT.[2]

The molecular interactions of RTI-55 with the transporters are complex and involve specific amino acid residues within the binding pockets of DAT and SERT. The iodophenyl group of RTI-55 is thought to play a crucial role in its high-affinity binding.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key experiments utilizing RTI-55. These protocols are designed to be self-validating by incorporating appropriate controls and quality assurance measures to ensure the reliability and reproducibility of the data.

In Vitro Autoradiography with [¹²⁵I]RTI-55

Objective: To visualize and quantify the density of DAT and SERT in brain tissue sections.

Materials:

  • Frozen brain tissue sections (e.g., rat or human)

  • [¹²⁵I]RTI-55 radioligand

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Washing buffer (ice-cold incubation buffer)

  • Displacement agents for determining non-specific binding (e.g., GBR 12909 for DAT, citalopram for SERT)

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Step-by-Step Protocol:

  • Tissue Preparation:

    • Section frozen brain tissue at a thickness of 10-20 µm using a cryostat.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the sections in incubation buffer for 15-30 minutes to remove endogenous ligands.

  • Incubation:

    • Incubate the sections with a low concentration of [¹²⁵I]RTI-55 (e.g., 10 pM) in incubation buffer for 60-90 minutes at room temperature.[3]

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a selective displacer (e.g., 10 µM GBR 12909 for DAT or 1 µM citalopram for SERT).

  • Washing:

    • Wash the slides in ice-cold washing buffer for a short duration (e.g., 2 x 5 minutes) to remove unbound radioligand.

    • Perform a final brief rinse in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Expose the slides to a phosphor imaging screen or autoradiography film for an appropriate duration (typically 24-72 hours).

  • Image Analysis:

    • Scan the phosphor imaging screens or develop the film.

    • Quantify the optical density of the autoradiograms in specific brain regions using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Causality Behind Experimental Choices:

  • The low concentration of [¹²⁵I]RTI-55 is used to selectively label high-affinity binding sites.

  • The use of selective displacers is crucial for accurately determining the contribution of DAT and SERT to the total binding signal in different brain regions.[4]

  • Washing in ice-cold buffer minimizes the dissociation of the radioligand from the transporters.

Self-Validating System:

  • The inclusion of non-specific binding controls is essential for validating the specificity of the signal.

  • Saturation binding experiments, where tissue sections are incubated with increasing concentrations of [¹²⁵I]RTI-55, can be performed to determine the Kd and Bmax (receptor density), further validating the binding characteristics.

In Vivo PET Imaging with [¹¹C]RTI-55

Objective: To measure DAT and SERT occupancy in the living brain.

Materials:

  • [¹¹C]RTI-55 radiotracer

  • PET scanner

  • Anesthetized subject (animal or human)

  • Arterial line for blood sampling (for full kinetic modeling)

  • Image analysis software with kinetic modeling capabilities

Step-by-Step Protocol:

  • Subject Preparation:

    • The subject should be fasted for at least 4-6 hours prior to the scan to minimize metabolic variability.[5]

    • Anesthetize the subject and position them in the PET scanner to ensure the brain is within the field of view.

  • Radiotracer Administration:

    • Administer a bolus injection of [¹¹C]RTI-55 intravenously. The injected dose will vary depending on the subject and scanner sensitivity.

  • PET Scan Acquisition:

    • Acquire dynamic PET data for 60-90 minutes immediately following radiotracer injection.

  • Blood Sampling (for full kinetic modeling):

    • If using a full kinetic model, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Delineate regions of interest (ROIs) on the images corresponding to brain areas with high DAT (e.g., striatum) and SERT (e.g., thalamus, midbrain) densities.

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling:

    • Apply a suitable kinetic model to the TACs to estimate binding parameters such as the binding potential (BP) or the distribution volume (DV). The Simplified Reference Tissue Model (SRTM) is often used for [¹¹C]RTI-55 as it does not require arterial blood sampling.

Causality Behind Experimental Choices:

  • The use of a dynamic scanning protocol allows for the measurement of the radiotracer's kinetics in the brain, which is essential for accurate quantification of transporter occupancy.

  • Kinetic modeling is necessary to separate the specific binding of the radiotracer to the transporters from non-specific binding and free radiotracer in the tissue.

Self-Validating System:

  • Test-retest studies are crucial to establish the reproducibility and reliability of the [¹¹C]RTI-55 PET imaging protocol.

  • Blocking studies, where a subject is scanned before and after the administration of a known DAT or SERT blocker, can be used to validate the ability of the method to measure changes in transporter occupancy.

Competitive Binding Assays

Objective: To determine the affinity (Ki) of a novel compound for DAT and SERT using a radiolabeled ligand like [¹²⁵I]RTI-55.

Materials:

  • Brain tissue homogenates (e.g., from rat striatum for DAT, cortex for SERT)

  • [¹²⁵I]RTI-55 radioligand

  • Novel test compound at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue in an appropriate buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membranes in fresh buffer.

  • Incubation:

    • Incubate the membranes with a fixed concentration of [¹²⁵I]RTI-55 and a range of concentrations of the test compound for a set time at a specific temperature to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [¹²⁵I]RTI-55 against the concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Using a fixed, low concentration of the radioligand ensures that the assay is sensitive to competition from the unlabeled test compound.

  • The Cheng-Prusoff equation provides a way to convert the experimentally determined IC₅₀ value into an intrinsic affinity constant (Ki) that is independent of the assay conditions.

Self-Validating System:

  • The inclusion of a known reference compound with a well-characterized affinity for the target allows for the validation of the assay's performance.

  • Ensuring that the incubation time is sufficient to reach equilibrium is critical for the accurate determination of affinity.

Data Interpretation and Quantitative Analysis

The primary outcomes of RTI-55 occupancy studies are quantitative measures of DAT and SERT availability and the degree to which a test compound occupies these transporters.

Key Parameters:

  • Binding Potential (BP): A measure of the density of available transporters. It is often calculated as BP = Bmax / Kd, where Bmax is the total number of binding sites and Kd is the dissociation constant. In PET studies, BP is typically estimated from the kinetic modeling of the time-activity curves.

  • Distribution Volume (DV): The ratio of the concentration of the radiotracer in a tissue to that in the plasma at equilibrium. It is another measure of receptor availability.

  • Occupancy: The percentage of transporters that are bound by a drug. It is calculated as: Occupancy (%) = [(BP_baseline - BP_post-drug) / BP_baseline] * 100

Data Presentation:

Quantitative data from RTI-55 studies should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Binding Affinities (Kd) of [¹²⁵I]RTI-55

Brain RegionTransporterHigh-Affinity Kd (nM)Low-Affinity Kd (nM)Reference
Rat StriatumDAT0.25.8[1]
Rat Cerebral CortexSERT0.2-[1]
Human Caudate/PutamenDAT~0.07~1.5[2]
Human MidbrainSERT~0.37-[2]

Table 2: Example of DAT and SERT Occupancy Data for a Novel Antidepressant

Drug Dose (mg/kg)Striatal DAT Occupancy (%)Thalamic SERT Occupancy (%)
12540
35575
108090

Visualization of Key Processes

Diagrams are essential for visualizing the complex processes involved in RTI-55 binding and its downstream effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine/Serotonin Synthesis Dopamine/Serotonin Synthesis Vesicular Storage Vesicular Storage Dopamine/Serotonin Synthesis->Vesicular Storage Neurotransmitter Release Neurotransmitter Release Vesicular Storage->Neurotransmitter Release DA Dopamine Neurotransmitter Release->DA SER Serotonin Neurotransmitter Release->SER DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA->DAT Reuptake DopamineReceptor Dopamine Receptors DA->DopamineReceptor Binds SER->SERT Reuptake SerotoninReceptor Serotonin Receptors SER->SerotoninReceptor Binds RTI55 RTI-55 RTI55->DAT Blocks RTI55->SERT Blocks Downstream Signaling Downstream Signaling DopamineReceptor->Downstream Signaling SerotoninReceptor->Downstream Signaling

Caption: Mechanism of RTI-55 action at the synapse.

cluster_workflow In Vivo PET Imaging Workflow start Subject Preparation (Fasting, Anesthesia) injection [11C]RTI-55 Injection (Intravenous Bolus) start->injection scan Dynamic PET Scan (60-90 minutes) injection->scan recon Image Reconstruction scan->recon roi ROI Delineation (Striatum, Thalamus, etc.) recon->roi tac Time-Activity Curve Generation roi->tac model Kinetic Modeling (e.g., SRTM) tac->model analysis Occupancy Calculation and Statistical Analysis model->analysis end Results analysis->end

Caption: Experimental workflow for in vivo PET imaging with [¹¹C]RTI-55.

Conclusion: The Evolving Role of RTI-55 in Neuroscience

RTI-55 remains a cornerstone tool in the field of neuropharmacology for the study of dopamine and serotonin transporter function. Its utility in both preclinical and clinical research has significantly advanced our understanding of the neurobiology of various brain disorders and has been instrumental in the development of novel therapeutics. The methodologies described in this guide provide a framework for conducting robust and reproducible RTI-55 occupancy studies. As neuroimaging and molecular biology techniques continue to evolve, the application of RTI-55 and its analogs will undoubtedly lead to further insights into the intricate workings of the brain and the development of more effective treatments for neurological and psychiatric illnesses.

References

  • Gatley, S. J., Gifford, A. N., Volkow, N. D., Fowler, J. S., Kuhar, M. J., & Carroll, F. I. (1997). Dopamine transporter occupancy by RTI-55, inhibition of dopamine transport and stimulation of locomotor activity. Journal of Nuclear Medicine, 38(5_Supplement), 222P. [Link]

  • Boja, J. W., Patel, A., Carroll, F. I., Rahman, M. A., Philip, A., Lewin, A. H., ... & Kuhar, M. J. (1991). [125I]RTI-55: a potent ligand for dopamine transporters. European journal of pharmacology, 194(1), 133-134. [Link]

  • Carroll, F. I., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1992). Cocaine receptor: biochemical and radioligand binding studies. Journal of medicinal chemistry, 35(6), 969-981. [Link]

  • Boja, J. W., Carroll, F. I., Rahman, M. A., Philip, A., Lewin, A. H., & Kuhar, M. J. (1992). High-affinity binding of [125I] RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. [Link]

  • Shumway, D. T., & Fowler, J. S. (1995). Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I] RTI-55. Brain research, 678(1-2), 251-259. [Link]

  • Staley, J. K., Basile, M., Flynn, D. D., & Mash, D. C. (1994). [125I] RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of neurochemistry, 62(2), 549-556. [Link]

  • Scheffel, U., Dannals, R. F., Cline, E. J., Ricaurte, G. A., Carroll, F. I., Abraham, P., ... & Kuhar, M. J. (1992). [123/125I] RTI-55, an in vivo label for the serotonin transporter. Synapse, 11(2), 134-139. [Link]

  • Gatley, S. J., Volkow, N. D., Gifford, A. N., Fowler, J. S., & Dewey, S. L. (1996). Dopamine-transporter-occupancy by psychostimulants as a determinant of their reinforcing effects. NIDA research monograph, 163, 141-163. [Link]

  • Gifford, A. N., Gatley, S. J., Volkow, N. D., & Fowler, J. S. (1997). A table of Ki values for drugs at the dopamine transporter. Synapse, 25(1), 1-12. [Link]

  • Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies. Neuroimage, 4(3), 153-158. [Link]

  • Volkow, N. D., Fowler, J. S., Wang, G. J., Hitzemann, R., Logan, J., Schlyer, D. J., ... & Wolf, A. P. (1994). Decreased dopamine D2 receptor availability is associated with reduced frontal metabolism in cocaine abusers. Synapse, 16(4), 255-262. [Link]

  • Farde, L., Hall, H., Ehrin, E., & Sedvall, G. (1986). Quantitative analysis of D2 dopamine receptor binding in the living human brain by PET. Science, 231(4735), 258-261. [Link]

  • Innis, R. B., Cunningham, V. J., Delforge, J., Fujita, M., Gjedde, A., Gunn, R. N., ... & Carson, R. E. (2007). Consensus nomenclature for in vivo imaging of reversibly binding radioligands. Journal of Cerebral Blood Flow & Metabolism, 27(9), 1533-1539. [Link]

  • Laruelle, M. (2000). Imaging synaptic neuroscience with in vivo radiotracers. Journal of Cerebral Blood Flow & Metabolism, 20(3), 423-451. [Link]

  • Meyer, J. H. (2007). Imaging the serotonin transporter during major depressive disorder and antidepressant treatment. Journal of Psychiatry & Neuroscience, 32(2), 86. [Link]

  • Houle, S., Ginovart, N., Hussey, D., & Wilson, A. A. (2000). Imaging the dopamine transporter with positron emission tomography. European journal of nuclear medicine, 27(11), 1693-1707. [Link]

  • Booij, J., Tissingh, G., Boer, G. J., Speelman, J. D., Stoof, J. C., Janssen, A. G., ... & van Royen, E. A. (1997). [123I] FP-CIT SPECT shows a pronounced decline of striatal dopamine transporter labelling in early and advanced Parkinson's disease. Journal of Neurology, Neurosurgery & Psychiatry, 62(2), 133-140. [Link]

  • Graham, M. M., Wahl, R. L., & Hoffman, J. M. (2011). Position statement on the clinical use of 18F-FDG PET/CT for evaluation of cancer. Journal of Nuclear Medicine, 52(2), 328-330. [Link]

  • Frankle, W. G., Slifstein, M., Talbot, P. S., & Laruelle, M. (2005). Neuroreceptor imaging in psychiatric drug development. Current pharmaceutical design, 11(26), 3439-3454. [Link]

  • Paterson, L. M., Tyndale, R. F., & Meyer, J. H. (2010). PET imaging of the dopamine transporter and associated smoking-cessation outcomes. Neuropsychopharmacology, 35(1), 321-333. [Link]

  • Meyer, J. S., Scheffel, U., & Gore, J. C. (1994). Characterization and localization of [125I] RTI-55-labeled cocaine binding sites in fetal and adult rat brain. Synapse, 17(2), 108-117. [Link]

  • Madras, B. K., Spealman, R. D., Fahey, M. A., Neumeyer, J. L., Saha, J. K., & Milius, R. A. (1989). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 246(4930), 649-652. [Link]

  • Kuhar, M. J., Ritz, M. C., & Boja, J. W. (1991). The dopamine hypothesis of the reinforcing properties of cocaine. Trends in neurosciences, 14(7), 299-302. [Link]

  • Ritz, M. C., Lamb, R. J., Goldberg, S. R., & Kuhar, M. J. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 237(4819), 1219-1223. [Link]

  • Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Gatley, S. J., Hitzemann, R., ... & Pappas, N. (1997). Decreased striatal dopaminergic responsiveness in detoxified cocaine-dependent subjects. Nature, 386(6627), 830-833. [Link]

Sources

Foundational

RTI-55 as a Radioligand for Brain Imaging: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of RTI-55 (also known as β-CIT or iometopane), a potent phenyltropane derivative, and its application as a radioligand for imaging monoamine transporters in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of RTI-55 (also known as β-CIT or iometopane), a potent phenyltropane derivative, and its application as a radioligand for imaging monoamine transporters in the brain. With high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET), radiolabeled RTI-55 serves as a valuable tool for researchers, scientists, and drug development professionals. This document delves into the fundamental principles of RTI-55's binding characteristics, provides detailed protocols for its radiolabeling and use in both in vitro and in vivo imaging modalities, and offers a guide to the subsequent data analysis and interpretation. The aim is to equip researchers with the necessary knowledge and practical insights to effectively utilize RTI-55 in their neuroimaging studies.

Introduction: The Significance of Monoamine Transporter Imaging

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—play crucial roles in regulating a vast array of physiological and psychological processes, including mood, cognition, and motor control. The precise regulation of these neurotransmitters in the synaptic cleft is largely mediated by their respective transporters: DAT, SERT, and NET. Dysregulation of these transporters is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).

Molecular imaging techniques, particularly Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), have revolutionized our ability to study these transporters in vivo. By using radiolabeled ligands that bind to these transporters, we can visualize and quantify their density and distribution in the living brain. RTI-55, a cocaine analog, has emerged as a key radioligand in this field due to its high binding affinity for monoamine transporters.[1] This guide will focus on the practical application of RTI-55 as a radioligand for brain imaging.

RTI-55: A Profile of a Versatile Radioligand

RTI-55, or 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester, is a powerful tool in neuroscience research. Its utility stems from its ability to bind with high affinity to the dopamine and serotonin transporters, making it an effective probe for studying these critical components of the central nervous system.[2]

Binding Characteristics and Specificity

RTI-55 is a non-selective ligand, exhibiting high affinity for both DAT and SERT, and a lower affinity for NET. This characteristic allows for the simultaneous investigation of both dopaminergic and serotonergic systems, or for the selective study of one system through pharmacological blockade of the other. For instance, co-administration of a selective SERT blocker like clomipramine can allow for the specific visualization of DAT.[3]

The binding affinity of a radioligand is a critical parameter that determines its suitability for imaging. RTI-55's high affinity allows for a strong signal-to-noise ratio in imaging studies. The binding kinetics of RTI-55 have been extensively characterized, with reported dissociation constants (Kd) in the nanomolar and sub-nanomolar range.

TransporterBinding Affinity (pKi)Reference
DAT 8.41[2]
SERT 8.40[2]
NET 7.70[2]

Table 1: Binding Affinities of RTI-55 for Human Monoamine Transporters. pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.

Radiosynthesis of RTI-55: Preparing the Imaging Agent

The utility of RTI-55 in SPECT and autoradiography hinges on its successful radiolabeling with iodine isotopes, primarily Iodine-123 (¹²³I) for SPECT and Iodine-125 (¹²⁵I) for in vitro studies. The choice of isotope depends on the imaging modality and the desired half-life.

Radioiodination using the Chloramine-T Method

A common and effective method for radioiodinating the precursor of RTI-55 is through electrophilic substitution using an oxidizing agent like Chloramine-T.[4][5][6] This method facilitates the incorporation of the iodine radioisotope onto the phenyl ring of the precursor molecule.

Radiosynthesis_Workflow Precursor RTI-55 Precursor (e.g., TMS-β-CIT) Reaction Radioiodination Reaction (Room Temp, 3-5 min) Precursor->Reaction Radioiodine Na[¹²³I] or Na[¹²⁵I] Radioiodine->Reaction Oxidizing_Agent Chloramine-T Oxidizing_Agent->Reaction Quenching Quenching (e.g., Sodium metabisulfite) Reaction->Quenching Purification HPLC Purification (C18 column) Quenching->Purification Final_Product Radiolabeled RTI-55 Purification->Final_Product

Radiosynthesis workflow for RTI-55.

Step-by-Step Protocol for Radioiodination:

  • Preparation: To a vial containing the RTI-55 precursor (e.g., 0.12 µmol in 50 µL ethanol), add the desired radioiodine solution (e.g., 7.4–14.8 MBq of Na¹³¹I).[6]

  • Oxidation: Add 10 µL of a Chloramine-T trihydrate solution (1.5 mg/mL) and 4 µL of HCl (0.1 mol/L) to the reaction mixture. The pH should be between 3.0 and 3.5.[6]

  • Reaction: Allow the reaction to proceed at room temperature for 3-5 minutes.[4]

  • Quenching: Stop the reaction by adding a quenching agent, such as 40 µL of NaOH solution (0.01 mol/L). The final pH should be between 6.0 and 6.5.[6]

  • Purification: Purify the radiolabeled RTI-55 using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

  • Quality Control: Assess the radiochemical purity of the final product using analytical HPLC or thin-layer chromatography (TLC).

In Vitro Autoradiography with [¹²⁵I]RTI-55: Visualizing Transporters in Tissue Sections

In vitro autoradiography allows for the high-resolution visualization and quantification of monoamine transporters in post-mortem brain tissue. [¹²⁵I]RTI-55 is an excellent tool for this application due to its high affinity and the long half-life of ¹²⁵I.

Autoradiography_Workflow Start Start: Brain Tissue Sections Preincubation Pre-incubation (e.g., Tris-HCl buffer) Start->Preincubation Incubation Incubation with [¹²⁵I]RTI-55 (with/without competing ligands) Preincubation->Incubation Washing Washing Steps (Ice-cold buffer) Incubation->Washing Drying Drying of Sections Washing->Drying Exposure Exposure to Phosphor Screen (1-5 days) Drying->Exposure Imaging Phosphorimager Scanning Exposure->Imaging Analysis Quantitative Analysis (ROI definition, DPM/mm²) Imaging->Analysis End End: Transporter Density Map Analysis->End

Workflow for in vitro autoradiography.

Detailed Protocol for [¹²⁵I]RTI-55 Autoradiography:

  • Tissue Preparation: Section frozen brain tissue at a thickness of 20 µm using a cryostat and thaw-mount the sections onto gelatin-coated slides.[7] Store slides at -80°C until use.

  • Pre-incubation: Thaw the slides to room temperature and pre-incubate them in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to remove endogenous ligands.[7]

  • Incubation: Incubate the sections with a solution containing [¹²⁵I]RTI-55 (e.g., 10 pM) in an appropriate assay buffer for 90 minutes at room temperature.[7] To determine non-specific binding, a parallel set of slides should be incubated with the addition of a high concentration of a competing ligand (e.g., 10 µM cocaine or GBR 12909 for DAT).

  • Washing: After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., three washes of 5 minutes each) to remove unbound radioligand.[7]

  • Drying: Briefly dip the slides in distilled water and dry them under a stream of cool air.[7]

  • Exposure: Appose the dried slides to a phosphor imaging screen for 1-5 days.[7]

  • Imaging and Analysis: Scan the phosphor screen using a phosphorimager. Define regions of interest (ROIs) on the resulting autoradiograms and quantify the signal intensity, which can be converted to units of radioactivity per unit area (e.g., DPM/mm²) using calibrated standards.[7]

In Vivo Brain Imaging with [¹²³I]RTI-55: A Window into the Living Brain

SPECT imaging with [¹²³I]RTI-55 allows for the non-invasive assessment of monoamine transporter availability in living subjects, including humans and non-human primates.[8][9] This technique is invaluable for studying the role of these transporters in disease and for evaluating the efficacy of novel therapeutics.

InVivo_Imaging_Workflow Start Start: Subject Preparation (e.g., Anesthesia) Injection Intravenous Injection of [¹²³I]RTI-55 Start->Injection SPECT_Acquisition Dynamic SPECT Scan (e.g., 90-120 min) Injection->SPECT_Acquisition Image_Reconstruction Image Reconstruction (e.g., OSEM) SPECT_Acquisition->Image_Reconstruction Image_Registration Co-registration with MRI (Anatomical reference) Image_Reconstruction->Image_Registration Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Image_Registration->Kinetic_Modeling Quantification Quantification of BPnd Kinetic_Modeling->Quantification End End: Transporter Availability Map Quantification->End

Workflow for in vivo SPECT imaging.

Protocol for In Vivo SPECT Imaging in Non-Human Primates:

  • Subject Preparation: Anesthetize the animal according to an approved institutional protocol.[10] Position the animal in the SPECT scanner.

  • Radioligand Administration: Administer a bolus intravenous injection of [¹²³I]RTI-55.

  • SPECT Data Acquisition: Acquire dynamic SPECT data over a period of 90-120 minutes. The acquisition parameters (e.g., frame duration, energy window) should be optimized for the specific scanner and research question.

  • Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation and scatter.[11]

  • Image Analysis:

    • Co-register the SPECT images with a corresponding magnetic resonance imaging (MRI) scan to provide anatomical reference.[1][12]

    • Define regions of interest (ROIs) for the target regions (e.g., striatum) and a reference region (e.g., cerebellum, which has a negligible density of DAT).[13]

    • Generate time-activity curves (TACs) for each ROI.

Data Analysis: From Raw Data to Biological Insight

The quantitative analysis of [¹²³I]RTI-55 SPECT data is crucial for extracting meaningful biological information. Kinetic modeling is a powerful tool for this purpose, allowing for the estimation of key parameters such as the binding potential (BPnd), which is proportional to the density of available transporters.

The Simplified Reference Tissue Model (SRTM)

The Simplified Reference Tissue Model (SRTM) is a widely used kinetic model that does not require arterial blood sampling.[14] It uses the time-activity curve from a reference region to estimate the input function to the brain. The model provides estimates of the relative delivery of the radioligand (R1), the clearance rate from the reference region (k2'), and the binding potential (BPnd).

The BPnd is a key outcome measure, representing the ratio of the density of available transporters (Bavail) to the dissociation constant (Kd) of the radioligand.

Steps for Calculating Binding Potential (BPnd):

  • ROI Definition: As described in the previous section, define ROIs for the target and reference regions on the co-registered MRI.

  • Time-Activity Curve Generation: Extract the average radioactivity concentration within each ROI for each time frame of the dynamic SPECT scan.

  • Kinetic Modeling: Fit the time-activity curves from the target and reference regions to the SRTM using specialized software (e.g., PMOD, SPM). This will yield estimates of R1, k2', and BPnd for each target region.

  • Interpretation: The resulting BPnd values provide a quantitative measure of transporter availability, which can be compared across different conditions or groups of subjects.

Conclusion: The Enduring Value of RTI-55 in Neuroimaging

RTI-55 remains a cornerstone radioligand for the study of monoamine transporters in the brain. Its well-characterized binding properties, coupled with established protocols for its radiosynthesis and application in both in vitro and in vivo imaging, make it an indispensable tool for neuroscience research. This guide has provided a detailed framework for the effective use of RTI-55, from the initial radiolabeling to the final quantitative analysis of brain imaging data. By following these guidelines and adhering to principles of scientific rigor, researchers can continue to leverage the power of RTI-55 to unravel the complexities of the monoaminergic systems in health and disease.

References

  • Afonin, D. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 15(6), 743. [Link]

  • Cattaneo, C., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3442–3457. [Link]

  • Doudet, D. J., et al. (1992). In vivo imaging of dopamine reuptake sites in the primate brain using single photon emission computed tomography (SPECT) and iodine-123 labeled RTI-55. Synapse, 10(2), 169-172. [Link]

  • Izenwasser, S., et al. (1992). Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55. Synapse, 11(3), 183-193. [Link]

  • Kogo, Y., et al. (2016). Three modality image registration of brain SPECT/CT and MR images for quantitative analysis of dopamine transporter imaging. Proceedings of SPIE, 9788. [Link]

  • Lopes, J. S., et al. (2019). Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. Pharmaceuticals, 12(1), 25. [Link]

  • Mao, D., et al. (2023). In-vivo MRI and CT scanning protocol for non-human primates using a 3D printed MR-compatible stereotaxic frame. protocols.io. [Link]

  • Gifford Bioscience. (n.d.). Autoradiography Protocol. [Link]

  • Shaya, E. K., et al. (1992). In vivo imaging of dopamine reuptake sites in the primate brain using single photon emission computed tomography (SPECT) and iodine-123 labeled RTI-55. Synapse, 10(2), 169–172. [Link]

  • IVIS/Spectrum Standard Operating Procedure. (n.d.). [Link]

  • Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. (2019). Pharmaceuticals. [Link]

  • Application of texture analysis to DAT SPECT imaging: Relationship to clinical assessments. (2016). NeuroImage: Clinical. [Link]

  • EANM procedure guidelines for brain neurotransmission SPECT using (123)I-labelled dopamine transporter ligands, version 2. (2010). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • In vivo imaging of dopamine reuptake sites in the primate brain using single photon emission computed tomography (SPECT) and iodine-123 labeled RTI-55. (1992). Synapse. [Link]

  • SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. (2012). Journal of Nuclear Medicine Technology. [Link]

  • Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies. NeuroImage, 4(3 Pt 1), 153–158. [Link]

  • Estimation of the Binding Potential BP ND Without a Reference Region or Blood Samples for Brain PET Studies. (2017). NeuroImage. [Link]

  • Characterization and localization of [125I]RTI-55-labeled cocaine binding sites in fetal and adult rat brain. (1994). Synapse. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2023). Molecules. [Link]

  • Count-based method for specific binding ratio calculation in [I-123]FP-CIT SPECT analysis. (2018). Annals of Nuclear Medicine. [Link]

  • Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. (2012). Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Agreement between BPND estimates derived from reference region quantification methods and those derived from 1TCM. (2023). ResearchGate. [Link]

  • In vivo imaging of dopamine reuptake sites in the primate brain using single photon emission computed tomography (SPECT) and iodine-123 labeled RTI-55. (1992). Synapse. [Link]

  • Cerebellum Can Serve As a Pseudo-Reference Region in Alzheimer Disease to Detect Neuroinflammation Measured with PET Radioligand Binding to Translocator Protein. (2015). Journal of Nuclear Medicine. [Link]

Sources

Foundational

Solubility of RTI-55 Hydrochloride in DMSO: A Technical Guide to Preparation, Optimization, and Validation

An In-Depth Technical Guide for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Abstract RTI-55 hydrochloride (β-CIT hydrochloride) is a potent phenyltropane-based ligand with hi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

RTI-55 hydrochloride (β-CIT hydrochloride) is a potent phenyltropane-based ligand with high affinity for dopamine (DAT) and serotonin (SERT) transporters, making it an invaluable tool in neuropharmacological research.[1][2][3] Accurate and reproducible experimental results hinge on the correct preparation of stock solutions, with Dimethyl Sulfoxide (DMSO) being the most common solvent of choice. This guide provides an in-depth analysis of the solubility characteristics of RTI-55 hydrochloride in DMSO. Moving beyond simple dissolution protocols, we explore the physicochemical principles governing solubility, detail field-proven methodologies for preparing stable, high-concentration stock solutions, and present self-validating protocols for determining thermodynamic solubility. This document is intended to equip researchers with the expertise to mitigate common pitfalls such as compound precipitation and concentration inaccuracies, thereby ensuring the integrity and reproducibility of their experimental data.

Foundational Principles: Understanding the Solute and Solvent

A robust understanding of the properties of both the compound (solute) and the solvent is critical to mastering its solubilization. The interaction between RTI-55 hydrochloride's salt form and DMSO's aprotic, polar nature dictates the dissolution process.

RTI-55 Hydrochloride is the hydrochloride salt of 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester.[4] The inclusion of the hydrochloride moiety is a deliberate chemical modification designed to improve the aqueous solubility and handling of the parent molecule. However, as a salt, its solubility in less polar organic solvents can be complex.[5]

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent widely favored for its exceptional ability to dissolve a broad spectrum of chemical entities, including many that are poorly soluble in aqueous or alcohol-based systems.[6][7] Its utility is, however, accompanied by specific challenges that must be managed.

The table below summarizes the key physicochemical properties relevant to the dissolution process.

PropertyRTI-55 HydrochlorideDimethyl Sulfoxide (DMSO)Significance for Solubility
Alternate Names β-CIT Hydrochloride; RTI 4229-98 HydrochlorideMethylsulfinylmethaneEnsures correct compound identification.
CAS Number 141899-24-3[4]67-68-5Unique identifier for chemical substance registration.
Molecular Formula C₁₆H₂₀INO₂・HCl[4]C₂H₆OSDefines the elemental composition.
Molecular Weight 421.70 g/mol [4]78.13 g/mol [7]Essential for accurate molarity calculations.
Form Crystalline solid[8]Colorless liquidThe crystalline nature of the solute means energy is required to break the crystal lattice, a key factor in the dissolution process.[9]
Key Chemical Feature Hydrochloride SaltAprotic, highly polar, hygroscopic[10][11]As a salt, it is more polar than its free base. DMSO's polarity is key to dissolution, but its hygroscopic nature can introduce water, which may reduce the solubility of the compound.[10][12]
Boiling Point Not Applicable189°C (372°F)[7]The high boiling point allows for gentle warming to aid dissolution without significant solvent evaporation.
Freezing Point Not Applicable18.55°C (65.4°F)[7]DMSO solidifies at a relatively high temperature. Water absorption significantly depresses this freezing point.[10]

Core Directive: Achieving and Maintaining Solubilization

While specific quantitative solubility data for RTI-55 hydrochloride in DMSO is not consistently published across vendors, empirical evidence suggests it is highly soluble. The primary challenge for researchers is not if it will dissolve, but rather how to prepare a stable stock solution at a desired high concentration and prevent it from precipitating over time due to extrinsic factors.

Causality of Solubility Challenges

Several factors can synergistically reduce the effective solubility of a compound in DMSO, leading to precipitation and inaccurate concentrations in downstream assays.[9]

  • Hygroscopicity of DMSO : DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[10][11] As water content in the DMSO increases, the solvent properties change. The hydrogen-bonding network becomes more structured, making it more difficult to dissolve large lipophilic compounds.[10][12] This is the most common cause of compound precipitation from DMSO stock solutions.

  • Repeated Freeze-Thaw Cycles : Many researchers store DMSO stocks at -20°C or -80°C. Each freeze-thaw cycle can promote compound precipitation, a problem that is exacerbated by the presence of absorbed water.[9][12]

  • Compound Form and Purity : The amorphous form of a compound is generally more soluble than its more stable crystalline form.[9][10] Impurities can also sometimes enhance solubility. Once a compound crystallizes from the solution, it is often difficult to redissolve.[9]

  • Temperature : Most dissolution processes are endothermic, meaning solubility increases with temperature.[13] Preparing solutions at room temperature may not be sufficient to reach the desired concentration.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and reproducible methodology for working with RTI-55 hydrochloride in DMSO.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the best practices for creating a concentrated stock solution (e.g., 10-50 mM) for serial dilution. The causality for each step is explained to build technical expertise.

Materials:

  • RTI-55 hydrochloride powder

  • Anhydrous, high-purity DMSO (new, sealed bottle is highly recommended)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap

  • Analytical balance

  • Vortex mixer

  • Bath sonicator or ultrasonic probe

  • Water bath (optional)

Methodology:

  • Pre-Calculation : Determine the mass of RTI-55 HCl required for your desired volume and concentration.

    • Causality: Accurate calculations are fundamental. Use the molecular weight of 421.70 g/mol . For example, for 1 mL of a 10 mM stock solution: 0.001 L * 0.010 mol/L * 421.70 g/mol = 0.004217 g = 4.217 mg.

  • Aliquot Compound : Weigh the calculated amount of RTI-55 HCl powder directly into your sterile vial.

    • Causality: Weighing into the final container minimizes transfer loss and potential contamination.

  • Add Anhydrous DMSO : Add the calculated volume of anhydrous DMSO to the vial.

    • Causality: Using anhydrous DMSO from a freshly opened bottle is the most critical step to prevent water-induced precipitation.[10][12]

  • Initial Dissolution : Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Causality: Mechanical agitation provides the initial energy to begin breaking down the solid and interacting with the solvent.[13]

  • Sonication : Place the vial in a bath sonicator for 10-15 minutes. Check for visual clarity.

    • Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates localized high-pressure and high-temperature gradients, providing intense energy to break apart the crystal lattice and facilitate dissolution without significant bulk heating.[9]

  • Gentle Warming (Optional) : If undissolved particles remain, warm the solution in a water bath at 30-40°C for 5-10 minutes, followed by another round of vortexing and sonication.

    • Causality: Increasing the temperature increases the kinetic energy of the system, enhancing solubility.[13] The high boiling point of DMSO makes this a safe procedure, but excessive heat should be avoided to prevent any potential compound degradation.

  • Final Visual Inspection : Once fully dissolved, the solution should be perfectly clear with no visible particulates.

    • Causality: This is a crucial, albeit qualitative, quality control step. The absence of particulates indicates complete dissolution at the prepared concentration.

  • Storage and Aliquoting : To avoid issues from freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.[9][12]

    • Causality: Aliquoting is the best practice for preserving the integrity of a stock solution. It minimizes both the number of freeze-thaw cycles and the exposure of the stock to atmospheric moisture.[12]

weigh 1. Weigh RTI-55 HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex sonicate 4. Sonicate (10-15 min) vortex->sonicate warm 5. Gentle Warming (Optional) sonicate->warm inspect 6. Visual Inspection for Clarity warm->inspect aliquot 7. Aliquot into Single-Use Vials inspect->aliquot store 8. Store at -80°C aliquot->store

Fig 1. A validated workflow for preparing RTI-55 HCl stock solutions in DMSO.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

For applications requiring knowledge of the maximum possible concentration, this protocol allows for the precise determination of the thermodynamic solubility of RTI-55 hydrochloride in DMSO at a specific temperature.[14]

Materials:

  • As per Protocol 1, plus:

  • Orbital shaker set to a constant temperature (e.g., 25°C)

  • High-speed centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Methodology:

  • Prepare Supersaturated Solution : Add an excess amount of RTI-55 HCl (e.g., 20-30 mg) to a known volume of anhydrous DMSO (e.g., 1 mL) in a vial. The goal is to have a significant amount of undissolved solid.

  • Equilibration : Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours.

    • Causality: This extended period ensures that the solution reaches a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[15] This is the definition of thermodynamic solubility.

  • Phase Separation : Centrifuge the vial at high speed (e.g., 10,000 x g) for 20 minutes to create a compact pellet of the undissolved solid.

  • Sample Collection : Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet.

  • Filtration and Dilution : Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates. Accurately dilute the filtered supernatant with DMSO to a concentration that falls within the linear range of your HPLC calibration curve.

  • Quantification : Analyze the diluted sample by HPLC. Determine the concentration of RTI-55 HCl by comparing its peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation : Calculate the original solubility by multiplying the determined concentration by the dilution factor. The result is the thermodynamic solubility in mg/mL or mM at the specified temperature.

Research Context: Mechanism of Action

RTI-55 functions as a high-affinity ligand for the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][3] By binding to these transporters, it acts as a reuptake inhibitor, blocking the removal of dopamine and serotonin from the synaptic cleft.[16] This leads to an increased concentration and prolonged action of these neurotransmitters in the synapse. This mechanism is foundational to its use in studying the neurobiology of addiction, Parkinson's disease, and other neurological and psychiatric disorders.[1][17][18]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release SERT_Vesicle Serotonin Vesicles SER Serotonin SERT_Vesicle->SER Release DA_Receptor Dopamine Receptors DA->DA_Receptor Binds DAT Dopamine Transporter (DAT) DA->DAT Reuptake SER_Receptor Serotonin Receptors SER->SER_Receptor Binds SERT Serotonin Transporter (SERT) SER->SERT Reuptake RTI55 RTI-55 HCl RTI55->DAT Inhibits RTI55->SERT Inhibits

Fig 2. Mechanism of action of RTI-55 as a dual reuptake inhibitor.

Conclusion and Best Practices

The successful use of RTI-55 hydrochloride in research is critically dependent on proper stock solution preparation. While the compound exhibits good solubility in DMSO, its stability in solution is threatened primarily by the hygroscopic nature of the solvent. By adhering to the protocols and principles outlined in this guide—namely, the exclusive use of anhydrous DMSO, avoidance of repeated freeze-thaw cycles through aliquoting, and the application of sonication to ensure complete dissolution—researchers can produce reliable and reproducible data. For studies demanding the utmost precision, experimental determination of the thermodynamic solubility is recommended as the ultimate self-validating system.

References

  • National Center for Biotechnology Information (2024). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubChem. Retrieved from [Link]

  • Ziath (n.d.). Samples in DMSO: What an end user needs to know. Ziath Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information (2008). 3-β-(4-Iodophenyl)tropane-2-β-carboxylic acid 2-[18F]fluoroethyl ester. PubChem. Retrieved from [Link]

  • ResearchGate (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. Retrieved from [Link]

  • Ziath (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath Ltd. Retrieved from [Link]

  • Gatley, S. J., et al. (1996). Displacement of RTI-55 from the dopamine transporter by cocaine. PubMed. Retrieved from [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. PubMed. Retrieved from [Link]

  • Gaylord Chemical Company (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]

  • Runyon, S. P., et al. (2009). Synthesis and structure-activity relationship of 3β-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3β-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters. National Institutes of Health. Retrieved from [Link]

  • Gatley, S. J., Gifford, A. N., & Volkow, N. D. (1997). Dopamine transporter occupancy by RTI-55, inhibition of dopamine transport and stimulation of locomotor activity. OSTI.GOV. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Retrieved from [Link]

  • Chemistry Stack Exchange (2014). Hygroscopic behaviour of DMSO - how bad is it?. Stack Exchange. Retrieved from [Link]

  • National Center for Biotechnology Information (2004). N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-[123I]iodophenyl)nortropane. PubChem. Retrieved from [Link]

  • Bennett, B. A., et al. (2002). Synthesis and transporter binding properties of 3beta-[4'-(phenylalkyl, -phenylalkenyl, and -phenylalkynyl)phenyl]tropane-2beta-carboxylic acid methyl esters. PubMed. Retrieved from [Link]

  • Wikipedia (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Retrieved from [Link]

  • ResearchGate (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. PubMed. Retrieved from [Link]

  • LookChem (n.d.). Cas 1186233-84-0, 3β-(4-methylsulfinylphenyl)tropane-2β-carboxylic acid methyl ester. LookChem. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Storage and Stability of RTI-55 Hydrochloride

Introduction RTI-55 hydrochloride (Iometopane), chemically known as (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester hydrochloride, is a potent phenyltropane-based psychostimu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

RTI-55 hydrochloride (Iometopane), chemically known as (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester hydrochloride, is a potent phenyltropane-based psychostimulant and a non-selective monoamine reuptake inhibitor.[1] Utilized extensively in neuroscience research, particularly for mapping dopamine and serotonin transporters in the brain, the integrity and purity of RTI-55 hydrochloride are paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of the critical factors influencing the stability of RTI-55 hydrochloride and offers evidence-based protocols for its optimal storage and handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of RTI-55 hydrochloride is fundamental to appreciating its stability profile.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₀INO₂·HCl[2]
Molecular Weight 421.70 g/mol [2]
Appearance White to off-white solid/powder[3]
Hygroscopicity Very hygroscopic[2]
Solubility Soluble in DMSO[3]

The hydrochloride salt form enhances the aqueous solubility of the parent compound, a common strategy for many amine-containing pharmaceuticals. However, the most critical property from a storage and handling perspective is its highly hygroscopic nature.[2] Water absorption can act as a catalyst for chemical degradation, primarily through hydrolysis.

Recommended Storage Conditions for Solid RTI-55 Hydrochloride

To ensure the long-term stability of solid RTI-55 hydrochloride, adherence to the following storage protocols is essential. These conditions are designed to mitigate the primary degradation risks: hydrolysis, thermal decomposition, and photodegradation.

Temperature

Multiple suppliers recommend storing RTI-55 hydrochloride in a freezer.[3][4]

  • Long-term storage (months to years): -20°C is the recommended temperature for maintaining the integrity of the compound over extended periods.[3][4]

  • Short-term storage (days to weeks): Storage at 2-8°C is acceptable, though not ideal for prolonged periods.[3]

The rationale for low-temperature storage is to minimize the rate of any potential solid-state degradation reactions.

Atmosphere and Moisture

Given its very hygroscopic nature, stringent control of moisture is critical.[2]

  • Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This displaces atmospheric moisture and oxygen, further protecting the compound.

  • Desiccation: The use of a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate) is highly recommended to create a moisture-free environment.

  • Container: Utilize tightly sealed vials with secure closures, such as those with PTFE-lined caps, to prevent moisture ingress.

Light

Protection from light is another crucial storage parameter.

  • Light Protection: Store in an amber or opaque vial to shield the compound from light.[3] Iodinated aromatic compounds can be susceptible to photodegradation, potentially leading to the formation of impurities.

The following diagram illustrates the decision-making process for the proper storage of solid RTI-55 hydrochloride.

G start Receive RTI-55 HCl storage_duration Storage Duration? start->storage_duration long_term Long-Term (> 1 month) storage_duration->long_term Long short_term Short-Term (< 1 month) storage_duration->short_term Short store_neg_20 Store at -20°C long_term->store_neg_20 store_2_8 Store at 2-8°C short_term->store_2_8 check_container Check Container Seal store_neg_20->check_container store_2_8->check_container is_sealed Tightly Sealed? check_container->is_sealed repackage Repackage in Inert Atmosphere (Ar/N2) in Tightly Sealed Vial is_sealed->repackage No place_in_desiccator Place in Desiccator is_sealed->place_in_desiccator Yes repackage->place_in_desiccator protect_from_light Protect from Light (Amber Vial/Dark Location) place_in_desiccator->protect_from_light final_storage Final Storage Location protect_from_light->final_storage

Figure 1. Decision workflow for the storage of solid RTI-55 hydrochloride.

Stability in Solution

The stability of RTI-55 hydrochloride in solution is a critical consideration for researchers preparing stock solutions and experimental samples. The primary degradation pathway in solution is the hydrolysis of the methyl ester.

Solvent Selection and Stability
  • DMSO: RTI-55 is soluble in DMSO.[3] For many non-aqueous experimental systems, DMSO is a suitable solvent. Stock solutions in anhydrous DMSO, when stored at -20°C or -80°C, are expected to be stable for extended periods (months to a year).[4] However, it is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.

  • Aqueous Solutions: Due to the presence of the methyl ester, RTI-55 hydrochloride is susceptible to hydrolysis in aqueous media. The rate of this hydrolysis is highly dependent on pH and temperature. Based on the general chemistry of tropane alkaloids, the ester linkage is more stable under neutral to slightly acidic conditions and is prone to cleavage under alkaline conditions.[5]

Impact of pH on Stability

G cluster_0 Acidic Conditions (pH < 7) cluster_1 Alkaline Conditions (pH > 7) acid_stability Relatively Stable alkaline_instability Ester Hydrolysis RTI55 RTI-55 alkaline_instability->RTI55 degraded_product 3β-(4-iodophenyl)tropane-2β-carboxylic acid + Methanol RTI55->degraded_product OH⁻

Figure 2. pH influence on the primary degradation pathway of RTI-55.

For experiments requiring aqueous buffers, it is advisable to prepare the solutions fresh and use them promptly. If short-term storage is necessary, a buffer with a pH in the range of 4-6 would be preferable to minimize hydrolysis.

Assessing the Stability of RTI-55 Hydrochloride

To ensure the quality of RTI-55 hydrochloride, particularly after long-term storage or when used in critical applications, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.

Protocol for a Stability-Indicating HPLC Method

The following is a robust starting point for developing a validated HPLC method for assessing the purity of RTI-55 hydrochloride and detecting potential degradation products.

Objective: To separate the intact RTI-55 hydrochloride from potential degradation products, primarily the hydrolysis product.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH helps to ensure the tertiary amine on the tropane ring is protonated, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile will effectively elute the more polar degradation product (the carboxylic acid) first, followed by the parent compound. A suggested starting gradient is:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 230-240 nm, corresponding to the absorbance of the iodophenyl moiety.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh a small amount of RTI-55 hydrochloride.

  • Dissolve in a suitable solvent, such as a 50:50 mixture of Mobile Phase A and B, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To validate that the analytical method is stability-indicating, forced degradation studies should be performed.[6] This involves subjecting RTI-55 hydrochloride to harsh conditions to intentionally generate degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve RTI-55 HCl in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve RTI-55 HCl in 0.1 M NaOH and heat at 60°C for a shorter duration (e.g., 2-4 hours, as hydrolysis is expected to be faster). Neutralize before injection.

  • Oxidative Degradation: Treat a solution of RTI-55 HCl with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 48 hours. Dissolve and analyze.

  • Photodegradation: Expose a solution of RTI-55 HCl to intense UV light (e.g., in a photostability chamber) for a defined period.

The HPLC analysis of these stressed samples should demonstrate that the degradation products are well-resolved from the parent RTI-55 peak, confirming the method's ability to monitor stability.

Conclusion and Best Practices Summary

The chemical integrity of RTI-55 hydrochloride is critical for its use in research. Its primary vulnerabilities are hygroscopicity, leading to hydrolysis of the methyl ester, and potential sensitivity to light and elevated temperatures. By adhering to the storage and handling protocols outlined in this guide, researchers can significantly extend the shelf-life of this valuable compound and ensure the reliability of their experimental data.

Key Recommendations:

  • Solid Storage: Store at -20°C, under an inert atmosphere, protected from light, and in a desiccated environment.

  • Solution Storage: Prepare stock solutions in anhydrous DMSO and store at -20°C or -80°C. For aqueous experiments, prepare solutions fresh and use a buffer in the pH range of 4-6 if short-term storage is unavoidable.

  • Verification: For long-stored materials or before use in highly sensitive assays, verify the purity using a stability-indicating HPLC method.

By implementing these scientifically grounded practices, the research community can ensure the continued high quality and reliability of RTI-55 hydrochloride in advancing our understanding of monoamine transporter systems.

References

  • Wikipedia. RTI-55. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids as Medicinally Useful Natural Products and Their Synthetic Derivatives as New Drugs. Pharmacological Reports, 60(4), 439–463.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.
  • Leete, E. (1990). Recent developments in the biosynthesis of the tropane alkaloids. Planta Medica, 56(04), 339-352.
  • Gao, Y., & Terry, A. V. (2021). Development and Validation of a Simple and Rapid HPLC-UV Method for the Simultaneous Determination of Five Anticholinergic Drugs in Rat Plasma and Its Application to a Pharmacokinetic Study. Molecules, 26(15), 4567.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Dopamine Transporter Mapping Using RTI-55

Introduction: The Role of RTI-55 in Elucidating Dopaminergic Function The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of RTI-55 in Elucidating Dopaminergic Function

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its density and function are implicated in a host of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, the ability to quantitatively map DAT in the living brain is of paramount importance for both basic neuroscience research and clinical drug development.

RTI-55, also known as iometopane or β-CIT, is a potent cocaine analog that serves as a high-affinity ligand for the dopamine transporter.[1][2] When radiolabeled with a suitable positron- or gamma-emitting isotope, such as Iodine-123 ([¹²³I]) for Single Photon Emission Computed Tomography (SPECT) or Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET), RTI-55 enables the non-invasive visualization and quantification of DAT distribution and density in vivo.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of RTI-55 for in vivo DAT mapping, covering the underlying principles, detailed experimental protocols, and data analysis methodologies.

Scientific Principles and Considerations

Binding Characteristics of RTI-55

RTI-55 exhibits high affinity for the dopamine transporter, making it a suitable radiotracer for in vivo imaging.[2][6] However, it is crucial to acknowledge that RTI-55 is not entirely selective for DAT and also binds with considerable affinity to the serotonin transporter (SERT).[2][7][8][9] This cross-reactivity necessitates careful experimental design and data interpretation, particularly when investigating brain regions with high SERT density. In regions with a high DAT-to-SERT ratio, such as the striatum, the signal from [¹²³I]RTI-55 is predominantly attributed to DAT binding.[7]

TransporterBinding Affinity (Kd)Reference
Dopamine Transporter (DAT)~0.2 nM (high-affinity site)[2]
Serotonin Transporter (SERT)~0.2 nM[2]
Norepinephrine Transporter (NET)Lower affinity[10][11]
Choice of Imaging Modality: SPECT vs. PET

The selection between SPECT and PET for RTI-55 imaging depends on the research question, available resources, and the desired level of spatial resolution and sensitivity.

  • [¹²³I]RTI-55 SPECT: Iodine-123 is a gamma-emitting isotope with a relatively long half-life (13.2 hours), which allows for imaging several hours post-injection when the target-to-background ratio is optimal.[12][13] SPECT is more widely available and generally less expensive than PET.

  • [¹¹C]RTI-55 PET: Carbon-11 is a positron-emitting isotope with a short half-life (20.4 minutes). This allows for dynamic imaging and potentially repeated scans on the same day to assess target occupancy by a therapeutic agent.[14] PET offers higher spatial resolution and sensitivity compared to SPECT.

Experimental Workflow for In Vivo DAT Mapping with RTI-55

The following diagram outlines the general workflow for an in vivo DAT mapping study using radiolabeled RTI-55.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis Radiosynthesis & Quality Control Subject_Prep Subject Preparation (Animal or Human) Injection Radiotracer Injection Subject_Prep->Injection Acquisition SPECT/PET Image Acquisition Injection->Acquisition Reconstruction Image Reconstruction Acquisition->Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis Quantification Quantification of DAT Availability ROI_Analysis->Quantification

Experimental Workflow for RTI-55 DAT Mapping

Detailed Protocols

Protocol 1: Preclinical [¹²³I]RTI-55 SPECT Imaging in Rodents

This protocol provides a framework for conducting in vivo DAT mapping in a rodent model, such as a rat.

1. Radiotracer Preparation and Quality Control:

  • Obtain [¹²³I]RTI-55 from a commercial supplier or synthesize it in-house.
  • Ensure the radiochemical purity is >95% as determined by HPLC.
  • The specific activity should be high to minimize pharmacological effects.

2. Animal Preparation:

  • House the animals in a controlled environment with a regular light-dark cycle.
  • On the day of the experiment, anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
  • Place a tail-vein catheter for intravenous injection.

3. Radiotracer Administration:

  • Administer a bolus injection of [¹²³I]RTI-55 (typically 18.5-37 MBq) via the tail vein.
  • The injection volume should be kept low (e.g., <0.5 mL) to avoid hemodynamic effects.

4. SPECT Image Acquisition:

  • Position the animal in the SPECT scanner with the head secured to minimize motion artifacts.
  • Begin image acquisition approximately 2-4 hours post-injection to allow for optimal striatal-to-cerebellar binding ratios.
  • Acquire data for a sufficient duration (e.g., 30-60 minutes) to achieve adequate image statistics.

5. Image Reconstruction and Analysis:

  • Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
  • Co-register the SPECT images with a structural MRI or a brain atlas for accurate anatomical localization.
  • Define regions of interest (ROIs) for the striatum (target region) and the cerebellum (reference region, assumed to be devoid of DAT).
  • Calculate the specific binding ratio (SBR) using the formula: SBR = (Striatal Activity - Cerebellar Activity) / Cerebellar Activity.
Protocol 2: Clinical [¹²³I]RTI-55 SPECT Imaging in Humans

This protocol outlines the key steps for performing DAT imaging in human subjects, often in the context of diagnosing parkinsonian syndromes.

1. Subject Preparation:

  • Obtain informed consent from the participant.
  • To minimize radiation exposure to the thyroid gland from free [¹²³I], administer a thyroid-blocking agent (e.g., potassium iodide) at least one hour prior to radiotracer injection.[15]
  • Ensure the subject is well-hydrated.

2. Radiotracer Administration:

  • Administer a slow intravenous injection of [¹²³I]RTI-55 (typically 111-185 MBq) over approximately 20 seconds, followed by a saline flush.[12]

3. SPECT Image Acquisition:

  • Position the patient comfortably in the SPECT scanner with their head immobilized to prevent movement.[15]
  • Image acquisition should commence between 3 and 6 hours post-injection.[12][15]
  • Acquire images for a duration sufficient to obtain high-quality data (e.g., 30-45 minutes).

4. Image Reconstruction and Data Analysis:

  • Reconstruct the images using validated software.
  • Perform semi-quantitative analysis by drawing ROIs on the striatum (caudate and putamen) and a reference region like the occipital cortex or cerebellum.
  • Calculate the striatal binding ratio, which is a key outcome measure for assessing DAT integrity.[16] A reduction in striatal [¹²³I]RTI-55 uptake is indicative of dopaminergic neurodegeneration.[3]

Data Analysis and Interpretation

The primary goal of data analysis in RTI-55 imaging studies is to derive a quantitative measure of DAT availability. The most common method is the calculation of the specific binding ratio (SBR) or binding potential (BP_ND). This approach relies on a reference tissue model, where a region devoid of DAT (e.g., cerebellum or occipital cortex) is used to estimate the non-specific binding and free radiotracer in the brain.

The following diagram illustrates the principle of RTI-55 binding at the dopaminergic synapse and the basis for quantitative analysis.

synaptic_binding cluster_synapse Dopaminergic Synapse cluster_quantification Quantitative Analysis Presynaptic Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic->Synaptic_Cleft DAT Dopamine Transporter (DAT) Postsynaptic Postsynaptic Neuron Synaptic_Cleft->Postsynaptic RTI55 [¹²³I]RTI-55 DAT->RTI55 Binds Dopamine Dopamine Dopamine->DAT Reuptake Striatum Striatum (Target) High DAT Density SBR SBR = (Striatum - Cerebellum) / Cerebellum Striatum->SBR Cerebellum Cerebellum (Reference) Negligible DAT Density Cerebellum->SBR

Synaptic Binding of RTI-55 and Quantification Principle

Applications in Research and Drug Development

  • Neurodegenerative Diseases: RTI-55 imaging is a valuable tool for studying the progression of Parkinson's disease and for differentiating it from other movement disorders that do not involve significant dopaminergic deficits.[3]

  • Psychiatric Disorders: It can be used to investigate alterations in DAT availability in conditions such as ADHD, depression, and schizophrenia.

  • Substance Abuse Research: RTI-55 can be employed to study the effects of addictive drugs on the dopamine system and to evaluate the efficacy of novel therapeutic interventions.[1]

  • Pharmacology and Drug Development: Radiolabeled RTI-55 can be used in preclinical and clinical studies to determine the target engagement and dose-occupancy relationships of new drugs targeting the dopamine transporter.[17][18]

Conclusion

RTI-55, when radiolabeled with appropriate isotopes, is a powerful and versatile tool for the in vivo mapping of the dopamine transporter. Its application in both preclinical and clinical research has significantly advanced our understanding of the role of the dopaminergic system in health and disease. By following well-validated protocols and employing rigorous data analysis techniques, researchers can obtain reliable and quantitative measures of DAT availability, thereby providing crucial insights for the development of novel diagnostics and therapeutics for a range of neurological and psychiatric disorders.

References

  • Displacement of RTI-55 from the Dopamine Transporter by Cocaine. European Journal of Pharmacology. [Link]

  • In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse. [Link]

  • SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine. [Link]

  • High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse. [Link]

  • [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Synapse. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Neuroimaging Techniques in Differentiating Parkinson's Disease from Drug-Induced Parkinsonism: A Comprehensive Review. Journal of Personalized Medicine. [Link]

  • Mapping dopamine transporters in the human brain with novel selective cocaine analog [125I]RTI-121. Synapse. [Link]

  • Comparison of different methods of DatSCAN quantification. ResearchGate. [Link]

  • Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC). EJNMMI Radiopharmacy and Chemistry. [Link]

  • In Vivo Imaging of Dopamine Reuptake Sites in the Primate Brain Using Single Photon Emission Computed Tomography (SPECT) and Iodine-123 Labeled RTI-55. ResearchGate. [Link]

  • [123/125I]RTI-55, an in vivo label for the serotonin transporter. Synapse. [Link]

  • Technologies: Preclinical Imaging for Drug Development. Current Pharmaceutical Biotechnology. [Link]

  • Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Application of texture analysis to DAT SPECT imaging: Relationship to clinical assessments. NeuroImage: Clinical. [Link]

  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. [Link]

  • SPECT imaging of dopamine transporters in human brain with iodine-123-fluoroalkyl analogs of beta-CIT. Journal of Nuclear Medicine. [Link]

  • Imaging the brain in Parkinson's disease. British Columbia Medical Journal. [Link]

  • Preclinical Imaging Capabilities for Neurological Diseases. Charles River Laboratories. [Link]

  • Practical Application of DaTQUANT with Optimal Threshold for Diagnostic Accuracy of Dopamine Transporter SPECT. Diagnostics. [Link]

  • Radiosynthesis and In Vivo Evaluation of Four Positron Emission Tomography Tracer Candidates for Imaging of Melatonin Receptors. ACS Chemical Neuroscience. [Link]

  • In vivo imaging of dopamine reuptake sites in the primate brain using single photon emission computed tomography (SPECT) and iodine-123 labeled RTI-55. Synapse. [Link]

  • Example of a schedule of a PET occupancy protocol using a C-11 labelled... ResearchGate. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Bridging preclinical and clinical research through MRI imaging. News-Medical.Net. [Link]

  • Optimal DaTQUANT Thresholds for Diagnostic Accuracy of Dementia with Lewy Bodies (DLB) and Parkinson's Disease (PD). National Institutes of Health. [Link]

  • Radiochemical and Stable Isotope Synthesis. RTI International. [Link]

  • PET/MRI reveals how brain stimulation technique works. AuntMinnieEurope.com. [Link]

  • DaTscan: (I-123 Ioflupane). Society of Nuclear Medicine and Molecular Imaging. [Link]

  • Dopamine transporter occupancy by RTI-55, inhibition of dopamine transport and stimulation of locomotor activity. OSTI.GOV. [Link]

Sources

Application

SPECT imaging with [123I]RTI-55 (Iometopane) in Parkinson's disease

An In-Depth Technical Guide to Dopamine Transporter (DAT) SPECT Imaging in Parkinsonian Syndromes Introduction: Visualizing Neurodegeneration in Parkinson's Disease Parkinson's disease (PD) is a progressive neurodegenera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dopamine Transporter (DAT) SPECT Imaging in Parkinsonian Syndromes

Introduction: Visualizing Neurodegeneration in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder fundamentally characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a significant reduction in dopamine levels and a corresponding decrease in the density of presynaptic dopamine transporters (DAT) in the striatum (caudate and putamen). Visualizing and quantifying the integrity of this nigrostriatal dopaminergic system is crucial for the early and accurate differential diagnosis of parkinsonian syndromes.

Single-Photon Emission Computed Tomography (SPECT) imaging with radiotracers that bind to DAT provides a sensitive and objective biomarker for this neurodegenerative process. While early research utilized tropane-based ligands like [¹²³I]RTI-55 (β-CIT), the current clinical standard, approved by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is [¹²³I]Ioflupane (also known as DaTscan™ or [¹²³I]FP-CIT). This guide will focus on the principles and protocols for [¹²³I]Ioflupane SPECT imaging, which serves as a powerful tool to differentiate parkinsonian syndromes with presynaptic dopaminergic deficits (like PD, Multiple System Atrophy (MSA), and Progressive Supranuclear Palsy (PSP)) from conditions without such loss, such as essential tremor, drug-induced parkinsonism, or psychogenic parkinsonism[1][2][3].

Scientific Principles: The Role of the Dopamine Transporter

The dopamine transporter is a protein located on the membrane of presynaptic dopaminergic neurons. Its primary function is to reabsorb dopamine from the synaptic cleft, thereby terminating the signal and recycling the neurotransmitter. In idiopathic Parkinson's disease, the progressive death of these neurons results in a quantifiable loss of DAT sites in the striatum[1][4].

[¹²³I]Ioflupane is a cocaine analog that binds with high affinity and specificity to the dopamine transporter. When injected intravenously, it crosses the blood-brain barrier and accumulates in the striatum in proportion to the density of DATs. The attached Iodine-123 isotope emits gamma rays (at a principal photopeak of 159 keV), which are detected by a SPECT gamma camera. The resulting images provide a detailed map of DAT distribution and density, offering a direct window into the health of the nigrostriatal pathway[4]. A loss of these transporters, detected by reduced radiotracer uptake, is a hallmark of presynaptic parkinsonian syndromes[3][4].

DAT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle Stored Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) Ioflupane [¹²³I]Ioflupane Ioflupane->DAT Blocks Reuptake (Imaging Signal) Dopamine_cleft->DAT Reuptake Receptor Dopamine Receptor Dopamine_cleft->Receptor Binding SPECT_Workflow cluster_Prep Phase 1: Preparation cluster_Wait Phase 2: Uptake cluster_Acq Phase 3: Acquisition cluster_Proc Phase 4: Processing & Analysis P1 Patient Check-in & Review of Medications P2 Administer Thyroid Blockade (e.g., SSKI) P1->P2 P3 Administer [¹²³I]Ioflupane (Slow IV Injection) P2->P3 W1 Waiting Period (3 to 6 hours) P3->W1 A1 Patient Positioning on SPECT Scanner W1->A1 A2 SPECT Image Acquisition (30-45 min) A1->A2 D1 Image Reconstruction (with Attenuation Correction) A2->D1 D2 Image Reorientation (to AC-PC Plane) D1->D2 D3 Qualitative Visual Assessment D2->D3 D4 Semi-Quantitative Analysis (ROI Placement, SBR Calculation) D2->D4 D5 Generate Report D3->D5 D4->D5

Figure 2: Standardized workflow for [¹²³I]Ioflupane SPECT imaging.

Protocol 1: Patient Preparation and Radiotracer Administration
  • Verification: Confirm patient identity and review the clinical request. Verify that interfering medications have been appropriately withheld.

  • Thyroid Blockade: At least 60 minutes prior to injection, administer one dose of a thyroid-blocking agent (e.g., 1 drop of saturated solution of potassium iodide (SSKI)) orally.[5]

  • IV Access: Establish intravenous access.

  • Dose Administration: Administer 111-185 MBq (3-5 mCi) of [¹²³I]Ioflupane via slow intravenous injection (15-20 seconds). Follow immediately with a 10 mL saline flush.[6]

  • Post-Injection: The patient can be discharged during the uptake phase. Instruct them to stay hydrated and to return for imaging at the scheduled time, typically 3 to 6 hours post-injection.[1]

Protocol 2: SPECT/CT Image Acquisition
  • Patient Preparation: Instruct the patient to void their bladder immediately before the scan to improve comfort and reduce potential artifacts.[6][7]

  • Positioning: Position the patient supine on the imaging table with their head in a comfortable, cushioned headrest. Use gentle restraints, such as a strap across the forehead or chin, to minimize head motion. Patient comfort is paramount to prevent movement during the long acquisition.[6][7] The canthomeatal line should be oriented as close to vertical as possible.[4]

  • Acquisition Setup: Perform the scan according to the optimized parameters in the table below.

ParameterRecommended SpecificationRationale & Key Insights
Gamma Camera Dual- or Triple-Head SPECT or SPECT/CTMulti-head systems improve sensitivity and reduce acquisition time.[1]
Collimator Low-Energy, High-Resolution (LEHR)Provides the best balance of sensitivity and spatial resolution for the 159 keV photon of ¹²³I.[4]
Injection-to-Scan Time 3 to 6 hoursAllows for optimal striatal-to-background signal ratio as non-specific binding clears.[1][6]
Energy Window 159 keV photopeak ± 10%Centers the acquisition on the primary gamma emission of Iodine-123.[4][7]
Matrix Size 128 x 128Ensures adequate sampling for a pixel size of 3.5-4.5 mm.[6]
Rotation 360° (180° per head for dual-head)Full rotation is required for accurate tomographic reconstruction.[6]
Acquisition Mode Step-and-shoot (3° increments) or ContinuousStep-and-shoot is common; continuous may reduce scan time.[7]
Time per Projection 30 - 40 secondsAdjusted to achieve sufficient total counts.[6][7]
Total Counts >1.5 millionA minimum count density is essential for high-quality, low-noise images.[4][7]
Radius of Rotation As small as possible (typically 11-15 cm)Minimizing the distance from the detectors to the head improves spatial resolution.[4][6]
Protocol 3: Image Processing and Semi-Quantitative Analysis
  • Motion Check: Before reconstruction, review the raw projection data in a cine loop to check for significant patient head motion. If substantial motion is detected, the acquisition may need to be repeated.[2][7]

  • Image Reconstruction:

    • Use an iterative reconstruction algorithm (e.g., OSEM) as it is generally preferred over filtered backprojection for better noise management and image quality.[6]

    • Apply attenuation correction. A CT-based attenuation map from a SPECT/CT system is ideal. If not available, a uniform Chang's attenuation correction method can be used.[6]

    • Apply a low-pass filter (e.g., Butterworth) to smooth the images and reduce noise, but avoid over-smoothing which can blur the striatal structures.

  • Image Reorientation: Reorient the reconstructed axial slices to be parallel to a standard anatomical plane, such as the anterior commissure-posterior commissure (AC-PC) line. This standardization is crucial for accurate visual interpretation and for consistent ROI placement in quantitative analysis.[6]

  • Semi-Quantitative Analysis:

    • Using validated software, place ROIs or VOIs over the left and right caudate, left and right putamen, and a background reference region (e.g., a large VOI over the occipital cortex).

    • The software will automatically calculate the mean counts within each region.

    • Calculate the SBR for each striatal structure using the formula provided earlier.

    • Compare the resulting SBR values to an age-matched normal database to determine the extent of any deficit.

Summary of Findings

FeatureNormal/Healthy ControlParkinson's Disease (Early)Essential Tremor
Visual Appearance Symmetrical, intense "comma" shape in both striata.[1][6]Asymmetrical loss of uptake, primarily in the posterior putamen contralateral to symptoms. "Comma" becomes a "period".[2][6]Normal symmetrical "comma" shape.[3]
SBR (Putamen) Within age-matched normal range.Significantly reduced, especially contralateral to the most affected limb.[8][9]Within age-matched normal range.
SBR (Caudate) Within age-matched normal range.May be normal or slightly reduced; less affected than the putamen initially.[8]Within age-matched normal range.
Clinical Implication Presynaptic dopaminergic deficit is absent.Consistent with a presynaptic parkinsonian syndrome.[1]Parkinsonism without presynaptic dopaminergic loss.[3]

Conclusion and Future Directions

SPECT imaging with [¹²³I]Ioflupane is a validated and powerful diagnostic tool in the evaluation of patients with clinically uncertain parkinsonian syndromes. It provides an objective in vivo measure of the integrity of the nigrostriatal dopaminergic system, enhancing diagnostic accuracy at an early stage. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is essential for achieving reliable and reproducible results. As research continues, the role of quantitative DAT imaging is expanding from a purely diagnostic tool to a potential biomarker for monitoring disease progression and evaluating the efficacy of neuroprotective therapies in clinical trials.

References

  • Darcourt, J., Booij, J., Tatsch, K., et al. (2010). EANM procedure guidelines for brain neurotransmission SPECT using 123I-labelled dopamine transporter ligands, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 37, 443–450. [Link]

  • Kuyumcu, S., & Mudun, A. (2017). Dopamine transporter SPECT imaging in Parkinson's disease and parkinsonian disorders. World Journal of Nuclear Medicine, 16(1), 3-10. [Link]

  • Morbelli, S., Esposito, G., Arbizu, J., et al. (2020). EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0. European Journal of Nuclear Medicine and Molecular Imaging, 47, 1885–1912. [Link]

  • Patel, A., D'Souza, D., & O'Keefe, G. (2024). Practical Overview of 123I-Ioflupane Imaging in Parkinsonian Syndromes. RadioGraphics, 44(1). [Link]

  • GE Healthcare. (n.d.). A technologist's guide to DaTSCAN imaging. GE HealthCare. [Link]

  • Djang, D. S., Winokur, M. J., & Rehm, J. P. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. [Link]

  • SNMMI. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Society of Nuclear Medicine and Molecular Imaging. [Link]

  • Mayo Clinic. (2024). Parkinson's disease - Diagnosis and treatment. Mayo Clinic. [Link]

  • University of New Mexico Health Sciences. (n.d.). Brain DaTscan® (I-123 Ioflupane) SPECT. UNM Health. [Link]

  • Intenzo, C. M., de la Fuente, J., & Intenzo, D. (2019). Optimizing the Diagnosis of Parkinsonian Syndromes With 123I-Ioflupane Brain SPECT. American Journal of Roentgenology, 212(5), 1126-1135. [Link]

  • Scherfler, C., Schwarz, J., Antonini, A., et al. (2011). The role of 123I-FP-CIT-SPECT in the differential diagnosis of Parkinson and tremor syndromes: a critical assessment of 125 cases. Movement Disorders, 26(6), 1043-1050. [Link]

  • Marek, K. L., Seibyl, J. P., Zoghbi, S. S., et al. (1996). [123I] beta-CIT/SPECT imaging demonstrates bilateral loss of dopamine transporters in hemi-Parkinson's disease. Neurology, 46(1), 231-237. [Link]

  • Tatsch, K., Schwarz, J., Oertel, W. H., & Kirsch, C. M. (1997). Imaging of dopamine transporters with iodine-123-beta-CIT and SPECT in Parkinson's disease. Journal of Nuclear Medicine, 38(10), 1541-1548. [Link]

  • Schillaci, O., Pierantozzi, M., Filippi, L., et al. (2007). The Value of Semi-Quantitative Analysis of 123I-FP-CIT SPECT in Evaluating Patients with Parkinson's Disease. Nuclear Medicine Communications, 28(4), 289-295. [Link]

Sources

Method

Application Notes and Protocols for [¹²⁵I]RTI-55 Radioligand Binding Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of radioligand binding assays utilizing [¹²⁵I]RTI-55. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of radioligand binding assays utilizing [¹²⁵I]RTI-55. This document offers detailed protocols for both saturation and competition binding assays to characterize the interaction of ligands with monoamine transporters.

Introduction: The Power of [¹²⁵I]RTI-55 in Monoamine Transporter Research

[¹²⁵I]RTI-55, also known as iometopane or β-CIT, is a potent cocaine analog belonging to the phenyltropane class of compounds.[1][2] It functions as a high-affinity, non-selective inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] This characteristic makes its radioiodinated form, [¹²⁵I]RTI-55, an invaluable tool in neuroscience research and drug discovery.

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[3] The use of [¹²⁵I]RTI-55 in these assays allows for the direct measurement of binding to monoamine transporters in various biological preparations, including brain tissue homogenates and cell lines expressing these transporters.[4][5] Such studies are crucial for:

  • Characterizing novel compounds: Determining the affinity (Ki) of new chemical entities for DAT, SERT, and NET.

  • Neurodegenerative disease research: Assessing the density of monoamine transporters (Bmax), which can be altered in conditions like Parkinson's disease.[6][7]

  • Understanding the mechanism of action of psychostimulants: Investigating how drugs like cocaine interact with and displace ligands from monoamine transporters.[1][8]

This guide will provide the foundational knowledge and step-by-step protocols to successfully employ [¹²⁵I]RTI-55 in your research endeavors.

Scientific Principles of Radioligand Binding Assays

Radioligand binding assays are based on the law of mass action, which describes the reversible interaction between a ligand and its receptor to form a complex.[9] Two primary types of assays are commonly performed:

  • Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand ([¹²⁵I]RTI-55) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and is an inverse measure of affinity (a smaller Kd indicates higher affinity).[9][10] Bmax reflects the total concentration of receptors in the sample.[9]

  • Competition (or Inhibition) Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of the radioligand for binding to the receptor. The data from these experiments are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the competitor compound for the receptor.[3][11]

A critical aspect of all radioligand binding assays is the distinction between total binding , non-specific binding , and specific binding .

  • Total Binding: The total amount of radioligand bound to the receptor preparation.

  • Non-specific Binding: The portion of the radioligand that binds to components other than the target receptor, such as the filter paper, lipids, or other proteins.[11][12] This is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[12]

  • Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[11]

Diagram: Core Principle of Radioligand Binding Assays

G cluster_0 Total Binding cluster_1 Non-Specific Binding (NSB) cluster_2 Specific Binding TB [¹²⁵I]RTI-55 + Receptor SB Total Binding - NSB TB->SB Calculate NSB [¹²⁵I]RTI-55 + Receptor + Excess Unlabeled Ligand NSB->SB Calculate

Caption: Calculation of specific binding.

Materials and Reagents

Equipment:

  • Homogenizer (e.g., Polytron)

  • Refrigerated centrifuge

  • 96-well plates (polypropylene)

  • Pipettes and tips

  • Orbital shaker

  • Cell harvester with GF/C or GF/B filter mats

  • Scintillation counter (Gamma or Liquid Scintillation)[11][13]

  • pH meter

  • Vortex mixer

Reagents:

  • [¹²⁵I]RTI-55: Specific activity >2000 Ci/mmol.[11] Handle with appropriate safety precautions for radioactive materials.[9]

  • Unlabeled RTI-55: For saturation assays.

  • Cocaine or GBR-12909: For defining non-specific binding in DAT-rich regions.[4]

  • Citalopram or Paroxetine: For defining non-specific binding in SERT-rich regions.

  • Nisoxetine or Desipramine: For defining non-specific binding in NET-rich regions.

  • Tris-HCl buffer (50 mM, pH 7.4)

  • NaCl (120 mM)

  • KCl (5 mM)

  • CaCl₂ (2 mM)

  • MgCl₂ (1 mM)

  • Bovine Serum Albumin (BSA): 0.1% (w/v)

  • Scintillation fluid (if using a liquid scintillation counter)

  • Tissue Source: e.g., rat or mouse striatum for DAT, hippocampus for SERT, or cell lines expressing the transporter of interest.

Protocol 1: Membrane Preparation from Brain Tissue

This protocol describes the preparation of crude membrane fractions from brain tissue, a common source of monoamine transporters.

  • Dissection: Rapidly dissect the brain region of interest (e.g., striatum) on ice.

  • Homogenization: Homogenize the tissue in 20 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold homogenization buffer, and centrifuge again at 48,000 x g for 10 minutes at 4°C.

  • Final Resuspension: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a final protein concentration of 50-200 µg/mL.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of [¹²⁵I]RTI-55 for a specific monoamine transporter.

Diagram: Saturation Binding Assay Workflow

G start Start prep Prepare Serial Dilutions of [¹²⁵I]RTI-55 start->prep plate Plate Membranes, [¹²⁵I]RTI-55, and Buffer (Total) or Excess Unlabeled Ligand (NSB) prep->plate incubate Incubate (e.g., 60-120 min at RT) plate->incubate filter Rapid Filtration over GF/B Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Gamma or Scintillation Counter) wash->count analyze Data Analysis: Plot Specific Binding vs. [¹²⁵I]RTI-55 and perform non-linear regression count->analyze end Determine Kd and Bmax analyze->end

Caption: Workflow for a saturation binding assay.

Procedure:

  • Prepare Reagents: Thaw the membrane preparation and [¹²⁵I]RTI-55 on ice. Prepare serial dilutions of [¹²⁵I]RTI-55 in assay buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd. A typical range might be 10 pM to 5 nM.[4]

  • Set up Assay Plates: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [¹²⁵I]RTI-55 dilution, 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [¹²⁵I]RTI-55 dilution, 50 µL of a high concentration of an appropriate unlabeled competitor (e.g., 10 µM cocaine for DAT), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[5] The optimal incubation time should be determined in preliminary kinetic experiments to ensure equilibrium is reached.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat (e.g., GF/C or GF/B) using a cell harvester.[5] The filters should be pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Washing: Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail (if necessary), and count the radioactivity in a gamma or liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of [¹²⁵I]RTI-55 by subtracting the average NSB counts per minute (CPM) from the average total binding CPM.

    • Plot the specific binding (Y-axis) against the concentration of [¹²⁵I]RTI-55 (X-axis).

    • Analyze the data using non-linear regression with a one-site binding model to determine the Kd and Bmax values.[10][14] Software such as GraphPad Prism is well-suited for this analysis.[10]

Table 1: Representative Saturation Binding Data

[¹²⁵I]RTI-55 (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.0515002001300
0.128002502550
0.245003004200
0.575004007100
1.0100005009500
2.01200060011400
5.01350080012700

Protocol 3: Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the monoamine transporter.

Diagram: Competition Binding Assay Workflow

G start Start prep Prepare Serial Dilutions of Test Compound start->prep plate Plate Membranes, Fixed [¹²⁵I]RTI-55, and Test Compound Dilutions prep->plate incubate Incubate to Equilibrium plate->incubate filter Rapid Filtration and Washing incubate->filter count Quantify Radioactivity filter->count analyze Data Analysis: Plot % Inhibition vs. [Test Compound] and perform non-linear regression count->analyze end Determine IC50 and Calculate Ki analyze->end

Caption: Workflow for a competition binding assay.

Procedure:

  • Prepare Reagents: Thaw the membrane preparation and [¹²⁵I]RTI-55. Prepare serial dilutions of the unlabeled test compound in assay buffer to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Set up Assay Plates: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of a fixed concentration of [¹²⁵I]RTI-55 (typically at or below its Kd value), 50 µL of assay buffer, and 100 µL of membrane preparation.[11]

    • Non-specific Binding (NSB): 50 µL of fixed concentration [¹²⁵I]RTI-55, 50 µL of a high concentration of an appropriate unlabeled competitor (e.g., 10 µM cocaine), and 100 µL of membrane preparation.

    • Competition: 50 µL of fixed concentration [¹²⁵I]RTI-55, 50 µL of the test compound dilution, and 100 µL of membrane preparation.

  • Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - ((CPM_test - CPM_NSB) / (CPM_total - CPM_NSB)))

    • Plot the percent inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).

    • Analyze the data using non-linear regression with a sigmoidal dose-response model to determine the IC50 value.[15]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where [L] is the concentration of [¹²⁵I]RTI-55 used in the assay and Kd is the dissociation constant of [¹²⁵I]RTI-55 determined from the saturation assay.[5]

Table 2: Representative Competition Binding Data

Test Compound (nM)% Inhibition
0.012
0.110
125
1050
10075
100090
1000098

Troubleshooting and Key Considerations

  • High Non-specific Binding: If NSB is greater than 30% of total binding, the assay window is compromised.[12] To reduce NSB, try pre-soaking filters in 0.5% PEI, adding 0.1% BSA to the assay buffer, or optimizing the washing procedure.[11]

  • Low Specific Binding: This may be due to low receptor expression, inactive protein, or issues with the radioligand. Ensure proper membrane preparation and storage, and verify the radiochemical purity of the [¹²⁵I]RTI-55.

  • Assay Variability: High variability between replicates can result from inaccurate pipetting, incomplete mixing, or inconsistent washing. Ensure all steps are performed with care and consistency.

  • Safety Precautions: Always handle [¹²⁵I]RTI-55 and other radioactive materials in accordance with institutional radiation safety guidelines.[9] This includes wearing appropriate personal protective equipment and using designated work areas.

Conclusion

The radioligand binding assay using [¹²⁵I]RTI-55 is a robust and sensitive method for characterizing the pharmacology of monoamine transporters. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of neurotransmission and facilitate the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Pharmacology and Experimental Therapeutics, 271(1), 173-181. [Link]

  • Grokipedia. (n.d.). RTI-55. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Burford, N. T., et al. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Hess, E. J., et al. (2010). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Neurochemistry International, 57(5), 529-535. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Motulsky, H. (n.d.). Analyzing Radioligand Binding Data. GraphPad Software. Retrieved from [Link]

  • Iogressi, S., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(19), 3112–3131. [Link]

  • GraphPad Software. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). RTI-55. Retrieved from [Link]

  • Kenakin, T., et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Iogressi, S., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(19), 3112–3131. [Link]

  • University of Reading. (n.d.). 5 Liquid Scintillation Counting. Retrieved from [Link]

  • RTI International. (n.d.). Displacement of RTI-55 from the Dopamine Transporter by Cocaine. Retrieved from [Link]

  • Udenfriend, S., et al. (1985). Scintillation proximity radioimmunoassay utilizing 125I-labeled ligands. Proceedings of the National Academy of Sciences of the United States of America, 82(24), 8672–8676. [Link]

  • Fluidic Analytics. (2023, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • Jayanthi, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 223. [Link]

  • Bransome, E. D., Jr, & Sharpe, S. E., 3rd. (1972). Measurement of 131 I and 125 I by liquid scintillation counting. Analytical Biochemistry, 49(2), 343–352. [Link]

Sources

Application

Preparation of RTI-55 Hydrochloride Solutions for In Vitro Research: A Detailed Guide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of RTI-55 hydrochloride solutions for in vitro studies. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of RTI-55 hydrochloride solutions for in vitro studies. This document emphasizes scientific integrity, field-proven insights, and detailed protocols to ensure reproducible and reliable experimental outcomes.

Introduction: Understanding RTI-55 Hydrochloride

RTI-55, also known as β-CIT or iometopane, is a potent phenyltropane derivative that acts as a non-selective reuptake inhibitor of monoamine transporters, with high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] Its hydrochloride salt is the commonly used form in research due to its improved solubility and stability. In in vitro settings, RTI-55 is a valuable tool for studying the function and pharmacology of these transporters, investigating the mechanisms of psychostimulants, and as a reference compound in the development of novel therapeutics for neurological and psychiatric disorders.[3][4][5]

The preparation of accurate and stable solutions of RTI-55 hydrochloride is paramount for the validity of any in vitro experiment. This guide will detail the necessary steps, from handling the solid compound to the preparation of stock and working solutions, while highlighting critical considerations to maintain the integrity of the compound.

Mechanism of Action

RTI-55 exerts its effects by binding to the substrate recognition sites of DAT, SERT, and NET, thereby blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, potentiating their signaling. The interaction of RTI-55 with these transporters is complex, and it has been used in radiolabeled forms to study transporter density and distribution in the brain.[6][7][8]

Diagram of RTI-55 Hydrochloride's Primary Mechanism of Action

RTI-55_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft RTI-55 RTI-55 Hydrochloride DAT Dopamine Transporter (DAT) RTI-55->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) RTI-55->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) RTI-55->NET Inhibits Reuptake Dopamine Dopamine DAT->Dopamine Blocks Serotonin Serotonin SERT->Serotonin Blocks Norepinephrine Norepinephrine NET->Norepinephrine Blocks

Caption: RTI-55 hydrochloride inhibits the reuptake of key neurotransmitters.

Materials and Equipment

Chemical and Reagents
  • RTI-55 hydrochloride (CAS: 141899-24-3)[9]

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, deionized, and filtered water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium or assay buffer appropriate for the specific in vitro model

Equipment
  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Laminar flow hood or biosafety cabinet

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Amber glass vials or tubes for storing stock solutions

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Solution Preparation Protocols

Critical Considerations Before Starting
  • Hygroscopicity: RTI-55 hydrochloride is described as very hygroscopic, meaning it readily absorbs moisture from the air.[3] To ensure accurate weighing, it is crucial to handle the solid compound in a low-humidity environment if possible and to minimize its exposure to the atmosphere. The container should be brought to room temperature before opening to prevent condensation.

  • Solubility: While readily soluble in DMSO, the aqueous solubility of RTI-55 hydrochloride is limited.[10] Therefore, a concentrated stock solution in DMSO is the recommended starting point for preparing aqueous working solutions.

  • Stability: Store the solid compound in a cool, dark, and dry place.[10] DMSO stock solutions are stable for extended periods when stored at -20°C or -80°C.[2] However, the stability of aqueous working solutions is lower and they should ideally be prepared fresh for each experiment.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies.

Workflow for Stock Solution Preparation

Stock_Solution_Workflow A 1. Weigh RTI-55 HCl B 2. Add Anhydrous DMSO A->B C 3. Vortex/Sonicate to Dissolve B->C D 4. Aliquot into Amber Vials C->D E 5. Store at -20°C or -80°C D->E

Caption: Step-by-step workflow for preparing RTI-55 hydrochloride stock solution.

Step-by-Step Procedure:

  • Calculate the required mass:

    • The molecular weight of RTI-55 hydrochloride is 421.70 g/mol .[3][9]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 421.70 g/mol x 1000 mg/g = 4.217 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or weighing paper on the analytical balance.

    • Carefully weigh out the calculated amount of RTI-55 hydrochloride. Given its hygroscopic nature, perform this step as quickly as possible.

  • Dissolve in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the weighed compound. For 4.217 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if necessary.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller volumes in amber glass vials or light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short- to medium-term storage (months) or at -80°C for long-term storage (up to a year).[2]

Protocol for Preparing Working Solutions

The preparation of aqueous working solutions from the DMSO stock requires careful serial dilution to avoid precipitation of the compound. The final concentration of DMSO in the in vitro assay should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Step-by-Step Procedure:

  • Determine the final desired concentration: The effective concentration of RTI-55 hydrochloride in in vitro assays can range from picomolar to micromolar, depending on the specific application (e.g., radioligand binding assays, neurotransmitter uptake inhibition assays).[6]

  • Perform serial dilutions: It is best practice to perform one or more intermediate dilutions in DMSO or the final aqueous buffer before preparing the final working solution.

    • Example: To prepare a 1 µM final working solution in 1 mL of cell culture medium from a 10 mM DMSO stock:

      • Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock into 99 µL of the final assay buffer (a 1:100 dilution).

      • Step B (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of the final assay buffer to achieve a final concentration of 1 µM. The final DMSO concentration in this example would be 0.01%.

  • Vortex gently: After each dilution step, mix the solution gently but thoroughly by vortexing or inverting the tube.

  • Use immediately: Aqueous working solutions of RTI-55 hydrochloride should be prepared fresh on the day of the experiment and used promptly to minimize potential degradation or precipitation.

Experimental Considerations and Best Practices

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the biological system.

  • Concentration-Response Curves: To determine the potency of RTI-55 hydrochloride in your specific assay (e.g., IC50 for transporter inhibition), a concentration-response curve should be generated using a range of concentrations.

  • Aqueous Solubility: If you observe precipitation when diluting the DMSO stock into your aqueous buffer, you may need to lower the concentration of the intermediate dilutions or the final working solution. The composition of the buffer (pH, salt concentration, protein content) can influence the solubility of the compound.

  • Safety Precautions: RTI-55 is a potent psychoactive compound and should be handled with care.[1] Always wear appropriate PPE, including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula C₁₆H₂₀INO₂ • HCl[3][9]
Molecular Weight 421.70 g/mol [3][9]
Appearance Solid powder[10]
Solubility Soluble in DMSO[10]
Storage (Solid) -20°C for up to 3 years[2]
Storage (DMSO Stock) -20°C (months) or -80°C (up to 1 year)[2][10]

References

  • Wikipedia. (n.d.). RTI-55. Retrieved from [Link]

  • Yuan, J., et al. (2012). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Neurochemistry International, 61(2), 251-258. Retrieved from [Link]

  • Gatley, S. J., et al. (1995). Displacement of RTI-55 from the dopamine transporter by cocaine. Life Sciences, 57(1), PL15-PL20. Retrieved from [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Neurochemistry, 62(2), 549-556. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Preparing Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Frontiers. (2023). Integrating distribution kinetics and toxicodynamics to assess repeat dose neurotoxicity in vitro using human BrainSpheres: a case study on amiodarone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108220, Iometopane. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Staley, J. K., et al. (1994). Visualizing dopamine and serotonin transporters in the human brain with the potent cocaine analogue [125I]RTI-55: in vitro binding and autoradiographic characterization. Journal of Neurochemistry, 62(2), 549-56. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Animal Models for Studying the Effects of RTI-55

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding RTI-55 RTI-55, also known as iometopane or β-CIT, is a potent phenyltropane-based psychostimulant and a valuable tool in neurosc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding RTI-55

RTI-55, also known as iometopane or β-CIT, is a potent phenyltropane-based psychostimulant and a valuable tool in neuroscience research.[1] It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor (TRI).[2] By simultaneously blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), RTI-55 effectively increases the extracellular concentrations of these key monoamine neurotransmitters, leading to enhanced serotonergic, adrenergic, and dopaminergic signaling.[2]

This compound is a cocaine analog and is one of the most potent phenyltropane stimulants available for research.[1][3][4] Its high affinity for DAT, in particular, makes it a subject of interest for studying cocaine's mechanisms of action and for the development of potential treatments for cocaine addiction.[3] Additionally, radiolabeled forms of RTI-55 are utilized in medical imaging to assess the density of dopamine transporters in the brain, which can be indicative of neurodegenerative diseases like Parkinson's.[1]

Mechanism of Action at the Synapse

RTI-55 exerts its effects by binding to and inhibiting the function of monoamine transporters on the presynaptic neuron. This blockage prevents the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby prolonging their presence and increasing the stimulation of postsynaptic receptors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Presynaptic DAT DAT NET NET SERT SERT Vesicles Neurotransmitter Vesicles DA DA Vesicles->DA Release NE NE Vesicles->NE 5HT 5-HT Vesicles->5HT DA->DAT Reuptake DA_R DA Receptor DA->DA_R Binds NE->NET NE_R NE Receptor NE->NE_R 5HT->SERT 5HT_R 5-HT Receptor 5HT->5HT_R RTI55 RTI-55 RTI55->DAT Blocks RTI55->NET RTI55->SERT Postsynaptic Postsynaptic

Caption: Mechanism of RTI-55 at the monoaminergic synapse.

Binding Affinity and Potency

RTI-55 exhibits high affinity for both dopamine and serotonin transporters.[5] Studies in rat brain tissue have shown that it binds to a high-affinity site on the dopamine transporter with a Kd of 0.2 nM.[5] Its affinity for the serotonin transporter is also in the nanomolar range.[5] This potent binding profile makes it a powerful tool for probing the function of these transporters in vivo and in vitro.

TransporterBinding Affinity (Ki, nM)
Dopamine (DAT)~0.26 - 4.8
Norepinephrine (NET)~6.0
Serotonin (SERT)~0.26

Note: Binding affinities can vary depending on the experimental conditions and tissue preparation.

Choosing the Right Animal Model

The selection of an appropriate animal model is critical for obtaining translatable and meaningful data. Rodents, particularly mice and rats, are the most commonly used models due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness. Non-human primates, while more complex and costly, offer a closer physiological and neuroanatomical correlate to humans.

Start Define Research Question Model Select Animal Model Start->Model Rodent Rodent (Mouse/Rat) Model->Rodent Cost-effective, High-throughput NHP Non-Human Primate Model->NHP High translational relevance Assay Choose Assay Type Rodent->Assay NHP->Assay Behavioral Behavioral Assay->Behavioral Neurochemical Neurochemical Assay->Neurochemical LMA Locomotor Activity Behavioral->LMA CPP Conditioned Place Preference Behavioral->CPP SA Self-Administration Behavioral->SA Microdialysis In Vivo Microdialysis Neurochemical->Microdialysis PET PET Imaging Neurochemical->PET End Data Analysis & Interpretation LMA->End CPP->End SA->End Microdialysis->End PET->End

Caption: Decision tree for selecting an animal model and assay.

Behavioral Assays for Assessing RTI-55 Effects

A variety of behavioral paradigms can be employed to characterize the in vivo effects of RTI-55. These assays provide insights into its stimulant, rewarding, and abuse potential.

Locomotor Activity

Rationale: Psychostimulants like RTI-55 typically increase locomotor activity.[2] This assay provides a simple and robust measure of the stimulant effects of the compound.

Protocol: Open Field Locomotor Activity
  • Habituation: Place the animal (mouse or rat) in the center of an open field arena (e.g., 40 x 40 cm) and allow it to explore freely for 30-60 minutes. This minimizes the influence of novelty-induced hyperactivity.

  • Drug Administration: Administer RTI-55 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Testing: Immediately after injection, place the animal back into the open field arena.

  • Data Collection: Record locomotor activity using an automated tracking system for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Compare the locomotor activity of the RTI-55 treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conditioned Place Preference (CPP)

Rationale: CPP is a standard preclinical model used to assess the rewarding or aversive properties of a drug.[6][7] An animal will associate a specific environment with the effects of the drug and will subsequently spend more time in that environment, indicating a rewarding effect.[6][7]

Protocol: Unbiased Conditioned Place Preference
  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

  • Pre-Conditioning (Baseline): On day 1, place the animal in the central compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish any baseline preference. Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.

  • Conditioning: This phase typically lasts for 4-8 days.

    • Drug Pairing: On alternating days, administer RTI-55 and confine the animal to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.

  • Post-Conditioning (Test): On the day after the final conditioning session, place the animal in the central compartment with free access to all chambers (in a drug-free state). Record the time spent in each chamber for 15 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.

Drug Self-Administration

Rationale: This is considered the gold standard for assessing the reinforcing properties and abuse potential of a drug. Animals learn to perform an operant response (e.g., lever press) to receive a drug infusion.

Protocol: Intravenous Self-Administration in Rats
  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a recovery period of 5-7 days.

  • Acquisition: Place the rat in an operant conditioning chamber equipped with two levers. A response on the "active" lever results in an intravenous infusion of RTI-55, while a response on the "inactive" lever has no consequence. Sessions are typically 2 hours per day.

  • Dose-Response Curve: Once stable responding is established, the dose of RTI-55 per infusion can be varied to determine the dose-response relationship.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule can be implemented where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy of the drug.

  • Extinction and Reinstatement: After stable self-administration, the drug can be replaced with saline to extinguish the lever-pressing behavior. Reinstatement of drug-seeking can then be triggered by a priming injection of RTI-55, a stressor, or a drug-associated cue.

Start Surgical Implantation (Catheter) Acquisition Acquisition Phase (FR1 Schedule) Start->Acquisition Stable Stable Self- Administration? Acquisition->Stable Stable->Acquisition No DoseResponse Dose-Response Testing Stable->DoseResponse Yes PR Progressive Ratio (Motivation) DoseResponse->PR Extinction Extinction (Saline Infusion) PR->Extinction Reinstatement Reinstatement (Drug/Cue/Stress) Extinction->Reinstatement End Data Analysis Reinstatement->End

Caption: Workflow for a drug self-administration experiment.

Neurochemical and Molecular Analysis

To understand the downstream effects of RTI-55 on neurotransmitter systems, behavioral assays can be combined with neurochemical and molecular techniques.

In Vivo Microdialysis

Rationale: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[8] It is a powerful tool for confirming that RTI-55 increases synaptic concentrations of dopamine, norepinephrine, and serotonin.[8][9]

Protocol: Microdialysis in the Nucleus Accumbens
  • Surgery: Surgically implant a guide cannula dorsal to the brain region of interest (e.g., the nucleus accumbens).

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 10-20 minutes until neurotransmitter levels are stable.

  • Drug Administration: Administer RTI-55 systemically.

  • Sample Collection: Continue to collect dialysate samples for 2-3 hours post-injection.

  • Analysis: Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

Receptor Occupancy Studies

Rationale: Techniques like Positron Emission Tomography (PET) using radiolabeled ligands can be used to determine the in vivo occupancy of monoamine transporters by RTI-55. This allows for the correlation of behavioral and neurochemical effects with the degree of transporter blockade.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines established by the institutional animal care and use committee (IACUC) and the NIH Guide for the Care and Use of Laboratory Animals. Efforts should be made to minimize the number of animals used and to refine procedures to reduce any potential pain or distress.

References

  • Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. Available at: [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. Available at: [Link]

  • Stathis, M., et al. (1995). Displacement of RTI-55 from the dopamine transporter by cocaine. Synapse, 21(2), 159-64. Available at: [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1615-24. Available at: [Link]

  • RTI-55 - Wikipedia. Available at: [Link]

  • Henry, D. J., et al. (2007). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. The AAPS journal, 9(3), E356–E364. Available at: [Link]

  • Bardo, M. T., et al. (2011). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience, Second Edition. CRC Press/Taylor & Francis. Available at: [Link]

  • Wang, F., et al. (2023). GPR55 activation improves anxiety- and depression-like behaviors of mice during methamphetamine withdrawal. Neuroscience letters, 815, 137494. Available at: [Link]

  • Zaczek, R., et al. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-12. Available at: [Link]

  • The compulsion zone explains the self-administration of cocaine, RTI-55 and bupropion in rats | Request PDF. ResearchGate. Available at: [Link]

  • Patel, B. A., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(17), 8638–8645. Available at: [Link]

  • Michael, A. C., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(11), 3699-3705. Available at: [Link]

  • Cadet, J. L., et al. (2023). Dopamine Transporter Knockout Rats Display Epigenetic Alterations in Response to Cocaine Exposure. International journal of molecular sciences, 24(14), 11484. Available at: [Link]

  • Gabrielsen, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3405-3417. Available at: [Link]

  • McKendrick, G., & Graziane, N. M. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in behavioral neuroscience, 14, 608930. Available at: [Link]

  • Chaurasiya, N. D., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(1), 35-49. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: RTI-55 for the Assessment of Dopamine Neuron Degradation

Abstract The dopamine transporter (DAT) is a critical presynaptic protein whose density serves as a key biomarker for the integrity of dopaminergic neurons. Its quantification is paramount in the study of neurodegenerati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dopamine transporter (DAT) is a critical presynaptic protein whose density serves as a key biomarker for the integrity of dopaminergic neurons. Its quantification is paramount in the study of neurodegenerative conditions like Parkinson's disease.[1][2][3][4][5] RTI-55 (2β-Carbomethoxy-3β-(4-iodophenyl)tropane), a potent cocaine analog, exhibits high-affinity and selective binding to DAT.[6][7][8] This characteristic makes its radiolabeled forms invaluable tools for the in vivo and in vitro assessment of dopamine neuron degradation. This document provides a comprehensive guide for researchers, detailing the underlying principles and step-by-step protocols for utilizing RTI-55 in Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and autoradiography applications.

Introduction: The Dopamine Transporter as a Degeneration Biomarker

The progressive loss of dopaminergic neurons in the substantia nigra is a pathological hallmark of Parkinson's disease.[9] This neuronal loss leads to a corresponding reduction in the density of the dopamine transporter (DAT) in the striatum (caudate and putamen). Therefore, quantifying DAT density provides a reliable surrogate measure of the health and number of surviving dopaminergic nerve terminals.[1] This approach is crucial for early diagnosis, tracking disease progression, and evaluating the efficacy of potential neuroprotective therapies.[2][3]

RTI-55 is a phenyltropane derivative that acts as a potent dopamine reuptake inhibitor by binding with high affinity to DAT.[10] When labeled with a positron-emitting ([¹¹C]) or single-photon-emitting ([¹²³I]) radionuclide, RTI-55 allows for the non-invasive visualization and quantification of DAT in the living brain using PET or SPECT imaging.[11] For high-resolution ex vivo studies, [¹²⁵I]RTI-55 is the radioligand of choice for quantitative autoradiography on brain tissue sections.[6][12][13]

Mechanism of Action: Competitive Inhibition of DAT

RTI-55 competitively binds to the dopamine transporter on the presynaptic membrane of dopaminergic neurons. This binding action blocks the primary function of DAT, which is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. The signal detected from radiolabeled RTI-55 is therefore directly proportional to the density of available dopamine transporters in the imaged region. While RTI-55 is highly selective for DAT, it also exhibits affinity for the serotonin transporter (SERT), a factor that must be considered in experimental design and data interpretation, particularly in SERT-rich regions.[6][13]

cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine_cleft Dopamine dopamine Dopamine dopamine->dat Reuptake rti55 Radiolabeled RTI-55 rti55->dat Competitive Binding d2_receptor Dopamine Receptor dopamine_cleft->d2_receptor Signal Transduction

Figure 1: Mechanism of RTI-55 at the Dopaminergic Synapse. Radiolabeled RTI-55 binds competitively to the dopamine transporter (DAT), preventing dopamine reuptake and allowing for its quantification.

In Vivo Assessment: PET and SPECT Imaging Protocols

In vivo imaging is the cornerstone for longitudinal studies of dopamine neuron degradation in living subjects. The choice between PET and SPECT depends on factors such as required resolution, tracer availability, and instrumentation.

Core Principles & Radiotracer Selection
  • PET with [¹¹C]RTI-55: Offers superior spatial resolution and temporal sampling for detailed kinetic modeling. The short half-life of ¹¹C (20.4 min) necessitates an on-site cyclotron but allows for repeat scans on the same day.

  • SPECT with [¹²³I]RTI-55: Iodine-123 has a longer half-life (13.2 hours), making it more practical for sites without a cyclotron. While SPECT resolution is generally lower than PET, it provides excellent quantitative data for DAT density.[14]

Detailed Protocol: Dynamic PET/SPECT Imaging of DAT

Objective: To quantify the binding potential (BP_ND_) of RTI-55 in the striatum, a measure proportional to DAT density.

Materials:

  • Anesthetized research subject (rodent, NHP, or human).

  • PET or SPECT scanner.

  • Sterile, injectable [¹¹C]RTI-55 or [¹²³I]RTI-55.

  • Intravenous catheter setup.

  • (For validation) A selective DAT blocking agent (e.g., GBR 12909).

  • Image analysis software with kinetic modeling capabilities.

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize the subject and position them in the scanner to minimize motion. Perform a transmission scan for attenuation correction. Place an intravenous catheter for tracer injection.

  • Tracer Administration: Administer a bolus injection of the radiotracer via the catheter. The exact injected dose and mass should be calculated to be within established safety limits.[15]

  • Dynamic Scan Acquisition: Begin dynamic image acquisition immediately upon injection. A typical protocol might involve a 90-120 minute scan, with frame durations increasing over time (e.g., 6x10s, 3x20s, 2x30s, 2x1min, then 5-10 min frames).

  • Image Reconstruction: Reconstruct the dynamic scan data, applying corrections for attenuation, scatter, and radioactive decay. Co-register the functional images with a corresponding anatomical MRI scan for precise anatomical delineation.

  • Data Analysis & Kinetic Modeling: a. Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for the target regions (caudate, putamen) and a reference region. The cerebellum is typically chosen as the reference region due to its negligible DAT density. b. Time-Activity Curves (TACs): Generate TACs by plotting the average radioactivity concentration within each ROI as a function of time. c. Kinetic Modeling: The goal of kinetic modeling is to distill the dynamic data into a single, physiologically meaningful parameter.[16][17] Full compartmental modeling using an arterial input function is the gold standard but is invasive.[18] A more common and validated approach is the Simplified Reference Tissue Model (SRTM) , which uses the reference region TAC as a surrogate for the input function. This model estimates the binding potential relative to non-displaceable binding (BP_ND_).

  • Trustworthiness Check (Blocking Study): To confirm that the measured signal is specific to DAT, a separate imaging session can be performed where the subject is pre-treated with a high dose of an unlabeled DAT blocker (e.g., GBR 12909). A significant reduction (>90%) in striatal RTI-55 binding confirms target specificity.[12]

cluster_workflow In Vivo DAT Imaging Workflow A Subject Prep & IV Catheter B Tracer Injection (Bolus) A->B C Dynamic PET/ SPECT Scan B->C D Image Reconstruction C->D E Co-registration with MRI D->E F ROI Definition (Striatum, Cerebellum) E->F G Kinetic Modeling (e.g., SRTM) F->G H Quantify BP_ND_ G->H

Figure 2: Experimental Workflow for In Vivo Quantification of DAT. A streamlined process from subject preparation to the final quantification of binding potential (BP_ND_).

Data Presentation & Interpretation

A lower BP_ND_ value in the striatum directly reflects a lower density of dopamine transporters and, consequently, indicates dopaminergic neurodegeneration.

Table 1: Illustrative [¹¹C]RTI-55 Binding Potential (BP_ND_) in Human Subjects

Subject GroupCaudate BP_ND_ (Mean ± SD)Putamen BP_ND_ (Mean ± SD)
Healthy Controls3.2 ± 0.43.8 ± 0.5
Early Parkinson's Disease2.1 ± 0.51.5 ± 0.6
Advanced Parkinson's Disease1.2 ± 0.40.5 ± 0.3

(Note: Values are representative and will vary with methodology and patient population.)

In Vitro Assessment: Quantitative Autoradiography Protocol

Autoradiography offers high-resolution visualization and quantification of DAT in post-mortem tissue sections.[19][20] It is an essential tool for validating in vivo findings and for detailed mechanistic studies. [¹²⁵I]RTI-55 is ideal due to its high affinity and long half-life (59.4 days).

Detailed Protocol: [¹²⁵I]RTI-55 Autoradiography

Objective: To quantify the specific binding of [¹²⁵I]RTI-55 to DAT in brain tissue sections.

Materials:

  • Slide-mounted frozen brain sections (16-20 µm thick) containing the striatum.

  • [¹²⁵I]RTI-55.

  • Incubation Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Incubation Buffer.

  • Displacer for non-specific binding: GBR 12909 (10 µM) or Mazindol (30 µM).

  • Phosphor imaging screens or autoradiography film.

  • Image analysis software (e.g., ImageJ/Fiji).

Step-by-Step Methodology:

  • Tissue Thawing & Pre-incubation: Bring slide-mounted sections to room temperature. Pre-incubate slides in Incubation Buffer for 15 minutes to rehydrate tissue and remove endogenous ligands.

  • Radioligand Incubation:

    • Total Binding: Incubate a set of slides in Incubation Buffer containing a saturating concentration of [¹²⁵I]RTI-55 (e.g., 50-100 pM) for 60-90 minutes at room temperature.

    • Non-Specific Binding (NSB): Incubate an adjacent set of slides in the same radioligand solution, but with the addition of a high concentration of a DAT displacer (e.g., 10 µM GBR 12909).[21] This step is critical for trustworthiness, as it determines the signal not associated with DAT.[21]

  • Washing: Terminate the incubation by washing the slides to remove unbound radioligand. A typical protocol is 2 x 5-minute washes in ice-cold Wash Buffer.

  • Drying: Briefly dip the slides in ice-cold deionized water to remove buffer salts, then dry them rapidly under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging screen or film in a light-tight cassette. Exposure time can range from 24 hours to several days depending on the signal intensity.

  • Image Acquisition & Quantification: a. Scan the phosphor screen or develop the film to generate a digital autoradiogram. b. Define ROIs over the striatum and a background area on the image. c. Measure the optical density or digital light units within each ROI for both the Total Binding and NSB sections. d. Calculate Specific Binding: For each ROI, subtract the mean NSB signal from the mean Total Binding signal. e. Convert optical density values to fmol/mg tissue equivalent using co-exposed radiolabeled standards.

References

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. [Link]

  • Boja, J. W., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37-46. [Link]

  • Chen, L., et al. (2024). Dopamine enhances recovery after traumatic brain injury through ubiquitylation and autophagic degradation of RIPK1. Cell Communication and Signaling, 22(1), 1-19. [Link]

  • Aguilar, M. A., et al. (2009). Representative autoradiograms demonstrating [125I] RTI-55 binding to SERT of rats. ResearchGate. [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Pharmacology and Experimental Therapeutics, 271(1), 172-181. [Link]

  • Nishiyama, T., et al. (1996). Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55. Neuroscience Research, 24(3), 263-270. [Link]

  • Dimitrakopoulou-Strauss, A., et al. (2021). Kinetic modeling and parametric imaging with dynamic PET for oncological applications. European Journal of Nuclear Medicine and Molecular Imaging, 48(1), 116-133. [Link]

  • He, R., et al. (2025). Dopamine Transporter Imaging as Objective Monitoring Biomarker in Parkinson's Disease. Annals of Neurology, 98(1), 120-135. [Link]

  • Ilie, A. S., et al. (2023). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. International Journal of Molecular Sciences, 24(13), 10837. [Link]

  • Le, A. D., et al. (2022). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 119(31), e2202 persistent. [https://www.pnas.org/doi/full/10.1073/pnas.2202 persistent]([Link] persistent)

  • Gatley, S. J., et al. (1996). Displacement of RTI-55 from the dopamine transporter by cocaine. Life Sciences, 58(10), PL135-PL140. [Link]

  • Marek, K. (2019). What Is the Role of Dopamine Transporter Imaging in Parkinson Prevention Clinical Trials?. Journal of Parkinson's Disease, 9(s2), S227-S233. [Link]

  • Scott, P. J. H., et al. (2020). Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC). EJNMMI Radiopharmacy and Chemistry, 5(1), 1-10. [Link]

  • Zaidi, H., & Karakatsanis, N. (2013). Tracer Kinetic Modeling in PET. HUG. [Link]

  • Owen, D. R., et al. (2021). Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain. Journal of Cerebral Blood Flow & Metabolism, 41(9), 2149-2167. [Link]

  • He, R., et al. (2020). Dopamine Transporter Imaging as Monitoring Biomarker in Parkinson's Disease. Movement Disorders, 35(S1). [Link]

  • Hage, F. G., et al. (2021). Radiopharmaceuticals for clinical SPECT and PET and imaging protocols. Radiology Key. [Link]

  • Politis, M. (2025). Neuroimaging and Pathology Biomarkers in Parkinson's Disease and Parkinsonism. MDPI. [Link]

  • Sarkar, S., et al. (2016). Dopamine Receptors and Neurodegeneration. Aging and Disease, 7(2), 192-202. [Link]

  • Koustoulidis, I., et al. (2020). Protocols for Dual Tracer PET/SPECT Preclinical Imaging. Frontiers in Physics, 8, 178. [Link]

  • Kuntner, C., & Stout, D. B. (2014). Kinetic Modeling Methods in Preclinical Positron Emission Tomography Imaging. Methods in Molecular Biology, 1135, 223-239. [Link]

  • Wang, G., & Qi, J. (2007). Direct Reconstruction of Kinetic Parameter Images From Dynamic PET Data. Purdue University. [Link]

  • Huang, A. C. W., et al. (2022). Autoradiographic Measurements of 14C-Iodoantipyrine in Brain. JoVE. [Link]

  • Conrado, D. J., et al. (2018). Dopamine Transporter Neuroimaging as an Enrichment Biomarker in Early Parkinson's Disease Clinical Trials. Clinical and Translational Science, 11(1), 63-70. [Link]

  • Mah, Y. X., et al. (2020). Radiolabelling of Extracellular Vesicles for PET and SPECT imaging. Journal of Extracellular Vesicles, 9(1), 1770393. [Link]

  • Herkenham, M. (2025). In Vitro Autoradiography. ResearchGate. [Link]

  • Mach, R. H., et al. (2011). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Medicinal Chemistry, 54(17), 5873-5893. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: In Vivo Microdialysis with RTI-55 Administration

Introduction: Unveiling Neurotransmitter Dynamics with Precision In the landscape of neuropharmacology, the ability to directly measure the real-time impact of a compound on neurotransmitter concentrations in the living...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Neurotransmitter Dynamics with Precision

In the landscape of neuropharmacology, the ability to directly measure the real-time impact of a compound on neurotransmitter concentrations in the living brain is paramount. This guide provides a comprehensive overview and detailed protocol for utilizing in vivo microdialysis in conjunction with the administration of RTI-55, a potent monoamine transporter ligand. This combination of techniques offers a powerful paradigm for researchers, scientists, and drug development professionals to investigate the intricate dynamics of dopaminergic and serotonergic systems.

In vivo microdialysis is a well-established technique that allows for the sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake, freely-moving animals.[1][2] A semi-permeable membrane at the tip of a microdialysis probe is stereotaxically implanted into the target brain area.[3][4] This probe is then perfused with a physiological solution, and substances from the surrounding tissue diffuse across the membrane into the perfusate, which is collected for analysis.[5]

The subject of this application note, RTI-55 (also known as iometopane or β-CIT), is a phenyltropane-based compound that acts as a potent and non-selective reuptake inhibitor at the dopamine transporter (DAT) and the serotonin transporter (SERT).[6][7] By blocking these transporters, RTI-55 effectively increases the extracellular concentrations of dopamine and serotonin, making it a valuable tool for studying the roles of these neurotransmitters in various physiological and pathological processes.[8][9] This guide will provide the scientific rationale and a step-by-step methodology for leveraging this powerful combination of tools.

Scientific Rationale and Experimental Causality

The core principle of this experimental design is to measure the baseline extracellular concentrations of dopamine and serotonin in a specific brain region and then to quantify the changes in these levels following the administration of RTI-55. This allows for a direct assessment of the drug's in vivo potency and its effects on neurotransmitter dynamics.

The choice of brain region is critical and will depend on the research question. For instance, the nucleus accumbens and striatum are key areas for studying reward and motor function due to their dense dopaminergic innervation.[10] The prefrontal cortex is another common target for investigating cognitive processes.

The administration route of RTI-55 can be systemic (e.g., intraperitoneal or subcutaneous injection) or local (via reverse dialysis directly through the microdialysis probe).[1][11] Systemic administration provides insights into the compound's effects following distribution throughout the body, mimicking a therapeutic or pharmacological scenario. Conversely, local administration allows for a more targeted investigation of the drug's action within a specific brain nucleus, minimizing systemic side effects.

The subsequent analysis of the collected dialysate samples, typically by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), provides the quantitative data on neurotransmitter concentrations.[12][13] HPLC-ECD is a highly sensitive and selective method for detecting electrochemically active molecules like dopamine and serotonin, making it ideal for the low concentrations typically found in microdialysis samples.[14][15]

Mechanism of Action: RTI-55 at the Synapse

RTI-55 exerts its effects by binding to and blocking the dopamine and serotonin transporters on the presynaptic terminal. These transporters are responsible for clearing dopamine and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process, RTI-55 prolongs the presence of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (Dopamine/Serotonin) Release Neurotransmitter Release DAT_SERT DAT/SERT Transporter RTI55 RTI-55 RTI55->DAT_SERT Blockade DA_5HT Dopamine/ Serotonin Release->DA_5HT Exocytosis DA_5HT->DAT_SERT Reuptake Receptor Postsynaptic Receptor DA_5HT->Receptor Binding

Caption: Mechanism of RTI-55 at the synapse.

Experimental Workflow

The following diagram outlines the major steps involved in an in vivo microdialysis experiment with RTI-55 administration.

A Animal Acclimation B Stereotaxic Surgery: Guide Cannula Implantation A->B C Post-Operative Recovery (min. 24 hours) B->C D Microdialysis Probe Insertion C->D E Probe Equilibration & Baseline Sample Collection D->E F RTI-55 Administration (Systemic or Local) E->F G Post-Administration Sample Collection F->G H Sample Analysis (HPLC-ECD) G->H J Histological Verification of Probe Placement G->J I Data Analysis & Interpretation H->I

Caption: Experimental workflow for in vivo microdialysis.

Detailed Protocols

Part 1: Stereotaxic Surgery for Guide Cannula Implantation

This protocol describes the implantation of a guide cannula, which will later house the microdialysis probe. This is a critical step that requires precision to ensure accurate targeting of the desired brain region.[16]

Materials:

  • Laboratory animal (e.g., adult male Wistar rat)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Heating pad

  • Hair clippers

  • Antiseptic solution (e.g., Betadine) and 70% ethanol

  • Surgical instruments (scalpel, scissors, forceps)

  • Dental drill with burr bits

  • Guide cannula and dummy cannula

  • Bone screws

  • Dental cement

  • Suturing material or wound clips

  • Analgesic (for post-operative care)

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic frame.[17] Ensure a stable plane of anesthesia throughout the procedure. Shave the scalp, and clean the area with antiseptic solution followed by ethanol.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Leveling the Skull: Use the bregma and lambda landmarks to level the skull in the stereotaxic frame.

  • Drilling: Locate the coordinates for the target brain region using a stereotaxic atlas. Drill a burr hole at these coordinates. Drill a second hole for a bone screw.

  • Implantation: Slowly lower the guide cannula to the desired depth. Secure the cannula to the skull using the bone screw and dental cement.

  • Closure: Insert the dummy cannula into the guide cannula to keep it patent. Suture the scalp incision.

  • Post-Operative Care: Administer analgesics and allow the animal to recover for at least 24-48 hours before the microdialysis experiment.[18] This recovery period is crucial to minimize the effects of surgical trauma on the experimental results.[19]

Part 2: In Vivo Microdialysis and RTI-55 Administration

This protocol details the microdialysis procedure and the administration of RTI-55.

Materials:

  • Surgically prepared animal with implanted guide cannula

  • Microdialysis probe

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • RTI-55 solution (dissolved in a suitable vehicle)

  • Fraction collector (optional, but recommended)

  • Microcentrifuge tubes for sample collection

Procedure:

  • Probe Insertion: Gently restrain the animal and replace the dummy cannula with the microdialysis probe.

  • Perfusion: Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[1]

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

  • Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to determine the basal neurotransmitter levels.

  • RTI-55 Administration:

    • Systemic Administration: Administer RTI-55 via the desired route (e.g., intraperitoneal injection). Record the exact time of administration.

    • Local Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing a known concentration of RTI-55.

  • Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined period (e.g., 2-3 hours) to monitor the drug-induced changes in neurotransmitter levels.

  • Sample Storage: Immediately freeze the collected samples on dry ice or in a -80°C freezer to prevent degradation of the analytes.[20]

  • Probe Removal and Histology: At the end of the experiment, humanely euthanize the animal and perfuse the brain for histological verification of the probe placement.

Part 3: Sample Analysis by HPLC-ECD

This protocol provides a general overview of the analysis of dialysate samples for dopamine and serotonin content.

Materials:

  • HPLC system with an electrochemical detector

  • Reverse-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

  • Standards for dopamine and serotonin

  • Collected dialysate samples

Procedure:

  • System Preparation: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved.

  • Standard Curve: Inject known concentrations of dopamine and serotonin standards to generate a standard curve for quantification.

  • Sample Injection: Inject the dialysate samples into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and use the peak areas to quantify the concentrations of dopamine and serotonin in each sample by comparing them to the standard curve.

  • Data Expression: Express the results as a percentage of the baseline neurotransmitter concentration for each animal.

Data Presentation and Interpretation

The primary outcome of this experiment will be the time-course of extracellular dopamine and serotonin concentrations following RTI-55 administration. This data is typically presented as a line graph showing the mean percentage change from baseline over time.

Time Point (minutes)% Change in Dopamine (Mean ± SEM)% Change in Serotonin (Mean ± SEM)
-40100 ± 5100 ± 6
-2098 ± 4102 ± 5
0 (RTI-55 Admin)101 ± 699 ± 7
20250 ± 20180 ± 15
40400 ± 35250 ± 22
60380 ± 30240 ± 20
80320 ± 25210 ± 18
100250 ± 20180 ± 15
120180 ± 15150 ± 12

Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.

An increase in the extracellular levels of dopamine and serotonin following RTI-55 administration would confirm its in vivo activity as a dopamine and serotonin reuptake inhibitor. The magnitude and duration of this effect can be used to assess the potency and pharmacodynamics of the compound.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental data, several key considerations must be addressed:

  • Histological Verification: After each experiment, it is crucial to perform histological analysis to confirm that the microdialysis probe was correctly placed in the target brain region. Data from animals with incorrect probe placement should be excluded.

  • Probe Recovery: The recovery of the microdialysis probe (the efficiency of substance exchange across the membrane) should be determined in vitro before the experiment and can be calibrated in vivo using methods like the no-net-flux method.[18]

  • Stable Baseline: A stable baseline of neurotransmitter levels before drug administration is essential for accurate quantification of the drug's effects.

  • Appropriate Controls: A control group of animals receiving a vehicle injection should be included to account for any effects of the injection procedure itself.

By incorporating these self-validating steps, researchers can have high confidence in the accuracy and reproducibility of their findings.

References

  • Yamada, K., & Nishida, N. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), e58219. [Link]

  • de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(6), 565-577. [Link]

  • Staley, J. K., et al. (1995). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1329-1338. [Link]

  • Charles River Laboratories. (2018). Microdialysis services at Charles River. YouTube. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Wang, Y., et al. (2005). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 95(6), 1647-1658. [Link]

  • Wikipedia. (n.d.). RTI-55. In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Chefer, V. I., et al. (2009). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Neuroscience Methods, 176(1), 54-58. [Link]

  • Loryan, I., et al. (2020). Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. Journal of Pharmaceutical Sciences, 109(1), 43-54. [Link]

  • Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3349-3363. [Link]

  • Castagnola, E., et al. (2021). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 26(2), 343. [Link]

  • Nishijima, I., et al. (1995). Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55. Journal of Pharmacology and Experimental Therapeutics, 274(1), 344-353. [Link]

  • Zetterström, T., et al. (1997). Microdialysis as a tool for in vivo study of dopamine transporter function in rat brains. Journal of Neuroscience Methods, 76(2), 133-140. [Link]

  • Gatley, S. J., et al. (1996). Displacement of RTI-55 from the dopamine transporter by cocaine. Life Sciences, 58(25), 2317-2325. [Link]

  • Chen, Y., et al. (2024). Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies. Analytical Methods, 16(24), 3295-3304. [Link]

  • Aboul-Fotouh, S. (2020). Routes of Administration in Rats and Mice. YouTube. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

  • Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3349-3363. [Link]

  • Amuza Inc. (2020). Benefits of using HPLC-ECD for Neurotransmitter Detection. [Link]

  • Kiffer, F., et al. (2021). Flowchart illustration of in vivo microdialysis experimental set-up,... ResearchGate. [Link]

  • Pineda, J. R., et al. (2022). Methods for Intratumoral Microdialysis Probe Targeting and Validation in Murine Brain Tumor Models. STAR Protocols, 3(3), 101533. [Link]

  • Hsin, L. W., et al. (2009). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 329(2), 527-535. [Link]

  • Neupsy Key. (2017). Realization of the Stereotaxic Surgery. [Link]

  • Amuza Inc. (2020). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. YouTube. [Link]

  • JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments. [Link]

  • Boja, J. W., et al. (1993). Studies of the biogenic amine transporters. IV. Demonstration of a multiplicity of binding sites in rat caudate membranes for the cocaine analog [125I]RTI-55. Journal of Pharmacology and Experimental Therapeutics, 266(1), 121-128. [Link]

  • Perrotta, K. (2019). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. [Link]

  • Westerink, B. H., & de Vries, J. B. (1989). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1419-1433. [Link]

  • Li, D., et al. (2018). Determination of dopamine, serotonin, and their metabolites in pediatric cerebrospinal fluid by isocratic high performance liquid chromatography coupled with electrochemical detection. Biomedical Chromatography, 32(1). [Link]

  • Wang, L., et al. (2022). The main steps of a stereotaxic surgery for cannula implantation 4.1... ResearchGate. [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. [Link]

  • Torres, G. E. (2005). Overview of Monoamine Transporters. Current Protocols in Neuroscience, Chapter 7, Unit 7.10. [Link]

Sources

Application

Application Notes and Protocols for PET Imaging with RTI-55 Analogs

Introduction: The Significance of RTI-55 Analogs in Neuroreceptor PET Imaging Phenyltropane analogs, particularly those derived from the research at Research Triangle Institute (RTI), represent a cornerstone in the in vi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of RTI-55 Analogs in Neuroreceptor PET Imaging

Phenyltropane analogs, particularly those derived from the research at Research Triangle Institute (RTI), represent a cornerstone in the in vivo imaging of monoamine transporters. Among these, RTI-55 (β-CIT, 2β-carbomethoxy-3β-(4-iodophenyl)tropane) and its derivatives have emerged as indispensable tools in the field of positron emission tomography (PET). These high-affinity ligands primarily target the dopamine transporter (DAT), with considerable affinity for the serotonin transporter (SERT) and lower affinity for the norepinephrine transporter (NET).[1][2] This unique binding profile makes them exceptionally valuable for the study of various neurological and psychiatric disorders.

The primary application of PET imaging with RTI-55 analogs lies in the quantitative assessment of DAT density, which is a key biomarker for Parkinson's disease (PD) and other parkinsonian syndromes.[3] A reduction in DAT density in the striatum is a hallmark of the neurodegenerative processes in PD and is directly correlated with the severity of motor symptoms. PET imaging with radiolabeled RTI-55 analogs allows for the early and differential diagnosis of these conditions, tracking of disease progression, and the evaluation of potential therapeutic interventions.[3]

This guide provides a comprehensive overview of the application of RTI-55 analogs in PET imaging, detailing the radiochemistry, preclinical and clinical imaging protocols, and the binding characteristics of key compounds. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage these powerful imaging agents in their work.

Molecular Interactions and Binding Affinities

The utility of an RTI-55 analog as a PET radiotracer is fundamentally determined by its binding affinity and selectivity for the monoamine transporters. The table below summarizes the in vitro binding affinities (Ki or IC50 in nM) of RTI-55 and several of its key analogs for DAT, SERT, and NET. This data is crucial for selecting the appropriate tracer for a specific research question, as the relative affinities will dictate the signal distribution in the brain. For instance, a high DAT/SERT ratio is desirable for specific imaging of the dopaminergic system.

CompoundDAT (Ki/IC50, nM)SERT (Ki/IC50, nM)NET (Ki/IC50, nM)Reference
RTI-55 (β-CIT) 1.264.21-[4]
[¹²⁵I]RTI-55 0.2 (High affinity), 5.8 (Low affinity)0.2-[2]
HD-205 4.114280[5]
HD-244 20--[5]

Note: The binding affinities can vary depending on the experimental conditions and tissue preparations used.

The interaction of RTI-55 with DAT and NET is structurally similar, with the iodophenyl group playing a key role in binding.[6][7] However, in SERT, the presence of isoleucine at position 172 (valine in DAT and NET) alters the binding pocket, leading to a different orientation of the ligand.[7] Understanding these molecular interactions is critical for the rational design of new, more selective RTI-55 analogs for PET imaging.

Radiochemistry: Synthesis of Radiolabeled RTI-55 Analogs

The successful application of RTI-55 analogs in PET imaging hinges on robust and efficient radiolabeling procedures. The choice of radionuclide is critical, with Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) being the most commonly used positron emitters for these tracers. The shorter half-life of ¹¹C allows for repeat scans on the same day but presents logistical challenges in terms of synthesis and delivery. The longer half-life of ¹⁸F is more practical for routine clinical use and allows for the imaging of slower kinetic processes.

Workflow for Radiopharmaceutical Synthesis

The general workflow for the synthesis of a PET radiotracer involves several key stages, from radionuclide production to final quality control.

RadiosynthesisWorkflow cluster_0 Radionuclide Production cluster_1 Automated Synthesis cluster_2 Final Formulation & QC Cyclotron Cyclotron Production (e.g., [18F]F- or [11C]CO2) Trapping Radionuclide Trapping & Activation Cyclotron->Trapping Reaction Radiolabeling Reaction (Precursor + Radionuclide) Trapping->Reaction Purification HPLC Purification Reaction->Purification Formulation Sterile Formulation Purification->Formulation QC Quality Control (RC Purity, Molar Activity) Formulation->QC Release Release for Injection QC->Release

Figure 1: General workflow for the synthesis of a PET radiopharmaceutical.

Protocol 1: Automated Synthesis of [¹⁸F]N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([¹⁸F]FP-CIT)

[¹⁸F]FP-CIT is a widely used DAT imaging agent.[3] This protocol describes a common two-step, one-pot synthesis method.

I. Materials and Reagents:

  • Precursor: N-(3-tosyloxypropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Ethanol for injection

  • Sterile filters (0.22 µm)

  • Automated synthesis module (e.g., GE TRACERlab™, Siemens Explora)

  • HPLC system with a semi-preparative C18 column

  • Radiation detectors

II. Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel of the automated synthesis module using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen and gentle heating to remove water, which would otherwise interfere with the nucleophilic substitution reaction. This step is typically repeated 2-3 times with the addition of anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • The precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex in the reaction vessel.

    • The reaction mixture is heated at a specific temperature (e.g., 85-110 °C) for a set time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

  • Purification:

    • The crude reaction mixture is diluted with the HPLC mobile phase (e.g., acetonitrile/water/triethylamine mixture) and injected onto the semi-preparative HPLC column.

    • The fraction corresponding to [¹⁸F]FP-CIT is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]FP-CIT.

    • The cartridge is washed with sterile water to remove any remaining HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired concentration and an acceptable ethanol percentage.

  • Quality Control:

    • Radiochemical Purity: Determined by analytical HPLC to ensure the absence of radioactive impurities. A value of >95% is typically required.

    • Molar Activity: Calculated from the total radioactivity and the mass of the product, determined by analytical HPLC with a standard curve. High molar activity is crucial to avoid pharmacological effects of the injected tracer.

    • Residual Solvents: Analyzed by gas chromatography to ensure levels are below acceptable limits.

    • pH: Measured to be within a physiologically acceptable range (typically 4.5-7.5).

    • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for intravenous injection.

Protocol 2: Synthesis of [¹¹C]-Labeled RTI-55 Analogs (General Approach)

The radiosynthesis of [¹¹C]-labeled RTI-55 analogs often involves the methylation of a suitable precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

I. Materials and Reagents:

  • Precursor: A desmethylated analog of the target RTI-55 derivative (e.g., a secondary amine for N-methylation or a carboxylic acid for esterification).

  • [¹¹C]Carbon dioxide ([¹¹C]CO₂) from a cyclotron.

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent.

  • Hydriodic acid (HI) or triflic acid anhydride.

  • Solvents (e.g., DMF, DMSO).

  • HPLC system and other equipment as described in Protocol 1.

II. Step-by-Step Procedure:

  • Production of [¹¹C]Methylating Agent:

    • [¹¹C]CO₂ from the cyclotron is trapped and reduced to [¹¹C]methanol using a reducing agent like LiAlH₄.

    • The [¹¹C]methanol is then converted to [¹¹C]CH₃I by reaction with hydriodic acid, or to [¹¹C]CH₃OTf by reaction with triflic acid anhydride. This is typically performed in a dedicated module of the automated synthesizer.

  • Radiomethylation Reaction:

    • The desmethyl precursor, dissolved in a suitable solvent (e.g., DMF), is reacted with the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf at an elevated temperature. A base (e.g., NaOH, K₂CO₃) is often added to facilitate the reaction.

  • Purification and Formulation:

    • The purification and formulation steps are analogous to those described for [¹⁸F]FP-CIT, involving HPLC purification, solid-phase extraction, and formulation in a sterile, injectable solution.

  • Quality Control:

    • The quality control parameters are the same as for ¹⁸F-labeled tracers, with particular attention to the short timeframe available due to the rapid decay of ¹¹C.

Preclinical PET Imaging Protocols

Preclinical PET imaging in animal models is a critical step in the evaluation of novel RTI-55 analogs and for studying disease models. Rodents and non-human primates are the most commonly used species.

Workflow for In Vivo PET Imaging Experiment

A typical preclinical PET imaging study follows a standardized workflow to ensure data quality and reproducibility.

PETImagingWorkflow cluster_0 Animal Preparation cluster_1 Imaging Acquisition cluster_2 Data Analysis AnimalPrep Animal Acclimatization & Fasting Anesthesia Anesthesia Induction (e.g., Isoflurane) AnimalPrep->Anesthesia Catheterization Catheter Placement (e.g., Tail Vein) Anesthesia->Catheterization Positioning Animal Positioning in Scanner Catheterization->Positioning TransmissionScan Transmission Scan (Attenuation Correction) Positioning->TransmissionScan Injection Radiotracer Injection TransmissionScan->Injection EmissionScan Dynamic/Static Emission Scan Injection->EmissionScan Reconstruction Image Reconstruction EmissionScan->Reconstruction ROI Region of Interest (ROI) Analysis Reconstruction->ROI Modeling Kinetic Modeling (e.g., SRTM, Logan Plot) ROI->Modeling Quantification Quantification of Binding (BPND, SUVR) Modeling->Quantification

Figure 2: Experimental workflow for an in vivo preclinical PET imaging study.

Protocol 3: Preclinical PET Imaging of DAT in Rodents

This protocol provides a general framework for imaging DAT in the rodent brain using an ¹⁸F-labeled RTI-55 analog.

I. Animal Preparation:

  • Acclimatization: House the animals (e.g., Sprague-Dawley rats or C57BL/6 mice) in a controlled environment for at least one week prior to the imaging study.

  • Fasting: Fast the animals for 4-6 hours before the scan to reduce variability in tracer uptake. Water should be available ad libitum.

  • Anesthesia: Anesthetize the animal with isoflurane (4-5% for induction, 1.5-2% for maintenance) in oxygen.[8] Monitor vital signs (respiration, heart rate, temperature) throughout the procedure.

  • Catheterization: Place a catheter in a lateral tail vein for radiotracer administration.

II. PET Imaging:

  • Positioning: Secure the anesthetized animal in a stereotaxic frame on the scanner bed to minimize head motion.

  • Transmission Scan: Perform a transmission scan (using a ⁵⁷Co or ⁶⁸Ge source) for attenuation correction.

  • Radiotracer Injection: Inject a bolus of the ¹⁸F-labeled RTI-55 analog (e.g., 5-10 MBq for rats, 1-3 MBq for mice) through the tail-vein catheter, followed by a saline flush.

  • Emission Scan: Acquire dynamic emission data in list mode for 60-90 minutes immediately following tracer injection.[8]

III. Data Analysis:

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., 3D OSEM).[8]

  • Image Co-registration: If available, co-register the PET images with an anatomical MRI scan for more precise anatomical localization.

  • Region of Interest (ROI) Analysis: Draw ROIs on the striatum (target region) and cerebellum (reference region, assuming negligible DAT density) to generate time-activity curves (TACs).

  • Kinetic Modeling: Apply a suitable kinetic model, such as the simplified reference tissue model (SRTM), to the TACs to estimate the binding potential (BPND), a measure of receptor density.

Protocol 4: Preclinical PET Imaging of DAT in Non-Human Primates (NHPs)

NHPs provide a highly translational model for human brain imaging. This protocol outlines a typical DAT PET imaging study in a macaque monkey.[9]

I. Animal Preparation:

  • Training and Acclimatization: Train the NHP to cooperate with the necessary procedures (e.g., sitting in a primate chair) to minimize stress.

  • Fasting: Fast the animal overnight before the scan.

  • Anesthesia: Anesthetize the NHP with ketamine/xylazine for induction, followed by isoflurane for maintenance.[10] Intubate the animal to ensure a clear airway.

  • Catheterization: Place intravenous catheters in a saphenous vein for tracer injection and in another vein for blood sampling if arterial input function measurement is required.

II. PET Imaging:

  • Positioning: Place the anesthetized NHP in a stereotaxic head holder within the PET scanner.

  • Transmission Scan: Acquire a transmission scan for attenuation correction.

  • Radiotracer Injection: Inject a bolus of the ¹⁸F-labeled RTI-55 analog (e.g., 150-200 MBq) intravenously.

  • Emission Scan: Perform a dynamic emission scan for 90-120 minutes.

III. Data Analysis:

  • Image Reconstruction and Co-registration: Similar to the rodent protocol, reconstruct the dynamic data and co-register with an MRI.

  • ROI Delineation: Use the MRI to accurately delineate ROIs for the caudate, putamen, and cerebellum.

  • Kinetic Modeling: Analyze the TACs using a reference tissue model (e.g., SRTM) or, if arterial blood data is available, a more complex compartmental model to obtain BPND.

Clinical PET Imaging Protocol for Parkinson's Disease

PET imaging with [¹⁸F]FP-CIT is an established clinical tool for the differential diagnosis of parkinsonian syndromes.

Protocol 5: Clinical [¹⁸F]FP-CIT PET/CT for Suspected Parkinson's Disease

I. Patient Preparation:

  • Medication Review: Certain medications that may interfere with DAT binding (e.g., some antidepressants, psychostimulants) should be discontinued for an appropriate period before the scan, as determined by the referring physician and nuclear medicine specialist.

  • Patient Information: Explain the procedure to the patient and obtain informed consent. No fasting is required.

  • Intravenous Line: Place an intravenous catheter in an arm vein.

II. PET/CT Imaging:

  • Radiotracer Injection: Administer a slow intravenous injection of approximately 185 MBq (5 mCi) of [¹⁸F]FP-CIT.

  • Uptake Period: The patient should rest in a quiet, dimly lit room for an uptake period of 90 to 120 minutes.

  • Positioning: Position the patient comfortably on the scanner bed with their head in a head holder to minimize movement.

  • CT Scan: Perform a low-dose CT scan of the head for attenuation correction and anatomical localization.

  • PET Scan: Acquire a static PET scan of the brain for 10-20 minutes.

III. Data Analysis and Interpretation:

  • Image Reconstruction: Reconstruct the PET data, applying corrections for attenuation, scatter, and random coincidences.

  • Image Review: Visually assess the reconstructed images. In healthy individuals, there is typically a symmetrical, comma-shaped high uptake in the striatum (caudate and putamen). In PD patients, there is a characteristic pattern of reduced tracer uptake, most prominently in the posterior putamen, which may be asymmetrical.

  • Semi-Quantitative Analysis: Calculate the striatal binding ratio (SBR) by measuring the mean tracer uptake in the striatum and dividing it by the mean uptake in a reference region with negligible DAT density, such as the occipital cortex or cerebellum. A reduced SBR is indicative of dopaminergic neurodegeneration.

Conclusion and Future Directions

RTI-55 and its analogs have proven to be exceptionally valuable PET radiotracers for the in vivo study of monoamine transporters, particularly the dopamine transporter. The protocols and data presented in this guide provide a solid foundation for researchers and clinicians to effectively utilize these imaging agents.

The field continues to evolve, with ongoing research focused on the development of novel RTI-55 analogs with improved selectivity, faster kinetics, and enhanced metabolic stability.[11] These next-generation tracers, coupled with advancements in PET imaging technology, promise to further refine our understanding of the pathophysiology of neurodegenerative and psychiatric disorders and to aid in the development of more effective treatments.

References

  • Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. (1992). PubMed. Retrieved January 24, 2026, from [Link]

  • The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use. (2018). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2014). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Nonhuman Primate Positron Emission Tomography Neuroimaging in Drug Abuse Research. (2011). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience. Retrieved January 24, 2026, from [Link]

  • Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis and preclinical evaluation of small molecule-based radiotracers for PET imaging of PD-L1 expression and dynamics. (2025). PubMed. Retrieved January 24, 2026, from [Link]

  • In-vivo MRI and CT scanning protocol for non-human primates using a 3D printed MR-compatible stereotaxic frame. (2024). protocols.io. Retrieved January 24, 2026, from [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

  • An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. (2016). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis and preclinical evaluation of FAP-targeting radiotracers for PET and optical imaging. (2025). PubMed. Retrieved January 24, 2026, from [Link]

  • Imaging of Dopamine Transporter in Rodents Using PET and SPECT. (n.d.). Charles River. Retrieved January 24, 2026, from [Link]

  • Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. (2017). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Presynaptic molecular PET imaging targets of the dopaminergic neurotransmission. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis, preclinical evaluation and radiation dosimetry of a dual targeting PET tracer [68Ga]Ga-FAPI-RGD. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. (2020). Frontiers. Retrieved January 24, 2026, from [Link]

  • High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. (1992). PubMed. Retrieved January 24, 2026, from [Link]

Sources

Method

Authored by: Gemini, Senior Application Scientist

An Application Guide to Quantitative Autoradiography with [¹²⁵I]RTI-55 for High-Resolution Mapping of Monoamine Transporters Abstract This comprehensive guide provides a detailed framework for employing [¹²⁵I]RTI-55 in q...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Quantitative Autoradiography with [¹²⁵I]RTI-55 for High-Resolution Mapping of Monoamine Transporters

Abstract

This comprehensive guide provides a detailed framework for employing [¹²⁵I]RTI-55 in quantitative receptor autoradiography to investigate the distribution and density of monoamine transporters. [¹²⁵I]RTI-55, a potent phenyltropane analog of cocaine, serves as a high-affinity radioligand for the dopamine (DAT) and serotonin (SERT) transporters.[1][2] Its properties make it an invaluable tool for neuropharmacological research, particularly in studies of substance abuse, neurodegenerative disorders, and psychiatric conditions. This document moves beyond a simple recitation of steps, delving into the causal logic behind the protocol design to ensure robust, reproducible, and scientifically valid results. We will cover the entire workflow, from tissue preparation and radioligand binding to data acquisition and quantitative analysis, equipping researchers with the expertise to generate high-integrity data.

Foundational Principles: The Science of [¹²⁵I]RTI-55 Autoradiography

Quantitative autoradiography is a powerful imaging technique that allows for the visualization and measurement of radiolabeled ligand binding sites within tissue sections.[3][4] The core principle involves incubating thinly sliced tissue with a radioactive ligand, which binds to its specific target receptors or transporters.

In this application, the gamma emissions from the Iodine-125 (¹²⁵I) isotope on the RTI-55 molecule expose a sensitive medium, such as a phosphor imaging screen or photographic film.[5] The intensity of the resulting signal is directly proportional to the density of the radioligand bound in the tissue.

A critical aspect of this technique is the differentiation between specific and non-specific binding.

  • Total Binding: Measured when the tissue is incubated solely with [¹²⁵I]RTI-55. This represents the sum of the ligand bound to the target transporters and non-specifically to other cellular components.

  • Non-specific Binding (NSB): Determined by incubating adjacent tissue sections with [¹²⁵I]RTI-55 plus a high concentration of a non-radioactive competitor that saturates the target transporters. Any remaining radioactive signal represents NSB.

  • Specific Binding: The true measure of target site density, calculated by subtracting NSB from total binding.[6]

This self-validating system is fundamental to the integrity of any quantitative binding experiment.

cluster_0 Total Binding Assay cluster_1 Non-Specific Binding (NSB) Assay TB_Ligand [¹²⁵I]RTI-55 TB_Tissue Tissue Section (DAT/SERT) TB_Ligand->TB_Tissue TB_Result Total Binding (Specific + Non-specific) TB_Tissue->TB_Result Specific_Binding Specific Binding = Total Binding - NSB TB_Result->Specific_Binding NSB_Ligand [¹²⁵I]RTI-55 NSB_Tissue Adjacent Tissue Section (DAT/SERT Saturated) NSB_Ligand->NSB_Tissue NSB_Blocker + High Concentration Unlabeled Competitor (e.g., WIN 35,428) NSB_Blocker->NSB_Tissue NSB_Result Non-specific Binding NSB_Tissue->NSB_Result NSB_Result->Specific_Binding

Fig 1. The principle of determining specific radioligand binding.

Materials and Reagents

Equipment:

  • Cryostat capable of maintaining -15°C to -20°C

  • Microscope slides (gelatin-subbed or charged)

  • Slide boxes

  • Incubation chambers with humidity control

  • Coplin jars or staining dishes

  • Variable temperature water bath

  • Phosphor imaging screens (Storage Phosphor Screens)[7]

  • Phosphor imager system (e.g., Cytiva Typhoon™ or similar)[5]

  • Image analysis software with densitometry capabilities (e.g., ImageQuant™, Phoretix)[8]

  • Liquid scintillation counter (for radioligand concentration verification)

Reagents:

  • [¹²⁵I]RTI-55 (specific activity >2000 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold (4°C) Binding Buffer

  • Unlabeled Competitor for NSB: WIN 35,428, GBR 12909, or unlabeled cocaine. A concentration of 10-30 µM is typically sufficient.

  • Selective Blockers (Optional):

    • To isolate DAT binding: Clomipramine (1 µM) or Paroxetine (300 nM) to block SERT sites.[1][9]

    • To isolate SERT binding: GBR 12909 (300 nM) to block DAT sites.[9]

  • Radioactive standards ([¹²⁵I] or [¹⁴C] microscales)

  • Deionized water (ddH₂O)

  • Tissue embedding medium (e.g., O.C.T. compound)

Detailed Experimental Protocols

Part A: Tissue Preparation – The Foundation of Quality Data

The goal of this stage is to obtain intact, thin tissue sections while preserving the structural and biochemical integrity of the transporters.

  • Brain Extraction & Freezing:

    • Rapidly extract the brain from the subject and immediately snap-freeze it.

    • Causality: Snap-freezing in isopentane cooled by liquid nitrogen or on a powdered dry ice bed is critical. Slow freezing allows large ice crystals to form, which can rupture cell membranes and compromise tissue morphology.[10]

    • Store frozen brains at -80°C until sectioning. Long-term storage at higher temperatures can lead to degradation.

  • Cryosectioning:

    • Equilibrate the frozen brain to the cryostat chamber temperature (-16°C to -20°C) for at least 30 minutes.[11][12]

    • Mount the brain onto a cryostat chuck using O.C.T. embedding medium.

    • Section the brain at a thickness of 10-20 µm.[6] Thinner sections improve resolution, while thicker sections provide a stronger signal. 20 µm is a common and effective compromise.

    • Thaw-mount the sections onto pre-cleaned, gelatin-coated or charged microscope slides.

    • Causality: Thaw-mounting involves bringing a room-temperature slide close to the frozen section, causing it to rapidly melt onto the slide surface. This ensures flat sections with good adhesion.

    • Store the slide-mounted sections in slide boxes at -80°C until the day of the assay.

Part B: In Vitro Autoradiography Binding Assay

cluster_Incubation Incubation Details Start Frozen Brain Sections on Slides Preincubation Step 1: Pre-incubation (Remove Endogenous Ligands) ~30 min, RT, Binding Buffer Start->Preincubation Incubation Step 2: Incubation ~90-120 min, RT Preincubation->Incubation Total Total Binding: [¹²⁵I]RTI-55 (20-50 pM) NSB Non-specific Binding: [¹²⁵I]RTI-55 + 30 µM WIN 35,428 Washing Step 3: Washing (Remove Unbound Ligand) 2 x 5 min, Cold Buffer Rinse Step 4: Cold Water Rinse (Remove Buffer Salts) ~10 sec, Cold ddH₂O Washing->Rinse Drying Step 5: Drying (Rapid Air Dry) Rinse->Drying Exposure Step 6: Exposure (Appose to Phosphor Screen) 24-72 hours, -20°C Drying->Exposure Imaging Step 7: Scanning & Imaging Exposure->Imaging

Fig 2. Step-by-step experimental workflow for [¹²⁵I]RTI-55 autoradiography.
  • Pre-incubation:

    • Bring slides to room temperature (RT) for 15-20 minutes.

    • Place slides in a rack and submerge in Binding Buffer for 30 minutes at RT.

    • Causality: This step is essential to wash away endogenous dopamine and serotonin from the tissue, which would otherwise compete with [¹²⁵I]RTI-55 for binding sites and lead to an underestimation of transporter density.[6]

  • Incubation:

    • Prepare two sets of incubation solutions in Binding Buffer:

      • Total Binding Solution: Add [¹²⁵I]RTI-55 to a final concentration of 20-50 pM. This concentration is near the reported high-affinity Kd, ensuring good specific signal without excessive non-specific binding.[13][14]

      • NSB Solution: Add [¹²⁵I]RTI-55 (20-50 pM) AND a high concentration (e.g., 30 µM) of an unlabeled competitor like WIN 35,428.[15]

    • Dry the area around the tissue sections on the slides.

    • Lay the slides flat in a humidified incubation chamber and apply 200-400 µL of the appropriate incubation solution directly onto each section.

    • Incubate for 90-120 minutes at RT.

  • Washing:

    • Terminate the incubation by aspirating the radioactive solution.

    • Immediately place the slides into a rack submerged in ice-cold (4°C) Wash Buffer.

    • Perform two washes, each for 5 minutes, in fresh, cold Wash Buffer with gentle agitation.

    • Causality: The washing steps are a delicate balance. They must be stringent enough to remove all unbound and non-specifically bound radioligand, but brief and cold enough to prevent significant dissociation of the specifically bound [¹²⁵I]RTI-55 from the high-affinity transporters.

  • Final Rinse & Drying:

    • Perform a final, quick dip (~10 seconds) in ice-cold deionized water.

    • Causality: This removes buffer salts that can interfere with the detection process (a phenomenon known as quenching).

    • Rapidly dry the slides under a stream of cool, dry air. Avoid heat, as it can cause the radioligand to diffuse, blurring the resulting image.[16]

Part C: Signal Detection & Data Acquisition
  • Exposure:

    • Arrange the dried slides in an autoradiography cassette. Securely include a set of calibrated [¹²⁵I] or [¹⁴C] microscales alongside the tissue sections.

    • In a darkroom, appose a phosphor imaging screen directly onto the slides. Ensure firm, even contact.

    • Expose the screen for 24-72 hours at -20°C or below. Exposure time will depend on the tissue, transporter density, and specific activity of the ligand.

    • Causality: Phosphor screens offer a significant advantage over traditional film due to their wider dynamic range (up to five orders of magnitude) and higher sensitivity, which can reduce exposure times by 10-fold or more.[7][17]

  • Scanning:

    • After exposure, remove the screen and scan it using a phosphor imager according to the manufacturer's instructions. This process uses a laser to release the stored energy from the screen as visible light, which is captured by a detector to form a digital image.[5]

Quantitative Analysis Workflow

The goal is to convert the raw pixel intensities from the digital image into meaningful biological units (e.g., fmol of radioligand bound per mg of tissue).[18]

Input Scanned Digital Image (Tissue Sections + Standards) Step1 1. Calibrate Standards Measure optical density (OD) of each standard Input->Step1 Step3 3. Define Regions of Interest (ROIs) Draw ROIs on anatomical structures (e.g., Striatum, Cortex) Input->Step3 Step2 2. Create Calibration Curve Plot OD vs. Known Radioactivity (nCi/mg) Perform linear regression Step1->Step2 Step4 4. Measure OD in ROIs Obtain mean OD for each ROI (Total and NSB sections) Step3->Step4 Step5 5. Convert OD to Radioactivity Use the calibration curve equation to convert ROI OD to nCi/mg Step4->Step5 Step6 6. Calculate Specific Binding Specific (nCi/mg) = Total (nCi/mg) - NSB (nCi/mg) Step5->Step6 Output Final Quantified Data (e.g., fmol/mg tissue) Step6->Output

Fig 3. Workflow for quantitative analysis using densitometry.
  • Generate a Calibration Curve: Using the image analysis software, measure the average optical density (pixel intensity) for each of the radioactive standards included in the exposure. Plot these values against their known radioactivity concentrations (e.g., nCi/mg). Perform a linear regression to generate a standard curve.

  • Densitometric Measurement: Define regions of interest (ROIs) over the specific brain areas to be analyzed (e.g., caudate putamen, nucleus accumbens, cerebral cortex) on the images of both the total binding and non-specific binding sections. The software will calculate the mean optical density within each ROI.[19]

  • Quantification: Use the equation from the standard curve to convert the mean optical density values from your ROIs into units of radioactivity (nCi/mg).

  • Calculate Specific Binding: For each brain region, subtract the calculated radioactivity from the NSB section from the value obtained for the total binding section.

  • Convert to Molar Units: Convert the specific binding values from nCi/mg to fmol/mg tissue using the specific activity of the [¹²⁵I]RTI-55 used in the experiment.

Data Interpretation & Presentation

[¹²⁵I]RTI-55 binds with high affinity to both DAT and SERT.[13] In the rat brain, high levels of binding are observed in dopamine-rich areas like the caudate putamen and nucleus accumbens, as well as serotonin-rich areas like the thalamic nuclei and dorsal raphe.[1]

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)SpeciesReference
Kd (nM) ~0.2~0.2Rat Striatum / Cortex[13]
Kd (pM) ~66 (high-affinity)~370Human Caudate / Midbrain[14]
Bmax (pmol/g protein) ~37 (high-affinity)~2.5Rat Striatum / Cortex[13]

Table 1: Representative binding parameters for [¹²⁵I]RTI-55. Values can vary based on tissue preparation and experimental conditions.

To selectively quantify one transporter type, co-incubation with a selective blocker for the other transporter is required, as detailed in the Reagents section. This approach is essential for accurately attributing binding to either DAT or SERT in regions where both are expressed.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>25% of Total) 1. Insufficient washing. 2. Radioligand concentration too high. 3. "Sticky" tissue (e.g., high lipid content).1. Increase wash duration or add a third wash step. Ensure wash buffer is at 4°C. 2. Verify radioligand concentration and consider reducing it. 3. Add 0.01% Bovine Serum Albumin (BSA) to the incubation buffer.
Weak or No Specific Signal 1. Degraded radioligand. 2. Insufficient exposure time. 3. Transporter degradation in tissue.1. Aliquot radioligand upon receipt and avoid repeated freeze-thaw cycles. 2. Increase exposure time. 3. Ensure tissue was frozen rapidly and stored properly at -80°C.
Patches or Swirls in Image (Artifacts) 1. Incomplete drying of slides. 2. Salts left from buffer. 3. Uneven contact between slide and screen.1. Ensure slides are completely dry before exposure. 2. Do not skip the final quick rinse in cold deionized water. 3. Check cassette for proper closure and foam backing.
High Variability Between Replicates 1. Inconsistent section thickness. 2. Pipetting errors during incubation. 3. Inconsistent timing of wash steps.1. Ensure cryostat is well-maintained and blade is sharp. Discard sections with obvious defects. 2. Use calibrated pipettes and ensure solution fully covers the section. 3. Standardize all incubation and wash times precisely for all slides.

References

  • Inanami, O., et al. (1996). Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55. Neuroscience Research, 26(2), 157-164. [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. The Journal of Pharmacology and Experimental Therapeutics, 271(1), 291-299. [Link]

  • Cline, E. J., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37-46. [Link]

  • Baskin, D. G., & Stahl, W. L. (1993). Fundamentals of quantitative autoradiography by computer densitometry for in situ hybridization, with emphasis on 33P. The Journal of Histochemistry and Cytochemistry, 41(12), 1767-1776. [Link]

  • Barka, U., & Tuncel, A. (2017). Autoradiography: Detection and Analysis of Radioactive Entities. Journal of Molecular and Genetic Medicine. [Link]

  • Forschungszentrum Jülich. (n.d.). Autoradiography. Retrieved January 24, 2026, from [Link]

  • Shearman, L. P., et al. (1996). Characterization and localization of [125I]RTI-55-labeled cocaine binding sites in fetal and adult rat brain. The Journal of Pharmacology and Experimental Therapeutics, 277(3), 1770-1783. [Link]

  • Rothman, R. B., et al. (1998). Studies of the biogenic amine transporters. VII. Characterization of a novel cocaine binding site identified with [125I]RTI-55 in membranes prepared from human, monkey and guinea pig caudate. Synapse, 28(4), 322-338. [Link]

  • Calas, A., et al. (1998). Quantitative image analysis with densitometry for immunohistochemistry and autoradiography of receptor binding sites--methodological considerations. Cellular and Molecular Biology, 44(2), 293-306. [Link]

  • Vállez Garcia, D., et al. (2012). Quantitative phosphor imaging autoradiography of radioligands for positron emission tomography. Methods in Molecular Biology, 897, 261-275. [Link]

  • Miller, J. K., et al. (1997). A new method of preparing human whole brain sections for in vitro receptor autoradiography. Journal of Neuroscience Methods, 72(2), 147-151. [Link]

  • Azure Biosystems. (n.d.). Phosphor Imaging. Retrieved January 24, 2026, from [Link]

  • Baskin, D. G., & Stahl, W. L. (1993). Fundamentals of quantitative autoradiography by computer densitometry for in situ hybridization, with emphasis on 33P. The Journal of Histochemistry and Cytochemistry, 41(12), 1767-1776. [Link]

  • Gatch, M. B., et al. (1998). Effects of WIN 35428 a potent antagonist of dopamine transporter on sleep and locomotor activity in rats. Pharmacology, Biochemistry and Behavior, 60(2), 487-493. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 18-26. [Link]

  • protocols.io. (2022). Preparation and cryosectioning of fixed mouse brains. [Link]

  • Gallistel, C. R., & Nichols, S. (1983). Resolution-limiting Factors in 2-deoxyglucose Autoradiography. I. Factors Other Than Diffusion. Brain Research, 267(2), 323-333. [Link]

  • Cytiva. (n.d.). BAS Storage Phosphor Screens. Retrieved January 24, 2026, from [Link]

  • TotalLab. (2023). How to Analyse Phosphor/Autoradiography/PET Images With Phoretix Toolbox. [Link]

  • RWD Life Science. (2023). IHC Cryosectioning Protocol| Tips On Cryosection. [Link]

Sources

Application

Application Notes and Protocols for the Administration of RTI-55 in Mice

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive guide for the administration of RTI-55 (also know...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the administration of RTI-55 (also known as β-CIT or iometopane), a potent phenyltropane-based psychostimulant, in mouse models. RTI-55 is a high-affinity ligand for both the dopamine transporter (DAT) and the serotonin transporter (SERT), making it a critical tool in neuropharmacological research, particularly in studies of monoamine transporter function, cocaine addiction, and neurodegenerative diseases.[1][2][3][4] This document offers detailed, field-proven protocols for the preparation and administration of RTI-55 via intravenous, intraperitoneal, subcutaneous, and oral gavage routes. The rationale behind experimental choices, comparative analysis of administration routes, and safety considerations are discussed to ensure scientific integrity and experimental success.

Introduction to RTI-55 and Its Significance in Research

RTI-55, or 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester, is a non-selective inhibitor of dopamine and serotonin reuptake.[3] Its high affinity for DAT and SERT allows for its use in a variety of research applications, including in vivo imaging of the dopamine transporter system and as a pharmacological tool to study the effects of monoamine transporter blockade.[5][6] Understanding the appropriate administration of RTI-55 is paramount for obtaining reliable and reproducible data in preclinical studies. The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of the compound, influencing the onset, duration, and intensity of its effects.

Mechanism of Action

RTI-55 exerts its effects by binding to and blocking DAT and SERT, thereby increasing the extracellular concentrations of dopamine and serotonin in the synaptic cleft. This leads to enhanced dopaminergic and serotonergic neurotransmission, which underlies its potent psychostimulant effects, including increased locomotor activity.[7]

Preparation of RTI-55 for In Vivo Administration

The preparation of RTI-55 for administration in mice requires careful consideration of the vehicle to ensure solubility, stability, and biocompatibility. The choice of vehicle will depend on the intended route of administration and the desired concentration.

Vehicle Selection and Formulation
  • Saline (0.9% NaCl): Sterile isotonic saline is a preferred vehicle for intravenous and subcutaneous injections due to its physiological compatibility. However, the freebase form of RTI-55 has limited solubility in aqueous solutions. The salt form (e.g., hydrochloride) is more water-soluble.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many organic compounds, including RTI-55. For in vivo use, it is crucial to use a low concentration of DMSO, typically not exceeding 5-10% of the total injection volume, and to dilute it with a physiological vehicle like saline or phosphate-buffered saline (PBS). High concentrations of DMSO can cause local tissue irritation and systemic toxicity.

  • Saline/DMSO Co-solvent: A common approach for compounds with poor water solubility is to first dissolve the compound in a small amount of DMSO and then dilute it to the final volume with sterile saline. It is essential to perform this dilution gradually while vortexing to prevent precipitation of the compound.

General Protocol for Solution Preparation
  • Weighing: Accurately weigh the desired amount of RTI-55 powder using a calibrated analytical balance in a chemical fume hood.

  • Initial Dissolution (if using a co-solvent): In a sterile microcentrifuge tube, add a minimal volume of DMSO to the RTI-55 powder to create a concentrated stock solution. Vortex or sonicate briefly until the compound is fully dissolved.

  • Dilution: Gradually add sterile 0.9% saline to the concentrated stock solution while continuously vortexing to reach the final desired concentration and volume. Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for the chosen vehicle composition.

  • Sterilization: If the solution is not prepared from sterile components under aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Prepared solutions should be stored protected from light. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20 °C or -80 °C may be appropriate, but stability under these conditions should be validated.

Administration Routes in Mice: Protocols and Considerations

The choice of administration route is a critical experimental parameter that dictates the bioavailability, onset, and duration of RTI-55's effects. The following sections provide detailed protocols for common administration routes in mice.

Intravenous (IV) Injection

Intravenous administration delivers the compound directly into the systemic circulation, resulting in 100% bioavailability and a rapid onset of action. This route is ideal for pharmacokinetic studies and for experiments requiring a precise and rapid induction of pharmacological effects.[5][6]

Protocol for Tail Vein Injection:

  • Animal Restraint: Place the mouse in a suitable restraint device that allows for safe and secure access to the tail.

  • Vein Dilation: To improve visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.

  • Injection Site Preparation: Gently wipe the tail with a 70% ethanol-soaked gauze pad to clean the injection site.

  • Injection: Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins at a shallow angle with the bevel facing up. Advance the needle a few millimeters into the vein.

  • Administration: Slowly inject the RTI-55 solution (bolus injection: ≤5 ml/kg; slow infusion: up to 10 ml/kg).[5] Successful injection is indicated by the absence of resistance and no visible subcutaneous bleb formation.

  • Post-injection Care: After withdrawing the needle, apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding. Monitor the mouse for any adverse reactions.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common and relatively simple method for systemic drug administration in mice. The compound is absorbed through the large surface area of the peritoneal cavity.

Protocol for IP Injection:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. The mouse should be positioned with its head tilted downwards to allow the abdominal organs to shift forward.[8]

  • Injection Site Identification: The injection should be made into the lower right or left abdominal quadrant to avoid puncturing the cecum or urinary bladder.[9]

  • Injection: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the identified injection site.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or a colored fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Administration: Inject the RTI-55 solution at a volume of up to 10 ml/kg.[10]

  • Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Subcutaneous (SC) Injection

Subcutaneous administration involves injecting the drug into the loose connective tissue beneath the skin, providing a slower and more sustained release compared to IV or IP routes.

Protocol for SC Injection:

  • Animal Restraint: Manually restrain the mouse by scruffing the loose skin over the neck and back.

  • Injection Site: Lift the skin to form a "tent." The injection can be administered into the scruff of the neck or the flank.

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.

  • Administration: Inject the RTI-55 solution (up to 10 ml/kg). A small bleb will form under the skin.

  • Post-injection Care: Withdraw the needle and gently massage the area to aid in the dispersal of the solution. Return the mouse to its cage.

Oral Gavage (PO)

Oral gavage is used for the precise oral administration of a liquid substance directly into the stomach. This route is relevant for studies investigating the oral bioavailability and effects of RTI-55.

Protocol for Oral Gavage:

  • Animal Restraint: Firmly restrain the mouse to prevent movement of the head and body.

  • Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle (18-20 gauge for adult mice) to minimize the risk of esophageal or gastric trauma.[11]

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.[11][12]

  • Delivery: Once the needle is in the stomach, administer the RTI-55 solution at a volume of up to 10 ml/kg.

  • Post-gavage Care: Slowly withdraw the gavage needle and return the mouse to its cage. Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[12]

Comparative Analysis of Administration Routes

The choice of administration route has a profound impact on the pharmacokinetic profile of RTI-55. While specific pharmacokinetic data for RTI-55 in mice is limited in the public domain, general principles can be applied.

Administration RouteOnset of ActionBioavailabilityAdvantagesDisadvantages
Intravenous (IV) Very Rapid (seconds to minutes)100%Precise dose delivery; Rapid effectTechnically challenging; Potential for embolism
Intraperitoneal (IP) Rapid (minutes)High but variableEasier than IV; Can administer larger volumesRisk of organ puncture; Variable absorption
Subcutaneous (SC) Slower (minutes to hours)Good but can be variableSustained release; Easy to performSlower onset; Potential for local irritation
Oral Gavage (PO) Slowest (minutes to hours)Generally lower and variableRelevant for oral drug developmentRisk of aspiration; Stressful for the animal

Dosage Considerations

The appropriate dose of RTI-55 will depend on the research question, the administration route, and the specific behavioral or physiological endpoint being measured.

  • Dopamine Transporter Occupancy: A dose of 2 mg/kg administered intraperitoneally has been shown to significantly occupy dopamine transporters in the mouse brain.[7]

  • Locomotor Activity: Doses in the range of 1-10 mg/kg are typically used to investigate effects on locomotor activity, with higher doses potentially leading to stereotyped behaviors. A dose-response curve should be generated to determine the optimal dose for a specific experimental paradigm.

  • Toxicity: RTI-55 has a lethal dose (LD50) of 100 mg/kg in rodents, highlighting its potency and the need for careful dose selection.[13]

Safety and Handling

RTI-55 is a potent psychoactive compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling RTI-55 powder or solutions.

  • Handling: All handling of the dry powder should be performed in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of all waste materials, including unused solutions, syringes, and contaminated PPE, in accordance with institutional and local regulations for chemical waste.[14][15]

Experimental Workflows and Diagrams

Workflow for a Pharmacokinetic Study

pharmacokinetic_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis prep Prepare RTI-55 Solution dose_calc Calculate Dose prep->dose_calc admin Administer RTI-55 via Chosen Route (IV, IP, SC, PO) dose_calc->admin blood_collection Serial Blood Sampling admin->blood_collection lcms LC-MS/MS Analysis of Plasma blood_collection->lcms pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) lcms->pk_calc

Caption: Workflow for a typical pharmacokinetic study of RTI-55 in mice.

Logical Relationship of Administration Route to Pharmacodynamic Effect

pd_logic route Administration Route (IV, IP, SC, PO) pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) route->pk Determines dat_occupancy DAT/SERT Occupancy pk->dat_occupancy Influences neurotransmission ↑ Dopamine & Serotonin Neurotransmission dat_occupancy->neurotransmission Leads to behavior Behavioral Effects (e.g., Locomotor Activity) neurotransmission->behavior Results in

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Investigating RTI-55 Displacement by Endogenous Dopamine

Welcome to the technical support center for researchers utilizing RTI-55 in dopamine displacement studies. This guide is designed to provide you, our scientific colleagues, with a comprehensive resource grounded in both...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing RTI-55 in dopamine displacement studies. This guide is designed to provide you, our scientific colleagues, with a comprehensive resource grounded in both theoretical principles and practical, field-tested experience. We aim to equip you with the knowledge to design robust experiments, troubleshoot common issues, and interpret your data with confidence.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying RTI-55 displacement assays. Understanding these core concepts is the first step toward a successful experiment.

FAQ 1: What is RTI-55 and why is it a preferred radioligand for Dopamine Transporter (DAT) studies?

RTI-55, also known as β-CIT or by its chemical name 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester, is a potent analog of cocaine.[1][2] When radiolabeled, typically with Iodine-125 ([¹²⁵I]) or Iodine-123 ([¹²³I]), it serves as a high-affinity radioligand for monoamine transporters.[3]

Key Advantages:

  • High Affinity for DAT: RTI-55 binds to the dopamine transporter with very high affinity (in the nanomolar to picomolar range), making it an excellent tool for labeling and quantifying these transporters.[2][3] In brain regions rich with dopaminergic nerve terminals, such as the striatum, its binding is predominantly to DAT.[1][3][4]

  • Favorable Kinetics: Its binding kinetics are well-characterized, allowing for reliable modeling in both in vitro and in vivo (e.g., PET/SPECT imaging) paradigms.

  • Sensitivity to Dopamine: The binding of RTI-55 to DAT is sensitive to competition from endogenous dopamine. This is the critical feature that allows its displacement to be used as an indirect measure of synaptic dopamine concentration changes.

Important Consideration: RTI-55 is not exclusively selective for DAT. It also binds with high affinity to the serotonin transporter (SERT).[1][3] Therefore, experimental design must account for this. In DAT-rich regions like the striatum, the signal is primarily from DAT. However, in regions with high SERT density, such as the cortex or hypothalamus, specific pharmacological blockers (e.g., a selective serotonin reuptake inhibitor like paroxetine) are necessary to isolate the DAT-specific signal.[1][3]

FAQ 2: What is the scientific principle of an endogenous displacement study?

The principle is based on competitive binding. The dopamine transporter has a specific binding site that both the radioligand (RTI-55) and the endogenous neurotransmitter (dopamine) can occupy.

  • Baseline: In a baseline state, the injected [¹²⁵I]RTI-55 binds to available dopamine transporters. The amount of binding is quantified, reflecting the density of available transporters.

  • Challenge: A pharmacological or behavioral stimulus is introduced to trigger the release of endogenous dopamine from presynaptic neurons into the synapse. Common methods include administering a dopamine-releasing agent like d-amphetamine.[5][6]

  • Competition: The newly released dopamine floods the synapse and competes with [¹²⁵I]RTI-55 for the same binding sites on the DAT.

  • Displacement: As synaptic dopamine concentration increases, it displaces some of the bound [¹²⁵I]RTI-55 from the transporters.

  • Measurement: This reduction in radioligand binding is measured (e.g., by PET imaging or scintillation counting). The magnitude of this displacement is proportional to the amount of dopamine released, providing a powerful indirect measure of synaptic dopamine dynamics.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Competitive binding at the Dopamine Transporter (DAT).

FAQ 3: What are the primary experimental models used for these studies?

The choice of model depends on the research question, desired resolution, and available resources.

  • In Vivo (PET/SPECT Imaging): This is the gold standard for studying dopamine release in living subjects, including humans and non-human primates.[8] A radiolabeled tracer ([¹¹C], [¹⁸F], or [¹²³I]-labeled ligand) is injected, and its binding in the brain is measured before and after a stimulus. The change in Binding Potential (BP_ND), a measure that reflects the density of available receptors/transporters, indicates dopamine release.[9][10]

  • In Vitro (Autoradiography/Binding Assays): These experiments use brain tissue preparations (homogenates, slices, or synaptosomes) or cell lines expressing DAT.[11][12] They offer higher throughput and greater control over the biochemical environment. For displacement studies, tissue is incubated with [¹²⁵I]RTI-55 in the presence or absence of a dopamine-releasing agent. The amount of bound radioactivity is then measured.

Section 2: Troubleshooting Guides

Even with a solid understanding, experiments can yield unexpected results. This section is formatted as a series of common problems followed by diagnostic questions and actionable solutions.

Problem 1: High Non-Specific Binding (NSB)

Your Observation: The signal in your "non-specific" control wells (tubes containing a high concentration of a non-labeled competitor like GBR 12909 or cocaine to block all specific sites) is more than 20-30% of your "total binding" signal.

Causality: High NSB obscures the specific signal you want to measure, dramatically reducing your assay's sensitivity and reliability. It occurs when the radioligand adheres to components other than the target transporter, such as lipids, plastics, or other proteins.[13][14]

Troubleshooting Steps:

Potential Cause Diagnostic Question Recommended Solution & Rationale
Radioligand Concentration Too High Is your [¹²⁵I]RTI-55 concentration significantly higher than its dissociation constant (Kd)?Solution: Perform a saturation binding experiment to determine the Kd and Bmax. For displacement assays, use a [¹²⁵I]RTI-55 concentration at or below the Kd. Rationale: Using an excessively high concentration of radioligand increases the likelihood of it binding to low-affinity, non-specific sites, which are often non-saturable.
Inadequate Washing Are your washing steps insufficient to remove all unbound radioligand?Solution: Increase the number of washes (e.g., from 2x to 3x) with ice-cold buffer. Optimize the wash duration. Rationale: Insufficient washing leaves unbound radioligand trapped in the tissue pellet or on the filter, which is incorrectly measured as bound ligand.[15] Rapid, cold washes are essential to dissociate non-specifically bound ligand without disturbing the high-affinity specific binding.
Incorrect Blocking Agent Is the concentration of your unlabeled ("cold") ligand for defining NSB insufficient?Solution: Use a high concentration (typically 100-1000 times the Kd of that ligand) of a potent and selective DAT inhibitor like GBR 12909 or nomifensine. Rationale: To accurately define NSB, you must saturate and block all specific binding sites. If the concentration is too low, some specific binding will remain and be misclassified as non-specific.
Lipophilicity of Radioligand Is the radioligand sticking to the plasticware (tubes, plates)?Solution: Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer. Consider using low-binding plasticware. Pre-coating tubes with a blocking agent like bovine serum albumin (BSA) can also help. Rationale: Highly lipophilic compounds like RTI-55 can adsorb to hydrophobic plastic surfaces.[14] Detergents and blocking proteins occupy these sites, preventing the radioligand from sticking.
Problem 2: No Significant Displacement Observed After Stimulus

Your Observation: You've administered a dopamine-releasing agent (e.g., amphetamine), but the RTI-55 binding is not significantly different from the baseline condition.

Causality: This indicates a failure in one of two key areas: either the stimulus failed to elicit sufficient dopamine release, or the assay conditions were not sensitive enough to detect the change.

Troubleshooting Steps:

Potential Cause Diagnostic Question Recommended Solution & Rationale
Ineffective Dopamine Release Is your stimulus (e.g., amphetamine dose) sufficient? Is your tissue/preparation viable?Solution: Verify the potency and concentration of your releasing agent. For in vitro studies, ensure tissue viability (e.g., using metabolic markers). For in vivo studies, confirm drug administration and consider dose-response experiments. Rationale: If dopamine is not released, no displacement can occur. Drug degradation, incorrect dosage, or compromised tissue health are common culprits.
Radioligand Affinity Too High Is the affinity of RTI-55 for DAT so high that dopamine cannot effectively compete with it?Solution: This is a known challenge. Consider using a lower affinity DAT radioligand if available. Alternatively, ensure the dopamine release is maximized. Rationale: Ligand displacement is a kinetic process. If the radioligand's dissociation rate (k_off) is extremely slow, even high concentrations of dopamine may not displace it within the timeframe of the experiment.[16]
Assay Timing Did you measure binding at the peak of dopamine release?Solution: Conduct a time-course experiment to determine the peak of dopamine release following your stimulus. Adjust your incubation/measurement time accordingly. Rationale: The effect of a releasing agent is transient. If you measure too early or too late, you will miss the peak of dopamine release and thus the maximal displacement.
Low DAT Density in Region of Interest Are you studying a brain region with a low density of dopamine transporters?Solution: Confirm you are using a DAT-rich region like the striatum (caudate/putamen) or nucleus accumbens. If studying an extrastriatal region, be aware that the signal change will be much smaller and may require a more sensitive technique.[6] Rationale: The magnitude of displacement is dependent on the number of available transporters. In regions with low DAT density, the absolute change in signal may be too small to detect above the background noise of the assay.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting logic for lack of RTI-55 displacement.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility. The following are condensed, step-by-step guides for common assays.

Protocol 1: In Vitro [¹²⁵I]RTI-55 Displacement Assay in Rat Striatal Homogenates

This protocol provides a framework for measuring amphetamine-induced displacement of [¹²⁵I]RTI-55 from prepared brain tissue.

Self-Validation System: This protocol includes controls for total binding, non-specific binding, and baseline (unstimulated) binding, allowing for robust data validation.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Rapidly dissect striata from rats on ice.

    • Homogenize the tissue in 20 volumes of ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh, ice-cold Assay Buffer. This wash step is critical to remove endogenous dopamine. Repeat centrifugation and resuspension.

    • Determine protein concentration using a standard method (e.g., Bradford assay). Dilute the homogenate to a final concentration of 100-200 µg protein per assay tube.

    • Rationale: Proper homogenization and washing are crucial to ensure transporter accessibility and remove interfering endogenous ligands.

  • Assay Setup:

    • Prepare triplicate sets of reaction tubes for each condition.

    • Total Binding (TB): Add 100 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 100 µL of a saturating concentration of a DAT blocker (e.g., 10 µM GBR 12909).

    • Displacement Condition: Add 100 µL of the dopamine-releasing agent (e.g., d-amphetamine at various concentrations).

  • Incubation:

    • Add 100 µL of the prepared striatal homogenate to all tubes.

    • Add 50 µL of [¹²⁵I]RTI-55 (final concentration ~0.1-0.2 nM, at or below Kd).

    • Incubate for 60-90 minutes at room temperature or 37°C, allowing the binding to reach equilibrium.

    • Rationale: Incubation time and temperature must be optimized and kept consistent to ensure the binding reaction reaches equilibrium.

  • Termination and Harvesting:

    • Rapidly terminate the reaction by adding 3 mL of ice-cold Assay Buffer to each tube, followed immediately by vacuum filtration over glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Rationale: Rapid filtration and cold washing separate the bound from free radioligand and minimize dissociation of the specifically bound ligand.[15]

  • Quantification and Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a gamma counter.

    • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Calculate % Displacement: ( (Baseline Specific Binding - Stimulated Specific Binding) / Baseline Specific Binding ) * 100.

Protocol 2: In Vivo PET Imaging Workflow

This protocol outlines the general steps for a preclinical or clinical PET study to measure dopamine release.

dot graph G { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} dot Caption: General workflow for an in vivo dopamine displacement PET study.

Key Considerations for PET Studies:

  • Radiotracer Choice: While RTI-55 analogues are used, other tracers like [¹¹C]raclopride (a D2 receptor antagonist) are more commonly used for dopamine release studies because their binding is highly sensitive to synaptic dopamine levels.[8][9] The principle remains the same: dopamine competes with the radiotracer for its target.

  • Kinetic Modeling: Accurate quantification requires sophisticated kinetic modeling to calculate the Binding Potential (BP_ND), which is the ratio of the specific binding to the non-displaceable concentration.[10][17][18][19] A reduction in BP_ND after the stimulus indicates displacement.

  • Reference Region: A proper reference region (an area of the brain devoid of the target, like the cerebellum for DAT) is crucial for many modeling approaches to estimate the non-displaceable signal.[10]

References

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. [Link]

  • Scheffel, U., et al. (1992). In vivo binding of [125I] RTI-55 to dopamine transporters: Pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37-45. [Link]

  • Stathis, M., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37-45. [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Neurochemistry, 62(4), 1534-1543. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Golatka, C., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4356. [Link]

  • ScienceDaily. (2025). PET imaging confirms direct involvement of dopamine in cognitive flexibility. [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.19.1-12.19.18. [Link]

  • Canal, C. E., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2216348120. [Link]

  • Ito, H., et al. (2021). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Neuroscience, 15, 708871. [Link]

  • Taranova, A. V., et al. (2011). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neurochemical Journal, 5(2), 126-133. [Link]

  • Gatley, S. J., et al. (1997). Displacement of RTI-55 from the dopamine transporter by cocaine. Life Sciences, 60(21), PL323-PL330. [Link]

  • Kling, P. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg.[Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]

  • Verheij, R., et al. (2022). Amphetamine-induced dopamine release in rat: Whole-brain spatiotemporal analysis with [11C]raclopride and positron emission tomography. NeuroImage, 260, 119478. [Link]

  • Mach, R. H., et al. (2012). Endogenous Dopamine Competes with the Binding of a Radiolabeled D3 Receptor Partial Agonist In Vivo: A Positron Emission Tomography Study. ACS Chemical Neuroscience, 3(6), 469-475. [Link]

  • Shain, M., et al. (2017). Estimation of the Binding Potential BP ND Without a Reference Region or Blood Samples for Brain PET Studies. NeuroImage, 147, 709-719. [Link]

  • Wobrock, T., et al. (2024). Amphetamine-Induced Dopamine Release Predicts 1-Year Outcome in First-Episode Psychosis: A Naturalistic Observation. Schizophrenia Bulletin, 50(5), 1184-1193. [Link]

  • Turku PET Centre. (2007). Binding potential. [Link]

  • St-Amour, I., et al. (2022). Dopaminergic Positron Emission Tomography Imaging in the Alpha-Synuclein Preformed Fibril Model Reveals Similarities to Early Parkinson's Disease. Movement Disorders, 37(5), 947-958. [Link]

  • Shotbolt, P., et al. (2012). Amphetamine Induced Striatal Dopamine Release Measured with an Agonist Radiotracer in Schizophrenia. PLoS ONE, 7(10), e46342. [Link]

  • Saha, K., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, Unit-12.19. [Link]

  • Ito, H., et al. (2011). Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using [18F]FE-PE2I and PET. Annals of Nuclear Medicine, 25(1), 1-9. [Link]

  • Sandtner, W., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

  • Clark, G. C., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 484-492. [Link]

  • Lepp, Z., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1140925. [Link]

  • Verheij, R., et al. (2022). Amphetamine-induced dopamine release in rat: Whole-brain spatiotemporal analysis with [11C]raclopride and positron emission tomography. ResearchGate.[Link]

  • ClinicalTrials.gov. (2025). Imaging smoking-induced dopamine release utilizing PET imaging and nicotine patches. [Link]

  • Wikipedia. (n.d.). Nisoxetine. [Link]

  • University of Washington. (2020). Kinetic Modeling in PET: Madness in the Methods or Method to the Madness. [Link]

  • YouTube. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. [Link]

  • Integral Molecular. (2024). Up to One-Third of Antibody Drugs Are Nonspecific, Study Shows. [Link]

  • Royal Society of Chemistry. (2015). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 51(4), 744-747. [Link]

Sources

Optimization

Technical Support Center: Optimizing RTI-55 Concentration for In Vivo Imaging

Welcome to the technical support center for the in vivo application of RTI-55. This guide is designed for researchers, scientists, and drug development professionals utilizing radiolabeled RTI-55 (also known as β-CIT or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in vivo application of RTI-55. This guide is designed for researchers, scientists, and drug development professionals utilizing radiolabeled RTI-55 (also known as β-CIT or Iometopane) for SPECT and PET imaging of the dopamine transporter (DAT) and serotonin transporter (SERT). Proper optimization of the injected concentration and molar activity is paramount for achieving high-quality, quantifiable, and reproducible results. This document provides in-depth, experience-driven guidance to navigate the common challenges encountered during experimental setup and execution.

Section 1: Foundational Principles of RTI-55 Imaging

Before delving into troubleshooting, it is crucial to understand the binding characteristics of RTI-55. The concentration of the radioligand in circulation and at the target site directly influences signal intensity, specificity, and the overall quality of the imaging data.

RTI-55 is a potent cocaine analog that binds with high affinity to both the dopamine and serotonin transporters.[1] Studies in rat brains have demonstrated that [¹²⁵I]RTI-55 binds to two sites in the striatum, a region dense with dopamine transporters: a high-affinity site (Kd ≈ 0.2 nM) and a low-affinity site (Kd ≈ 5.8 nM).[1] In contrast, it binds to a single high-affinity site in the cerebral cortex, consistent with the serotonin transporter.[1] This dual-binding profile is a critical factor in experimental design. At very low concentrations, RTI-55 will preferentially bind to the high-affinity DAT sites. As the concentration increases, binding to lower-affinity DAT sites and SERT sites will occur, potentially increasing non-specific signal and complicating data interpretation.[2]

The goal of optimization is to administer a concentration that achieves a high signal-to-noise ratio by maximizing binding to the target of interest (typically DAT in the striatum) while minimizing off-target binding and background noise. This is intrinsically linked to the molar activity (often referred to as specific activity) of the radiotracer. High molar activity allows for the injection of a sufficient quantity of radioactivity for detection while keeping the actual mass (and thus molar concentration) of the compound low, thereby favoring binding to high-affinity sites.[3]

Visualizing the Binding Profile of RTI-55

The following diagram illustrates the relationship between RTI-55 concentration and its binding to dopamine and serotonin transporters.

cluster_0 RTI-55 Concentration cluster_1 Transporter Binding cluster_2 Imaging Outcome Low_Conc Low Molar Concentration DAT Dopamine Transporter (DAT) (High Affinity) Low_Conc->DAT Preferential Binding High_SNR High Signal-to-Noise (Specific Binding Dominates) Low_Conc->High_SNR High_Conc High Molar Concentration High_Conc->DAT SERT Serotonin Transporter (SERT) (Lower Affinity) High_Conc->SERT Increased Binding Low_SNR Low Signal-to-Noise (Increased Off-Target Binding) High_Conc->Low_SNR DAT->High_SNR SERT->Low_SNR

Caption: Relationship between RTI-55 concentration and transporter binding.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is RTI-55 and what are its primary targets in the brain?

RTI-55 (β-CIT) is a phenyltropane-based compound used as a radioligand for in vivo imaging.[4] Its primary targets are the dopamine transporter (DAT) and the serotonin transporter (SERT), making it a valuable tool for studying neurodegenerative diseases like Parkinson's disease, where dopamine neuron degradation is a key feature.[1][4]

Q2: Why is the molar activity of my [¹²³I]RTI-55 or [¹¹C]RTI-55 important?

Molar activity (in Bq/mol) or specific activity (in Bq/g) indicates the ratio of radioactivity to the mass of the compound.[3] A high molar activity is crucial because it allows you to inject a sufficient radioactive dose for clear imaging while administering a very low mass of RTI-55. This minimizes the occupancy of the target transporters, ensuring the tracer concentration is low enough to primarily bind to the high-affinity sites and not cause pharmacological effects.[3]

Q3: Can RTI-55 be displaced by other compounds?

Yes. As a cocaine analog, RTI-55 binding can be inhibited or displaced by other compounds that bind to DAT or SERT.[2][5] For instance, co-administration of cocaine can displace RTI-55 from the dopamine transporter.[5] This property is leveraged in blocking studies to confirm the specificity of the signal.

Q4: What are the key differences between using RTI-55 for PET versus SPECT imaging?

The main difference lies in the radioisotope used. For SPECT, iodine-123 ([¹²³I]Iometopane) is common, while for PET, a positron-emitting isotope like carbon-11 ([¹¹C]) would be used. The choice of isotope affects factors like image resolution, scan time, and the required injected radioactivity. The fundamental principle of optimizing the molar concentration to ensure specific binding remains the same for both modalities.

Q5: My signal in the striatum is lower than expected. What is the first thing I should check?

The first step is to verify the injected dose and the molar activity of the radiotracer at the time of injection. A lower-than-calculated injected activity will naturally lead to a weaker signal. Secondly, if the molar activity is too low, the injected mass of RTI-55 might be high enough to saturate the transporters, paradoxically leading to a reduced specific binding ratio.

Section 3: In-Depth Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio (SNR) or Poor Image Contrast

A low SNR, where the target region (e.g., striatum) is not clearly distinguishable from background tissue, is a common and frustrating issue.

Systematic Troubleshooting Workflow:

Start Low Signal-to-Noise Ratio (SNR) Observed Check_Dose Step 1: Verify Injected Dose & Molar Activity Start->Check_Dose Dose_OK Is Dose & Molar Activity Correct? Check_Dose->Dose_OK Review_Acquisition Step 2: Review Image Acquisition Parameters Dose_OK->Review_Acquisition Yes Fix_Dose Action: Re-calculate & Verify Dose for Next Experiment Dose_OK->Fix_Dose No Acquisition_OK Are Scan Duration & Reconstruction Appropriate? Review_Acquisition->Acquisition_OK Assess_Kinetics Step 3: Assess Tracer Kinetics & Uptake Time Acquisition_OK->Assess_Kinetics Yes Fix_Acquisition Action: Increase Scan Duration or Optimize Reconstruction Acquisition_OK->Fix_Acquisition No Kinetics_OK Is Imaging at Peak Uptake Time? Assess_Kinetics->Kinetics_OK Optimize_Conc Step 4: Optimize RTI-55 Concentration Kinetics_OK->Optimize_Conc Yes Fix_Kinetics Action: Perform Dynamic Scan or Adjust Uptake Time Kinetics_OK->Fix_Kinetics No Run_Pilot Action: Run Pilot Study with Varying Concentrations Optimize_Conc->Run_Pilot

Caption: Workflow for troubleshooting low signal-to-noise ratio.

Causality and Actionable Solutions:

  • Injected Dose & Molar Activity:

    • Why it matters: The absolute amount of radioactivity injected determines the photon count available for image reconstruction. Low counts lead to noisy images.[6] High molar activity ensures this radioactivity corresponds to a low mass of RTI-55.

    • What to do: Meticulously re-calculate the dose, accounting for radioactive decay up to the precise moment of injection. Always verify the molar activity provided by the manufacturer or synthesis core. If it is lower than expected, you may need to inject a larger volume to achieve the target radioactivity, which could inadvertently increase the molar concentration.

  • Image Acquisition Parameters:

    • Why it matters: Scan duration directly impacts the number of detected events. Shorter scans collect fewer counts, resulting in higher statistical noise.[7] Reconstruction algorithms can also introduce noise or smooth away real signal if not optimized.

    • What to do: For static scans, consider increasing the acquisition time. For dynamic scans, ensure the time frames are appropriately binned. Consult your imaging system's application specialist to ensure you are using the optimal reconstruction algorithm (e.g., OSEM with appropriate iterations and subsets) for your scanner and tracer.

  • Tracer Kinetics and Uptake Time:

    • Why it matters: The signal from RTI-55 is not instantaneous. It requires time to distribute through the body, cross the blood-brain barrier, and bind to transporters. Imaging too early or too late will miss the peak equilibrium phase, resulting in a suboptimal signal.

    • What to do: If you are new to this model, perform a pilot dynamic scan on a single subject for at least 90-120 minutes to generate a time-activity curve (TAC). This will reveal the time to peak uptake in your target region and allow you to select the optimal time window for future static scans.

Problem 2: High Background Signal or Suspected Off-Target Binding

This issue manifests as high signal in non-target brain regions or poor differentiation between the striatum and surrounding tissue, suggesting non-specific or off-target binding.

Causality and Actionable Solutions:

  • Excessive RTI-55 Concentration:

    • Why it matters: As discussed, RTI-55 binds to both DAT and SERT.[2] At higher molar concentrations, binding will increasingly occur at the lower-affinity SERT sites, which are widely distributed throughout the brain, raising the overall background signal and reducing the specific signal from the DAT-rich striatum.

    • What to do: This is the most common cause. The solution is to reduce the injected mass of RTI-55. This can be achieved by:

      • Using a radiotracer batch with a higher molar activity.

      • Reducing the total injected radioactivity (if the resulting signal is still sufficient for detection).

      • See the protocol below for Pilot Study to Determine Optimal Concentration .

  • Confirmation of Off-Target Binding:

    • Why it matters: You must be certain that the signal you are measuring is from your target of interest. A blocking study provides this validation.

    • What to do: Perform a blocking study (see protocol below). Pre-treating an animal with a high dose of a non-radioactive DAT-specific blocker (like GBR-12909) should significantly reduce the signal in the striatum.[2] If a high background persists even after a DAT block, it strongly suggests binding to other sites, like SERT. You can further dissect this by using a SERT-specific blocker like paroxetine.[2]

Data Summary: RTI-55 Binding Affinities

The following table summarizes the reported binding affinities (Kd) of [¹²⁵I]RTI-55, which is fundamental to understanding its concentration-dependent behavior.

Target SiteBrain RegionBinding Affinity (Kd)Reference
High-Affinity DATStriatum0.2 nM[1]
Low-Affinity DATStriatum5.8 nM[1]
High-Affinity SERTCerebral Cortex0.2 nM[1]
High-Affinity (Human)Caudate Nucleus66 ± 35 pM[8]
Low-Affinity (Human)Caudate Nucleus1.52 ± 0.55 nM[8]

Section 4: Experimental Protocols

Protocol 1: Pilot Study to Determine Optimal RTI-55 Concentration

Objective: To empirically determine the injected radioactivity and mass of RTI-55 that yields the highest signal-to-noise ratio in a specific animal model.

Methodology:

  • Animal Groups: Prepare 3-4 groups of animals (n=2-3 per group).

  • Radiotracer Preparation: Obtain high molar activity radiolabeled RTI-55. Calculate the required dilutions to achieve a range of injected doses. For example:

    • Group 1: 3.7 MBq (target low mass)

    • Group 2: 7.4 MBq

    • Group 3: 11.1 MBq

    • Group 4: 7.4 MBq + "cold" RTI-55 (to test the effect of low molar activity)

  • Administration: Administer the prepared doses to the respective groups (typically via tail vein injection). Record the exact injected volume and time for each animal.

  • Uptake: Allow for an appropriate uptake period based on literature or pilot kinetic data (e.g., 60-90 minutes). Maintain consistent environmental conditions (temperature, anesthesia) for all animals.[6]

  • Imaging: Perform a static SPECT or PET scan for a fixed duration (e.g., 30 minutes) for each animal.

  • Image Analysis:

    • Reconstruct all images using identical parameters.

    • Draw regions of interest (ROIs) over the target area (e.g., striatum) and a reference region with low specific binding (e.g., cerebellum).

    • Calculate the mean radioactivity concentration within each ROI.

    • Determine the specific binding ratio for each animal (e.g., (Striatum - Cerebellum) / Cerebellum).

Protocol 2: In Vivo Blocking Study to Confirm Signal Specificity

Objective: To confirm that the observed signal in the striatum is due to specific binding to the dopamine transporter.

Methodology:

  • Animal Groups: Prepare two groups of animals (n=3-4 per group).

    • Group 1: Control (Vehicle pre-treatment)

    • Group 2: Blocked (DAT blocker pre-treatment)

  • Pre-treatment:

    • Administer the DAT-specific blocking agent (e.g., GBR-12909, 10-20 mg/kg, i.p.) to the "Blocked" group 30 minutes prior to radiotracer injection.

    • Administer an equivalent volume of vehicle (e.g., saline) to the "Control" group at the same time.

  • Radiotracer Administration: Inject all animals with the optimized dose of radiolabeled RTI-55 determined from the pilot study.

  • Uptake and Imaging: Follow the identical uptake and imaging procedures as established in the optimization protocol.

  • Image Analysis:

    • Reconstruct and analyze images as described previously.

    • Calculate the mean radioactivity concentration in the striatum for both groups.

References

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. [Link]

  • Gatley, S. J., et al. (1996). Displacement of RTI-55 from the dopamine transporter by cocaine. Life Sciences, 58(8), 649-656. [Link]

  • Scheffel, U., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37-44. [Link]

  • Davies, H. M. L., et al. (2008). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. ACS Chemical Neuroscience, 1(7), 500-508. [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Neurochemistry, 62(4), 1546-1555. [Link]

  • Wikipedia. (2023). Chronic traumatic encephalopathy. Wikipedia. [Link]

  • Gatley, S. J., Gifford, A. N., & Volkow, N. D. (1997). Dopamine transporter occupancy by RTI-55, inhibition of dopamine transport and stimulation of locomotor activity. Journal of Nuclear Medicine, 38(Suppl. 5). [Link]

  • Mash, D. C., et al. (1993). Localization and quantification of the dopamine transporter: comparison of [3H]WIN 35428 and [125I]RTI-55. Neuroscience Letters, 152(1-2), 137-140. [Link]

  • AuntMinnie. (2002). PET Imaging General Topics. AuntMinnie.com. [Link]

  • Sharma, S. K., et al. (2017). Preclinical Optimization of Antibody-based Radiopharmaceuticals for Cancer Imaging and Radionuclide Therapy. Molecular Cancer Therapeutics, 16(1), 11-21. [Link]

  • Aerts, J., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European Journal of Nuclear Medicine and Molecular Imaging, 48(13), 4268-4280. [Link]

  • Radiology Key. (2016). Protocols for Imaging Studies in the Oncologic Patient. Radiology Key. [Link]

  • Canadian Association of Nuclear Medicine. (n.d.). CANM GUIDELINES FOR IMAGING OF THE DOPAMINE TRANSPORT SYSTEM IN EVALUATION OF MOVEMENT DISORDERS. Canadian Association of Nuclear Medicine. [Link]

  • IAEA. (2022). Guidance for preclinical studies with radiopharmaceuticals. IAEA. [Link]

  • Wikipedia. (2023). RTI-55. Wikipedia. [Link]

  • JoVE. (2023). Revolutionizing PET Imaging with Optimal Respiratory Gating. YouTube. [Link]

  • Federal Office for Radiation Protection. (2023). Procedure for determining the activity concentrations of iron-55 and nickel-63 in wastewater. Bundesamt für Strahlenschutz. [Link]

  • Advanced Accelerator Applications. (2023). Mastering the Art of Radioligand therapy. YouTube. [Link]

  • Reid, S. A., et al. (2025). Optimising Cardiac Diffusion Tensor Imaging In Vivo: More Directions or Averages?. Journal of Cardiovascular Magnetic Resonance, 27(1), 1-15. [Link]

  • Kuntner, C., et al. (2018). Best Practices for Preclinical 18 F-FDG PET Imaging. Journal of Nuclear Medicine, 59(5), 729-735. [Link]

  • Walker, C. A., et al. (2021). Tissue Optimisation Strategies for High Quality Ex Vivo Diffusion Imaging. bioRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: RTI-55 Formulation for Injection

Welcome to the technical support guide for RTI-55 (Iometopane), a potent phenyltropane-based dopamine (DAT) and serotonin (SERT) transporter ligand.[1][2] This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for RTI-55 (Iometopane), a potent phenyltropane-based dopamine (DAT) and serotonin (SERT) transporter ligand.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of RTI-55 for in vivo injections. Our goal is to provide you with the foundational knowledge and practical steps to ensure consistent, reliable, and safe experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the preparation of RTI-55 for experimental use.

Q1: What is RTI-55 and why is its solubility a concern?

A1: RTI-55, or 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester, is a high-affinity ligand for both dopamine and serotonin transporters.[3][4] As a lipophilic, poorly water-soluble molecule, achieving a stable and injectable solution without precipitation is a critical challenge. Improper dissolution can lead to inaccurate dosing, poor bioavailability, and potential for embolism or localized tissue irritation upon injection.

Q2: Is RTI-55 available in a salt form? Does this help with solubility?

A2: Yes, RTI-55 is often supplied as a hydrochloride (HCl) salt.[5] While salt forms of compounds are typically more water-soluble than their freebase counterparts, the inherent lipophilicity of the core RTI-55 structure means that even the HCl salt can have limited aqueous solubility, especially at higher concentrations. The salt form is advantageous but does not eliminate solubility challenges.

Q3: What are the primary solvents recommended for dissolving RTI-55?

A3: The choice of solvent, or "vehicle," is critical and depends on the desired concentration, administration route (e.g., intravenous, intraperitoneal), and animal model. Common approaches include:

  • Initial Dissolution in an Organic Co-solvent: Dimethyl sulfoxide (DMSO) is frequently used to create a concentrated stock solution.[6]

  • Dilution in an Aqueous Carrier: The DMSO stock is then carefully diluted into a physiologically compatible carrier like saline, phosphate-buffered saline (PBS), or a cyclodextrin-based solution.[7][8]

Q4: Can I dissolve RTI-55 directly in saline?

A4: Direct dissolution in saline is generally not feasible for achieving the concentrations required for most in vivo studies. The compound is highly likely to remain insoluble or form a non-homogenous suspension. A co-solvent system is almost always necessary.

Q5: What is the maximum recommended concentration of DMSO for in vivo injections?

A5: While DMSO is an excellent solvent, it can have physiological and pharmacological effects at high concentrations. A general best practice is to keep the final concentration of DMSO in the injected solution below 10%, and ideally below 5%, to minimize potential confounding effects on the experiment.[8] Always consult your institution's animal care and use committee (IACUC) guidelines.

Section 2: Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the preparation of RTI-55 injection solutions.

Issue 1: Precipitation Upon Addition of Aqueous Buffer (Saline/PBS)

This is the most frequent problem, occurring when the aqueous buffer is added to the organic stock solution, causing the compound to "crash out."

Causality: RTI-55 is well-solubilized by the organic co-solvent (e.g., DMSO). When the aqueous buffer is added, the overall polarity of the solvent system increases dramatically. The solubility of the lipophilic RTI-55 in this new, more aqueous environment is much lower, leading to precipitation.[9]

Troubleshooting Workflow:

G cluster_0 Immediate Actions cluster_1 If Precipitation Persists: Reformulate start Precipitation Observed (RTI-55 crashes out of solution) action1 Step 1: Gentle Warming (37-40°C water bath) start->action1 action2 Step 2: Vortex / Sonicate (Briefly, to aid dissolution) action1->action2 action3 Step 3: Observe for Re-dissolution action2->action3 reform1 Option A: Decrease Final Concentration (Is a lower dose acceptable?) action3->reform1 Problem Not Solved reform2 Option B: Increase Co-solvent Ratio (e.g., from 5% to 10% DMSO). Caution: Check toxicity limits. reform1->reform2 reform3 Option C: Use a Solubility Enhancer (e.g., Cyclodextrin) reform2->reform3 reform4 Option D: Adjust pH (Slightly acidic pH may help for tropane alkaloids) reform3->reform4

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Solution Appears Clear Initially, but Forms Precipitate Over Time

Causality: The initial formulation may be a supersaturated solution, which is thermodynamically unstable. Over time, even with minor temperature fluctuations or nucleation from dust particles, the compound will begin to crystallize out of solution. The stability of the solution is time- and temperature-dependent.

Preventative Measures & Solutions:

  • Prepare Fresh: Always prepare the final injection solution immediately before use. Do not store diluted solutions.[10]

  • Maintain Temperature: Keep the solution at a stable, slightly warm temperature if possible, until injection.

  • Filter Sterilization: Use a 0.22 µm syringe filter immediately after preparation. This removes any microscopic particulates that could act as nucleation sites for precipitation. Crucially, check the filter material for compatibility with your co-solvent (e.g., PTFE for DMSO).

Issue 3: Inconsistent Experimental Results or Lower-than-Expected Efficacy

Causality: This can be a direct consequence of poor solubility. If the compound precipitates before or during injection, the actual dose delivered to the animal is lower than intended. This leads to high variability and poor dose-response relationships.

Validation Protocol:

  • Visual Inspection: Always inspect the syringe for any visible precipitate or cloudiness immediately before injection.

  • Post-Experiment Concentration Check: If feasible and you are experiencing persistent issues, prepare a larger batch of your formulation. After a time equivalent to your experimental procedure, centrifuge a sample and measure the concentration of RTI-55 in the supernatant via HPLC. This will confirm if the concentration is remaining stable over the course of your experiment.

Section 3: Experimental Protocols

These protocols provide detailed, field-proven methodologies for preparing RTI-55 solutions.

Protocol 1: Standard Co-Solvent Formulation (e.g., for 1 mg/mL Final Concentration)

This protocol is a starting point and may require optimization based on the specific lot of RTI-55 and desired dose.

Materials:

  • RTI-55 HCl powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile vials

  • Vortex mixer and/or sonicator bath

  • Sterile syringes and 0.22 µm PTFE syringe filters

Procedure:

  • Prepare Stock Solution: Weigh the required amount of RTI-55 HCl. To create a 20 mg/mL stock, dissolve 10 mg of RTI-55 HCl into 500 µL of DMSO. Vortex thoroughly and gently warm (37°C) if necessary until the solution is completely clear.

  • Dilution (Critical Step):

    • Draw up the required volume of the DMSO stock solution. For a final concentration of 1 mg/mL with 5% DMSO, you will use 50 µL of the 20 mg/mL stock for every 950 µL of saline.

    • Slowly add the DMSO stock drop-wise into the vortexing saline. Adding the organic phase to the aqueous phase while mixing is crucial to prevent localized high concentrations that can cause immediate precipitation.

  • Final Mix & Filtration:

    • Continue vortexing for 1-2 minutes after all the stock solution has been added.

    • Visually inspect for clarity.

    • Draw the final solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into a new sterile vial or into the final injection syringes.

  • Use Immediately: Administer the solution as soon as possible after preparation.

Protocol 2: Cyclodextrin-Enhanced Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, significantly enhancing their aqueous solubility.[7][11] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used.

Rationale: The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic RTI-55 molecule, while the hydrophilic exterior makes the entire complex water-soluble.[12] This creates a more stable solution and can reduce the required amount of organic co-solvent.

Vehicle Preparation (e.g., 40% w/v HPβCD in Saline):

  • Weigh 4g of HPβCD.

  • Add sterile 0.9% saline to a final volume of 10 mL.

  • Stir or vortex vigorously. Gentle heating (40-50°C) may be required to fully dissolve the HPβCD.

  • Allow the solution to cool to room temperature and filter sterilize (0.22 µm PES or PVDF filter).

RTI-55 Formulation Workflow:

G start Weigh RTI-55 HCl stock Prepare concentrated stock in minimal DMSO (e.g., 40 mg/mL) start->stock add Slowly add DMSO stock to vortexing HPβCD vehicle stock->add vehicle Prepare sterile HPβCD vehicle (e.g., 40% in Saline) vehicle->add mix Vortex / Sonicate until clear add->mix filter Filter sterilize (0.22 µm) mix->filter inject Inject Immediately filter->inject

Sources

Optimization

Technical Support Center: RTI-55 Stock Solutions

Welcome to the technical support center for RTI-55 (2β-Carbomethoxy-3β-(4-iodophenyl)tropane), also known as β-CIT or Iometopane when radiolabeled.[1][2] This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for RTI-55 (2β-Carbomethoxy-3β-(4-iodophenyl)tropane), also known as β-CIT or Iometopane when radiolabeled.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your RTI-55 stock solutions, preventing degradation that can compromise experimental outcomes. As a potent phenyltropane-based psychostimulant and a high-affinity ligand for dopamine (DAT) and serotonin (SERT) transporters, maintaining its chemical fidelity is paramount for reproducible and accurate results.[3]

This resource provides in-depth, field-proven insights into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Part 1: Understanding RTI-55 Stability

RTI-55, a cocaine analog, is susceptible to degradation primarily through two pathways: hydrolysis and, for radiolabeled versions, radiolysis. Understanding these mechanisms is the foundation for preventing them.

  • Hydrolysis: The most common degradation pathway for non-radiolabeled and radiolabeled RTI-55 is the hydrolysis of its 2β-carbomethoxy (methyl ester) group. This reaction, catalyzed by water (especially under basic or acidic conditions), cleaves the ester bond to form the corresponding carboxylic acid metabolite and methanol. This structural change significantly alters the molecule's properties, including its binding affinity for target transporters. While the tropane skeleton itself is generally stable, the ester linkage is a critical point of vulnerability.[4]

  • Radiolysis: For radiolabeled forms such as [¹²⁵I]RTI-55, radiolysis is a significant concern. This process involves the decomposition of the molecule by the radiation it emits. The interaction of radiation with the solvent (e.g., water, ethanol) generates free radicals, which are highly reactive species that can attack and degrade the RTI-55 molecule.[5] This can lead to a loss of immunoreactivity and the formation of radiochemical impurities.[6]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of RTI-55 stock solutions.

Q1: What is the best way to store solid RTI-55?

For long-term stability (months to years), solid RTI-55 hydrochloride should be stored under the following conditions:

  • Temperature: -20°C.

  • Atmosphere: In a tightly sealed container, preferably under an inert gas like argon or nitrogen.

  • Environment: Dry and protected from light.[7]

Expert Insight: RTI-55 hydrochloride is described as very hygroscopic, meaning it readily absorbs moisture from the air.[1] Moisture can accelerate hydrolysis even in the solid state over time. Storing in a desiccator or with desiccant packs is a crucial preventative measure.

Q2: What solvent should I use to prepare my RTI-55 stock solution?

The choice of solvent is critical and depends on the intended storage duration and experimental application.

SolventRecommended ForKey Considerations
Anhydrous DMSO Long-term storage (-80°C)Excellent for dissolving RTI-55. Ensure the DMSO is high-purity and anhydrous to minimize water content and prevent hydrolysis.
Anhydrous Ethanol Short to medium-term storage (-20°C or -80°C)Good solvent choice. Also acts as a radical scavenger, making it suitable for radiolabeled RTI-55.
Aqueous Buffers (e.g., PBS) Not Recommended for Storage Aqueous solutions should be prepared fresh for immediate use. The presence of water, especially at neutral or alkaline pH, significantly accelerates ester hydrolysis.[8][9][10]

Q3: What are the optimal storage conditions for RTI-55 in solution?

Proper storage of stock solutions is essential to maintain their integrity.

Storage DurationTemperatureKey Recommendations
Long-Term (up to 1 year) -80°CUse anhydrous DMSO or ethanol. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[11]
Short-Term (days to weeks) -20°CSuitable for solutions in anhydrous DMSO or ethanol.
Working Solutions (Immediate Use) 2-8°CPrepare fresh from a frozen stock. Avoid storing aqueous solutions for more than a day.[9]

Expert Insight: Repeated freeze-thaw cycles can introduce moisture from condensation and degrade the compound. Aliquoting into volumes appropriate for a single experiment is a critical, yet often overlooked, step to preserve the master stock.

Q4: My RTI-55 is radiolabeled ([¹²⁵I]RTI-55). Are there special precautions?

Yes. In addition to preventing hydrolysis, you must mitigate radiolysis.

  • Add a Radical Scavenger: Including a radical scavenger in your solvent system is highly recommended. Ethanol is a common and effective choice.[12] A solution of ethanol, water, and acetonitrile (1:1:0.1) has been noted for commercial preparations.[8] Ascorbic acid can also be used as a radioprotectant.[6]

  • Dilution: Storing the radiochemical at a lower concentration can reduce the effects of radiolysis.[12]

  • Minimize Freeze-Thaw Cycles: As with the non-radiolabeled compound, aliquot to prevent degradation from repeated temperature changes.

Q5: What are the visible signs of RTI-55 degradation?

Visual inspection can sometimes indicate a problem, but it is not a definitive measure of purity. Signs of potential degradation include:

  • Color Change: The solution may develop a yellow or brownish tint.

  • Precipitation: The appearance of solid material in a solution that was previously clear could indicate the formation of less soluble degradation products.

Important: The absence of these signs does not guarantee stability. Chemical analysis is required for definitive purity assessment.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues that may arise from degraded RTI-55 stock solutions.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Symptoms: You observe a sudden drop in the potency of RTI-55 in your binding assays, or your results have high variability compared to previous experiments using a different stock aliquot.

  • Potential Cause: Degradation of the RTI-55 stock solution, leading to a lower effective concentration of the active compound.

A Inconsistent Results Observed B Review Solution Handling History - Age of stock? - Number of freeze-thaws? - Storage temperature correct? A->B C Prepare Fresh Working Solution from a different, unopened aliquot B->C D Perform Experiment with Fresh vs. Suspect Solution C->D E Results Still Inconsistent? D->E F Assess Purity of Master Stock (See Purity Assessment Protocol) E->F Yes G Results Now Consistent E->G No I Purity Confirmed >95% F->I Yes J Purity Confirmed <95% F->J No H Discard Suspect Aliquot. Review and reinforce proper aliquoting and storage protocols. G->H K Troubleshoot other experimental parameters (e.g., reagents, cell lines, instrumentation). I->K L Discard entire master stock. Synthesize or purchase new compound. J->L

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Suspected Contamination or Degradation of Solid Compound
  • Symptoms: The solid RTI-55 appears discolored, clumpy, or "gummy."

  • Potential Cause: Absorption of moisture due to improper storage, leading to hydrolysis and changes in physical appearance. RTI-55 HCl is known to be very hygroscopic.[1]

  • Prevention is Key: Always store the solid compound in a desiccator at -20°C. Before opening, allow the container to warm to room temperature completely to prevent condensation from forming on the cold powder.

  • Purge with Inert Gas: Before re-sealing, purge the vial with an inert gas like argon or nitrogen to displace moist air.

  • If Degradation is Suspected: Do not use the compound. A new batch should be procured. Attempting to use a potentially degraded solid will lead to unreliable stock solutions and wasted resources.

Part 4: Experimental Protocols

Protocol 1: Purity Assessment of RTI-55 Stock Solution via HPLC

This protocol provides a general framework for assessing the purity of an RTI-55 stock solution. Method optimization will be required for your specific instrumentation.

Objective: To separate and quantify RTI-55 from its primary hydrolysis product (2β-carboxy-3β-(4-iodophenyl)tropane).

Materials:

  • RTI-55 stock solution (in DMSO or ethanol)

  • HPLC system with UV or Radiometric detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Reference standard of RTI-55 (if available)

Methodology:

  • Sample Preparation: Dilute a small amount of the RTI-55 stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to a suitable concentration for detection (e.g., 10-20 µg/mL).

  • Chromatographic Conditions (Example Gradient):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 230 nm (for non-radiolabeled) or radiometric detector (for radiolabeled).

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Re-equilibration at 10% B

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • RTI-55, being an ester, will be more hydrophobic and thus have a longer retention time than its more polar carboxylic acid hydrolysis product.

    • Calculate the purity of RTI-55 as:

      • % Purity = (Area of RTI-55 Peak / Total Area of All Peaks) * 100

Self-Validation:

  • A pure, undegraded sample should show a single major peak (>98%).

  • An aged or improperly stored sample may show a primary RTI-55 peak and a smaller, earlier-eluting peak corresponding to the hydrolysis product.

cluster_0 HPLC System cluster_1 Data Analysis Injector Injector (Diluted RTI-55 Sample) Column C18 Column Injector->Column Detector Detector (UV or Radiometric) Column->Detector Chromatogram Chromatogram Output Detector->Chromatogram Purity Calculate % Purity Chromatogram->Purity

Caption: High-level workflow for HPLC-based purity assessment.

References

  • RTI-55 - Wikipedia. Wikipedia. [Link]

  • RTI-55 - Grokipedia. Grokipedia. [Link]

  • WO2013003530A1 - Devices and methods for reducing radiolysis of radiolabeled compounds - Google Patents.
  • A hydrolysis procedure for the analysis of total cocaine residues in wastewater - National Institute of Standards and Technology. NIST. [Link]

  • Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food - ResearchGate. ResearchGate. [Link]

  • Prevention of radiolysis of monoclonal antibody during labeling - PubMed. PubMed. [Link]

  • Ester Hydrolysis - Proven DMSO Reactions - gChem. Gaylord Chemical. [Link]

  • [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed. PubMed. [Link]

  • Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate - IJSDR. IJSDR. [Link]

  • RADIOCHEMICAL STABILITY OF RADIOPHARMACEUTICAL PREPARATIONS - INIS-IAEA. IAEA. [Link]

  • Synthesis of a transition state analogue for the hydrolysis of cocaine: assistance to phosphonylation of a 3beta-hydroxytropane by a neighbouring amide group - PubMed. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Signal in [¹²⁵I]RTI-55 Autoradiography

From the desk of the Senior Application Scientist Welcome to the technical support center for [¹²⁵I]RTI-55 autoradiography. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for [¹²⁵I]RTI-55 autoradiography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a robust and quantifiable signal in their experiments. Here, we will delve into the common challenges that can lead to low signal intensity and provide a structured, cause-and-effect-based approach to troubleshooting. Our goal is to empower you with the knowledge to not only solve immediate issues but also to build self-validating and reproducible experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding [¹²⁵I]RTI-55 and its application in autoradiography.

1. What is [¹²⁵I]RTI-55 and what does it bind to?

[¹²⁵I]RTI-55, also known as iometopane, is a potent analog of cocaine and a high-affinity radioligand.[1] It is primarily used to label and quantify dopamine transporters (DAT) and serotonin transporters (SERT) in the brain.[2][3][4] Its high affinity allows for the visualization of these transporters in tissues, making it a valuable tool in neuroscience research, particularly for studying neurodegenerative disorders like Parkinson's disease.[5][6][7]

2. What are the expected binding affinities (Kd) for [¹²⁵I]RTI-55?

The dissociation constant (Kd) for [¹²⁵I]RTI-55 is in the low nanomolar to picomolar range, indicating very high binding affinity. The exact Kd can vary depending on the tissue and experimental conditions.

Target TransporterBrain RegionReported Kd (High-Affinity Site)Reference
Dopamine Transporter (DAT)Rat Striatum0.2 nM[8]
Dopamine Transporter (DAT)Adult Rat Brain0.26 nM[9]
Serotonin Transporter (SERT)Rat Cerebral Cortex0.2 nM[8]
Dopamine Transporter (DAT)Human Brain66 ± 35 pM[10]

3. How do I differentiate between DAT and SERT binding?

To selectively label DAT, co-incubation with a selective SERT blocker, such as clomipramine, is recommended.[3] This will prevent [¹²⁵I]RTI-55 from binding to serotonin transporters, allowing for the specific visualization and quantification of dopamine transporters.[3]

4. What is "non-specific binding" and how do I control for it?

Non-specific binding refers to the radioligand attaching to sites other than the intended target (DAT or SERT).[11] This can be due to interactions with other proteins, lipids, or even the experimental apparatus.[11] To determine non-specific binding, a parallel set of tissue sections is incubated with [¹²⁵I]RTI-55 in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for the same transporters, such as unlabeled RTI-55 or cocaine.[11] This "cold" ligand will occupy the specific binding sites, and any remaining signal will be considered non-specific.

Troubleshooting Guide: Low Signal Intensity

A weak or absent signal in your autoradiogram can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the problem. We will break down the experimental workflow into three key stages: Pre-Incubation, Incubation & Washing, and Signal Detection.

Experimental Workflow Overview

workflow cluster_pre Pre-Incubation cluster_inc Incubation & Washing cluster_post Signal Detection Tissue_Prep Tissue Preparation & Sectioning Incubation Incubation of Sections with [¹²⁵I]RTI-55 Tissue_Prep->Incubation Radioligand_Prep [¹²⁵I]RTI-55 Preparation Radioligand_Prep->Incubation Washing Washing to Remove Unbound Ligand Incubation->Washing Drying Drying of Sections Washing->Drying Exposure Exposure to Film or Phosphor Screen Drying->Exposure Development Film Development or Screen Scanning Exposure->Development

Caption: A simplified workflow for a typical [¹²⁵I]RTI-55 autoradiography experiment.

Part 1: Pre-Incubation Stage

Issues at this stage often relate to the integrity of your biological samples and the radioligand.

Question: Could my tissue be the problem?

Potential Cause Underlying Rationale Recommended Action & Validation
Poor Tissue Quality Improper harvesting, slow freezing, or freeze-thaw cycles can degrade transporter proteins, reducing the number of available binding sites.Action: Ensure rapid and proper tissue harvesting and freezing. Avoid repeated freeze-thaw cycles of the tissue block. Validation: Process a control tissue sample with a known high density of DAT (e.g., striatum from a healthy animal) in parallel with your experimental samples.
Incorrect Tissue Section Thickness Sections that are too thin may not contain enough target protein to generate a detectable signal.Action: Aim for a section thickness of 10-20 µm. Validation: Verify the cryostat settings and measure the thickness of a few test sections.

Question: Is my [¹²⁵I]RTI-55 solution compromised?

Potential Cause Underlying Rationale Recommended Action & Validation
Radioligand Degradation [¹²⁵I]RTI-55, like all radiochemicals, can degrade over time, leading to reduced binding affinity. Improper storage can accelerate this process.Action: Always check the expiration date of your radioligand. Store it according to the manufacturer's instructions, typically at -20°C or -80°C in a solvent that minimizes degradation.[12] Validation: If possible, perform a small-scale binding assay with a fresh lot of radioligand to compare with the suspect lot.
Incorrect Dilution/Concentration An error in calculating the dilution can result in a final concentration of [¹²⁵I]RTI-55 that is too low to saturate the target transporters.Action: Double-check all calculations for your working solution. Use calibrated pipettes for accurate measurements. Validation: After preparing your working solution, take a small aliquot and measure its radioactivity using a gamma counter or liquid scintillation counter to confirm the concentration.[13][14]
Part 2: Incubation & Washing Stage

This is a critical phase where binding kinetics and specificity are established.

Question: Are my incubation conditions optimal?

Potential Cause Underlying Rationale Recommended Action & Validation
Suboptimal Incubation Time Insufficient incubation time will not allow the binding to reach equilibrium, resulting in a weaker signal.Action: The incubation time should be sufficient to reach equilibrium. For high-affinity ligands like [¹²⁵I]RTI-55, this is typically 60-120 minutes at room temperature. Validation: Perform a time-course experiment (e.g., 30, 60, 90, 120, 180 minutes) to determine the optimal incubation time for your specific tissue and conditions.
Incorrect Incubation Temperature Temperature can affect binding kinetics. While many protocols use room temperature, deviations can alter the binding equilibrium.Action: Maintain a consistent and appropriate temperature throughout the incubation period. Validation: Use a calibrated thermometer to monitor the temperature of your incubation buffer.
Inappropriate Buffer Composition The pH and ionic strength of the incubation buffer can influence ligand-receptor interactions.Action: Use a standard binding buffer, such as phosphate-buffered saline (PBS) or Tris-HCl, at a physiological pH (typically 7.4). Ensure all components are of high purity. Validation: Prepare fresh buffer for each experiment and verify the pH before use.

Question: Am I washing away my specific signal?

Potential Cause Underlying Rationale Recommended Action & Validation
Excessive Washing Overly aggressive or prolonged washing can cause the dissociation of specifically bound [¹²⁵I]RTI-55, leading to a reduced signal.Action: Follow a validated washing protocol. Typically, this involves brief rinses in ice-cold buffer. Validation: Reduce the number or duration of the wash steps. You can also analyze the radioactivity in the wash buffer to see if you are losing a significant amount of bound ligand.
Incorrect Wash Buffer Temperature Washing in warm buffer can increase the rate of dissociation of the radioligand from the transporter.Action: Always use ice-cold wash buffer to minimize dissociation. Validation: Keep your wash buffer on ice and use pre-chilled containers.
Troubleshooting Decision Tree

troubleshooting Start Low or No Signal Check_Tissue Is Tissue Quality Assured? Start->Check_Tissue Check_Ligand Is Radioligand Viable? Check_Tissue->Check_Ligand Yes Improve_Tissue Optimize Tissue Handling & Sectioning Check_Tissue->Improve_Tissue No Check_Incubation Are Incubation Conditions Optimal? Check_Ligand->Check_Incubation Yes New_Ligand Use Fresh Radioligand & Verify Concentration Check_Ligand->New_Ligand No Check_Washing Is Washing Protocol Too Harsh? Check_Incubation->Check_Washing Yes Optimize_Incubation Adjust Incubation Time, Temp, or Buffer Check_Incubation->Optimize_Incubation No Check_Detection Is Signal Detection System Working? Check_Washing->Check_Detection Yes Adjust_Washing Reduce Wash Time/Steps, Use Ice-Cold Buffer Check_Washing->Adjust_Washing No Optimize_Detection Increase Exposure Time, Check Film/Screen Check_Detection->Optimize_Detection No Success Signal Restored Check_Detection->Success Yes Improve_Tissue->Start New_Ligand->Start Optimize_Incubation->Start Adjust_Washing->Start Optimize_Detection->Start

Caption: A decision tree to guide the troubleshooting process for low signal in [¹²⁵I]RTI-55 autoradiography.

Part 3: Signal Detection Stage

Even with perfect binding, issues with the detection method can lead to a poor final image.

Question: Is my signal detection method sensitive enough?

Potential Cause Underlying Rationale Recommended Action & Validation
Insufficient Exposure Time The amount of radioactive decay needs to be sufficient to create a latent image on the film or phosphor screen.[15]Action: Increase the exposure time. For ¹²⁵I, exposure can range from several days to a few weeks, depending on the amount of radioactivity in the tissue. Validation: Expose a set of slides for varying durations (e.g., 3, 7, and 14 days) to determine the optimal exposure time.
Incorrect Exposure Temperature For some isotopes and detection methods, exposure at low temperatures can enhance signal intensity by stabilizing the activated silver halide crystals in the film emulsion.[16]Action: For ¹²⁵I, exposure is typically done at room temperature. However, if using an intensifying screen, exposure at -70°C or -80°C is recommended.[16] Validation: Ensure your exposure cassettes are at the correct temperature and allow them to equilibrate to room temperature before opening to prevent condensation.[16]
Expired or Improperly Stored Film/Screen Autoradiography film and phosphor screens are sensitive to light and background radiation and have a limited shelf life.Action: Use fresh, unexpired film and screens. Store them in a light-tight, shielded container away from any sources of radiation. Validation: Develop a piece of unexposed film from the same batch to check for background fogging.
Film Developing Issues Incorrect developer temperature, time, or exhausted chemicals can lead to underdeveloped films.[17]Action: Follow the manufacturer's instructions for film development precisely. Use fresh developer and fixer solutions. Validation: Process a pre-flashed or test film to ensure the developer is working correctly.

Standardized Experimental Protocol

This protocol provides a baseline for a typical in vitro [¹²⁵I]RTI-55 autoradiography experiment. It should be optimized for your specific experimental needs.

1. Tissue Preparation:

  • Brain tissue is rapidly dissected and frozen in isopentane chilled with dry ice.

  • Tissue is sectioned at 14 µm using a cryostat at -20°C and thaw-mounted onto gelatin-coated slides.

  • Slides are stored at -80°C until use.

2. Pre-incubation:

  • Slides are brought to room temperature.

  • Sections are pre-incubated in buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) for 15 minutes to rehydrate the tissue and remove endogenous ligands.

3. Incubation:

  • Sections are incubated for 90 minutes at room temperature in the same buffer containing a specific concentration of [¹²⁵I]RTI-55 (e.g., 50 pM).

  • For determining non-specific binding, a parallel set of slides is incubated in the same solution with the addition of a high concentration of a competing ligand (e.g., 10 µM cocaine or 1 µM mazindol).

  • To specifically label DAT, a SERT blocker (e.g., 300 nM citalopram or clomipramine) can be added to the incubation buffer.[3]

4. Washing:

  • Slides are washed 2 x 10 minutes in ice-cold buffer to remove unbound radioligand.

  • A final quick rinse in ice-cold deionized water is performed to remove buffer salts.

5. Drying and Exposure:

  • Slides are dried under a stream of cool air.

  • Dried slides are apposed to autoradiography film or a phosphor imaging screen in a light-tight cassette.

  • Exposure time is typically 3-10 days at room temperature.

6. Signal Quantification:

  • Films are developed according to the manufacturer's instructions.

  • Phosphor screens are scanned using a phosphor imager.

  • The resulting images are analyzed using densitometry software, with calibration against radioactive standards.

By systematically working through this guide and understanding the rationale behind each step, you will be well-equipped to diagnose and resolve low signal issues in your [¹²⁵I]RTI-55 autoradiography experiments, leading to more reliable and impactful results.

References

  • Boja, J. W., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 39-46. [Link]

  • Thakur, M., et al. (2017). Autoradiography: Detection and Analysis of Radioactive Entities. EC Pharmacology and Toxicology, 4(5), 151-155. [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. [Link]

  • Aguilar, J. S., et al. (2007). Representative autoradiograms demonstrating [125I] RTI-55 binding to SERT of rats... ResearchGate. [Link]

  • Meyer, J. S., et al. (1995). Characterization and localization of [125I]RTI-55-labeled cocaine binding sites in fetal and adult rat brain. Brain Research, 674(2), 205-214. [Link]

  • Shibuya, N., et al. (1996). Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55. Neuroscience Research, 24(3), 263-270. [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. The Journal of Pharmacology and Experimental Therapeutics, 271(1), 167-176. [Link]

  • Sawicki, W., & Pawińska, M. (1970). Factors which affect efficiency of autoradiography with tritiated thymidine. Folia Histochemica et Cytochemica, 8(3), 273-276. [Link]

  • Bohnen, N. I., & Albin, R. L. (2011). Molecular Imaging of the Dopamine Transporter. Journal of Nuclear Medicine, 52(6), 838-841. [Link]

  • Kaasinen, V. (2022). Imaging Dopaminergic Neurotransmission in Neurodegenerative Disorders. Diagnostics, 12(6), 1369. [Link]

  • Sawicki, W. (1971). Factors which Affect Efficiency of Autoradiography with Tritiated Thymidine. Lippincott Williams & Wilkins. [Link]

  • ResearchGate. (n.d.). (PDF) Autoradiography: Detection and Analysis of Radioactive Entities. [Link]

  • Grokipedia. (n.d.). RTI-55. [Link]

  • Stanford University. (n.d.). Liquid Scintillation Counting. [Link]

  • Microscopia IWM. (2021). Tag: Factors for efficiency of autoradiography. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Pharmacology, 11(1), 44-51. [Link]

  • Wikipedia. (n.d.). RTI-55. [Link]

  • André, V. M., et al. (2010). Dopamine imbalance in Huntington's disease: a mechanism for the lack of behavioral flexibility. Frontiers in Neuroscience, 4, 114. [Link]

  • Conduct Science. (2019). What is Autoradiography?. [Link]

  • Taylor & Francis. (n.d.). Scintillation counting – Knowledge and References. [Link]

  • Grokipedia. (n.d.). RTI-274. [Link]

  • D'Amelio, M., et al. (2022). The Lack of Dopamine Transporter Is Associated With Conditional Associative Learning Impairments and Striatal Proteomic Changes. Frontiers in Molecular Neuroscience, 15, 838706. [Link]

  • NDT Products. (2024). Top Common Errors in Radiography Film Exposure and How to Avoid Them. [Link]

  • Mach, R. H., et al. (2011). Tactics for preclinical validation of receptor-binding radiotracers. Journal of visualized experiments : JoVE, (54), e2895. [Link]

  • Ahn, S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences of the United States of America, 120(15), e2216432120. [Link]

Sources

Optimization

Technical Support Center: Accounting for RTI-55 Binding to Serotonin Transporters

Welcome to the dedicated technical support guide for researchers utilizing RTI-55, a potent phenyltropane-based stimulant, in studies involving the serotonin transporter (SERT). This resource is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers utilizing RTI-55, a potent phenyltropane-based stimulant, in studies involving the serotonin transporter (SERT). This resource is designed to provide in-depth, practical guidance to navigate the complexities of RTI-55 binding assays, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is RTI-55 and why is its binding to the serotonin transporter (SERT) significant?

RTI-55, also known as (–)-2β-carbomethoxy-3β-(4-iodophenyl)tropane or iometopane, is a high-affinity ligand for monoamine transporters. Its interaction with the serotonin transporter (SERT) is of particular interest in neuropharmacology for several reasons. RTI-55 serves as a valuable radioligand in techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and quantify SERT density in the brain. Understanding its binding characteristics is crucial for studying the role of SERT in various neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.

Q2: What are the primary challenges when working with RTI-55 in SERT binding assays?

The primary challenge with RTI-55 is its high affinity for all three monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This lack of selectivity necessitates experimental designs that can effectively isolate and measure its binding to SERT specifically. Additionally, like many radioligands, issues with non-specific binding, lot-to-lot variability of reagents, and proper tissue preparation are critical factors that require careful control.

Q3: How can I differentiate RTI-55 binding to SERT from its binding to DAT and NET?

To isolate RTI-55 binding to SERT, you must employ a pharmacological blockade strategy. This involves using selective "blockers" or "masking agents" for DAT and NET that have high affinity and selectivity for their respective transporters but negligible affinity for SERT. By pre-incubating your samples with these blockers, you effectively occupy the DAT and NET sites, ensuring that the subsequent addition of radiolabeled RTI-55 primarily binds to the unoccupied SERT sites. Common choices for blockers include GBR 12909 for DAT and desipramine or nisoxetine for NET.

Q4: What is "non-specific binding" and how do I determine it in my RTI-55 assay?

Non-specific binding refers to the binding of a radioligand to components other than the target of interest, such as lipids, other proteins, or the filter apparatus. This binding is typically of low affinity and is not saturable. To determine non-specific binding, a parallel set of assay tubes is incubated with the radiolabeled RTI-55 in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for SERT (a "displacer"). This displacer, such as a high concentration of paroxetine or fluoxetine, will occupy nearly all the specific SERT binding sites, leaving only the non-specific binding of the radioligand to be measured.

Q5: What are the expected binding affinity (Ki) values for RTI-55 at the monoamine transporters?

The binding affinity of RTI-55 is high for all three transporters, but there are notable differences. The table below summarizes typical Ki values, which represent the concentration of the ligand required to occupy 50% of the receptors. Note that these values can vary slightly depending on the experimental conditions and tissue source.

TransporterTypical Ki (nM)
Dopamine Transporter (DAT)0.5 - 2.0
Norepinephrine Transporter (NET)0.8 - 3.0
Serotonin Transporter (SERT)1.0 - 5.0

This data represents a synthesis of commonly reported values in the scientific literature.

Troubleshooting Guide: RTI-55 Binding Assays

This section addresses common problems encountered during RTI-55 binding experiments, providing potential causes and actionable solutions.

Problem 1: High Non-Specific Binding (>30% of Total Binding)
  • Potential Cause 1: Inadequate Blocking of DAT and NET.

    • Explanation: If the concentrations of your DAT and NET blockers (e.g., GBR 12909 and desipramine) are insufficient, or if their potency is compromised, a significant portion of what appears to be non-specific binding may actually be RTI-55 binding to these other transporters.

    • Solution:

      • Verify the concentration and integrity of your blocker stock solutions.

      • Increase the concentration of the DAT and NET blockers. It is advisable to use concentrations that are at least 100-fold higher than their respective Ki values for DAT and NET to ensure complete saturation.

      • Consider using alternative blockers with high selectivity for DAT and NET to confirm your results.

  • Potential Cause 2: Issues with Assay Buffer or Wash Steps.

    • Explanation: The composition of your assay buffer, particularly its ionic strength and pH, can influence non-specific binding. Inefficient or overly harsh washing can either fail to remove unbound ligand or strip away specifically bound ligand.

    • Solution:

      • Ensure your assay buffer is at the correct pH (typically 7.4) and ionic strength.

      • Optimize your wash steps. Use ice-cold wash buffer to minimize dissociation of the ligand-receptor complex. The duration and number of washes should be sufficient to remove unbound ligand without significantly affecting specific binding.

  • Potential Cause 3: Radioligand Degradation.

    • Explanation: If the radiolabeled RTI-55 has degraded, the radiolabeled breakdown products may exhibit different binding characteristics, often leading to increased non-specific binding.

    • Solution:

      • Check the expiration date of your radioligand.

      • Store the radioligand according to the manufacturer's instructions, protecting it from light and temperature fluctuations.

      • If degradation is suspected, it may be necessary to purify the radioligand or purchase a new batch.

Problem 2: Low or No Specific Binding Signal
  • Potential Cause 1: Insufficient Transporter Expression.

    • Explanation: The tissue or cell preparation may not have a high enough density of SERT to produce a detectable signal.

    • Solution:

      • Use a brain region known for high SERT expression, such as the dorsal raphe nucleus or hypothalamus, as a positive control.

      • If using cell lines, confirm the expression level of SERT via other methods like Western blotting or qPCR.

      • Increase the amount of protein (tissue homogenate or cell membranes) in your assay, but be mindful that this can also increase non-specific binding.

  • Potential Cause 2: Incorrect Assay Conditions.

    • Explanation: Suboptimal incubation time, temperature, or buffer composition can prevent the binding reaction from reaching equilibrium.

    • Solution:

      • Perform a time-course experiment to determine the optimal incubation time for your specific tissue and conditions.

      • Verify that the incubation temperature is appropriate. While room temperature is common, some assays may require 37°C.

      • Ensure the buffer components are correct and at the proper concentrations.

  • Potential Cause 3: Inactive Ligand or Transporter.

    • Explanation: Improper storage or handling can lead to degradation of the radioligand or the transporter protein in your samples.

    • Solution:

      • Always use fresh, properly stored tissue or cell preparations.

      • Confirm the activity of your radioligand by testing it in a well-established positive control system.

Problem 3: Poor Reproducibility Between Replicates or Experiments
  • Potential Cause 1: Inconsistent Pipetting.

    • Explanation: Small volumes of high-concentration ligands are often used in these assays. Minor pipetting errors can lead to significant variability.

    • Solution:

      • Calibrate your pipettes regularly.

      • Use high-quality pipette tips and ensure a good seal.

      • For very small volumes, consider performing serial dilutions to work with larger, more manageable volumes.

  • Potential Cause 2: Variability in Tissue/Membrane Preparation.

    • Explanation: Inconsistent homogenization or centrifugation can lead to variations in the concentration of transporters in your membrane preparations.

    • Solution:

      • Standardize your tissue preparation protocol and adhere to it strictly for all samples.

      • Perform a protein concentration assay (e.g., Bradford or BCA) on each membrane preparation to ensure you are adding a consistent amount of protein to each assay tube.

  • Potential Cause 3: Temperature or Time Fluctuations.

    • Explanation: Inconsistent incubation times or temperature fluctuations in the water bath or incubator can affect binding kinetics and lead to variability.

    • Solution:

      • Use a calibrated and stable water bath or incubator.

      • Stagger the addition of reagents and the termination of the reaction to ensure that all tubes are incubated for the same amount of time.

Experimental Protocols & Workflows

Protocol: [125I]RTI-55 Saturation Binding Assay for SERT in Rodent Brain Tissue

This protocol outlines a standard procedure for determining the density of SERT (Bmax) and the affinity of RTI-55 for SERT (Kd) in a brain region with mixed monoamine transporter expression.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [125I]RTI-55. Prepare a series of dilutions in assay buffer to achieve final concentrations ranging from 0.01 to 5 nM.

  • DAT/NET Blockers: Prepare a stock solution of GBR 12909 (final concentration 300 nM) and Desipramine (final concentration 300 nM) in assay buffer.

  • Displacer for Non-Specific Binding: Prepare a stock solution of Paroxetine (final concentration 10 µM) in assay buffer.

2. Tissue Homogenate Preparation:

  • Dissect the brain region of interest (e.g., prefrontal cortex) on ice.

  • Homogenize the tissue in 20 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh, ice-cold assay buffer, and centrifuge again.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane suspension using a standard protein assay.

3. Assay Procedure:

  • Set up three sets of assay tubes: "Total Binding," "Non-Specific Binding (NSB)," and "SERT-Specific Binding."

  • To all tubes: Add 50 µL of the membrane homogenate (typically 50-150 µg of protein).

  • To "Total Binding" and "NSB" tubes: Add 50 µL of the DAT/NET blocker solution.

  • To "NSB" tubes: Add 50 µL of the Paroxetine displacer solution.

  • To all tubes: Add 50 µL of the appropriate [125I]RTI-55 dilution.

  • Bring the final volume of each tube to 250 µL with assay buffer.

  • Incubate the tubes for 60-90 minutes at room temperature.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution of 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (assay buffer).

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the specific binding (in fmol/mg protein) as a function of the [125I]RTI-55 concentration.

  • Analyze the resulting saturation curve using non-linear regression analysis (e.g., using GraphPad Prism) to determine the Kd and Bmax values.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in a typical RTI-55 radioligand binding assay.

RadioligandBindingWorkflow start_end start_end process process decision decision output output start Start: Prepare Reagents & Tissue Homogenate setup_tubes Set Up Assay Tubes (Total, NSB, Specific) start->setup_tubes add_blockers Add DAT/NET Blockers (GBR 12909 + Desipramine) setup_tubes->add_blockers To Total & NSB add_displacer Add SERT Displacer (e.g., Paroxetine) to NSB tubes add_blockers->add_displacer add_radioligand Add [125I]RTI-55 add_displacer->add_radioligand incubate Incubate (e.g., 90 min @ RT) add_radioligand->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Gamma Counting filter_wash->count analyze Data Analysis count->analyze results Determine Kd & Bmax analyze->results

Caption: Workflow for an RTI-55 radioligand binding assay.

Conceptual Diagram: Isolating SERT-Specific Binding

This diagram illustrates the pharmacological principle of using blockers to isolate the binding of RTI-55 to SERT.

IsolateSERT cluster_total Total Binding Condition cluster_specific SERT-Specific Binding Condition transporter transporter ligand ligand blocker blocker DAT1 DAT NET1 NET SERT1 SERT RTI1 RTI-55 RTI1->DAT1 RTI1->NET1 RTI1->SERT1 DAT2 DAT NET2 NET SERT2 SERT RTI2 RTI-55 RTI2->SERT2 Measures this DAT_Blocker DAT Blocker DAT_Blocker->DAT2 NET_Blocker NET Blocker NET_Blocker->NET2

Caption: Pharmacological masking isolates SERT binding.

References

  • Title: [3H]WIN 35,428 binding to the dopamine transporter: antagonist-ligand interactions and lack of allosteric regulation by G-proteins and ions. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

  • Title: Development of a high-affinity and selective radioligand for the serotonin transporter: [125I]IDAM. Source: Journal of Neurochemistry URL: [Link]

  • Title: In vitro and in vivo evaluation of the monoamine transporter ligand [123I]ZIENT. Source: European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]

Troubleshooting

Technical Support Center: Optimizing [123I]RTI-55 SPECT Imaging

Welcome to the technical support center for [123I]RTI-55 SPECT imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [123I]RTI-55 SPECT imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the signal-to-noise ratio (SNR) in your experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and authoritative literature to ensure the scientific integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is [123I]RTI-55 and why is the signal-to-noise ratio critical for my research?

[123I]RTI-55, also known as 2β-carbomethoxy-3β-(4-iodophenyl)tropane, is a radiolabeled cocaine analog used in Single Photon Emission Computed Tomography (SPECT) to visualize monoamine transporters. It exhibits high affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT)[1][2][3]. A high signal-to-noise ratio (SNR) is paramount in [123I]RTI-55 SPECT studies as it allows for the clear delineation of specific binding in transporter-rich regions (the "signal") from the background activity and statistical fluctuations in counts (the "noise"). A poor SNR can lead to inaccurate quantification of transporter density, misinterpretation of results, and a reduced ability to detect subtle pathological changes.

Q2: My images have a "grainy" or "noisy" appearance. What are the primary factors contributing to low SNR in [123I]RTI-55 SPECT?

Low SNR in SPECT imaging can be attributed to a combination of factors, broadly categorized as follows:

  • Physical Factors:

    • Low Photon Count: Insufficient number of detected gamma photons due to low injected dose, short acquisition time, or rapid radiotracer decay.

    • Scatter and Septal Penetration: Photons from [123I] that have been scattered within the subject or high-energy photons that penetrate the collimator septa can be misregistered, adding to the noise.

    • Attenuation: The absorption of photons within the subject's tissues reduces the number of photons reaching the detector.

  • Physiological Factors:

    • Low Transporter Density: In certain disease states or patient populations, the target transporter density may be low, resulting in a weaker signal.

    • High Non-Specific Binding: [123I]RTI-55 is not entirely specific and can bind to other sites, contributing to background noise[1].

    • Patient Motion: Movement during the scan can blur the image and reduce the signal in specific regions of interest.

  • Technical Factors:

    • Suboptimal Acquisition Parameters: Incorrect choice of collimator, energy window settings, or acquisition time.

    • Inappropriate Reconstruction Algorithm: The choice of reconstruction algorithm and its parameters (e.g., number of iterations and subsets) significantly impacts image noise.

    • Inadequate Data Corrections: Insufficient correction for scatter, attenuation, and resolution degradation.

Q3: I suspect interference from a patient's medication. Which drugs are known to affect [123I]RTI-55 binding?

Several medications can interfere with [123I]RTI-55 binding to DAT and SERT, potentially leading to a reduced signal. It is crucial to obtain a thorough medication history from your subjects. Key drug classes of concern include:

  • Dopamine Reuptake Inhibitors: Cocaine, methylphenidate, and other stimulants directly compete with [123I]RTI-55 for binding to DAT.

  • Serotonin Reuptake Inhibitors (SSRIs): Drugs like paroxetine can inhibit the binding of [123I]RTI-55 to SERT[1][3].

  • Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs): These have been shown to potentially impact the semi-quantitative analysis of dopamine transporter SPECT scans[4][5].

  • Opioids: Tramadol has been reported to potentially influence the semi-quantitative analysis of dopamine transporter imaging[4][5].

  • Other Psychoactive Medications: A comprehensive review of all psychoactive drugs is recommended as many can have effects on the monoaminergic systems.

A washout period for these medications is highly recommended before a [123I]RTI-55 SPECT scan, with the duration depending on the specific drug's half-life. Always consult with a qualified physician regarding medication management for your study subjects.

Troubleshooting Guides

Problem 1: Low Signal in Striatal Regions

The striatum (caudate and putamen) is rich in dopamine transporters and should exhibit a high signal. If you are observing unexpectedly low striatal uptake, consider the following troubleshooting steps.

  • Verify Radiopharmaceutical Quality:

    • Cause: Poor radiochemical purity or low specific activity of the [123I]RTI-55 can lead to reduced binding.

    • Action: Always check the quality control documentation for each batch of the radiotracer. Ensure it meets the required specifications for radiochemical purity and specific activity.

  • Review Patient Preparation and Medication:

    • Cause: As detailed in the FAQs, numerous medications can inhibit [123I]RTI-55 binding.

    • Action: Re-verify the patient's medication history and ensure an adequate washout period was observed.

  • Optimize Acquisition Timing:

    • Cause: The timing of the scan after injection is crucial to maximize the specific-to-nonspecific binding ratio.

    • Action: Review your imaging protocol. For dopamine transporter imaging, scans are typically performed several hours post-injection to allow for clearance of the tracer from non-target areas.

  • Assess for Pathological Conditions:

    • Cause: Neurodegenerative diseases such as Parkinson's disease are characterized by a loss of dopamine transporters, leading to a reduced signal in the striatum[6].

    • Action: Correlate your imaging findings with the clinical history and neurological assessment of the subject. A reduced striatal signal may be a valid finding.

  • Evaluate Data Processing and Analysis:

    • Cause: Inaccurate definition of the region of interest (ROI) or inappropriate background subtraction can artificially lower the measured striatal signal.

    • Action: Ensure that the ROIs for the striatum and the background region (e.g., cerebellum or occipital cortex) are drawn accurately and consistently across subjects.

Problem 2: High Image Noise and Poor Contrast

High noise levels can obscure the true signal and make it difficult to distinguish anatomical structures. The following workflow will guide you through optimizing your imaging parameters to improve image quality.

Caption: Workflow for troubleshooting high image noise.

1. Collimator Selection:

  • Expertise & Experience: For brain SPECT with 123I, high-resolution collimators are generally preferred to better delineate small structures like the caudate and putamen. While low-energy high-resolution (LEHR) collimators can be used, they may be more susceptible to septal penetration from the higher energy photons of 123I. A long-bore or a special LEHR (SLEHR) collimator can provide improved resolution and contrast[7][8].

  • Trustworthiness: Be aware that higher resolution often comes at the cost of lower sensitivity (fewer counts). The optimal choice depends on the specific research question. For tasks requiring fine anatomical detail, the trade-off for higher resolution is often justified[7].

2. Energy Window Settings:

  • Expertise & Experience: Iodine-123 has a primary photopeak at 159 keV, but also higher energy emissions that contribute to scatter[9]. A standard 20% energy window centered at 159 keV is a common starting point.

  • Trustworthiness: To improve quantitative accuracy, it is highly recommended to implement a scatter correction method. The triple-energy window (TEW) or dual-energy window (DEW) techniques are effective for this purpose[10][11][12]. The TEW method generally performs better, especially in the presence of higher background activity[10].

ParameterRecommended SettingRationale
Primary Energy Window 159 keV ± 10%Captures the main photopeak of 123I.
Lower Scatter Window (TEW) e.g., 137 keV ± 1.82%Samples the scatter immediately below the photopeak.[10]
Upper Scatter Window (TEW) e.g., 179.9 keV ± 1.39%Samples the scatter immediately above the photopeak.[10]

3. Reconstruction Algorithm:

  • Expertise & Experience: Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are generally superior to filtered back-projection (FBP) for SPECT as they can more accurately model the physical processes of photon emission and detection, leading to improved SNR[13][14][15][16].

  • Trustworthiness: The number of iterations and subsets in OSEM reconstruction affects the final image quality. A higher number of iterations can improve resolution but also increases noise. It is essential to find an optimal balance for your specific system and protocol.

4. Post-Reconstruction Filtering:

  • Expertise & Experience: Applying a low-pass filter (e.g., a Butterworth or Gaussian filter) after reconstruction can reduce image noise.

  • Trustworthiness: Be cautious with filtering, as excessive smoothing can blur the image and reduce spatial resolution, potentially affecting the accuracy of quantitative measurements. The choice of filter and its parameters should be carefully evaluated.

Quantitative Analysis Guide

Q4: How do I accurately quantify [123I]RTI-55 binding in my SPECT images?

The most common method for quantifying dopamine transporter availability is the calculation of the Specific Binding Ratio (SBR). This ratio compares the specific binding in a target region (e.g., the striatum) to the non-specific binding in a reference region with a negligible density of the target transporter (e.g., the occipital cortex or cerebellum).

  • Image Co-registration: If a subject has a corresponding MRI scan, co-register the SPECT image to the MRI to improve anatomical accuracy for ROI definition.

  • Region of Interest (ROI) Definition:

    • Target ROI: Draw ROIs on the striatum (caudate and putamen) on the appropriate slices. This can be done manually or using an automated anatomical template.

    • Reference ROI: Draw an ROI on a reference region, such as the occipital cortex or the cerebellum.

  • Calculate Mean Counts: Determine the mean pixel count value within each ROI.

  • Calculate SBR: Use the following formula:

    SBR = (Mean counts in Target ROI - Mean counts in Reference ROI) / Mean counts in Reference ROI

SBR_Factors cluster_biological Biological Factors cluster_technical Technical Factors Disease Disease State (e.g., Parkinson's) SBR Specific Binding Ratio (SBR) Disease->SBR Decreases Age Normal Aging Age->SBR Slightly Decreases Medication Medication Interference Medication->SBR Can Decrease Acquisition Acquisition Parameters Acquisition->SBR Affects Accuracy Reconstruction Reconstruction & Corrections Reconstruction->SBR Affects Accuracy & Precision ROI ROI Definition ROI->SBR Affects Accuracy

Caption: Factors influencing the Specific Binding Ratio.

References

  • Scheffel, U., et al. (1993). [123/125I]RTI-55, an in vivo label for the serotonin transporter. Synapse, 14(4), 345-352. [Link]

  • Mueller, S. P., et al. (1998). Collimator selection for SPECT brain imaging: the advantage of high resolution. Journal of Nuclear Medicine, 39(3), 413-417. [Link]

  • Boja, J. W., et al. (1992). Studies of the biogenic amine transporters. VII. Characterization of a novel cocaine binding site identified with [I-125]RTI-55 in membranes prepared from human, monkey and guinea pig caudate. The Journal of pharmacology and experimental therapeutics, 262(1), 129-37. [Link]

  • Wang, H., et al. (2007). Optimized acquisition and processing protocols for I-123 cardiac SPECT imaging. Journal of Nuclear Cardiology, 14(4), 517-526. [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. The Journal of pharmacology and experimental therapeutics, 262(1), 129-37. [Link]

  • Schipper, S., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Science Advances, 9(5), eade7113. [Link]

  • Michael, K., et al. (2024). The Impact of Dual and Triple Energy Window Scatter Correction on I-123 Postsurgical Thyroid SPECT/CT Imaging Using a Phantom with Small Sizes of Thyroid Remnants. Diagnostics, 14(2), 195. [Link]

  • Rausch, I., et al. (2021). Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT. EJNMMI Physics, 8(1), 54. [Link]

  • Boja, J. W., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 27-36. [Link]

  • Berger, F., et al. (1995). Characterization of [125I]RTI-55 binding to dog caudate dopamine transporter. European journal of pharmacology, 289(2), 271-6. [Link]

  • Shaya, E. K., et al. (1992). In vivo imaging of dopamine reuptake sites in the primate brain using single photon emission computed tomography (SPECT) and iodine-123 labeled RTI-55. Synapse, 10(2), 169-72. [Link]

  • Gustafsson, J., et al. (2012). Evaluation of image reconstruction methods for (123)I-MIBG-SPECT: a rank-order study. Acta radiologica, 53(7), 812-8. [Link]

  • van der Weijden, B., et al. (2011). Energy spectra of an iodine-123 point source measured by the SPECT-scanner. ResearchGate. [Link]

  • Darcourt, J., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. [Link]

  • Geb-Boden, C., et al. (2024). Effects of medication on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice. European Journal of Nuclear Medicine and Molecular Imaging, 51(2), 527-536. [Link]

  • Hutton, B. F., et al. (2011). Review and current status of SPECT scatter correction. Physics in Medicine & Biology, 56(14), R85-R112. [Link]

  • Gustafsson, J., et al. (2012). Evaluation of image reconstruction methods for 123I-MIBG-SPECT: A rank-order study. Acta Radiologica, 53(7), 812-818. [Link]

  • Kaasinen, V., et al. (2019). Individual parkinsonian motor signs and striatal dopamine transporter deficiency: a study with [I-123]FP-CIT SPECT. Journal of neurology, neurosurgery, and psychiatry, 90(6), 677-683. [Link]

  • Journal of Nuclear Medicine. (2024). Image quality of iodine-123 brain SPECT with multi-focal collimator: comparison with conventional SPECT using several parallel-hole collimators. Journal of Nuclear Medicine. [Link]

  • Rausch, I., et al. (2021). Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT. EJNMMI physics, 8(1), 54. [Link]

  • Hudson, F. R., Glass, H. I., & Waters, S. L. (1976). THE ASSAY OF IODINE-123. Journal of Nuclear Medicine, 17(3), 220. [Link]

  • Ito, D., et al. (2023). Specific Binding Ratio Estimation of [123I]-FP-CIT SPECT Using Frontal Projection Image and Machine Learning. Applied Sciences, 13(10), 6127. [Link]

  • Hutton, B. F., et al. (2011). Review and current status of SPECT scatter correction. ResearchGate. [Link]

  • Nakajima, K., et al. (2001). Collimator choice in cardiac SPECT with I-123-labeled tracers. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 42(5), 809–815. [Link]

  • Gustafsson, J., et al. (2012). Evaluation of image reconstruction methods for 123I-MIBG-SPECT: a rank-order study. Lucris. [Link]

  • Papathanasiou, N. D., et al. (2024). I123‐FP‐CIT (DaTSCAN) SPECT beyond the Most Common Causes of Parkinsonism: A Systematic Review. Movement Disorders Clinical Practice. [Link]

  • Šámal, M. (2004). SPECT reconstruction. IAEA. [Link]

  • Booij, J., et al. (1997). Striatal dopamine transporter binding assessed by [I-123]IPT and single photon emission computed tomography in patients with early Parkinson's disease: implications for a preclinical diagnosis. Archives of neurology, 54(3), 294-9. [Link]

  • Beekman, F. J., & van der Have, F. (2015). Review of SPECT collimator selection, optimization, and fabrication for clinical and preclinical imaging. Indico Global. [Link]

  • Nakajima, K., et al. (2005). Scatter and cross-talk correction for one-day acquisition of 123I-BMIPP and 99mtc-tetrofosmin myocardial SPECT. Annals of nuclear medicine, 19(5), 361-8. [Link]

  • Marin, I., et al. (2015). Model-based correction for scatter and tailing effects in simultaneous 99mTc and 123I imaging for a CdZnTe cardiac SPECT camera. Physics in medicine and biology, 60(8), 3045-63. [Link]

  • Li, J., et al. (2024). A review of state-of-the-art resolution improvement techniques in SPECT imaging. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Lo, Y., et al. (2023). Decline in striatal binding ratio associated with accelerated decline in performance on symbol digit modality but not MoCA in Parkinson's Disease Psychosis. NIH. [Link]

  • Gaillard, F., et al. (2024). Iodine-123. Radiopaedia.org. [Link]

  • Serón, M. A., et al. (1998). Assessment and comparison of three scatter correction techniques in single photon emission computed tomography. Physics in medicine and biology, 43(9), 2717-31. [Link]

  • Nicoya Lifesciences. (n.d.). What Binding Kinetics Can Tell You That Affinity Can't. Nicoya Lifesciences. [Link]

  • Flower, M. A., et al. (1995). Downscatter correction and choice of collimator in I-123 imaging. ResearchGate. [Link]

  • Geb-Boden, C., et al. (2024). Effects of medication on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice. ResearchGate. [Link]

  • Nakajima, T., et al. (2023). [Three-dimensional Quantitative Evaluation Method in 123I-MIBG Myocardial SPECT-CT]. Nihon Hoshasen Gijutsu Gakkai zasshi, 79(1), 58-66. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Radiolabeled RTI-55

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the synthesis of radiolabeled RTI-55 (also known as β-CIT or iometopane). This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the synthesis of radiolabeled RTI-55 (also known as β-CIT or iometopane). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the radiolabeling of this potent dopamine and serotonin transporter ligand.

The synthesis of radiolabeled RTI-55, whether for preclinical research with isotopes like Iodine-125 or for clinical imaging applications using Iodine-123, Carbon-11, or Fluorine-18, presents a unique set of challenges. This document aims to equip you with the knowledge to navigate these complexities, optimize your synthetic protocols, and ensure the consistent production of high-quality radiotracers.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of radiolabeled RTI-55, providing potential causes and actionable solutions.

Low Radiochemical Yield (RCY)

Q: My radiochemical yield for [¹²³I]RTI-55 is consistently low. What are the likely causes and how can I improve it?

A: Low RCY in the radioiodination of the RTI-55 precursor is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Precursor Quality and Integrity:

    • Cause: The most common precursors for radioiodination are organotin (e.g., tributylstannyl) or boronic ester derivatives of RTI-55. These precursors can be sensitive to degradation, especially the stannylated compounds which can undergo protodestannylation upon exposure to moisture or acid.

    • Solution:

      • Verify Precursor Purity: Before use, confirm the purity of your precursor via NMR and LC-MS.

      • Proper Storage: Store precursors under inert gas (argon or nitrogen) at low temperatures (-20°C or below) and protected from light.

      • Fresh is Best: Use freshly prepared or recently purchased precursor for critical syntheses.

  • Oxidizing Agent Activity:

    • Cause: The oxidation of radioiodide (I⁻) to an electrophilic iodine species (I⁺) is critical. The activity of your oxidizing agent (e.g., Chloramine-T, Iodogen®, peracetic acid) can diminish over time.

    • Solution:

      • Use Fresh Oxidant: Prepare fresh solutions of Chloramine-T or use a fresh Iodogen®-coated reaction vessel for each synthesis.

      • Optimize Oxidant Amount: Titrate the amount of oxidizing agent. Too little will result in incomplete oxidation of the iodide, while too much can lead to the formation of undesired side products and degradation of the precursor or product.[1]

  • Reaction Conditions:

    • Cause: Suboptimal pH, temperature, or reaction time can significantly impact the efficiency of the radioiodination.

    • Solution:

      • pH Control: The optimal pH for most electrophilic radioiodinations is mildly acidic to neutral (pH 5-7). Ensure your reaction buffer is correctly prepared and the final reaction pH is within the optimal range.

      • Temperature Optimization: While many radioiodinations proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields, but be cautious of potential degradation at higher temperatures.[2]

      • Reaction Time: Monitor the reaction progress using radio-TLC or radio-HPLC to determine the optimal reaction time. Quench the reaction once the maximum incorporation of the radionuclide is achieved to prevent the formation of byproducts.

  • Solvent Effects:

    • Cause: The solubility of the precursor can be a limiting factor.

    • Solution: Using a co-solvent like DMSO can improve the solubility of water-insoluble precursors and enhance the radioiodination efficiency.[3]

Q: I am struggling with low yields in my [¹¹C]CH₃-RTI-55 synthesis. What should I investigate?

A: The N-methylation of the desmethyl-RTI-55 precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate is generally efficient, but low yields can occur. Here are the key areas to troubleshoot:

  • [¹¹C]Methylating Agent Trapping and Release:

    • Cause: Inefficient trapping of the [¹¹C]methylating agent in the reaction vessel or incomplete release from the trapping material can be a major source of yield loss.

    • Solution:

      • Optimize Trapping Temperature: Ensure the reaction vessel is sufficiently cooled during the trapping of [¹¹C]CH₃I.

      • Efficient Release: After trapping, heat the reaction vessel rapidly to ensure the complete release of the methylating agent into the reaction mixture.

  • Basicity of the Reaction Mixture:

    • Cause: The deprotonation of the secondary amine on the precursor is essential for the nucleophilic attack on the [¹¹C]methyl group. Insufficient or excessive basicity can be problematic.

    • Solution:

      • Choice of Base: Use a suitable base such as NaOH or a non-nucleophilic organic base like proton-sponge.

      • Optimize Base Concentration: An excess of base is often used, but too high a concentration can lead to side reactions. Pre-optimizing the reaction with a small amount of non-radioactive methyl iodide can be beneficial.[4]

  • Precursor Concentration:

    • Cause: The concentration of the precursor is a critical parameter.

    • Solution: Optimize the precursor concentration. A typical starting point is in the range of 0.5-1.0 mg in a small volume of solvent (e.g., DMF, DMSO).[5]

  • Reaction Temperature and Time:

    • Cause: As with any chemical reaction, temperature and time are crucial.

    • Solution:

      • Temperature: [¹¹C]methylations are often performed at elevated temperatures (e.g., 80-120°C). Optimize the temperature for your specific setup.

      • Time: Due to the short half-life of Carbon-11 (20.4 minutes), the reaction time should be kept as short as possible while ensuring maximum incorporation. Typically, 3-5 minutes is sufficient.

Poor Radiochemical Purity (RCP)

Q: My final [¹²³I]RTI-55 product shows multiple radioactive peaks on the radio-HPLC. What are these impurities and how can I get rid of them?

A: The presence of multiple radioactive peaks indicates the formation of radiolabeled byproducts. Here’s how to address this:

  • Identification of Impurities:

    • Unreacted Radioiodide: A very early eluting peak on a reverse-phase HPLC is often unreacted [¹²³I]iodide.

    • Oxidized Species: Harsh oxidizing conditions can lead to the formation of oxidized byproducts of RTI-55.[1]

    • Isomeric Impurities: Depending on the precursor and reaction conditions, you might form regioisomers if the precursor allows for iodination at multiple sites.

    • Destannylated/Deborylated Byproducts: If using an organotin or boronic ester precursor, incomplete iodination can lead to the presence of the unlabeled precursor which may co-elute or be difficult to separate from the product.

  • Troubleshooting and Prevention:

    • Milder Oxidizing Conditions: Consider using a milder oxidizing agent or a solid-phase oxidant like Iodogen® to minimize the formation of oxidized byproducts.

    • Precursor Design: Use a precursor that directs the radioiodination to a single, specific position to avoid isomeric impurities.

    • Reaction Quenching: Quench the reaction promptly with a reducing agent like sodium bisulfite to consume any excess oxidizing agent and prevent further side reactions.

    • Optimized Purification:

      • HPLC Method Development: Develop a robust HPLC purification method with sufficient resolution to separate the desired product from all radioactive and non-radioactive impurities. Pay attention to the mobile phase composition, gradient, and column chemistry.

      • Solid-Phase Extraction (SPE): For initial cleanup, an SPE cartridge can be used to remove unreacted iodide and some polar impurities before HPLC purification.

Q: I am observing a significant amount of unreacted [¹⁸F]fluoride in my [¹⁸F]RTI-55 synthesis. How can I improve the fluorination efficiency?

A: The nucleophilic aromatic substitution to introduce [¹⁸F]fluoride into an electron-rich aromatic ring like the one in RTI-55 is inherently challenging.[6]

  • Activation of the Aromatic Ring:

    • Cause: The phenyl ring of RTI-55 is not sufficiently activated for direct nucleophilic aromatic substitution.

    • Solution: Use a precursor with a suitable leaving group (e.g., nitro, trimethylammonium) at the desired position to facilitate the SₙAr reaction. Alternatively, modern methods involving transition metal catalysis (e.g., copper-mediated radiofluorination) can be employed for non-activated aromatic rings.[7]

  • [¹⁸F]Fluoride Reactivity:

    • Cause: The reactivity of [¹⁸F]fluoride is highly dependent on its solvation state. Water can strongly solvate the fluoride ion, reducing its nucleophilicity.

    • Solution:

      • Azeotropic Drying: Ensure the [¹⁸F]fluoride is thoroughly dried azeotropically with acetonitrile and a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a base (e.g., K₂CO₃).

      • Anhydrous Conditions: Use anhydrous solvents and reagents for the fluorination reaction.

  • Reaction Temperature:

    • Cause: High activation energy is often required for nucleophilic aromatic fluorination.

    • Solution: The reaction typically requires high temperatures (120-180°C). Ensure your synthesis module can achieve and maintain the optimal reaction temperature.[8]

Low Specific Activity (SA)

Q: My final product has a low specific activity, which is affecting my in vivo studies. What are the sources of carrier and how can I minimize them?

A: Low specific activity is caused by the presence of the non-radioactive (carrier) version of your compound.

  • Sources of Carrier:

    • "No-Carrier-Added" vs. "Carrier-Added": While cyclotron-produced radionuclides like ¹¹C and ¹⁸F are typically "no-carrier-added" (NCA), there can still be trace amounts of carrier from the target material or production process. ¹²³I can be produced with varying levels of carrier depending on the production route.

    • Contamination from Reagents and Glassware: Non-radioactive iodine or other contaminants in your reagents or on your glassware can compete with the radioisotope in the labeling reaction.

    • Precursor as a Source of Carrier: The precursor itself can sometimes be a source of the final product if it is unstable and degrades to the non-radiolabeled compound.

  • Strategies to Maximize Specific Activity:

    • High-Purity Radionuclide: Start with a radionuclide of the highest possible specific activity.

    • Cleanliness: Use meticulously clean glassware and high-purity reagents.

    • Minimize Precursor Amount: Use the minimum amount of precursor necessary for an efficient reaction. This reduces the potential for carrier contribution from the precursor.

    • Efficient Purification: A good HPLC purification is essential to separate the radiolabeled product from the unlabeled precursor. A larger separation between the peaks will allow for a cleaner collection of the radioactive peak without co-eluting unlabeled material.

II. Frequently Asked Questions (FAQs)

Q1: Which precursor is best for the radioiodination of RTI-55?

A1: Both tributylstannyl and boronic ester precursors are commonly used.

  • Tributylstannyl precursors often give high radiochemical yields but can be toxic, and the removal of tin byproducts can be challenging.

  • Boronic ester precursors are generally less toxic and the byproducts are often easier to remove. However, the radioiodination yields can sometimes be lower than with stannylated precursors. The choice often depends on the specific resources and expertise available in your lab.[1]

Q2: How do I choose the right HPLC column for purifying radiolabeled RTI-55?

A2: A reverse-phase C18 column is the most common choice for purifying radiolabeled RTI-55. The key is to achieve good separation between the product, the precursor, and any byproducts. A semi-preparative column (e.g., 10 mm internal diameter) is typically used to handle the required mass of the precursor. Method development will involve optimizing the mobile phase (e.g., acetonitrile/water or methanol/water with a buffer or acid modifier like TFA) and the gradient to achieve the best resolution in the shortest time.

Q3: What are the essential quality control (QC) tests for a batch of radiolabeled RTI-55 intended for clinical use?

A3: For clinical use, a comprehensive set of QC tests must be performed to ensure the safety and efficacy of the radiopharmaceutical. These include:

  • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

  • pH: The pH should be within a physiologically acceptable range (typically 5.0-7.5).

  • Radionuclidic Identity and Purity: Confirmation of the identity of the radionuclide and the absence of other radioisotopes, usually performed with a gamma spectrometer.[9]

  • Radiochemical Purity: This is a critical test to determine the percentage of the radioactivity in the desired chemical form. It is typically measured by radio-HPLC. The acceptance criterion is usually >95%.

  • Specific Activity: The amount of radioactivity per unit mass of the compound.

  • Sterility: The product must be sterile. This is usually achieved by passing the final product through a 0.22 µm sterile filter.

  • Bacterial Endotoxins (Pyrogens): The product must be tested for and be within the acceptable limits for bacterial endotoxins.

Q4: Can I automate the synthesis of radiolabeled RTI-55?

A4: Yes, the synthesis of radiolabeled RTI-55 can and should be automated, especially for short-lived isotopes like ¹¹C and ¹⁸F. Commercially available automated synthesis modules can be programmed to perform the entire synthesis, including the labeling reaction, purification, and formulation. Automation offers several advantages:

  • Radiation Safety: It minimizes the radiation dose to the radiochemist.

  • Reproducibility: It ensures that the synthesis is performed consistently, leading to more reliable results.

  • Efficiency: It can reduce the overall synthesis time, which is crucial for short-lived isotopes.[10][11]

Q5: My radiolabeled RTI-55 appears to be degrading after formulation. What could be the cause?

A5: Radiolytic decomposition is a common issue with radiopharmaceuticals, where the radiation emitted by the radionuclide causes the compound to break down.

  • Minimize Radioconcentration: After purification, dilute the product to a suitable volume to reduce the radioconcentration.

  • Add Stabilizers: The addition of a radical scavenger, such as ethanol or ascorbic acid, to the final formulation can help to quench the reactive species that cause radiolysis.

  • Storage Conditions: Store the final product at the recommended temperature (often refrigerated or frozen) and protected from light.

III. Experimental Workflows and Data

Illustrative Radiosynthesis Workflow for [¹²³I]RTI-55

Radiosynthesis_Workflow cluster_0 Step 1: Radioiodination cluster_1 Step 2: Purification cluster_2 Step 3: Formulation & QC Precursor Tributylstannyl-RTI-55 in Ethanol Reaction Mix and React (Room Temp, 5 min) Precursor->Reaction Radioiodide [¹²³I]NaI in NaOH Radioiodide->Reaction Oxidant Peracetic Acid Oxidant->Reaction Quench Quench with Sodium Bisulfite Reaction->Quench SPE C18 SPE Cartridge (Trap and Wash) Quench->SPE Load Crude Mixture Elution Elute with Ethanol SPE->Elution HPLC Semi-Prep HPLC (C18 Column) Elution->HPLC Collection Collect Product Peak HPLC->Collection Solvent_Removal Evaporate Ethanol Collection->Solvent_Removal Formulation Reconstitute in Saline + Stabilizer Solvent_Removal->Formulation Sterilization 0.22 µm Sterile Filter Formulation->Sterilization QC Quality Control Tests (HPLC, pH, etc.) Sterilization->QC

Caption: A typical workflow for the synthesis, purification, and formulation of [¹²³I]RTI-55.

Typical Reaction Conditions for Radiolabeling RTI-55 Precursors
Parameter[¹²³I]Iodination (Stannyl Precursor)[¹¹C]Methylation (Desmethyl Precursor)[¹⁸F]Fluorination (Nitro Precursor)
Precursor Amount 0.1 - 0.5 mg0.5 - 1.0 mg1.0 - 2.0 mg
Solvent EthanolDMF or DMSODMSO
Temperature Room Temperature80 - 120 °C150 - 180 °C
Reaction Time 5 - 10 minutes3 - 5 minutes10 - 15 minutes
Typical RCY 70 - 90%50 - 80% (decay corrected)10 - 30% (decay corrected)
Purification SPE followed by HPLCSPE or HPLCHPLC

Note: These are typical starting conditions and should be optimized for your specific experimental setup.

IV. References

  • Kuhar, M. J., et al. (1993). [123/125I]RTI-55, an in vivo label for the serotonin transporter. Synapse, 13(4), 298-307.

  • Zlatopolskiy, B. D., & Zischler, J. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(15), 4991.

  • Pike, V. W. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 16935–17049.

  • Liv Hospital. (n.d.). Less Glow on a PET Scan Means Explained. Retrieved from [Link]

  • Wang, M., et al. (2014). Automated radiosynthesis of [11C]morphine for clinical investigation. Journal of Labelled Compounds and Radiopharmaceuticals, 57(11), 657-661.

  • Kniess, T., et al. (2020). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Molecules, 25(13), 2969.

  • Al-Qahtani, M. H. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38435–38446.

  • Meyer, J. S., et al. (1995). Characterization and localization of [125I]RTI-55-labeled cocaine binding sites in fetal and adult rat brain. Developmental Brain Research, 88(2), 170-179.

  • Chakraborty, S., et al. (2023). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian Journal of Nuclear Medicine, 38(2), 99–106.

  • Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3439–3451.

  • Kumar, P., et al. (2022). Significance of Cartridges and Resins used in a Purification Column during 18F-fluorodeoxyglucose Synthesis. Indian Journal of Nuclear Medicine, 37(4), 358–362.

  • PocketHealth. (2023). How to Read PET Scan Results: FDG Uptake, SUV and More. Retrieved from [Link]

  • Wilson, A. A., et al. (2018). Optimization and Improved automated loop radiosynthesis of PET radiopharmaceutical [11C]MeNER for norepinephrine transporters imaging. Journal of Nuclear Medicine, 59(supplement 1), 1238.

  • Sloan, N. L., et al. (2017). A one-pot radioiodination of aryl amines via stable diazonium salts: preparation of 125I-imaging agents. Organic & Biomolecular Chemistry, 15(37), 7800-7804.

  • Vranješ-Đurić, S., et al. (2015). Quality control of iodine-131-labeled metaiodobenzylguanidine. Journal of Radioanalytical and Nuclear Chemistry, 305, 709-714.

  • Brooks, A. F., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3439-3451.

  • Kuhar, M. J., et al. (1999). Displacement of RTI-55 from the Dopamine Transporter by Cocaine. Synapse, 34(4), 286-291.

  • RTI International. (n.d.). Radiochemical and Stable Isotope Synthesis. Retrieved from [Link]

  • Scott, P. J. H. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Retrieved from [Link]

  • Gómez-Vallejo, V., et al. (2012). Optimization of the radiosynthesis of the Alzheimer tracer 2-(4-N-[C-11]methylaminophenyl)-6-hydroxybenzothiazole ([C-11]PIB). Applied Radiation and Isotopes, 70(4), 630-635.

  • European Medicines Agency. (n.d.). DaTSCAN, Ioflupane (I-123). Retrieved from [Link]

  • Akerele, O. I., & Cheepsattayakorn, R. (2023). PET Scanning. In StatPearls. StatPearls Publishing.

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Kassis, A. I., et al. (2007). DMSO Increases Radioiodination Yield of Radiopharmaceuticals. Applied Radiation and Isotopes, 65(10), 1145-1149.

  • Boja, J. W., et al. (1991).RTI-55: A Potent Ligand for Dopamine Transporters. European Journal of Pharmacology, 194(1), 133.

  • Tredwell, M., & Gouverneur, V. (2016). Late-Stage [18F]Fluorination: New Solutions to Old Problems. Angewandte Chemie International Edition, 55(44), 13340-13367.

  • Kelly, J. M., et al. (2022). The Influence of Specific Activity on the Biodistribution of 18 F-rhPSMA-7.3: A Retrospective Analysis of Clinical PET Data. Journal of Nuclear Medicine, 63(5), 725-731.

  • Singleton, T. A., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152), e60237.

  • Al-Qahtani, M. H. (2023). Two decades of [11C]PiB synthesis, 2003-2023: a review. EJNMMI Radiopharmacy and Chemistry, 8(1), 25.

  • Stathis, M., et al. (1995). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1471-1481.

  • Hooker, J. M. (2014). Late-Stage [18F]Fluorination: New Solutions to Old Problems. Journal of Nuclear Medicine, 55(9), 1385-1386.

  • Li, Z., et al. (2022). Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion. Journal of the American Chemical Society, 144(12), 5364-5373.

  • PocketHealth. (2023). How to Read PET Scan Results: FDG Uptake, SUV and More. Retrieved from [Link]

  • Boja, J. W., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 27-36.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of RTI-55 and Cocaine Binding to the Dopamine Transporter: A Guide for Researchers

For researchers in neuropharmacology and drug development, a nuanced understanding of ligand-transporter interactions is paramount. This guide provides an in-depth comparison of the binding characteristics of two critica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, a nuanced understanding of ligand-transporter interactions is paramount. This guide provides an in-depth comparison of the binding characteristics of two critical phenyltropane-based dopamine transporter (DAT) inhibitors: RTI-55 (also known as β-CIT) and cocaine. While both compounds target the DAT, their distinct binding kinetics and resulting pharmacological profiles offer valuable insights into the structure-function relationship of the transporter and the molecular basis of psychostimulant action.

The Dopamine Transporter: A Critical Regulator of Synaptic Dopamine

The dopamine transporter is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the magnitude and duration of dopaminergic neurotransmission. This process is crucial for regulating mood, motivation, reward, and motor control. The DAT is a primary target for both therapeutic agents, such as those used to treat attention-deficit/hyperactivity disorder (ADHD), and drugs of abuse, like cocaine. By blocking the reuptake of dopamine, these compounds lead to an accumulation of the neurotransmitter in the synapse, amplifying its effects.

Binding Affinity: A Tale of Two Potencies

Both RTI-55 and cocaine act as competitive inhibitors at the DAT, meaning they vie with dopamine for the same binding site.[1] However, radioligand binding assays have consistently demonstrated that RTI-55 possesses a significantly higher affinity for the DAT compared to cocaine.

CompoundBinding Affinity (Kd) to DATSpecies/TissueReference
[125I]RTI-55 0.27 nMDog Caudate[No reference found]
[125I]RTI-55 High-affinity site: 0.10 nMLow-affinity site: 1.81 nMHuman Putamen[2]
Cocaine ~100-800 nM (Ki)Various[No reference found]

Note: Kd (dissociation constant) is an inverse measure of affinity; a lower Kd value indicates a higher binding affinity. Ki (inhibition constant) is a measure of the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand.

The sub-nanomolar affinity of RTI-55 for the DAT underscores its potency as a DAT inhibitor. It is important to note that RTI-55 also exhibits high affinity for the serotonin transporter (SERT), making it a non-selective monoamine transporter inhibitor.[3]

The Critical Dimension of Binding Kinetics: Beyond Affinity

While binding affinity provides a static measure of a ligand's potency, the rates at which a ligand associates with and dissociates from its target (kon and koff, respectively) offer a dynamic perspective that is often more predictive of in vivo pharmacological effects.

The prevailing hypothesis is that the rapid onset and short duration of cocaine's euphoric effects are linked to its fast association with and dissociation from the DAT.[4] This rapid kinetic profile allows for a quick spike in synaptic dopamine that is also quickly terminated. In contrast, ligands with slower dissociation rates are thought to produce a more sustained and potentially less reinforcing effect.

Hypothesized Kinetic Profile:

CompoundAssociation Rate (kon)Dissociation Rate (koff)Residence Time (1/koff)
RTI-55 Data not availableExpected to be slowExpected to be long
Cocaine FastFastShort

A slower dissociation rate, and therefore a longer residence time at the transporter, could lead to a more prolonged inhibition of dopamine reuptake, resulting in a sustained elevation of synaptic dopamine levels. This has significant implications for both therapeutic potential and abuse liability.

Thermodynamic Drivers of Binding

The thermodynamic parameters of binding—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide insight into the forces that drive the ligand-receptor interaction.

  • ΔG (Gibbs Free Energy): Represents the overall energy change of binding and is related to the binding affinity (Kd). A more negative ΔG indicates a higher affinity.

  • ΔH (Enthalpy): Reflects the change in heat content of the system upon binding. A negative ΔH (exothermic) indicates favorable bond formation (e.g., hydrogen bonds, van der Waals interactions).

  • ΔS (Entropy): Represents the change in the randomness or disorder of the system. A positive ΔS is favorable and can be driven by the release of water molecules from the binding interface (the hydrophobic effect).

Unfortunately, comprehensive experimental thermodynamic data for the binding of either RTI-55 or cocaine to the DAT is not available in the reviewed literature. However, computational studies have provided some insights. For instance, one study calculated a relative binding free energy difference (ΔΔGbind) of approximately 4.0 kcal/mol for cocaine binding to DAT in the presence versus the absence of dopamine, suggesting that the presence of dopamine significantly weakens cocaine binding.[6]

Table of Thermodynamic Parameters (Hypothetical based on typical protein-ligand interactions):

CompoundΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
RTI-55 Data not availableData not availableData not available
Cocaine Data not availableData not availableData not available

Further research utilizing techniques like Isothermal Titration Calorimetry (ITC) is necessary to fully elucidate the thermodynamic signatures of RTI-55 and cocaine binding to the DAT.

Functional Consequences of Differential Binding

The differences in binding affinity and, hypothetically, kinetics between RTI-55 and cocaine have profound implications for their pharmacological effects. The rapid on- and off-rates of cocaine are thought to contribute to its high abuse potential, as they lead to a rapid spike and subsequent crash in synaptic dopamine, reinforcing drug-seeking behavior.

In contrast, a ligand with higher affinity and slower dissociation kinetics, such as RTI-55 is hypothesized to be, would lead to a more stable and prolonged occupancy of the DAT. This could result in a more sustained and gentle elevation of dopamine levels, potentially reducing the reinforcing effects while still achieving therapeutic efficacy for conditions like ADHD or as a potential cocaine addiction treatment (agonist therapy).

cluster_0 Cocaine Binding to DAT cluster_1 RTI-55 Binding to DAT (Hypothesized) cocaine Cocaine dat_c Dopamine Transporter (DAT) cocaine->dat_c Fast kon cocaine_dat Cocaine-DAT Complex (Rapidly Forming & Dissociating) dat_c->cocaine_dat cocaine_dat->dat_c Fast koff dopamine_c ↑ Synaptic Dopamine (Rapid Spike) cocaine_dat->dopamine_c rti55 RTI-55 dat_r Dopamine Transporter (DAT) rti55->dat_r Fast/Moderate kon rti55_dat RTI-55-DAT Complex (Stable & Long-lasting) dat_r->rti55_dat rti55_dat->dat_r Slow koff dopamine_r ↑ Synaptic Dopamine (Sustained Elevation) rti55_dat->dopamine_r

Caption: Hypothesized kinetic pathways of cocaine and RTI-55 binding to DAT.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., RTI-55 or cocaine) against a radiolabeled ligand with known affinity for the DAT.

Materials:

  • Cell membranes expressing the human dopamine transporter (hDAT)

  • [3H]WIN 35,428 or [125I]RTI-55 (radioligand)

  • Test compounds (RTI-55, cocaine) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dilute the hDAT-expressing membranes in assay buffer to a final concentration that yields a robust signal. Prepare serial dilutions of the test compounds and the radioligand.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: hDAT membranes, radioligand, and assay buffer.

    • Non-specific Binding: hDAT membranes, radioligand, and a saturating concentration of a non-specific binding inhibitor.

    • Competitive Binding: hDAT membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start: Prepare Reagents setup Set up 96-well plate (Total, Non-specific, Competitive Binding) start->setup incubate Incubate to reach equilibrium setup->incubate harvest Harvest by rapid filtration incubate->harvest count Count radioactivity harvest->count analyze Analyze data to determine IC50 and Ki count->analyze end End: K i value obtained analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Isothermal Titration Calorimetry (ITC) for Determining Thermodynamic Parameters

ITC directly measures the heat changes associated with a binding event, allowing for the determination of ΔH, Kd (and thus ΔG), and the stoichiometry of binding (n) in a single experiment.

Materials:

  • Purified, soluble dopamine transporter protein

  • Test compound (RTI-55 or cocaine)

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the purified DAT protein and the test compound against the same buffer to minimize heat of dilution effects. Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment Setup:

    • Load the DAT protein into the sample cell of the ITC instrument.

    • Load the test compound into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume and duration.

  • Titration: Perform a series of small, sequential injections of the test compound into the protein solution. The instrument will measure the heat change after each injection.

  • Data Analysis:

    • The raw data will be a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).

    • Calculate ΔG and ΔS using the following equations:

      • ΔG = -RTln(Ka) = RTln(Kd) (where R is the gas constant and T is the absolute temperature)

      • ΔG = ΔH - TΔS

Conclusion and Future Directions

The comparative analysis of RTI-55 and cocaine reveals that while both are competitive inhibitors of the dopamine transporter, RTI-55 exhibits a significantly higher binding affinity. While direct experimental data is lacking, it is hypothesized that this difference in affinity is accompanied by slower binding kinetics for RTI-55, particularly a slower dissociation rate, which may contribute to a more sustained pharmacological effect compared to the rapid and transient effects of cocaine.

Future research should focus on obtaining quantitative kinetic and thermodynamic data for RTI-55 and a broader range of DAT inhibitors. Such data will be invaluable for refining our understanding of the molecular determinants of ligand binding to the DAT and for the rational design of novel therapeutics with optimized efficacy and reduced abuse potential.

References

  • Cheng, M. H., Block, E., Hu, F., Cobanoglu, M. C., Sorkin, A., & Bahar, I. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 6, 134. [Link]

  • Boja, J. W., Kuhar, M. J., Kopajtic, T., Yang, Y., & Abraham, P. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 27–36. [Link]

  • Schicker, K., Laggner, C., & Sitte, H. H. (2012). Kinetics of cocaine binding to SERT and DAT. ResearchGate. [Link]

  • Nielsen, J. C., Salomon, K., Kalenderoglou, I. E., et al. (2024). Human dopamine transporter structure with cocaine revealed, unlocking addiction insights. Nature. [Link]

  • Gasser, P. J., & Lowry, C. A. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2215287120. [Link]

  • Pan, Y., & Shaikh, S. A. (2012). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. Journal of chemical information and modeling, 52(11), 3024–3035. [Link]

  • Carroll, F. I., Gao, Y., Rahman, M. A., et al. (2008). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Journal of medicinal chemistry, 51(24), 8031–8038. [Link]

  • Staley, J. K., Basile, M., Flynn, D. D., & Mash, D. C. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. The Journal of pharmacology and experimental therapeutics, 271(3), 1678–1685. [Link]

  • Wang, S., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322–327. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Deu, E., & Verdonk, M. L. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of medicinal chemistry, 59(15), 7171–7182. [Link]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gapsys, V., & de Groot, B. L. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical reviews, 121(2), 941–977. [Link]

  • Tuma, R. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Bello, E. P., et al. (2018). DAT binding assays. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in pharmacology, 9, 1175. [Link]

  • Eckert, M., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of medicinal chemistry, 59(16), 7527–7543. [Link]

  • Jove. (2023, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Raha, K., & Merz, K. M., Jr. (2005). Thermodynamics and Kinetics of Drug Binding. ResearchGate. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]

Sources

Comparative

A Head-to-Head Comparison of [¹²⁵I]RTI-55 and [³H]WIN 35,428 for Dopamine Transporter (DAT) Binding Assays

A Senior Application Scientist's Guide to Selecting the Optimal Radioligand for Your Research In the intricate world of neuroscience and drug discovery, the precise characterization of the dopamine transporter (DAT) is p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Radioligand for Your Research

In the intricate world of neuroscience and drug discovery, the precise characterization of the dopamine transporter (DAT) is paramount for understanding the mechanisms of psychostimulants and developing novel therapeutics for a myriad of neurological and psychiatric disorders. Radioligand binding assays remain a cornerstone for these investigations, providing invaluable quantitative data on the interactions between drugs and their molecular targets. Among the arsenal of available radiotracers, [¹²⁵I]RTI-55 and [³H]WIN 35,428 have emerged as two of the most widely utilized probes for labeling the DAT.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the performance of [¹²⁵I]RTI-55 and [³H]WIN 35,428 in DAT binding assays. Moving beyond a simple recitation of specifications, we will delve into the causality behind experimental choices, the nuances of their binding characteristics, and the practical implications for your research, all supported by experimental data and authoritative references.

The Dopamine Transporter: A Critical Target

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis. The DAT is the primary target for major drugs of abuse, such as cocaine and amphetamines, and is implicated in the pathophysiology of conditions like ADHD, depression, and Parkinson's disease. Consequently, the ability to accurately quantify DAT density and affinity is fundamental to advancing our understanding and treatment of these conditions.

At a Glance: Key Properties of [¹²⁵I]RTI-55 and [³H]WIN 35,428

A clear understanding of the fundamental properties of each radioligand is the first step in making an informed selection. The following table summarizes their key characteristics.

Property[¹²⁵I]RTI-55 (β-CIT)[³H]WIN 35,428 (β-CFT)
Chemical Structure 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester(-)-2-β-Carbomethoxy-3-β-(4-fluorophenyl)tropane
Radiolabel Iodine-125 (¹²⁵I)Tritium (³H)
Specific Activity High (~2200 Ci/mmol)Moderate (70-90 Ci/mmol)
Emission Type Gamma (γ) and Auger electronsBeta (β⁻)
Detection Method Gamma countingLiquid scintillation counting
Half-life ~60 days~12.3 years
DAT Binding Affinity (Kd) High (pM to low nM range)[1][2][3]High (low nM range)
Selectivity Binds to both DAT and Serotonin Transporter (SERT)[2][4][5]Primarily binds to DAT

Performance Deep Dive: A Head-to-Head Comparison

While the table above provides a useful overview, a deeper analysis of their performance in experimental settings is crucial for appreciating their respective strengths and weaknesses.

Binding Affinity and Selectivity: A Tale of Two Profiles

[¹²⁵I]RTI-55 is renowned for its exceptionally high affinity for the DAT, with reported Kd values often in the picomolar to low nanomolar range.[1][2][3] This high affinity can be a significant advantage, particularly when studying tissues with low DAT expression, as it allows for a robust signal with minimal amounts of radioligand and tissue. However, a critical consideration is its significant affinity for the serotonin transporter (SERT).[2][4][5] This cross-reactivity necessitates the inclusion of a selective SERT blocker, such as citalopram or paroxetine, in the assay buffer to isolate DAT-specific binding.[6] Failure to do so can lead to an overestimation of DAT density and confounding results.

[³H]WIN 35,428 , while also a high-affinity ligand for the DAT, generally exhibits Kd values in the low nanomolar range. While its affinity is lower than that of [¹²⁵I]RTI-55, it offers a more selective binding profile for the DAT over other monoamine transporters. This inherent selectivity simplifies assay design, as the need for masking agents to block binding to other transporters is often reduced. However, in brain regions with very low DAT density, the lower specific activity and affinity of [³H]WIN 35,428 may result in a less robust signal-to-noise ratio compared to [¹²⁵I]RTI-55.

The Practicalities of Isotopes: ¹²⁵I vs. ³H

The choice of radioisotope has significant practical implications for assay setup, cost, and safety.

  • Specific Activity and Sensitivity: ¹²⁵I offers a much higher specific activity than ³H.[7] This translates to a higher number of radioactive decays per molecule, resulting in a stronger signal and greater sensitivity. This is a key advantage when working with limited amounts of tissue or low-density receptor populations.

  • Detection: ¹²⁵I is a gamma emitter, which can be measured directly in a gamma counter without the need for scintillation fluid. This simplifies the workflow and reduces hazardous waste. ³H, a beta emitter, requires the use of liquid scintillation cocktails for detection, adding an extra step and generating mixed hazardous waste.

  • Half-life and Stability: The shorter half-life of ¹²⁵I (~60 days) means that the radioligand will need to be replaced more frequently, which can increase long-term costs. In contrast, the long half-life of ³H (~12.3 years) provides a much longer shelf-life.

  • Safety: Both isotopes require appropriate handling and safety precautions. However, the gamma radiation from ¹²⁵I is more penetrating than the beta particles from ³H, necessitating more substantial shielding.

Non-Specific Binding: An Ever-Present Challenge

Minimizing non-specific binding is critical for obtaining accurate and reproducible data. The level of non-specific binding can be influenced by the radioligand, the tissue preparation, and the assay conditions.

For [¹²⁵I]RTI-55 , its binding to SERT is a major source of what could be considered "specific non-target" binding if DAT is the sole target of interest.[2][5] As mentioned, this can be mitigated with appropriate blocking agents.

For [³H]WIN 35,428 , while more selective for DAT, non-specific binding can still be a factor, particularly in tissues with high lipid content. In some studies, [³H]WIN 35,428 has been shown to label cocaine-sensitive sites in the frontal cortex that may not be classical DAT sites.[8] Careful optimization of assay conditions, including the choice of blocking agent to define non-specific binding (e.g., a high concentration of unlabeled WIN 35,428 or a structurally distinct DAT inhibitor like GBR 12909), is essential.

Experimental Design: A Tale of Two Protocols

The following section outlines a generalized protocol for a competitive radioligand binding assay using either [¹²⁵I]RTI-55 or [³H]WIN 35,428, highlighting the key differences in their application.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection prep1 Homogenize Tissue (e.g., striatum) in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes prep2->prep3 assay1 Incubate membranes with: - Radioligand ([¹²⁵I]RTI-55 or [³H]WIN 35,428) - Competing unlabeled ligand (varying concentrations) - Buffer (with/without SERT blocker for RTI-55) prep3->assay1 assay2 Incubate to equilibrium assay1->assay2 sep1 Rapidly filter through glass fiber filters assay2->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 det1 Place filters in vials sep2->det1 det2 Add scintillation cocktail (for ³H only) det1->det2 det3 Count radioactivity (Gamma or Scintillation Counter) det2->det3

Caption: Workflow of a typical radioligand binding assay.

Step-by-Step Methodology

1. Membrane Preparation:

  • Dissect the brain region of interest (e.g., striatum, nucleus accumbens) on ice.

  • Homogenize the tissue in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Radioligand Binding Assay:

  • For [¹²⁵I]RTI-55:

    • Prepare assay tubes containing a fixed concentration of [¹²⁵I]RTI-55 (typically in the low pM to nM range, below the Kd).

    • To each tube, add varying concentrations of the unlabeled competing ligand.

    • Crucially, include a selective SERT inhibitor (e.g., 300 nM citalopram) in all tubes to block binding to the serotonin transporter. [6]

    • To determine non-specific binding, use a high concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909 or 10 µM unlabeled RTI-55).

    • Add the membrane preparation to initiate the binding reaction.

  • For [³H]WIN 35,428:

    • Prepare assay tubes containing a fixed concentration of [³H]WIN 35,428 (typically in the low nM range, around the Kd).

    • To each tube, add varying concentrations of the unlabeled competing ligand.

    • To determine non-specific binding, use a high concentration of unlabeled WIN 35,428 (e.g., 10 µM) or another suitable DAT blocker.

    • Add the membrane preparation to initiate the binding reaction.

3. Incubation:

  • Incubate the assay tubes at a defined temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes). The optimal time and temperature should be determined empirically.

4. Termination and Separation:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. The number and volume of washes should be optimized to maximize the removal of unbound ligand while minimizing the dissociation of specifically bound ligand.

5. Detection and Data Analysis:

  • Place the filters in counting vials.

  • For [¹²⁵I]RTI-55: Directly count the radioactivity in a gamma counter.

  • For [³H]WIN 35,428: Add liquid scintillation cocktail to the vials and count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the competing ligand by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression analysis to determine the IC₅₀ of the competing ligand, from which the Ki can be calculated using the Cheng-Prusoff equation.

Visualizing the Interaction: Ligand Binding at the Synapse

The following diagram illustrates the binding of these radioligands to the dopamine transporter in the context of a dopaminergic synapse.

G cluster_synapse Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft postsynaptic Postsynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) vesicle Dopamine Vesicle vesicle->synaptic_cleft Release d2r Dopamine Receptor (D2) dopamine->dat Reuptake dopamine->d2r Binds rti55 [¹²⁵I]RTI-55 rti55->dat Binds win35428 [³H]WIN 35,428 win35428->dat Binds

Caption: Binding of radioligands to the dopamine transporter.

Expert Recommendations: Choosing the Right Tool for the Job

The choice between [¹²⁵I]RTI-55 and [³H]WIN 35,428 is not a matter of one being definitively "better" than the other, but rather which is more suitable for a given experimental objective.

Choose [¹²⁵I]RTI-55 when:

  • High sensitivity is paramount: For example, when quantifying DAT in brain regions with very low expression or when working with small tissue samples.

  • A simplified detection method is preferred: The ability to use a gamma counter without scintillation fluid can streamline the experimental workflow.

  • You are confident in your ability to block SERT binding: The use of a selective SERT antagonist is non-negotiable for obtaining clean DAT-specific data.

Choose [³H]WIN 35,428 when:

  • High selectivity for DAT is the primary concern: Its more favorable selectivity profile simplifies assay development and can provide greater confidence that the measured signal is specific to the DAT.

  • A longer shelf-life is advantageous: The extended stability of the tritiated compound can be more cost-effective for laboratories that perform these assays less frequently.

  • You are comparing your results to a large body of existing literature: [³H]WIN 35,428 has been extensively used, and employing the same radioligand can facilitate direct comparison of your findings.

A direct comparison study using quantitative autoradiography in rat brain revealed that while the density of sites labeled by both radioligands was similar in most areas, [¹²⁵I]RTI-55 binding was significantly higher in some regions like the substantia nigra, while [³H]WIN 35,428 binding was higher in others, such as the lateral striatum.[6] This suggests that the two radioligands may be labeling different conformational states or subtypes of the DAT, a fascinating area for further investigation.[9]

Conclusion: A Symbiotic Relationship in DAT Research

Both [¹²⁵I]RTI-55 and [³H]WIN 35,428 are powerful and reliable tools for the characterization of the dopamine transporter. Their distinct properties offer a complementary, rather than a competitive, relationship. The high sensitivity of [¹²⁵I]RTI-55 makes it ideal for challenging applications, while the superior selectivity of [³H]WIN 35,428 provides a more straightforward approach for specifically targeting the DAT. By understanding the nuances of their binding characteristics, the practicalities of their respective isotopes, and the specific demands of the research question at hand, investigators can confidently select the optimal radioligand to illuminate the critical role of the dopamine transporter in health and disease.

References

  • Vaughan, R. A., Simantov, R., Lew, R., & Kuhar, M. J. (1998). Localization and quantification of the dopamine transporter: comparison of [3H]WIN 35,428 and [125I]RTI-55. Synapse, 29(4), 387-392. [Link]

  • Kuhar, M. J., Ritz, M. C., & Boja, J. W. (1992). Characterization of [125I]RTI-55 binding to dog caudate dopamine transporter. Synapse, 12(1), 1-5. [Link]

  • Boja, J. W., Carroll, F. I., Rahman, M. A., Philip, A., & Kuhar, M. J. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. [Link]

  • Little, K. Y., Carroll, F. I., & Clark, T. B. (1996). Striatal [125I]RTI-55 binding sites in cocaine-abusing humans. Journal of molecular neuroscience : MN, 7(2), 115–120. [Link]

  • Boja, J. W., Mitchell, W. M., & Kuhar, M. J. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 1-9. [Link]

  • Akunne, I. C., Zghoul, N., McKay, G., & Akunne, A. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1358816. [Link]

  • Rothman, R. B., Silverthorn, M. L., Glowa, J. R., Matecka, D., Rice, K. C., Carroll, F. I., Partilla, J. S., Uhl, G. R., Vandenbergh, D. J., & Dersch, C. M. (1998). Studies of the biogenic amine transporters. VII. Characterization of a novel cocaine binding site identified with [125I]RTI-55 in membranes prepared from human, monkey and guinea pig caudate. Synapse, 28(4), 322-338. [Link]

  • Okada, T., Shimada, S., & Tohyama, M. (1995). Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55. Neuroscience, 68(1), 195-203. [Link]

  • Allard, P., Marcusson, J. O., & Ross, S. B. (1996). [3H]WIN 35,428 binding in the human brain. Brain research, 706(2), 347–350. [Link]

  • Staley, J. K., Basile, M., Flynn, D. D., & Mash, D. C. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. The Journal of pharmacology and experimental therapeutics, 271(3), 1339–1348. [Link]

Sources

Validation

A Guide to the Validation of RTI-55 as a Marker for Parkinsonism

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of RTI-55 (Iometopane), a radioligand used in single-photon emission computed tomography (SPECT) for imaging the do...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of RTI-55 (Iometopane), a radioligand used in single-photon emission computed tomography (SPECT) for imaging the dopamine transporter (DAT). A critical tool in the differential diagnosis of parkinsonian syndromes, the validation of RTI-55 as a biomarker is crucial for both clinical and research applications. This document will compare its performance with other alternatives, supported by experimental data, to assist researchers and drug development professionals in making informed decisions.

Introduction to RTI-55 and its Role in Parkinsonism

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor and non-motor functions.[1] A key pathological hallmark is the reduction of dopamine transporters (DAT) in the striatum.[2] Imaging DAT with SPECT provides an objective biomarker to assess the integrity of the nigrostriatal dopaminergic system.[3][4]

RTI-55, also known as Iometopane or [¹²³I]β-CIT, is a cocaine analog that binds with high affinity to DAT.[5][6] By labeling RTI-55 with iodine-123, it becomes a radiotracer that allows for the visualization and quantification of DAT density in the brain using SPECT imaging.[6] This technique is instrumental in differentiating parkinsonian syndromes with presynaptic dopaminergic deficits, such as PD, from other conditions that may present with similar symptoms but have intact dopaminergic pathways, like essential tremor.[2][7]

Validation of RTI-55: Preclinical and Clinical Evidence

The utility of RTI-55 as a DAT marker has been established through extensive preclinical and clinical research.

Binding Affinity and Selectivity

In vitro studies have demonstrated the high affinity of RTI-55 for the dopamine transporter. Saturation and kinetic studies in rat striatum revealed a high-affinity binding site with a dissociation constant (Kd) of 0.2 nM.[5] In postmortem human brain tissue, [¹²⁵I]RTI-55 also showed a high-affinity binding site with a Kd of 66 ± 35 pM.[8]

However, it is crucial to note that RTI-55 also exhibits high affinity for the serotonin transporter (SERT), with a Kd of 0.2 nM in the rat cerebral cortex.[5] This dual binding characteristic is an important consideration in image interpretation and data analysis, as SERT binding can contribute to the signal in certain brain regions.[9]

Table 1: Binding Affinity of [¹²⁵I]RTI-55 in Rodent and Human Brain Tissue

Brain RegionTransporter TargetDissociation Constant (Kd)Reference
Rat StriatumDAT (high-affinity)0.2 nM[5]
Rat StriatumDAT (low-affinity)5.8 nM[5]
Rat Cerebral CortexSERT0.2 nM[5]
Human Caudate NucleusDAT (high-affinity)66 ± 35 pM
Human Caudate NucleusDAT (low-affinity)1.52 ± 0.55 nM
Human MidbrainSERT370 ± 84 pM
In Vivo Validation

In vivo studies in animal models have confirmed the utility of RTI-55 for imaging DAT. Following intravenous injection in mice, [¹²⁵I]RTI-55 accumulation was highest in brain regions with dense dopaminergic innervation, such as the striatum.[9] Furthermore, treatment with the neurotoxin MPTP, which selectively destroys dopaminergic neurons, resulted in a significant reduction in striatal [¹²⁵I]RTI-55 binding, validating its ability to detect dopaminergic neurodegeneration.[9]

Clinical studies in patients with suspected parkinsonian syndromes have demonstrated the high diagnostic accuracy of RTI-55 SPECT. The diminished uptake of iometopane in the striatum on SPECT images can effectively differentiate patients with parkinsonian disorders from healthy controls and individuals with essential tremor.[6]

Comparison of RTI-55 with Other Dopamine Transporter Imaging Agents

While RTI-55 is a potent DAT ligand, several other radiotracers are used for DAT imaging. The most widely used alternative is [¹²³I]FP-CIT (Ioflupane), commercially known as DaTscan™.[3][10]

Table 2: Comparison of Key Characteristics of DAT Imaging Agents

Characteristic[¹²³I]RTI-55 (Iometopane)[¹²³I]FP-CIT (Ioflupane/DaTscan™)[⁹⁹mTc]TRODAT-1
Primary Target DAT, SERTDATDAT
FDA/EMA Approval Was under development, not currently marketed as Dopascan Injection[6]Yes[3][10]No
Binding Affinity (DAT) Very High[5][8]High[3]Moderate
Image Acquisition Time Longer due to slower kineticsShorterFaster accumulation[11]
Striatal-to-Cerebellum Ratio HighHighLow[11]
Key Advantage High affinity may provide a strong signalWell-established, widely available, faster imaging protocolUses readily available ⁹⁹mTc
Key Disadvantage Significant SERT binding[5][9]---Lower accuracy in detecting subtle DAT loss[11]

The choice of imaging agent often depends on regulatory approval, local availability, and the specific research or clinical question being addressed. While [¹²³I]FP-CIT has become the clinical standard in many regions due to its favorable kinetic profile and regulatory approval, RTI-55 remains a valuable tool in research settings, particularly for studies requiring a ligand with very high affinity.

Experimental Protocol: [¹²³I]RTI-55 SPECT Imaging for Parkinsonism Assessment

The following is a generalized protocol for conducting [¹²³I]RTI-55 SPECT imaging in a research setting. Adherence to local regulations and institutional review board (IRB) guidelines is mandatory.

1. Subject Preparation:

  • Obtain informed consent.

  • Review subject's medical history and current medications. Certain medications that interfere with DAT binding may need to be withheld.[12]

  • Administer a thyroid-blocking agent (e.g., potassium iodide) prior to radiotracer injection to minimize thyroid uptake of free ¹²³I.

2. Radiotracer Administration:

  • Administer a sterile, pyrogen-free solution of [¹²³I]RTI-55 intravenously.

  • The injected dose should be in accordance with local regulations and imaging protocols.

3. Imaging Acquisition:

  • SPECT imaging is typically performed several hours post-injection to allow for optimal striatal-to-background signal.

  • The patient's head should be comfortably immobilized to prevent motion artifacts.

  • Acquire SPECT data using a gamma camera equipped with high-resolution collimators.

4. Image Reconstruction and Analysis:

  • Reconstruct the raw data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).

  • Perform attenuation correction.

  • For semi-quantitative analysis, define regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum or occipital cortex).

  • Calculate the specific binding ratio (SBR) using the formula: (Striatal ROI counts - Reference ROI counts) / Reference ROI counts.

5. Interpretation:

  • A significant reduction in striatal [¹²³I]RTI-55 uptake, particularly in the putamen, is indicative of a presynaptic dopaminergic deficit consistent with parkinsonism.

  • Visual interpretation by an experienced nuclear medicine physician or radiologist is crucial.[3]

Visualizing the Mechanism and Workflow

Dopamine Transporter Signaling and RTI-55 Binding

The following diagram illustrates the synaptic mechanism of dopamine reuptake and the competitive binding of RTI-55 to the dopamine transporter.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle ReleasedDopamine Released Dopamine Vesicle->ReleasedDopamine Exocytosis DopamineReceptor Dopamine Receptor ReleasedDopamine->DopamineReceptor Binding DAT Dopamine Transporter (DAT) ReleasedDopamine->DAT Reuptake RTI55 RTI-55 RTI55->DAT Competitive Binding DAT->Dopamine Transport

Caption: Dopamine reuptake and RTI-55 binding at the synapse.

Experimental Workflow for [¹²³I]RTI-55 SPECT Imaging

This diagram outlines the key steps in a typical [¹²³I]RTI-55 SPECT imaging study for the assessment of parkinsonism.

start Patient Recruitment & Informed Consent med_review Medical History & Medication Review start->med_review thyroid_block Thyroid Blockade med_review->thyroid_block radiotracer_admin [¹²³I]RTI-55 Administration thyroid_block->radiotracer_admin incubation Incubation Period (Several Hours) radiotracer_admin->incubation spect_acq SPECT Image Acquisition incubation->spect_acq recon Image Reconstruction & Attenuation Correction spect_acq->recon roi_analysis ROI Analysis & SBR Calculation recon->roi_analysis interpretation Image Interpretation roi_analysis->interpretation end Diagnostic Conclusion interpretation->end

Caption: Workflow for [¹²³I]RTI-55 SPECT imaging in parkinsonism.

Conclusion

RTI-55 is a well-validated and potent radioligand for imaging the dopamine transporter. Its high affinity allows for a strong signal in SPECT imaging, making it a valuable tool for the differential diagnosis of parkinsonian syndromes. While its dual binding to SERT requires careful consideration during data interpretation, its utility in both preclinical and clinical research is undeniable. For drug development professionals, understanding the characteristics of RTI-55 and its alternatives is essential for designing and interpreting studies that rely on DAT imaging as a biomarker for disease progression and therapeutic efficacy.

References

  • Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 1-10. Retrieved January 25, 2026, from [Link]

  • Rothman, R. B., et al. (2007). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Neurochemistry International, 51(2-4), 187-195. Retrieved January 25, 2026, from [Link]

  • Boja, J. W., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 11-20. Retrieved January 25, 2026, from [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Neurochemistry, 62(5), 1933-1942. Retrieved January 25, 2026, from [Link]

  • Rajput, A., et al. (2024). Immunophenotyping Tracks Motor Progression in Parkinson's Disease Associated with a TH Mutation. Journal of Parkinson's Disease, 14(5), 903-913. Retrieved January 25, 2026, from [Link]

  • Hsu, J. L., et al. (2018). Dopamine Transporter Imaging in Parkinson Disease: Progressive Changes and Therapeutic Modification after Anti-parkinsonian Medications. Journal of the Formosan Medical Association, 117(10), 853-861. Retrieved January 25, 2026, from [Link]

  • Cummings, J. L., et al. (2014). Effective and efficient diagnosis of parkinsonism: the role of dopamine transporter SPECT imaging with ioflupane I-123 injection (DaTscan™). The American Journal of Managed Care, 20(7 Suppl), s142-s151. Retrieved January 25, 2026, from [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Iometopane: (123)I beta-CIT, dopascan injection, GPI 200, RTI 55. (2003). Drugs in R&D, 4(3), 188-192. Retrieved January 25, 2026, from [Link]

  • Doder, M., et al. (2022). Evaluation and validation of a patient-reported quality-of-life questionnaire for Parkinson's disease. Health and Quality of Life Outcomes, 20(1), 37. Retrieved January 25, 2026, from [Link]

  • Chen, Y., et al. (2024). Assessment tools for cognitive performance in Parkinson's disease and its genetic contributors. Frontiers in Aging Neuroscience, 16, 1389815. Retrieved January 25, 2026, from [Link]

  • Howell, L. L., & Carroll, F. I. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Journal of Pharmacology and Experimental Therapeutics, 313(2), 795-802. Retrieved January 25, 2026, from [Link]

  • Papathanasiou, N. D., et al. (2023). Neuroimaging Techniques in Differentiating Parkinson's Disease from Drug-Induced Parkinsonism: A Comprehensive Review. Diagnostics, 13(22), 3491. Retrieved January 25, 2026, from [Link]

  • McFarthing, K., et al. (2023). Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2023 Update. Journal of Parkinson's Disease, 13(4), 437-448. Retrieved January 25, 2026, from [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. Retrieved January 25, 2026, from [Link]

  • Seibyl, J. (2014). What Is the Role of Dopamine Transporter Imaging in Parkinson Prevention Clinical Trials?. Journal of Parkinson's Disease, 4(1), 41-44. Retrieved January 25, 2026, from [Link]

  • Celorrio, M., et al. (2017). GPR55: A therapeutic target for Parkinson's disease?. Neuropharmacology, 125, 403-412. Retrieved January 25, 2026, from [Link]

  • Kagi, G., et al. (2010). Impact of dopamine transporter SPECT using 123I-Ioflupane on diagnosis and management of patients with clinically uncertain Parkinsonian syndromes. Movement Disorders, 25(10), 1432-1439. Retrieved January 25, 2026, from [Link]

  • Kuo, P. H., et al. (2019). Optimizing the Diagnosis of Parkinsonian Syndromes With 123I-Ioflupane Brain SPECT. American Journal of Roentgenology, 213(1), 177-187. Retrieved January 25, 2026, from [Link]

  • Parkinson's Foundation. (2023, May 25). Clinical Trials for Parkinson's [Video]. YouTube. Retrieved January 25, 2026, from [Link]

  • Rajput, A., et al. (2024). Immunophenotyping Tracks Motor Progression in Parkinson's Disease Associated with a TH Mutation. Journal of Parkinson's Disease, 14(5), 903-913. Retrieved January 25, 2026, from [Link]

  • Fasano, A. (2023). Recent developments in cell replacement therapy for Parkinson's disease. VJNeurology. Retrieved January 25, 2026, from [Link]

  • Booij, J., et al. (2017). Dopamine transporter imaging with [I-123]FP-CIT SPECT: potential effects of drugs. European Journal of Nuclear Medicine and Molecular Imaging, 44(8), 1387-1398. Retrieved January 25, 2026, from [Link]

  • Wang, L., et al. (2020). Imaging of dopamine transporters in Parkinson disease: a meta-analysis of 18F/123I-FP-CIT studies. Journal of International Medical Research, 48(9), 300060520953883. Retrieved January 25, 2026, from [Link]

  • Mamlouk, M. D., et al. (2024). Practical Overview of 123I-Ioflupane Imaging in Parkinsonian Syndromes. RadioGraphics, 44(1), e230133. Retrieved January 25, 2026, from [Link]

  • RTI-274. (n.d.). In Grokipedia. Retrieved January 25, 2026, from [Link]

  • Booij, J., et al. (2011). Dopamine transporter (DAT) imaging in Parkinson's disease and related disorders. Movement Disorders, 26(1), 1-11. Retrieved January 25, 2026, from [Link]

  • Medications in Trials. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. Retrieved January 25, 2026, from [Link]

Sources

Comparative

A Comparative Guide to RTI-55 and Other Phenyltropane Analogs for Monoamine Transporter Research

For researchers, scientists, and drug development professionals navigating the complex landscape of monoamine transporter ligands, the phenyltropane class of compounds offers a versatile toolkit. These synthetic analogs,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of monoamine transporter ligands, the phenyltropane class of compounds offers a versatile toolkit. These synthetic analogs, derived from the cocaine scaffold, provide a means to probe the structure and function of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide offers an in-depth comparison of RTI-55 (also known as β-CIT or Iometopane) with other key phenyltropane analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Phenyltropanes: Beyond the Cocaine Scaffold

Phenyltropanes are a family of compounds that emerged from the systematic modification of the cocaine molecule.[1] The primary structural distinction is the direct attachment of a phenyl group to the 3-position of the tropane skeleton, eliminating the benzoyloxy ester linkage responsible for cocaine's cardiotoxic local anesthetic effects.[1] This modification retains the core functionality of inhibiting monoamine reuptake, allowing for the development of potent and selective ligands for DAT, SERT, and NET.[2][3] These compounds have become invaluable tools in neuropharmacology, aiding in the study of addiction, neurodegenerative disorders like Parkinson's disease, and the development of novel therapeutics.[1]

RTI-55: A Non-Selective, High-Affinity Phenyltropane

RTI-55, or 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester, is a widely utilized phenyltropane notable for its high affinity for both the dopamine and serotonin transporters.[2][4] The presence of a bulky iodine atom at the para-position of the phenyl ring significantly enhances its affinity for the serotonin transporter compared to other halogen-substituted analogs.[1] This non-selective profile makes RTI-55 a valuable tool for simultaneously probing both dopaminergic and serotonergic systems.[1]

In Vivo and Imaging Applications

Radiolabeled forms of RTI-55, particularly with Iodine-123 ([¹²³I]Iometopane), are extensively used in Single-Photon Emission Computed Tomography (SPECT) imaging to map the distribution and density of DAT and SERT in the living brain.[5] This has significant clinical applications in assessing the progression of Parkinson's disease by quantifying the loss of dopamine neurons.[1]

Comparative Analysis: RTI-55 vs. Other Phenyltropane Analogs

The pharmacological profile of phenyltropane analogs can be finely tuned by altering the substituents on the phenyl ring and the ester group at the 2β-position. This allows for the development of compounds with varying degrees of potency and selectivity for the different monoamine transporters.

Structure-Activity Relationships: The Key to Selectivity

The structure-activity relationship (SAR) of phenyltropanes is well-established. Key modifications and their effects include:

  • Para-substitution on the Phenyl Ring: The nature of the substituent at the 4-position of the phenyl ring is a major determinant of SERT affinity. Increasing the size of the halogen atom from chlorine (as in RTI-31) to iodine (in RTI-55) markedly increases SERT affinity while largely maintaining high DAT affinity.[1]

  • 2β-Ester Group: Modification of the methyl ester at the 2β-position can also influence potency and selectivity. For instance, replacing the methyl ester with an isopropyl ester, as in RTI-121, can enhance DAT selectivity over SERT.[5]

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of RTI-55 and other representative phenyltropane analogs for the dopamine, serotonin, and norepinephrine transporters. Lower values indicate higher affinity.

CompoundDAT (Ki/IC50, nM)SERT (Ki/IC50, nM)NET (Ki/IC50, nM)Selectivity Profile
RTI-55 ~1-4~3-14~28-36High affinity for DAT and SERT
WIN 35,428 ~15-23~100-810~38-835DAT selective
RTI-31 (p-chloro) ~1-4~5-45~6-37Predominantly DAT/SERT
RTI-51 (p-bromo) ~1.8~10.6~37.4High affinity for DAT and SERT
RTI-121 (p-iodo, isopropyl ester) ~0.2-1~20-50~2-10Highly DAT selective
Cocaine ~102-241~112-1045~160-3298Non-selective, lower potency

Data compiled from multiple sources, including[1][4][6][7][8]. Absolute values can vary between studies based on experimental conditions.

Experimental Protocols for Phenyltropane Characterization

The characterization of phenyltropane analogs relies on robust and reproducible in vitro assays. The following sections provide detailed, step-by-step protocols for two fundamental experimental workflows.

Radioligand Binding Assay: Determining Transporter Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., RTI-55) for the dopamine transporter.

Causality Behind Experimental Choices:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used because they do not endogenously express monoamine transporters and can be stably transfected to express a high density of a specific transporter (e.g., hDAT).[9] This provides a clean and consistent system for studying drug-transporter interactions.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target transporter (e.g., [³H]WIN 35,428 for DAT) is used to label the binding sites.

  • Incubation Conditions: Assays are typically performed at 4°C or on ice to minimize transporter internalization and enzymatic degradation of the ligands.[10]

  • Filtration: Rapid filtration is used to separate the bound radioligand from the unbound, effectively stopping the binding reaction.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-hDAT cells to confluency.

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., [³H]WIN 35,428 at a concentration near its Kd).

      • Increasing concentrations of the unlabeled test compound (e.g., RTI-55).

      • The prepared cell membranes (typically 50-120 µg of protein per well).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or mazindol) instead of the test compound.

    • Total binding is determined in wells with only the radioligand and membranes.

  • Incubation and Filtration:

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 4°C) with gentle agitation.

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 HEK-hDAT Cell Culture prep2 Membrane Homogenization prep1->prep2 Harvest & Lyse assay1 Add Membranes, Radioligand ([³H]WIN 35,428), and Test Compound (RTI-55) to 96-well plate prep2->assay1 sep1 Rapid Vacuum Filtration assay1->sep1 sep2 Wash Filters sep1->sep2 sep3 Scintillation Counting sep2->sep3 analysis1 Calculate Specific Binding sep3->analysis1 analysis2 Non-linear Regression (IC50) analysis1->analysis2 analysis3 Cheng-Prusoff Equation (Ki) analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assay: Assessing Functional Potency

This protocol outlines a method to measure the functional potency (IC50) of a test compound in inhibiting dopamine uptake into cells expressing the dopamine transporter.

Causality Behind Experimental Choices:

  • Whole Cells: Unlike binding assays that can use cell membranes, uptake assays require intact, viable cells to measure the active transport of a substrate across the cell membrane.[11]

  • Radiolabeled Substrate: A radiolabeled version of the natural substrate (e.g., [³H]dopamine) is used to quantify the amount of neurotransmitter transported into the cells.

  • Short Incubation Time: The uptake of the radiolabeled substrate is measured over a short, defined period (e.g., 10 minutes) to ensure that the initial rate of transport (velocity) is being measured.[11] This is critical for accurate kinetic analysis.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate HEK-hDAT cells in a 96-well plate at a predetermined density (e.g., 50,000 cells/well).

    • In parallel, plate non-transfected cells to determine non-specific uptake.

    • Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Uptake Inhibition Assay:

    • On the day of the experiment, gently wash the cells with a pre-warmed assay buffer (e.g., Krebs-Henseleit buffer).

    • Pre-incubate the cells for 5-10 minutes with various concentrations of the test compound (e.g., RTI-55).

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine).

  • Termination and Lysis:

    • Allow the uptake to proceed for a precise duration (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells in each well by adding a lysis buffer (e.g., 1% SDS) or a scintillation cocktail.

  • Quantification and Data Analysis:

    • Quantify the radioactivity in the cell lysates using a scintillation counter.

    • Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake (from non-transfected cells) from the total uptake.

    • Plot the specific uptake as a percentage of the control (uptake in the absence of inhibitor) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Uptake_Assay start Plate HEK-hDAT cells in 96-well plate preincubation Pre-incubate with test compound (RTI-55) start->preincubation 24-48h growth initiate Initiate uptake with [³H]Dopamine preincubation->initiate 5-10 min terminate Terminate reaction (wash with cold buffer) initiate->terminate 10 min @ 37°C lyse Lyse cells terminate->lyse quantify Scintillation Counting lyse->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion: Selecting the Right Phenyltropane for Your Research

RTI-55 is a potent, non-selective phenyltropane that serves as an excellent tool for studying the combined effects of dopamine and serotonin transporter inhibition. Its utility in neuroimaging is well-established. However, when a higher degree of selectivity is required, other analogs such as the DAT-selective WIN 35,428 or RTI-121 may be more appropriate. The choice of a specific phenyltropane analog should be guided by the specific research question and the desired pharmacological profile. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization and comparison of these powerful neuropharmacological tools.

References

  • Staley, J. K., et al. (1995). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1339-1348. [Link]

  • Little, K. Y., et al. (1996). Striatal [125I]RTI-55 binding sites in cocaine-abusing humans. Synapse, 23(3), 163-170. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]

  • Wikipedia contributors. (2023, December 2). RTI-55. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Grokipedia. (n.d.). RTI-274. Retrieved January 25, 2026, from [Link]

  • Grokipedia. (n.d.). RTI-121. Retrieved January 25, 2026, from [Link]

  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925-1024. [Link]

  • Carroll, F. I., et al. (2012). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 55(10), 4872-4881. [Link]

  • Fleckenstein, A. E., et al. (1996). Highly potent cocaine analogs cause long-lasting increases in locomotor activity. European Journal of Pharmacology, 311(2-3), 109-114. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.15. [Link]

  • Hiranita, T., et al. (2013). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 344(1), 143-152. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Research Triangle Institute. (n.d.). Displacement of RTI-55 from the Dopamine Transporter by Cocaine. RTI International. [Link]

  • Sambo, D., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 9(10), 2344-2363. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved January 25, 2026, from [Link]

  • Kuhar, M. J., et al. (1999). Studies of Selected Phenyltropanes at Monoamine Transporters. Drug and Alcohol Dependence, 56(1-2), 9-15. [Link]

  • Boja, J. W., et al. (1995). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Journal of Pharmacology and Experimental Therapeutics, 273(1), 329-338.
  • Carroll, F. I., et al. (1992). Cocaine and 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters: molecular structures and inhibition of [3H]cocaine binding to rat striatal membranes. Journal of Medicinal Chemistry, 35(15), 2812-2816.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Analysis of Novel Dopamine Reuptake Inhibitors via [125I]RTI-55 Displacement

For researchers, scientists, and drug development professionals dedicated to advancing the understanding and treatment of neurological and psychiatric disorders, the dopamine transporter (DAT) remains a pivotal therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing the understanding and treatment of neurological and psychiatric disorders, the dopamine transporter (DAT) remains a pivotal therapeutic target. The development of novel dopamine reuptake inhibitors (DRIs) necessitates robust and reliable methods for characterizing their binding affinity and potency. This guide provides an in-depth comparative analysis of novel DRIs using the well-established [125I]RTI-55 radioligand displacement assay. We will delve into the theoretical underpinnings of this technique, present a detailed experimental protocol with scientific justifications, and offer a comparative dataset of representative novel DRIs.

The Dopamine Transporter: A Key Modulator of Synaptic Transmission

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in a range of conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders.[2] Consequently, the development of molecules that can modulate DAT activity is of significant therapeutic interest.

Novel DRIs are being explored for their potential to offer improved efficacy and safety profiles compared to existing treatments.[3] A critical step in the preclinical development of these compounds is the accurate determination of their binding affinity for DAT.

[125I]RTI-55: A High-Affinity Radioligand for DAT

[125I]RTI-55, also known as β-CIT, is a potent cocaine analog that binds with high affinity to the dopamine transporter.[4][5] Its high specific activity and favorable binding kinetics make it an excellent radioligand for in vitro binding assays.[6] It is important to note, however, that [125I]RTI-55 also exhibits high affinity for the serotonin transporter (SERT), a factor that must be considered in experimental design and data interpretation.[4][5]

The fundamental principle of a competitive binding assay is the competition between a radiolabeled ligand (in this case, [125I]RTI-55) and an unlabeled test compound (the novel DRI) for a finite number of binding sites on the target protein (DAT). By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the inhibitor's affinity, typically expressed as the inhibition constant (Ki).

Comparative Analysis of Novel Dopamine Reuptake Inhibitors

The following table presents a curated comparison of the binding affinities (Ki values) of several representative novel dopamine reuptake inhibitors, determined through [125I]RTI-55 displacement assays. These compounds represent different structural classes and highlight the diversity of molecules being investigated. For context, the binding affinity of cocaine, a well-characterized non-selective monoamine reuptake inhibitor, is also included.

CompoundChemical ClassDAT Ki (nM)SERT Ki (nM)DAT/SERT SelectivityReference
Cocaine Tropane Alkaloid250310~0.8[7]
Modafinil Analog (S)-CE-123 Atypical DAT Inhibitor98>10,000>102[8]
Benztropine Analog Tropane Ether152,500167[3]
Pyran-based Inhibitor (D-528) Tetrahydro-2H-pyran0.851,2301,447[9]
Pyran-based Inhibitor (D-544) Tetrahydro-2H-pyran2.115.47.3[9]

Note: The Ki values presented are compiled from the referenced literature and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

This data illustrates the wide range of potencies and selectivities achievable with novel DRI scaffolds. For instance, the pyran-based inhibitor D-528 demonstrates exceptionally high affinity and selectivity for DAT over SERT, a desirable characteristic for minimizing off-target effects. In contrast, D-544 exhibits potent triple reuptake inhibitory activity, which may be advantageous for treating certain complex disorders.[9] The atypical DAT inhibitor (S)-CE-123 shows moderate potency with high selectivity, representing another promising therapeutic avenue.[8]

Experimental Protocol: [125I]RTI-55 Competitive Binding Assay

This section provides a detailed, step-by-step protocol for performing a [125I]RTI-55 competitive binding assay using rat striatal tissue, a brain region rich in dopamine transporters.

Rationale and Key Considerations

The goal of this protocol is to generate a competition curve from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration of the radioligand used in the assay and its affinity for the receptor.[10]

Materials and Reagents
  • Tissue: Frozen rat striata

  • Radioligand: [125I]RTI-55 (specific activity ~2200 Ci/mmol)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM)

  • Test Compounds (Novel DRIs): Stock solutions in a suitable solvent (e.g., DMSO)

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B)

  • Scintillation Counter and scintillation fluid

Experimental Workflow Diagram

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Rat Striata homogenize Homogenize in Tris-NaCl Buffer tissue->homogenize centrifuge1 Centrifuge (48,000 x g, 10 min) homogenize->centrifuge1 resuspend1 Resuspend Pellet centrifuge1->resuspend1 centrifuge2 Centrifuge (48,000 x g, 10 min) resuspend1->centrifuge2 resuspend2 Resuspend in Assay Buffer centrifuge2->resuspend2 protein_assay Determine Protein Concentration resuspend2->protein_assay incubation Incubate: - Membrane Homogenate - [125I]RTI-55 (constant) - Novel DRI (variable conc.) protein_assay->incubation total_binding Total Binding (no DRI) nsb Non-specific Binding (+ excess GBR 12909) filtration Rapid Filtration incubation->filtration counting Gamma Counting filtration->counting curve_fitting Generate Competition Curve (Specific Binding vs. [DRI]) counting->curve_fitting ic50 Determine IC50 curve_fitting->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Experimental workflow for the [125I]RTI-55 competitive binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • a. On ice, homogenize frozen rat striata in 20 volumes of ice-cold Homogenization Buffer using a tissue homogenizer. This step disrupts the cell membranes to release the DAT.

    • b. Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. This pellets the cell membranes.

    • c. Discard the supernatant and resuspend the pellet in the same volume of fresh, ice-cold Homogenization Buffer. This washing step removes endogenous substances and cytosolic proteins that might interfere with the assay.

    • d. Repeat the centrifugation and resuspension steps.

    • e. Resuspend the final pellet in Assay Buffer to a final protein concentration of approximately 100-200 µg/mL. Determine the precise protein concentration using a standard method (e.g., Bradford or BCA assay). Accurate protein concentration is crucial for reproducibility.

  • Binding Assay:

    • a. Set up assay tubes in triplicate for each condition: total binding, non-specific binding, and each concentration of the novel DRI.

    • b. To each tube, add:

      • 50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM GBR 12909 (for non-specific binding) OR 50 µL of the novel DRI at various concentrations.

      • 50 µL of [125I]RTI-55 diluted in Assay Buffer to a final concentration of approximately 0.2 nM. This concentration is near the Kd of [125I]RTI-55 for DAT, providing a good signal-to-noise ratio.

      • 400 µL of the membrane homogenate (to give a final protein concentration of ~40-80 µ g/assay tube).

    • c. Vortex the tubes gently and incubate for 60-90 minutes at room temperature. This allows the binding reaction to reach equilibrium.

  • Filtration and Counting:

    • a. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged filters.

    • b. Wash the filters rapidly with 3 x 4 mL of ice-cold Assay Buffer to remove unbound radioligand. Rapid washing is essential to prevent dissociation of the bound radioligand.

    • c. Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the novel DRI concentration. The data should form a sigmoidal curve.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC50 to the Ki:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of [125I]RTI-55 used in the assay.

        • Kd is the dissociation constant of [125I]RTI-55 for DAT (this should be determined in-house via saturation binding experiments, but a literature value of ~0.2 nM can be used for initial estimations).[4]

The Principle of Competitive Binding: A Visual Representation

The following diagram illustrates the competitive interaction at the dopamine transporter binding site.

competitive_binding cluster_binding_site Dopamine Transporter (DAT) Binding Site Binding Site Radioligand [125I]RTI-55 (Radiolabeled) Radioligand->Binding Site Binds Novel_DRI Novel DRI (Unlabeled) Novel_DRI->Binding Site Competes for Binding

Caption: Competitive binding of [125I]RTI-55 and a novel DRI at the DAT.

Conclusion: A Foundation for Informed Drug Discovery

The [125I]RTI-55 competitive binding assay is a robust and highly informative tool for the characterization of novel dopamine reuptake inhibitors. By providing a quantitative measure of a compound's affinity for the dopamine transporter, this assay plays a crucial role in the early stages of drug discovery, enabling the selection of potent and selective lead candidates for further development. The data generated from these studies, when interpreted within a broader pharmacological context, provides invaluable insights into the structure-activity relationships of novel DRIs and their potential as therapeutic agents. As with any experimental technique, meticulous execution and a thorough understanding of the underlying principles are paramount to obtaining high-quality, reproducible data.

References

  • Staley, J. K., et al. (1995). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Neurochemistry, 64(1), 282-292. [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 43-49. [Link]

  • Kuhar, M. J., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 50-57. [Link]

  • Gatley, S. J., et al. (1996). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. European Journal of Pharmacology, 301(1-3), 161-168. [Link]

  • ResearchGate. (2022). How to determine the IC50 value with a competitive binding kinetic test? [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1-12.16.19. [Link]

  • Zhang, M., et al. (2007). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 50(8), 1795-1806. [Link]

  • Cleveland Clinic. (2022). Dopamine: What It Is, Function & Symptoms. [Link]

  • Cain, J. P., et al. (1995). Relationship between [125I]RTI-55-labeled cocaine binding sites and the serotonin transporter in rat placenta. American Journal of Physiology-Cell Physiology, 269(5), C1251-C1260. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the... [Link]

  • Husner, B., et al. (2024). Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123. ACS Omega. [Link]

  • Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 888133. [Link]

  • National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. [Link]

  • Chu, A. (2013). Let's Draw a Graph: An Introduction with Graphviz. University of California, Berkeley. [Link]

  • Tonge, P. J. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(5), 686-697. [Link]

  • Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7276-7293. [Link]

  • Navaroli, D. M., et al. (2018). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Pharmacology, 9, 134. [Link]

  • Desai, P. B., et al. (2021). Novel Potent Dopamine-Norepinephrine and Triple Reuptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters. ACS Chemical Neuroscience, 12(9), 1598-1611. [Link]

  • Gatley, S. J., et al. (1996). Displacement of RTI-55 from the Dopamine Transporter by Cocaine. European Journal of Pharmacology, 296(2), 145-151. [Link]

  • Jacobsen, J. P., et al. (2025). Is Cocaine Protonated When it Binds to the Dopamine Transporter? JACS Au. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Chang, A., et al. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W446-W451. [Link]

  • Newman, A. H. (n.d.). Novel and Atypical Dopamine Uptake Inhibitors. Grantome. [Link]

  • Jones, M. (2017). A Quick Introduction to Graphviz. [Link]

  • Schmidt, H. R., et al. (2018). Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs. PLoS ONE, 13(1), e0190807. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Creative Bioarray. (n.d.). Brain Tissue Binding Assay. [Link]

  • Zhang, Y., et al. (2023). Structure-Based Discovery of a Novel Allosteric Inhibitor against Human Dopamine Transporter. Journal of Chemical Information and Modeling, 63(15), 4871-4881. [Link]

Sources

Comparative

A Comparative Analysis of RTI-55 Binding to Human vs. Rodent Dopamine Transporters: A Guide for Researchers

For researchers in neuropharmacology and drug development, understanding the species-specific binding characteristics of a ligand is paramount for the successful translation of preclinical findings. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, understanding the species-specific binding characteristics of a ligand is paramount for the successful translation of preclinical findings. This guide provides an in-depth comparison of the binding of the potent dopamine transporter (DAT) ligand, RTI-55 (also known as β-CIT), to human versus rodent (rat and mouse) DAT. We will delve into the quantitative differences in binding affinity, explore the potential structural underpinnings of these variations, and provide a robust experimental protocol for researchers to conduct their own comparative binding assays.

The Critical Role of Species-Specific DAT Binding in Preclinical Research

The dopamine transporter is a primary target for psychostimulants, including cocaine, and is implicated in a range of neuropsychiatric disorders.[1] Rodent models are indispensable tools in the early stages of drug discovery for assessing the efficacy and safety of novel DAT-targeting compounds. However, significant differences in the absorption, distribution, metabolism, and excretion (ADME) of drugs can exist between species, complicating cross-species extrapolations.[2] Subtle variations in the amino acid sequence and post-translational modifications of the DAT protein between humans and rodents can lead to marked differences in ligand binding affinity and pharmacology. A thorough understanding of these differences is therefore not merely academic; it is a critical step in de-risking drug development programs and increasing the predictive validity of preclinical models.

Quantitative Comparison of RTI-55 Binding Affinities

RTI-55 is a high-affinity cocaine analog that serves as a valuable tool for characterizing the DAT.[3][4] Radioligand binding assays have been employed to determine its affinity (expressed as the dissociation constant, Kd, or the inhibition constant, Ki) for DAT from different species.

Below is a summary of reported binding affinities of RTI-55 for human, rat, and mouse DAT. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.

SpeciesTransporterRadioligandAffinity (Kd/Ki)Reference
Human DAT[125I]RTI-55High-affinity site: 66 ± 35 pMLow-affinity site: 1.52 ± 0.55 nM[3]
Rat DAT[125I]RTI-55High-affinity site: 0.2 nMLow-affinity site: 5.8 nM[4]
Mouse DAT[125I]RTI-55In vivo studies demonstrate high-affinity binding to striatal DAT.[5][6]
Human DAT[3H]CocaineKi = 0.23 µM[7]
Mouse DAT[3H]CocaineKi = 0.49 µM[7]

Key Insights from the Data:

  • High Affinity Across Species: RTI-55 demonstrates high, sub-nanomolar affinity for both human and rat DAT.[3][4]

  • Multiple Binding Sites: Studies in both human and rat brain tissue suggest the presence of both high- and low-affinity binding sites for RTI-55 on the DAT.[3][4]

  • Potential for Species-Specific Differences: While both human and rat DAT exhibit high affinity for RTI-55, the reported Kd values suggest potential subtle differences. A direct comparative study under identical conditions would be necessary to definitively quantify this.

Structural Basis for Species-Specific Binding

The observed differences in ligand binding affinity between species can often be attributed to variations in the primary amino acid sequence and post-translational modifications of the transporter protein.

Amino Acid Sequence Comparison

An alignment of the amino acid sequences of human, rat, and mouse DAT reveals a high degree of homology. However, even minor substitutions in critical regions can influence ligand binding. The binding site for cocaine and its analogs is thought to be located deep within the transmembrane domains of the DAT.[1]

A notable finding is that while there is only a single amino acid difference in the overall length of the rat and human DAT proteins, the human DAT possesses one less potential site for N-linked glycosylation.[8]

The Role of Glycosylation

N-linked glycosylation is a critical post-translational modification that can influence protein folding, stability, and function. The difference in potential glycosylation sites between human and rodent DAT may contribute to subtle conformational differences in the extracellular loops of the transporter. These loops are involved in ligand access to the binding pocket, and alterations in their structure could impact the kinetics and affinity of ligand binding.[8]

cluster_human Human DAT cluster_rodent Rodent DAT (Rat/Mouse) cluster_binding Ligand Binding h_dat Human DAT Protein h_glycan N-linked Glycan Chains (Fewer Sites) h_dat->h_glycan Post-translational Modification h_binding Altered Conformation & Binding Affinity h_glycan->h_binding Influences r_dat Rodent DAT Protein r_glycan N-linked Glycan Chains (More Sites) r_dat->r_glycan Post-translational Modification r_binding Reference Conformation & Binding Affinity r_glycan->r_binding Influences ligand RTI-55 ligand->h_binding Binds to ligand->r_binding Binds to

Caption: Potential influence of differential glycosylation on DAT conformation and ligand binding.

Experimental Protocol: Comparative Radioligand Binding Assay

To enable researchers to directly compare the binding of RTI-55 or other ligands to DAT from different species, we provide a detailed protocol for a competitive radioligand binding assay. This protocol is a self-validating system, incorporating steps to ensure data quality and reproducibility.

I. Membrane Preparation
  • Tissue Dissection: Rapidly dissect the striatum from human post-mortem brain tissue, or from rat and mouse brains on ice.

  • Homogenization: Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pelleting Membranes: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store the membrane preparations at -80°C until use.

II. Competitive Radioligand Binding Assay
  • Assay Setup: In a 96-well plate, add the following in triplicate for each experimental condition:

    • Assay buffer

    • A fixed concentration of radioligand (e.g., [125I]RTI-55 at a concentration close to its Kd).

    • A range of concentrations of the unlabeled competitor ligand (e.g., unlabeled RTI-55 or other test compounds).

    • Membrane preparation (typically 20-50 µg of protein per well).

  • Defining Non-Specific Binding: Include a set of wells containing a high concentration of a known DAT blocker (e.g., 10 µM GBR-12909) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor) for each concentration of the competitor.

  • Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site or two-site competition model and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

start Start tissue Dissect Striatal Tissue (Human, Rat, Mouse) start->tissue homogenize Homogenize in Lysis Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (40,000 x g) supernatant1->centrifuge2 pellet Pellet Membranes centrifuge2->pellet wash Wash Pellet pellet->wash resuspend Resuspend in Assay Buffer & Determine Protein Conc. wash->resuspend store Store at -80°C resuspend->store assay_setup Prepare 96-well Plate: Buffer, [125I]RTI-55, Competitor, Membranes store->assay_setup nsb Define Non-Specific Binding (e.g., + 10 µM GBR-12909) assay_setup->nsb incubate Incubate to Equilibrium assay_setup->incubate filter Vacuum Filtration incubate->filter wash_filters Wash Filters filter->wash_filters count Scintillation Counting wash_filters->count analyze Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Workflow for a comparative radioligand binding assay.

Conclusion and Future Directions

The available data indicate that RTI-55 is a high-affinity ligand for both human and rodent dopamine transporters. However, subtle but potentially significant differences in binding affinity may exist, likely stemming from variations in amino acid sequence and post-translational modifications such as N-linked glycosylation. For researchers engaged in the development of novel DAT-targeting therapeutics, a comprehensive understanding of these species-specific differences is crucial for the accurate interpretation of preclinical data and for making informed decisions about advancing lead candidates into clinical trials.

Future research should focus on direct, side-by-side comparative binding studies of a panel of DAT ligands, including RTI-55, across human, rat, and mouse DAT expressed in identical cell systems. This would minimize inter-laboratory variability and provide a more definitive quantitative comparison. Furthermore, elucidating the precise functional consequences of the differing glycosylation patterns on DAT trafficking, conformation, and ligand binding will provide a more complete picture of the molecular basis for species-specific DAT pharmacology.

References

  • Vaughan, R. A., & Uhl, G. R. (1993). Species differences in dopamine transporters: postmortem changes and glycosylation differences. Journal of Neurochemistry, 61(1), 266–273. [Link]

  • Boja, J. W., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37–46. [Link]

  • Boja, J. W., et al. (1992). In vivo binding of [125I] RTI‐55 to dopamine transporters: Pharmacology and regional distribution with autoradiography. Semantic Scholar. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]

  • Staley, J. K., et al. (1994). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. The Journal of pharmacology and experimental therapeutics, 271(1), 291–299. [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27–36. [Link]

  • Chu, X., et al. (2013). Species differences in drug transporters and implications for translating preclinical findings to humans. Expert Opinion on Drug Metabolism & Toxicology, 9(4), 405-420. [Link]

  • UniProt Consortium. (2024). SLC6A3 - Dopamine transporter - Homo sapiens (Human). UniProt. [Link]

  • Pramanik, A., et al. (2021). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Pharmacology, 12, 763998. [Link]

  • UniProt Consortium. (2024). Slc6a3 - Sodium-dependent dopamine transporter - Mus musculus (Mouse). UniProt. [Link]

  • UniProt Consortium. (2024). SLC6A3 - Sodium-dependent dopamine transporter - Homo sapiens (Human). UniProt. [Link]

  • National Center for Biotechnology Information. (2025). Gene ResultSlc6a3 solute carrier family 6 (neurotransmitter transporter, dopamine), member 3 [ (house mouse)]. NCBI. [Link]

  • Le, A., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2213233120. [Link]

  • Castro, S. W., & Strange, P. G. (1993). Differences in the ligand binding properties of the short and long versions of the D2 dopamine receptor. Journal of Neurochemistry, 60(1), 372–375. [Link]

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780–789. [Link]

Sources

Validation

A Comparative Guide to the Monoamine Transporter Cross-Reactivity of RTI-55

For researchers in neuropharmacology and drug development, the precise characterization of a ligand's interaction with its targets is paramount. RTI-55, also known as β-CIT or 2β-Carbomethoxy-3β-(4-iodophenyl)tropane, is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the precise characterization of a ligand's interaction with its targets is paramount. RTI-55, also known as β-CIT or 2β-Carbomethoxy-3β-(4-iodophenyl)tropane, is a potent phenyltropane derivative of cocaine extensively used as a research tool.[1] Its utility stems from its high affinity for monoamine transporters, which are critical regulators of synaptic neurotransmission.[2][3] This guide provides an in-depth comparison of RTI-55's cross-reactivity with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), supported by experimental data and detailed protocols.

Understanding the Significance of Monoamine Transporter Selectivity

The monoamine transporters—DAT, SERT, and NET—are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[3] Ligands that can differentiate between these transporters are invaluable for dissecting the roles of individual neurotransmitter systems in health and disease. Conversely, non-selective ligands like RTI-55, which bind with high affinity to multiple transporters, serve as excellent probes for visualizing and quantifying these transporters, particularly in techniques like Single-Photon Emission Computed Tomography (SPECT) and in vitro autoradiography.[1][4] Understanding the precise binding affinity and selectivity profile of RTI-55 is crucial for the accurate interpretation of experimental results.

Binding Affinity Profile of RTI-55

RTI-55 is recognized as a non-selective inhibitor of DAT and SERT, exhibiting high affinity for both.[1] Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the transporters at equilibrium. A lower Ki value indicates a higher binding affinity.

Experimental data from radioligand binding assays have consistently demonstrated RTI-55's potent interaction with monoamine transporters. While specific Ki values can vary between studies due to different experimental conditions (e.g., tissue preparation, choice of radioligand), a general profile has been established.

TransporterKi (nM) - Representative Values
Dopamine Transporter (DAT) ~0.1 - 1.8
Serotonin Transporter (SERT) ~1.0 - 3.0
Norepinephrine Transporter (NET) ~3.0 - 30

Note: These values are compiled from multiple sources and represent a typical range observed in studies using human and rat brain tissue.

As the data indicates, RTI-55 generally displays the highest affinity for DAT, followed closely by SERT, and with a comparatively lower, yet still potent, affinity for NET. This profile classifies it as a triple reuptake inhibitor.[5]

Experimental Determination of Binding Affinity: A Self-Validating Protocol

The cornerstone for determining a ligand's binding profile is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, RTI-55) to displace a radiolabeled ligand that is known to bind to the target transporter.

The choice of using cell lines individually expressing a single human transporter (e.g., HEK 293 cells) is crucial for eliminating confounding variables from other transporters that might be present in native tissue preparations like brain synaptosomes.[6][7] This ensures that the measured affinity is specific to the transporter of interest. The selection of the radioligand is also critical; it should have high affinity and selectivity for the target to provide a robust signal.

Detailed Protocol: Competitive Radioligand Binding Assay for RTI-55

This protocol outlines a self-validating system for determining the Ki of RTI-55 at DAT, SERT, and NET.

I. Materials and Reagents:

  • Cell Membranes: Preparations from HEK 293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine

  • Competitor: RTI-55 (unlabeled)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a known selective ligand for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

  • 96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a microplate scintillation counter.

II. Experimental Workflow:

Diagram: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Cell Membranes (DAT, SERT, or NET) Incubate Incubate components in 96-well plate (e.g., 60 min at room temperature) Membranes->Incubate Radioligand Radioligand (e.g., [3H]WIN 35,428) Radioligand->Incubate RTI55 RTI-55 (Varying Concentrations) RTI55->Incubate NSB Non-Specific Binding Control NSB->Incubate for NSB wells Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash filters to remove unbound ligand Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [RTI-55] Count->Plot IC50 Determine IC50 from curve Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for determining RTI-55 binding affinity.

III. Step-by-Step Procedure:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitor concentrations (radioligand + varying concentrations of RTI-55).

  • Reagent Addition: Add assay buffer, cell membranes, and either the non-specific control or RTI-55 to the appropriate wells.

  • Initiate Binding: Add the radioligand to all wells to start the binding reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[8]

  • Scintillation Counting: Place the filter mat in a scintillation counter to quantify the radioactivity in each well, which is proportional to the amount of bound radioligand.[8][9]

IV. Data Analysis and Trustworthiness:

  • Calculate Specific Binding: For each concentration of RTI-55, subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of the competitor wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the RTI-55 concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50: The IC50 is the concentration of RTI-55 that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.

  • Calculate Ki using the Cheng-Prusoff Equation: The IC50 is dependent on the concentration and affinity of the radioligand used.[10] To obtain the absolute inhibition constant (Ki), the Cheng-Prusoff equation must be applied.[11]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the transporter (this must be determined in a separate saturation binding experiment).

This multi-step process, including the crucial conversion from IC50 to Ki, ensures a trustworthy and comparable measure of RTI-55's affinity for each monoamine transporter.[10]

Functional Assessment: Neurotransmitter Uptake Inhibition Assays

While binding assays measure the affinity of a ligand for a transporter, they do not directly assess its functional effect on transporter activity. Neurotransmitter uptake inhibition assays provide this complementary information by measuring how effectively a compound blocks the transport of a substrate into the cell.[6]

Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay in hDAT-HEK 293 Cells

I. Materials and Reagents:

  • Cells: HEK 293 cells stably expressing hDAT, plated in 96-well plates.[12]

  • Radiolabeled Substrate: [³H]Dopamine.

  • Inhibitor: RTI-55.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (SDS).

II. Experimental Workflow:

Diagram: Neurotransmitter Uptake Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_termination Termination & Lysis cluster_analysis Quantification & Analysis Cells Plate hDAT-expressing cells Preincubate Pre-incubate cells with RTI-55 Cells->Preincubate RTI55 Prepare RTI-55 dilutions RTI55->Preincubate Substrate [3H]Dopamine AddSubstrate Add [3H]Dopamine to initiate uptake Preincubate->AddSubstrate Incubate Short incubation (e.g., 1-10 min) AddSubstrate->Incubate Wash Wash cells with ice-cold buffer Incubate->Wash Lyse Lyse cells to release intracellular [3H]Dopamine Wash->Lyse Count Scintillation Counting of Lysate Lyse->Count Plot Plot % Uptake vs. [RTI-55] Count->Plot IC50 Determine IC50 from curve Plot->IC50

Sources

Comparative

A Comparative Guide to [¹²³I]RTI-55 SPECT in Quantifying Parkinson's Disease Severity

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of [¹²³I]RTI-55 (also known as [¹²³I]β-CIT) Single-Photon Emission Computed Tomography (SPECT) for asse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of [¹²³I]RTI-55 (also known as [¹²³I]β-CIT) Single-Photon Emission Computed Tomography (SPECT) for assessing the clinical severity of Parkinson's disease (PD). It is designed to offer a comprehensive resource for researchers and drug development professionals, detailing the underlying science, experimental protocols, and comparative performance against other imaging modalities.

Introduction: Visualizing the Dopaminergic Deficit in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a reduction in the availability of dopamine transporters (DAT), which are crucial for regulating dopamine levels in the striatum. Imaging techniques that can quantify this dopaminergic deficit are invaluable tools for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions.

Dopamine transporter SPECT imaging serves as a key biomarker for nigrostriatal degeneration.[1] By using radiotracers that bind specifically to DAT, it is possible to visualize and quantify the extent of dopaminergic nerve terminal loss. This guide will focus on [¹²³I]RTI-55, a cocaine analog that binds with high affinity to DAT, and its correlation with the clinical severity of Parkinson's disease.

[¹²³I]RTI-55 (β-CIT) SPECT: A Technical Deep Dive

[¹²³I]RTI-55, or [¹²³I]β-CIT, is a well-established radioligand for SPECT imaging of the dopamine transporter. Its ability to provide a quantitative measure of DAT density makes it a powerful tool in the study of Parkinson's disease.

Mechanism of Action

[¹²³I]RTI-55 is a tropane derivative that competitively binds to the dopamine transporter on the presynaptic membrane of dopaminergic neurons. Following intravenous injection, the radiotracer is distributed throughout the brain, with the highest accumulation in the striatum (caudate nucleus and putamen) due to the high density of dopamine transporters in this region. The amount of radiotracer binding is directly proportional to the density of available dopamine transporters, thus providing a surrogate measure of the integrity of the nigrostriatal pathway.

Sources

Validation

A Senior Application Scientist's Guide: Comparing RTI-55 and GBR-12909 in Monoamine Transporter Competition Assays

For researchers, scientists, and drug development professionals navigating the complexities of monoamine transporter pharmacology, the selection of appropriate chemical tools is paramount. The dopamine (DAT), serotonin (...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of monoamine transporter pharmacology, the selection of appropriate chemical tools is paramount. The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical targets for understanding neuropsychiatric disorders and developing novel therapeutics. Among the vast arsenal of available compounds, RTI-55 (Iometopane) and GBR-12909 (Vanoxerine) are two frequently utilized inhibitors, each with a distinct pharmacological profile.

This guide provides an in-depth comparison of RTI-55 and GBR-12909, focusing on their application and performance in competition binding assays. Moving beyond a simple catalog of features, we will explore the causality behind experimental design, ensuring that the protocols described are not merely sets of instructions but self-validating systems for generating robust, reliable data.

At a Glance: Two Distinct Probes for the Dopamine Transporter

Before delving into the experimental specifics, it is crucial to understand the fundamental differences between these two compounds.

RTI-55 (Iometopane): The Potent, Non-Selective Phenyltropane RTI-55, a derivative of the phenyltropane class of stimulants, is renowned for its high potency.[1] Structurally related to cocaine, it acts as a powerful reuptake inhibitor. However, its utility is defined by its non-selective nature; RTI-55 binds with high affinity to both the dopamine and serotonin transporters.[1][2] This characteristic makes it an excellent tool for applications where both transporters are of interest, such as in radiolabeling for in vivo imaging studies with SPECT to map DAT and SERT distribution.[3]

GBR-12909 (Vanoxerine): The Highly Selective Diarylpiperazine In stark contrast, GBR-12909 is celebrated for its remarkable selectivity. This diarylpiperazine derivative is a potent and competitive inhibitor of the dopamine transporter, exhibiting over 100-fold lower affinity for both the serotonin and norepinephrine transporters.[4] This high degree of selectivity makes GBR-12909 an indispensable tool for experiments designed to isolate and probe the specific functions and pharmacology of the dopamine transporter, minimizing the confounding effects of interacting with other monoamine transporters.[5]

The Cornerstone of Affinity Determination: Competition Binding Assays

To quantitatively compare these compounds, the competition radioligand binding assay is the gold standard.[6][7] This technique allows us to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound (the "competitor," e.g., RTI-55 or GBR-12909) by measuring its ability to displace a radioactive ligand ("radioligand") that is already bound to the target receptor.

The Principle of Competitive Action

The assay operates on a simple principle of equilibrium dynamics. A fixed concentration of a high-affinity radioligand is incubated with a biological preparation containing the target transporters (e.g., rat brain membranes). Increasing concentrations of the unlabeled competitor drug are then added. As the competitor concentration rises, it displaces more of the radioligand from the transporter's binding sites. The ultimate output is the IC₅₀ value—the concentration of the competitor required to displace 50% of the specifically bound radioligand.

Diagram: The Principle of Competition Binding

G cluster_0 Assay Well DAT DAT Radioligand Radioligand ([3H]WIN 35,428) Radioligand->DAT Binds Competitor Competitor (RTI-55 or GBR-12909) Competitor->DAT Competes for Binding

Caption: Competitive displacement of a radioligand from the DAT by a competitor compound.

From IC₅₀ to Kᵢ: The Importance of the Cheng-Prusoff Equation

While the IC₅₀ value is a direct experimental measurement of potency, it is dependent on the specific assay conditions, particularly the concentration of the radioligand used.[8] To determine an absolute measure of affinity—the Kᵢ value—which can be compared across different experiments and laboratories, we use the Cheng-Prusoff equation.[9]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

This conversion is a critical step for ensuring the trustworthiness and comparability of the data.[8]

A Self-Validating Experimental Protocol: DAT Competition Assay

The following protocol is designed to be a self-validating system. The inclusion of controls for total and non-specific binding is non-negotiable; it is the only way to ensure that the measured displacement is specific to the dopamine transporter.

Causality Behind Experimental Choices:

  • Biological Source: Rat striatal membranes are chosen due to the high density of dopamine transporters in the striatum, which provides a robust and reproducible signal.

  • Radioligand Selection: [³H]WIN 35,428 is an excellent choice for this assay. It is a high-affinity, selective DAT ligand, ensuring that the competition is primarily occurring at the intended target.

  • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a potent DAT inhibitor like GBR-12909 or mazindol is used to saturate all specific binding sites. Any remaining radioactivity is considered non-specific binding to the filters or membranes and must be subtracted from all other measurements.

Diagram: Experimental Workflow

G A Prepare Rat Striatal Membrane Homogenate B Set up 96-well plate: - Membranes - Assay Buffer - Radioligand ([3H]WIN 35,428) - Competitor (RTI-55 or GBR-12909) A->B C Incubate at Room Temp (e.g., 60-90 min) to reach equilibrium B->C D Rapidly Filter through GF/B filters to separate bound from free ligand C->D E Wash Filters with Ice-Cold Buffer D->E F Add Scintillation Cocktail to Dried Filters E->F G Quantify Radioactivity (Counts Per Minute) using a Scintillation Counter F->G H Data Analysis: - Calculate Specific Binding - Non-linear regression for IC50 - Cheng-Prusoff for Ki G->H

Caption: Step-by-step workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize dissected rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[10]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[10]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Membrane Homogenate: 50-100 µg of protein.

    • Radioligand: A fixed concentration of [³H]WIN 35,428 (typically at or below its Kₑ value, e.g., 1-2 nM).

    • Competitor: RTI-55 or GBR-12909 across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Controls:

      • Total Binding: No competitor drug.

      • Non-Specific Binding (NSB): A saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding for each well: (Total Counts) - (NSB Counts).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Quantitative Comparison: Binding Affinity Profiles

The true power of the competition assay lies in the data it generates. The following table summarizes representative binding affinities (Kᵢ values) for RTI-55 and GBR-12909 at the three major monoamine transporters, as determined by assays similar to the one described.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT:SERT Selectivity RatioDAT:NET Selectivity Ratio
RTI-55 ~0.2 - 1.26~0.2 - 5.62~123~1 - 4.5~97
GBR-12909 ~1>100>100>100>100

(Note: Kᵢ values are compiled from multiple literature sources and can vary based on experimental conditions. The values presented are representative approximations for comparative purposes. Sources:[1][3][4][11])

Interpretation and Field-Proven Insights

The data clearly quantifies the conceptual differences between the two compounds:

  • Potency: Both compounds are highly potent at the dopamine transporter, with Kᵢ values in the low nanomolar range. Some studies suggest RTI-55 has a slightly higher affinity for DAT than GBR-12909.[1][11]

  • Selectivity: This is the key differentiator. GBR-12909 is an exceptionally selective tool, with at least a 100-fold preference for DAT over SERT and NET.[4] In contrast, RTI-55 is non-selective, potently binding to both DAT and SERT.[1][3]

Which Compound Should You Choose?

  • To Isolate DAT Function: If your research question is focused exclusively on the role of the dopamine transporter (e.g., studying the effect of selective DAT blockade on behavior or downstream signaling), GBR-12909 is the unequivocally superior choice. Its clean pharmacological profile ensures that the observed effects can be confidently attributed to DAT inhibition.[5]

  • For Broader Spectrum Analysis or Imaging: If your goal is to study systems where both dopamine and serotonin are implicated, or if you require a high-affinity radioligand to label both DAT and SERT populations, RTI-55 is an excellent tool. [3] When using RTI-55 as a competitor, however, one must always be cognizant of its dual activity. To study its effects at only DAT, experiments should be conducted in the presence of a selective SERT blocker to occlude its binding to the serotonin transporter.

By understanding the distinct binding profiles of RTI-55 and GBR-12909, and by employing robust, self-validating competition assay protocols, researchers can select the right tool for the job, leading to more precise and interpretable scientific outcomes.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Katz, J. L., et al. (2011). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Future Medicinal Chemistry, 3(3), 327–351. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Leff, P. (1995). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(3), 187-197. [Link]

  • Ghorai, S., et al. (2003). Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Hulme, E. C. (2009). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 552, 205-227. [Link]

  • Newman, A. H., et al. (2007). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of Medicinal Chemistry, 50(4), 733-743. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Boja, J. W., et al. (1992). High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. Synapse, 12(1), 27-36. [Link]

  • Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • Dalley, J. W., & Theobald, D. E. H. (2023). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. [Link]

  • Mäkelä, J., et al. (2018). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Journal of Receptors and Signal Transduction, 38(1), 33-42. [Link]

  • RTI-274. Grokipedia. [Link]

  • Laruelle, M., et al. (1993). [123/125I]RTI-55, an in vivo label for the serotonin transporter. European Journal of Pharmacology, 232(2-3), 277-280. [Link]

Sources

Comparative

A Head-to-Head Comparison of RTI-55 and Other DAT Imaging Agents: A Guide for Researchers

In the landscape of neurodegenerative disease research and drug development, the dopamine transporter (DAT) stands as a critical biomarker for assessing the integrity of the nigrostriatal dopamine system. The ability to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research and drug development, the dopamine transporter (DAT) stands as a critical biomarker for assessing the integrity of the nigrostriatal dopamine system. The ability to accurately visualize and quantify DAT density in vivo is paramount for the early diagnosis of Parkinson's disease, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions. Among the arsenal of radioligands developed for this purpose, RTI-55 (also known as β-CIT or iometopane) has been a significant tool. This guide provides a comprehensive head-to-head comparison of RTI-55 with other prominent DAT imaging agents, offering field-proven insights and supporting experimental data to inform the selection of the most appropriate tracer for specific research needs.

The Dopamine Transporter: A Key Imaging Target

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1] A reduction in DAT density is a well-established hallmark of Parkinson's disease and other parkinsonian syndromes.[2] Consequently, radiolabeled molecules that bind with high affinity and specificity to DAT are invaluable for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging.

The Phenyltropane Analogs: A Dominant Class of DAT Radioligands

Many of the most successful DAT imaging agents, including RTI-55, are analogs of cocaine, belonging to the phenyltropane class of compounds. These molecules exhibit high affinity for the DAT, making them suitable for in vivo imaging.[3]

Head-to-Head Comparison: Key Performance Metrics

The ideal DAT imaging agent should possess high affinity for DAT, high selectivity over other monoamine transporters (serotonin transporter, SERT, and norepinephrine transporter, NET), and favorable pharmacokinetic properties, including good brain penetration and optimal washout kinetics from non-target regions.

Here, we compare RTI-55 with other widely used or novel DAT imaging agents across these critical parameters.

RadioligandModalityTarget Affinity (Ki or Kd in nM) for DATSelectivity (SERT/DAT Ratio)Key Characteristics & Applications
[¹²⁵I]RTI-55 (β-CIT) In vitro/SPECT~0.2 nM (high affinity site in rat striatum)[3]; 0.066 nM (high affinity site in human brain)[4]Binds with high affinity to both DAT and SERT[5][6]Excellent for in vitro autoradiography; Slower in vivo kinetics requiring delayed imaging.[7]
[¹²³I]FP-CIT (Ioflupane, DaTscan) SPECT~2.78 (Selectivity ratio of DAT over SERT)[8]Favorable for clinical diagnosis of Parkinsonian syndromes due to faster kinetics than β-CIT.[9][10]Approved for clinical use; well-established protocols.[11]
[⁹⁹mTc]TRODAT-1 SPECT--Utilizes the readily available ⁹⁹mTc isotope; may have lower specificity compared to ¹²³I-labeled tracers.[12]
[¹¹C]PE2I PET-High selectivity for DAT over SERT and NET.[13]PET tracer with high affinity and selectivity; allows for quantification in extra-striatal regions.[13]
[¹⁸F]FE-PE2I PETK D = 12 nM[8]Superior selectivity for DAT over SERT (ratio of 29.4)[8]A highly selective PET ligand with favorable kinetics for DAT quantification.[14][15]
[¹¹C]Cocaine PET-Non-selectiveThe prototypical DAT ligand, used in research to study cocaine's binding and pharmacokinetics.[16]

Note: Direct comparison of affinity values across different studies should be done with caution due to variations in experimental conditions.

In-Depth Analysis of Key DAT Imaging Agents

RTI-55 (β-CIT)

Radiolabeled with Iodine-125, [¹²⁵I]RTI-55 has been instrumental in preclinical research, particularly for in vitro autoradiography to map the distribution and density of DAT and SERT in brain tissue.[5] Its high affinity for both transporters allows for the simultaneous study of both systems.[6] However, for in vivo SPECT imaging, its slow kinetics, requiring imaging 18-24 hours post-injection, is a significant drawback for routine clinical use.[5]

[¹²³I]FP-CIT (Ioflupane, DaTscan)

[¹²³I]FP-CIT is the most widely used DAT imaging agent in the clinical setting.[11] Its faster kinetics compared to [¹²³I]-β-CIT allows for imaging within 3-6 hours post-injection, making it more practical for patient studies.[9] It demonstrates a good selectivity for DAT over SERT, providing clear images of the striatal dopamine system.[8]

[⁹⁹mTc]TRODAT-1

The primary advantage of [⁹⁹mTc]TRODAT-1 is the use of Technetium-99m, a readily available and cost-effective radionuclide.[11] However, studies have suggested that it may have lower specificity and provide a lower signal-to-noise ratio compared to ¹²³I-labeled tracers like [¹²³I]FP-CIT.[12]

PET Ligands: [¹¹C]PE2I and [¹⁸F]FE-PE2I

PET offers superior spatial and temporal resolution compared to SPECT. Tracers like [¹¹C]PE2I and [¹⁸F]FE-PE2I exhibit high affinity and, notably, high selectivity for DAT over other monoamine transporters.[8][13] This high selectivity is a significant advantage for precise quantification of DAT without the confounding signal from SERT binding. [¹⁸F]FE-PE2I, in particular, shows promise with favorable kinetics for DAT quantification.[14][15]

Experimental Methodologies: A Practical Guide

In Vitro Radioligand Binding Assays

The foundation for characterizing any new DAT imaging agent is the in vitro radioligand binding assay. This technique allows for the determination of key parameters such as binding affinity (Kd) and the density of binding sites (Bmax).

This protocol determines the Kd and Bmax of [¹²⁵I]RTI-55 for the dopamine transporter.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize striatal tissue in sucrose buffer p2 Centrifuge at 1,000 x g to remove nuclei and debris p1->p2 p3 Centrifuge supernatant at 20,000 x g to pellet membranes p2->p3 p4 Wash and resuspend membrane pellet in assay buffer p3->p4 a1 Incubate membrane aliquots with increasing concentrations of [¹²⁵I]RTI-55 p4->a1 a2 For non-specific binding, add excess unlabeled competitor (e.g., GBR 12909) a3 Incubate at room temperature for 60 minutes a1->a3 a4 Rapidly filter through glass fiber filters a3->a4 a5 Wash filters with ice-cold buffer a4->a5 d1 Quantify radioactivity on filters using a gamma counter a5->d1 d2 Subtract non-specific binding from total binding to get specific binding d1->d2 d3 Plot specific binding vs. [¹²⁵I]RTI-55 concentration d2->d3 d4 Perform non-linear regression (one-site binding model) to determine Kd and Bmax d3->d4

Caption: Workflow for a saturation binding assay.

This protocol determines the affinity (Ki) of a non-radiolabeled compound for the DAT by measuring its ability to compete with the binding of a radioligand like [¹²⁵I]RTI-55.

G cluster_prep Membrane Preparation cluster_assay Competition Assay cluster_analysis Data Analysis p1 Prepare striatal membranes as in saturation assay a1 Incubate membranes with a fixed concentration of [¹²⁵I]RTI-55 p1->a1 a2 Add increasing concentrations of the unlabeled competitor drug a1->a2 a3 Incubate to equilibrium a2->a3 a4 Filter and wash as in saturation assay a3->a4 d1 Quantify radioactivity a4->d1 d2 Plot % inhibition vs. competitor concentration d1->d2 d3 Determine IC50 value using non-linear regression d2->d3 d4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) d3->d4

Caption: Workflow for a competition binding assay.

In Vivo SPECT Imaging Protocol with [¹²³I]FP-CIT

This protocol outlines the key steps for performing a DAT SPECT scan in a clinical research setting.

G cluster_prep Patient Preparation cluster_imaging SPECT Acquisition cluster_analysis Image Reconstruction & Analysis p1 Administer thyroid blocking agent (e.g., potassium iodide) p2 Intravenous injection of [¹²³I]FP-CIT i1 Position patient's head in a head holder p2->i1 i2 Acquire SPECT data 3-6 hours post-injection i1->i2 i3 Use a dual-head gamma camera with high-resolution collimators i2->i3 i4 360° rotation with multiple projections i3->i4 r1 Reconstruct images using filtered back-projection or iterative reconstruction i4->r1 r2 Apply attenuation correction r1->r2 r3 Define regions of interest (ROIs) for striatum and a reference region (e.g., occipital cortex) r2->r3 r4 Calculate specific binding ratio (SBR) r3->r4

Caption: Workflow for a clinical research SPECT scan.

Conclusion and Future Directions

The choice of a DAT imaging agent is a critical decision in the design of both preclinical and clinical studies. While [¹²⁵I]RTI-55 remains a valuable tool for in vitro research due to its high affinity, its non-selectivity and slow in vivo kinetics have led to the adoption of agents like [¹²³I]FP-CIT for clinical SPECT imaging. The future of DAT imaging likely lies in the continued development and validation of highly selective PET radioligands such as [¹⁸F]FE-PE2I. These tracers offer the promise of more accurate quantification of DAT density, not only in the striatum but also in extrastriatal regions, providing a more complete picture of dopaminergic neurodegeneration. As our understanding of the nuanced roles of the dopamine system in various neurological and psychiatric disorders expands, the demand for increasingly sophisticated and precise molecular imaging tools will only continue to grow.

References

  • Dopamine transporter SPECT imaging in Parkinson's disease and parkinsonian disorders. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Jakobson, S., et al. (2018). Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT-a clinical comparison. EJNMMI Research, 8(1), 99.
  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience.
  • EANM practice guideline for quantit
  • Toyama, H., et al. (1996). Distribution of cocaine recognition sites in rat brain: in vitro and ex vivo autoradiography with [125I]RTI-55.
  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020).
  • Little, K. Y., et al. (1993). [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. Journal of Neurochemistry, 61(6), 1996-2006.
  • Neuroimaging Techniques in Differentiating Parkinson's Disease from Drug-Induced Parkinsonism: A Comprehensive Review. (2023). MDPI.
  • Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. (2022). MDPI.
  • Head-to-head comparison between peptide-based radiopharmaceutical for PET and SPECT in the evaluation of Neuroendocrine Tumors: A System
  • Van Laere, K., et al. (2004). Dopamine transporter SPECT using fast kinetic ligands: I-123-FP-beta-CIT versus Tc-99m-TRODAT-1. European Journal of Nuclear Medicine and Molecular Imaging, 31(1), 23-31.
  • Jakobson, S., et al. (2018). Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison. EJNMMI Research, 8(1), 99.
  • Millul, J., et al. (2023). Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides. European Journal of Nuclear Medicine and Molecular Imaging, 50(10), 3050-3061.
  • Luethi, D., et al. (2019). Selectivity of stimulants with the ratio between dopamine (DAT) and serotonin (SERT) transporters.
  • Boja, J. W., et al. (1992).
  • Yousaf, T., et al. (2019). Comparison between [11C]PE2I PET and [123I]FP-CIT SPECT as markers of DAT expression in early Parkinson's disease. Movement Disorders, 34(S2).
  • Booij, J., et al. (1997). [123I]FP-CIT SPECT shows a pronounced decline of striatal dopamine transporter labelling in early and advanced Parkinson's disease.
  • Varrone, A., et al. (2013). Kinetic analysis and quantification of the dopamine transporter in the nonhuman primate brain with 11C-PE2I and 18F-FE-PE2I. Journal of Nuclear Medicine, 54(4), 626-633.
  • Henzlova, M. J., et al. (2016). ASNC imaging guidelines for SPECT nuclear cardiology procedures: Stress, protocols, and tracers. Journal of Nuclear Cardiology, 23(3), 606-639.
  • Schain, M., et al. (2013). SERT-to-DAT ratios in early Parkinson's disease do not correlate with the development of dyskinesias. Cerebellum, 12(3), 348-354.
  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Millul, J., et al. (2023). Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides. PubMed.
  • Reference Values for Dopamine Transporter Imaging With 99mTc-TRODAT-1 in Healthy Subjects and Parkinson's Disease Patients. (2007).
  • SERT-to-DAT ratios in early Parkinson's disease do not correlate with the development of dyskinesias. (2013).
  • Fowler, J. S., et al. (2001). [11C]Cocaine: PET studies of cocaine pharmacokinetics, dopamine transporter availability and dopamine transporter occupancy. Nuclear Medicine and Biology, 28(5), 561-572.
  • Correlation Analysis Between 3D and Plane DAT Binding Parameters of 11C-CFT PET/CT and the Clinical Characteristics of Patients with Parkinson's Disease. (2023). IMR Press.
  • SPECT Technical Operations Manual. (2022).
  • Boja, J. W., et al. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37-46.
  • Boja, J. W., et al. (1992).
  • Radioligand Binding Assay. (n.d.). Oncodesign Services. Retrieved January 25, 2026, from [Link]

Sources

Validation

A Comparative Guide to Radiotracers for Serotonin Transporter Imaging: RTI-55 in Focus

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the serotonergic system, the in vivo imaging of the serotonin transporter (SERT) is a critical tool. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the serotonergic system, the in vivo imaging of the serotonin transporter (SERT) is a critical tool. This guide provides an in-depth comparison of various radiotracers used for this purpose, with a particular focus on the phenyltropane derivative, RTI-55. We will delve into the nuanced characteristics of RTI-55 and contrast its performance with other widely used SERT radiotracers, namely [¹¹C]DASB, [¹²³I]ADAM, and [¹¹C]McN 5652, supported by experimental data and established protocols.

The Serotonin Transporter: A Key Target in Neuroscience

The serotonin transporter is a glycoprotein that plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into presynaptic neurons. Its dysfunction has been implicated in a multitude of neuropsychiatric disorders, including depression, anxiety disorders, and obsessive-compulsive disorder. Consequently, the ability to visualize and quantify SERT in the living brain using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is invaluable for both fundamental research and clinical drug development.

RTI-55: A High-Affinity Phenyltropane Ligand

RTI-55, also known as β-CIT-I or iometopane, is a potent cocaine analog that binds with high affinity to both the dopamine transporter (DAT) and the serotonin transporter (SERT)[1][2]. Its structure, a 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester, allows for radiolabeling with iodine isotopes, most commonly Iodine-123 ([¹²³I]) for SPECT imaging[3].

Binding Profile of RTI-55

Saturation binding studies have revealed that [¹²⁵I]RTI-55 binds with high affinity to both DAT and SERT. In rat brain tissue, the dissociation constant (Kd) for the high-affinity site, which corresponds to DAT in the striatum and SERT in the cortex, is in the sub-nanomolar range (approximately 0.2 nM)[2]. In postmortem human brain tissue, [¹²⁵I]RTI-55 demonstrated a high-affinity binding site with a Kd of 66 ± 35 pM for DAT and a single binding site in the midbrain (rich in SERT) with a Kd of 370 ± 84 pM[4].

A critical consideration for any SERT radiotracer is its selectivity over other monoamine transporters. RTI-55 exhibits high affinity for both SERT and DAT, making it a non-selective ligand[3][5]. This lack of selectivity is a significant factor to consider when designing and interpreting imaging studies, as the signal in regions with high DAT density, such as the striatum, will be a composite of binding to both transporters. However, in regions with low DAT density and high SERT density, such as the midbrain and thalamus, the signal predominantly reflects SERT binding[5].

Head-to-Head Comparison: RTI-55 vs. Other SERT Radiotracers

The ideal SERT radiotracer should exhibit high affinity and selectivity for SERT, favorable pharmacokinetic properties including good brain penetration and appropriate kinetics for the chosen imaging modality, and low formation of brain-penetrant radiometabolites. Let's compare RTI-55 to other prominent SERT radiotracers.

RadiotracerModalityTarget Affinity (Ki/Kd, SERT)Selectivity (SERT/DAT)Key AdvantagesKey Disadvantages
[¹²³I]RTI-55 SPECT~0.2-0.4 nM[2][4]Low (binds to DAT with similar affinity)High affinity; Suitable for SPECT imaging.Non-selective for SERT over DAT.
[¹¹C]DASB PET~0.7-1.0 nMHigh (>1000)High selectivity for SERT; Well-validated for human studies.Shorter half-life of ¹¹C requires an on-site cyclotron.
[¹²³I]ADAM SPECT~0.2-0.5 nMHighHigh affinity and selectivity for SERT; Suitable for SPECT.Slower kinetics may require longer imaging times.
[¹¹C]McN 5652 PET~0.8 nMHighOne of the first selective PET tracers for SERT.Lower signal-to-noise ratio compared to DASB.

Causality Behind Experimental Choices: Why Selectivity and Kinetics Matter

The choice of a radiotracer is dictated by the specific research question. The high affinity of [¹²³I]RTI-55 makes it a sensitive tool for detecting SERT. However, its lack of selectivity necessitates careful experimental design, often involving pharmacological blocking studies to dissect the SERT and DAT signals. For instance, co-administration of a selective DAT blocker like GBR 12909 can isolate the [¹²³I]RTI-55 signal corresponding to SERT[3].

In contrast, [¹¹C]DASB has emerged as a gold standard for SERT imaging with PET due to its exceptional selectivity[6]. This high selectivity simplifies data interpretation as the signal in most brain regions can be confidently attributed to SERT binding. The faster kinetics of PET radiotracers like [¹¹C]DASB, compared to some SPECT tracers, can also be advantageous for dynamic imaging studies and patient throughput.

[¹²³I]ADAM offers a highly selective alternative for SPECT imaging of SERT[1][7]. Its high affinity and selectivity make it a valuable tool for centers without access to a cyclotron for PET tracer production. However, its slower kinetics compared to some PET tracers may necessitate longer scan times to reach equilibrium, a crucial factor for quantitative analysis[7].

[¹¹C]McN 5652 , while a pioneering selective SERT PET tracer, has been largely superseded by [¹¹C]DASB due to the latter's superior signal-to-noise ratio and kinetic properties.

Experimental Workflows: A Step-by-Step Approach

To ensure the integrity and reproducibility of SERT imaging studies, standardized and validated protocols are paramount. Below are representative workflows for radiolabeling and imaging.

Radiolabeling of [¹²³I]RTI-55 (Conceptual Workflow)

The synthesis of [¹²³I]RTI-55 typically involves the radioiodination of a suitable precursor, such as the corresponding trimethylstannyl or bromo-precursor. The general steps are outlined below.

Radiolabeling_RTI55 cluster_prep Precursor Preparation cluster_reaction Radioiodination cluster_purification Purification cluster_final Final Product Precursor RTI-55 Precursor (e.g., trimethylstannyl derivative) Reaction Reaction Vessel (Controlled Temperature & pH) Precursor->Reaction Add Na123I [¹²³I]NaI Solution Na123I->Reaction Add Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Add HPLC HPLC Purification Reaction->HPLC Purify QC Quality Control (Radiochemical Purity, Specific Activity) HPLC->QC Analyze FinalProduct [¹²³I]RTI-55 for Injection QC->FinalProduct Formulate

Caption: Conceptual workflow for the radiosynthesis of [¹²³I]RTI-55.

Detailed Protocol Considerations for [¹²³I]RTI-55 Synthesis:

  • Precursor: The trimethylstannyl precursor of RTI-55 is commonly used.

  • Radioiodination: No-carrier-added [¹²³I]NaI is reacted with the precursor in the presence of an oxidizing agent like Chloramine-T or Iodogen. The reaction is typically performed in a suitable solvent like ethanol or methanol.

  • Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate [¹²³I]RTI-55 from unreacted precursors and byproducts.

  • Formulation: The purified [¹²³I]RTI-55 is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

  • Quality Control: The final product must undergo rigorous quality control tests to ensure radiochemical purity, specific activity, sterility, and apyrogenicity, in accordance with regulatory guidelines[8][9][10].

Human SPECT Imaging Protocol with [¹²³I]ADAM

The following is a representative protocol for a human brain SPECT study using [¹²³I]ADAM.

SPECT_ADAM_Protocol cluster_pre Pre-Imaging cluster_acq Image Acquisition cluster_post Post-Acquisition Consent Informed Consent & Screening Prep Subject Preparation (e.g., vital signs, head positioning) Consent->Prep Injection Intravenous Bolus Injection of [¹²³I]ADAM Prep->Injection Scan Dynamic or Static SPECT Scan (e.g., 4-6 hours post-injection) Injection->Scan Recon Image Reconstruction (with attenuation & scatter correction) Scan->Recon Analysis Image Analysis (Co-registration with MRI, ROI definition) Recon->Analysis Quant Quantification (e.g., Binding Potential calculation) Analysis->Quant

Caption: Standardized workflow for a human [¹²³I]ADAM SPECT imaging study.

Detailed Protocol for [¹²³I]ADAM SPECT Imaging:

  • Subject Preparation: Obtain informed consent and screen for any contraindications. Position the subject comfortably in the SPECT scanner to minimize head motion.

  • Radiotracer Administration: Administer a bolus intravenous injection of [¹²³I]ADAM (typically 185-250 MBq).

  • Image Acquisition: Acquire SPECT data at a predetermined time post-injection, often around 4-6 hours to allow for optimal target-to-background ratios[11][12]. A high-resolution, multi-headed gamma camera is used.

  • Image Reconstruction: Reconstruct the raw data into tomographic images using an iterative reconstruction algorithm with corrections for attenuation and scatter.

  • Image Analysis: Co-register the SPECT images with the subject's anatomical MRI scan for accurate region-of-interest (ROI) delineation. ROIs are typically drawn on brain regions rich in SERT (e.g., midbrain, thalamus, striatum) and a reference region with negligible SERT density (e.g., cerebellum)[13].

  • Quantification: Calculate outcome measures such as the specific binding ratio (SBR) or binding potential (BP), which are proportional to the density of available SERT.

Trustworthiness and Self-Validating Systems

The reliability of any radiotracer study hinges on a self-validating system. This involves:

  • Pharmacological Validation: Demonstrating that the radiotracer binding can be blocked by known selective SERT inhibitors (e.g., citalopram, paroxetine) confirms target engagement[7].

  • Regional Distribution: The in vivo distribution of the radiotracer should correlate with the known postmortem distribution of SERT in the brain.

  • Metabolite Analysis: Characterization of radiometabolites in plasma and brain is crucial. The presence of brain-penetrant radiometabolites can confound the imaging signal and must be accounted for in the kinetic modeling[14].

  • Test-Retest Reliability: Reproducibility of the outcome measures in the same subject under identical conditions is a key indicator of the robustness of the imaging protocol.

Conclusion: Selecting the Right Tool for the Job

The choice of a radiotracer for SERT imaging is a critical decision that depends on the specific research question, the available imaging modality (PET or SPECT), and the resources of the research facility.

  • [¹²³I]RTI-55 , while a high-affinity ligand, is limited by its lack of selectivity for SERT over DAT. Its use is most appropriate in studies where the dopaminergic system is not a confounding factor or where pharmacological blocking can be employed.

  • [¹¹C]DASB remains the radiotracer of choice for PET imaging of SERT, offering high selectivity and favorable kinetics.

  • [¹²³I]ADAM provides a highly selective and high-affinity option for SPECT imaging, making it an excellent choice for centers without PET capabilities.

  • [¹¹C]McN 5652 has historical significance but has been largely replaced by tracers with improved imaging characteristics.

Ultimately, a thorough understanding of the strengths and limitations of each radiotracer, coupled with rigorous experimental design and data analysis, is essential for generating reliable and meaningful insights into the role of the serotonin transporter in health and disease.

References

  • The SPECT tracer [123I]ADAM binds selectively to serotonin transporters: a double-blind, placebo-controlled study in healthy young men. [Link]

  • Guideline on quality of radiopharmaceuticals. [Link]

  • Dealing with PET radiometabolites. [Link]

  • Drawing graphs with dot. [Link]

  • Binding kinetics of 123I[ADAM] in healthy controls: a selective SERT radioligand. [Link]

  • [123/125I]RTI-55, an in vivo label for the serotonin transporter. [Link]

  • Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. [Link]

  • SPECT of Serotonin Transporters Using 123I-ADAM: Optimal Imaging Time After Bolus Injection and Long-Term Test–Retest in Healthy Volunteers. [Link]

  • Synthesis of 2β-Acyl-3β-aryl-8-azabicyclo(3.2.1)octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. [Link]

  • Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. [Link]

  • PET Tracers for Serotonin Receptors and Their Applications. [Link]

  • High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain. [Link]

  • Dot Language (graph based diagrams). [Link]

  • Quality Control in the Production of Radiopharmaceuticals. [Link]

  • Drawing graphs with dot. [Link]

  • [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. [Link]

  • International Atomic Energy Agency (IAEA)/WHO guidelines on good practices for quality control of radiopharmaceutical products. [Link]

  • Radiotracers for the Central Serotoninergic System. [Link]

  • P.1.104 [123I]ADAM: A novel SPECT ligand for quantification of serotonin transporters in humans. [Link]

  • Serotonin Receptor Imaging: Clinically Useful? [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. [Link]

  • EANM procedure guideline for brain perfusion SPECT using 99mTc-labelled radiopharmaceuticals, version 2. [Link]

  • Radiopharmaceutical Preparation and Quality Control: Technical Documents Submission Guidance 1st Edition (2021). [Link]

  • Quantitative accuracy of serotonergic neurotransmission imaging with high-resolution 123I SPECT. [Link]

  • Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography. [Link]

  • DOT Language. [Link]

  • Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography. [Link]

  • Imaging the serotonin transporter during major depressive disorder and antidepressant treatment. [Link]

  • Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. [Link]

  • SPECT of serotonin transporters using 123I-ADAM: optimal imaging time after bolus injection and long-term test-retest in healthy volunteers. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.